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  • Product: Isoquinoline-8-carboxylic acid
  • CAS: 61563-43-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Isoquinoline-8-carboxylic Acid: Properties, Reactivity, and Applications

Introduction The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic molecules with significant biological activities.[1][2] As a functionalize...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic molecules with significant biological activities.[1][2] As a functionalized derivative, isoquinoline-8-carboxylic acid represents a versatile and highly valuable building block for researchers in medicinal chemistry, drug development, and materials science.[3] Its unique arrangement, featuring a carboxylic acid group peri-positioned to the heterocyclic nitrogen atom, imparts distinct physicochemical and reactive properties that are instrumental in the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the core chemical properties of isoquinoline-8-carboxylic acid. We will delve into its structural attributes, spectroscopic signature, and characteristic reactivity. Furthermore, this document offers field-proven experimental protocols and discusses its applications as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials, providing a comprehensive resource for scientists and researchers.[3]

Part 1: Physicochemical and Structural Properties

The defining feature of isoquinoline-8-carboxylic acid is the fusion of a benzene ring with a pyridine ring, with a carboxylic acid substituent at the C-8 position. This specific substitution pattern profoundly influences the molecule's electronic distribution, steric profile, and intermolecular interaction potential.[1]

Core Properties Summary
PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₂[3][4]
Molecular Weight 173.17 g/mol [3][4]
CAS Number 61563-43-7[3][5]
Appearance Off-white to brownish-yellow solid[3]
Purity ≥ 95% (HPLC)[3]
Storage Conditions Store at 0-8 °C[3]
Acidity and Basicity (pKa)

As an amphoteric molecule, isoquinoline-8-carboxylic acid possesses both an acidic carboxylic acid group and a basic pyridine-like nitrogen atom.

  • Basicity of the Nitrogen Atom: The parent isoquinoline is a weak base with a pKa of 5.14 for its conjugate acid.[2] The presence of the electron-withdrawing carboxylic acid group at the C-8 position is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity (pKa < 5.14).

  • Acidity of the Carboxyl Group: The proximity of the carboxyl group to the heterocyclic nitrogen atom influences its acidity. The pKa of the carboxylic acid is influenced by the electronic effects of the fused aromatic system. Titration-based experimental determination is the most reliable method for ascertaining the precise pKa values.[1]

Solubility and Stability

Isoquinoline-8-carboxylic acid exhibits good solubility in organic solvents and is stable under typical laboratory and industrial conditions, making it a robust intermediate for multi-step syntheses.[3] It is soluble in dilute acids via the formation of the protonated isoquinolinium salt.[2]

Part 2: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation of isoquinoline-8-carboxylic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the six protons on the isoquinoline core. A broad singlet, often downfield (>10 ppm), is characteristic of the carboxylic acid proton, though its visibility can depend on the solvent used.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten signals, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (typically >165 ppm). The remaining nine signals correspond to the carbons of the fused aromatic rings.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch (around 1700 cm⁻¹), and C=N/C=C stretching vibrations from the aromatic rings (around 1500-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.17 m/z).[4]

While specific spectral data for the 8-carboxylic acid isomer is not as readily available in public databases as for its 1-carboxylic acid counterpart[6][7], the expected patterns can be reliably predicted based on analysis of related isoquinoline and quinoline structures.[8][9][10]

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of isoquinoline-8-carboxylic acid is dictated by its three key functional components: the electron-rich benzene ring, the electron-deficient pyridine ring, and the carboxylic acid group.

Reactions of the Isoquinoline Core
  • Electrophilic Aromatic Substitution (EAS): In the parent isoquinoline, electrophilic substitution occurs preferentially at the C-5 and C-8 positions of the electron-rich benzene ring.[11] With the C-8 position occupied by a deactivating carboxylic acid group, EAS on this substrate is predicted to be directed primarily to the C-5 position.

  • Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridine ring is susceptible to nucleophilic attack. In isoquinoline, this occurs at the C-1 position.[11][12] This position remains a key site for functionalization, enabling the introduction of various substituents.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations, including:

  • Esterification: Conversion to esters, which can serve as protecting groups or modulate the compound's pharmacokinetic properties.

  • Amidation: Formation of amides via coupling with amines, a cornerstone reaction in the synthesis of bioactive molecules.

  • Reduction: Reduction to the corresponding primary alcohol (8-(hydroxymethyl)isoquinoline), providing another point for synthetic diversification.

Utility in Cross-Coupling Reactions

Isoquinoline-8-carboxylic acid and its derivatives are valuable building blocks in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. By converting the molecule into a suitable derivative (e.g., a bromo- or triflate-substituted isoquinoline-8-carboxylate), it can be coupled with a wide array of organoboron compounds (Suzuki coupling), organostannanes (Stille coupling), or alkenes (Heck coupling) to construct complex biaryl and polycyclic systems.[13][14]

Reactivity_of_Isoquinoline-8-carboxylic_acid cluster_core Isoquinoline Core Reactions cluster_cooh Carboxylic Acid Reactions cluster_coupling Cross-Coupling Precursor main Isoquinoline-8-carboxylic acid EAS Electrophilic Substitution (at C-5) main->EAS Electrophile (E+) NAS Nucleophilic Substitution (at C-1) main->NAS Nucleophile (Nu-) Ester Esterification main->Ester R-OH, H+ Amide Amidation main->Amide R-NH2, Coupling Agent Reduce Reduction to Alcohol main->Reduce Reducing Agent (e.g., LiAlH4) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) main->Coupling Halogenation/ Triflation

Caption: Key reaction pathways for isoquinoline-8-carboxylic acid.

Part 4: Applications in Research and Development

The structural features of isoquinoline-8-carboxylic acid make it a valuable precursor in several high-value applications.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of a diverse range of pharmaceuticals.[3] The isoquinoline nucleus is found in compounds with analgesic, anti-inflammatory, antimicrobial, and anti-cancer properties.[3][15][16][17] The carboxylic acid handle allows for the facile introduction of pharmacophores and side chains to modulate biological activity and ADME properties.

  • Biochemical Research: The molecule is employed in studies related to enzyme inhibition, aiding researchers in probing metabolic pathways and developing targeted therapies.[3]

  • Agrochemicals: It plays a role in the development of novel herbicides and pesticides, contributing to agricultural innovation.[3][18]

  • Dyes and Materials: The chromophoric isoquinoline system is utilized in the production of dyes and advanced functional materials.[3]

Applications_Workflow cluster_outputs Final Applications start Isoquinoline-8-carboxylic acid (Building Block) step1 Chemical Modification (Esterification, Amidation, Cross-Coupling, etc.) start->step1 step2 Synthesis of Derivative Library step1->step2 step3 Biological / Material Screening step2->step3 pharma Pharmaceuticals (Anti-cancer, Anti-inflammatory) step3->pharma agro Agrochemicals (Herbicides, Pesticides) step3->agro material Advanced Materials (Dyes, Polymers) step3->material

Caption: Development workflow from building block to application.

Part 5: Experimental Protocols

The following protocols are provided as illustrative examples of common synthetic transformations involving isoquinoline-8-carboxylic acid. These are foundational procedures that can be optimized based on specific substrate and scale requirements.

Protocol 1: Steglich Esterification of Isoquinoline-8-carboxylic Acid

This protocol describes the formation of an ester under mild, neutral conditions, which is particularly useful for substrates that are sensitive to acid or heat. The use of a carbodiimide coupling agent and a nucleophilic catalyst like DMAP avoids the harsh conditions of Fischer esterification.[19]

Objective: To synthesize Methyl isoquinoline-8-carboxylate.

Materials:

  • Isoquinoline-8-carboxylic acid (1.0 eq)

  • Methanol (MeOH, 5-10 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add isoquinoline-8-carboxylic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq).

  • Solvent and Reagent Addition: Dissolve the solids in anhydrous dichloromethane. Add methanol (5-10 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • Causality Insight: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming a more reactive DMAP-acylpyridinium species, which is readily attacked by the alcohol. Running the reaction at 0 °C minimizes side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Filtration: Upon completion, cool the reaction mixture again to 0 °C to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove any unreacted acid), and brine.

    • Self-Validation: The aqueous washes ensure the removal of both catalytic and unreacted starting materials, which is crucial for obtaining a pure product. The pH of the aqueous layers can be checked to confirm successful extraction.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl isoquinoline-8-carboxylate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction.[13][20] It assumes the starting material is a halogenated derivative, such as 5-bromo-isoquinoline-8-carboxylic acid methyl ester, which would be synthesized from isoquinoline-8-carboxylic acid in preceding steps.

Objective: To synthesize 5-phenyl-isoquinoline-8-carboxylic acid methyl ester.

Materials:

  • 5-Bromo-isoquinoline-8-carboxylic acid methyl ester (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial, add the 5-bromo-isoquinoline-8-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

    • Causality Insight: The catalytic cycle involves a Pd(0) species which is sensitive to oxygen. Thoroughly degassing the solvent and reaction vessel is critical to prevent catalyst oxidation and deactivation, ensuring a high-yielding reaction.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-phenyl-isoquinoline-8-carboxylic acid methyl ester.

Suzuki_Coupling_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification r1 Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base r2 Degas Vessel (Evacuate/Backfill Ar) r1->r2 r3 Add Degassed Solvent r2->r3 r4 Heat & Stir (80-100 °C) r3->r4 r5 Cool & Dilute r4->r5 r6 Aqueous Extraction r5->r6 r7 Dry & Concentrate r6->r7 r8 Column Chromatography r7->r8 finish Pure Product r8->finish

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 6: Safety and Handling

According to GHS classifications, isoquinoline-8-carboxylic acid is associated with the following hazards:

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Handling Recommendations:

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8 °C.[3]

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved January 11, 2026, from [Link]

  • Isoquinoline-8-carboxylic acid | C10H7NO2 | CID 21393830. (n.d.). PubChem - NIH. Retrieved January 11, 2026, from [Link]

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 11, 2026, from [Link]

  • Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092. (n.d.). PubChem - NIH. Retrieved January 11, 2026, from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). De Gruyter. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. Retrieved January 11, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.). Cherry. Retrieved January 11, 2026, from [Link]

  • ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved January 11, 2026, from [Link]

  • Esterification Reaction. (n.d.). Utah Tech University. Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • The Suzuki Reaction. (2014). Retrieved January 11, 2026, from [Link]

  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (n.d.). Synfacts. Retrieved January 11, 2026, from [Link]

  • Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

Sources

Exploratory

Structure Elucidation of Isoquinoline-8-carboxylic Acid: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The definitive assignment of a molecular structure is the bedrock of chemical research and drug development. Isoquinoli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a molecular structure is the bedrock of chemical research and drug development. Isoquinoline-8-carboxylic acid, a key heterocyclic building block, serves as an exemplary case for demonstrating a rigorous, multi-faceted analytical workflow.[1] This guide moves beyond a simple recitation of techniques, providing a strategic framework for structure elucidation where each analytical step corroborates the last, creating a self-validating cascade of evidence. We will detail the causality behind experimental choices, from initial molecular formula confirmation by high-resolution mass spectrometry (HRMS) to the precise atomic mapping afforded by 2D Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in the unequivocal proof provided by X-ray crystallography.

Introduction: The Significance of Isoquinoline Scaffolds

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3] Isoquinoline-8-carboxylic acid (C₁₀H₇NO₂) is a versatile intermediate used in the synthesis of more complex molecules, including potential anti-cancer and anti-inflammatory agents.[1] Its precise structure, particularly the substitution pattern on the bicyclic ring system, is critical to its reactivity and subsequent biological activity. An erroneous structural assignment can derail a research program, making a robust and logical elucidation strategy paramount.

Key Molecular Properties:

  • Molecular Formula: C₁₀H₇NO₂[1][4]

  • Molecular Weight: 173.17 g/mol [1][4]

  • Appearance: Typically an off-white to brownish-yellow solid[1]

The Strategic Workflow: A Logic-Driven Elucidation Pathway

The elucidation process is not a random collection of experiments but a logical progression. We begin with broad-stroke techniques to establish the fundamental molecular constitution and then apply increasingly sophisticated methods to resolve the fine details of atomic connectivity.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure Mapping cluster_2 Absolute Confirmation HRMS HRMS (Molecular Formula) FTIR FT-IR (Functional Groups) HRMS->FTIR NMR_1D 1D NMR (¹H, ¹³C) (H/C Framework) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D XRAY X-ray Crystallography (3D Structure) NMR_2D->XRAY FINAL_STRUCTURE FINAL_STRUCTURE XRAY->FINAL_STRUCTURE Final Structure START Sample START->HRMS

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The first step is to confirm the molecular identity and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We choose HRMS over standard MS to obtain a highly accurate mass measurement. This precision is crucial for distinguishing between isobaric compounds (different formulas with the same nominal mass), thereby providing unambiguous confirmation of the molecular formula. Electrospray Ionization (ESI) is the preferred method for this polar, acidic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve ~1 mg of isoquinoline-8-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Infuse the sample into an ESI-HRMS instrument (e.g., an Orbitrap or TOF mass spectrometer).

  • Data Acquisition: Acquire data in positive ion mode. The formic acid ensures the protonation of the basic isoquinoline nitrogen, favoring the formation of the [M+H]⁺ ion.

  • Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical calculated mass.

Data Presentation:

ParameterExpected ValuePurpose
Molecular FormulaC₁₀H₇NO₂Hypothesis to be confirmed
Exact Mass (Neutral)173.0477Theoretical value based on the formula[4]
Ionization ModeESI PositiveGenerates protonated molecular ion [M+H]⁺
Adduct[M+H]⁺C₁₀H₈NO₂⁺
Theoretical m/z [M+H]⁺174.0550Target for measurement
Expected Measured m/z174.0550 ± 5 ppmConfirms molecular formula

Table 1: Expected HRMS Data for Isoquinoline-8-carboxylic Acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. For isoquinoline-8-carboxylic acid, the key signatures are the carboxylic acid group and the aromatic system. The observation of these bands provides the first piece of evidence for the proposed structure.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to specific molecular vibrations.

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 2500 (broad)O-H stretchCarboxylic AcidConfirms the presence of the -COOH group[5]
~3100 - 3000C-H stretchAromaticIndicates the aromatic rings
1760 - 1690 (strong)C=O stretchCarboxylic AcidConfirms the carbonyl of the acid[5]
~1600, ~1450C=C stretchAromaticCorroborates the aromatic backbone
1320 - 1210C-O stretchCarboxylic AcidFurther evidence for the -COOH group[5]

Table 2: Characteristic FT-IR Absorption Bands.

High-Resolution Mapping: 1D and 2D NMR Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. We employ a suite of experiments to build the structure piece by piece.

Experimental Protocol (General):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and exchange with the acidic proton).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Experiments: Sequentially acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR: The Carbon-Hydrogen Framework
  • ¹H NMR: Provides information on the number and electronic environment of protons. We expect to see 6 aromatic protons and 1 acidic proton.

  • ¹³C NMR: Reveals the number of unique carbon atoms. We expect 10 distinct signals: 9 for the isoquinoline ring system and 1 for the carboxyl carbon.

Data Presentation:

Atom PositionPredicted ¹H Shift (ppm, DMSO-d₆)Predicted ¹³C Shift (ppm, DMSO-d₆)Notes
H1~9.3~152Deshielded by adjacent nitrogen
H3~8.5~145Alpha to nitrogen
H4~7.8~122Coupled to H3
H5~8.2~130Peri-interaction with COOH
H6~7.7~128Part of the benzene ring
H7~8.0~132Adjacent to the COOH-substituted carbon
COOH>13.0 (broad)~167Acidic proton, chemical shift is concentration-dependent
C4a-~136Quaternary carbon
C8-~130Quaternary, attached to COOH
C8a-~128Quaternary carbon

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts. Note: Actual values may vary. This serves as a predictive guide.

2D NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons). This will clearly delineate the two separate aromatic spin systems: (H5-H6-H7) and (H3-H4).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This definitively assigns the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It shows correlations between protons and carbons over 2-3 bonds. Critically, it will show a correlation from proton H7 to the carboxyl carbon (C=O) and to carbon C8a, and from H1 to C8a, unambiguously locking the carboxylic acid into the C8 position and confirming the fusion of the two rings.

NMR_Connectivity cluster_structure Isoquinoline-8-carboxylic acid A N B C1 C C8a D C3 E C4 F C4a G C5 H C6 I C7 J C8 K COOH H1 H1 H1->B HSQC C8a C8a H1->C8a HMBC H3 H3 H3->D H4 H4 H3->H4 COSY H4->E H5 H5 H5->G H6 H6 H5->H6 COSY C4a C4a H5->C4a HMBC H6->H H7 H7 H6->H7 COSY H7->I H7->K HMBC

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Isoquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Isoquinoline-8-carboxylic acid is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biological...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-8-carboxylic acid is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its rigid, planar structure and the presence of both a basic nitrogen atom and an acidic carboxylic acid group make it a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic routes to isoquinoline-8-carboxylic acid, with a particular focus on the practical and scalable oxidation of 8-methylisoquinoline. Furthermore, it details the essential analytical techniques for its thorough characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing expected data and interpretation guidelines. This document is intended to be a valuable resource for researchers engaged in the synthesis and application of isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in numerous natural products, most notably a vast family of alkaloids such as papaverine and morphine, which exhibit a broad spectrum of pharmacological activities.[1] The introduction of a carboxylic acid group at the 8-position of the isoquinoline ring system creates isoquinoline-8-carboxylic acid, a molecule with enhanced potential for derivatization and interaction with biological targets. The carboxylic acid moiety can act as a handle for amide bond formation, esterification, or as a key pharmacophoric element for engaging with receptor sites. Consequently, isoquinoline-8-carboxylic acid is a valuable intermediate in the development of novel therapeutics.

Synthetic Strategies for the Isoquinoline Core

The construction of the isoquinoline ring system can be achieved through several classic and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches to Isoquinoline Synthesis

Three well-established named reactions form the cornerstone of isoquinoline synthesis:

  • The Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal provides a direct route to the isoquinoline nucleus.[2] The reaction typically proceeds in two stages: the formation of a Schiff base from a benzaldehyde and an aminoacetal, followed by intramolecular electrophilic aromatic substitution.[2]

  • The Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline.[3][4] Subsequent dehydrogenation affords the aromatic isoquinoline.[3]

  • The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline.[5][6][7] This method is particularly important for the synthesis of isoquinoline alkaloids and their analogs.

A Practical Approach to Isoquinoline-8-carboxylic Acid: Oxidation of 8-Methylisoquinoline

While the classical methods are powerful for constructing the core isoquinoline scaffold, a more direct and efficient strategy for the synthesis of isoquinoline-8-carboxylic acid involves the oxidation of a readily available precursor, 8-methylisoquinoline. The methyl group at the 8-position can be selectively oxidized to a carboxylic acid using strong oxidizing agents.

Diagram of the Synthesis of Isoquinoline-8-carboxylic Acid

G cluster_0 Synthesis of 8-Methylisoquinoline (Precursor) cluster_1 Oxidation to Isoquinoline-8-carboxylic Acid 2-Methylaniline 2-Methylaniline Skraup_Synthesis Skraup Synthesis 2-Methylaniline->Skraup_Synthesis Glycerol Glycerol Glycerol->Skraup_Synthesis Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Skraup_Synthesis H2SO4 H2SO4 H2SO4->Skraup_Synthesis 8-Methylisoquinoline 8-Methylisoquinoline Skraup_Synthesis->8-Methylisoquinoline 8-Methylisoquinoline_2 8-Methylisoquinoline Oxidation Oxidation 8-Methylisoquinoline_2->Oxidation KMnO4 KMnO4 KMnO4->Oxidation Pyridine_Water Pyridine/Water Pyridine_Water->Oxidation Heat Heat Heat->Oxidation Isoquinoline-8-carboxylic_acid Isoquinoline-8-carboxylic acid Oxidation->Isoquinoline-8-carboxylic_acid

Caption: Synthetic pathway to isoquinoline-8-carboxylic acid.

Experimental Protocol: Oxidation of 8-Methylisoquinoline with Potassium Permanganate

This protocol is adapted from a general procedure for the permanganate oxidation of an aromatic methyl group.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-methylisoquinoline (1 equivalent) in a mixture of pyridine and water (e.g., a 1:2 v/v ratio).

  • Addition of Oxidant: Heat the mixture to 85-90 °C with vigorous stirring. Add potassium permanganate (KMnO₄, approximately 2.5-3 equivalents) portion-wise over a period of 30-60 minutes. The exothermic reaction should be carefully controlled.

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring for several hours (e.g., 6-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess permanganate and the manganese dioxide formed are decomposed by the addition of a reducing agent, such as sodium bisulfite, until the purple color disappears and a clear solution is obtained.

  • Isolation and Purification: Acidify the aqueous solution with a mineral acid (e.g., H₂SO₄) to precipitate the crude isoquinoline-8-carboxylic acid. Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Characterization of Isoquinoline-8-carboxylic Acid

Thorough characterization is crucial to confirm the identity and purity of the synthesized isoquinoline-8-carboxylic acid. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of isoquinoline-8-carboxylic acid is expected to show distinct signals for the aromatic protons. The proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons will resonate in the region of δ 7.5-9.5 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the isoquinoline ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carboxylic acid carbonyl carbon in the range of δ 165-185 ppm. The aromatic carbons will appear in the region of δ 120-155 ppm.

Table 1: Predicted NMR Data for Isoquinoline-8-carboxylic Acid

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH>10br s-
Aromatic CHs7.5 - 9.5m-
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O165 - 185
Aromatic C120 - 155

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 2: Key FTIR Absorption Bands for Isoquinoline-8-carboxylic Acid

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
C-H (Aromatic)3100 - 3000Medium
C=O (Carboxylic Acid)1725 - 1700Strong
C=N, C=C (Aromatic)1650 - 1450Medium to Strong
C-O (Carboxylic Acid)1320 - 1210Medium

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption confirms the presence of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Molecular Ion Peak (M⁺): For isoquinoline-8-carboxylic acid (C₁₀H₇NO₂), the expected molecular ion peak in a high-resolution mass spectrum would correspond to its exact mass.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH). The isoquinoline ring itself is relatively stable and will likely remain intact as a major fragment.

Table 3: Physicochemical Properties of Isoquinoline-8-carboxylic Acid

PropertyValueReference
Molecular FormulaC₁₀H₇NO₂[8]
Molecular Weight173.17 g/mol [8]
CAS Number61563-43-7[8]

Conclusion

This technical guide has outlined the key synthetic strategies for accessing the valuable isoquinoline-8-carboxylic acid scaffold, with a detailed protocol for its preparation via the oxidation of 8-methylisoquinoline. Furthermore, a comprehensive overview of the essential analytical techniques for its characterization has been provided, including expected NMR, FTIR, and MS data. By leveraging this information, researchers in drug discovery and materials science can confidently synthesize and characterize isoquinoline-8-carboxylic acid, paving the way for the development of novel and impactful molecules.

References

  • Pictet, A.; Spengler, T. Ber. Dtsch. Chem. Ges. 1911, 44, 2030–2036.
  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions2011, 6, 151–190.
  • Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26, 1903–1908.
  • Gensler, W. J. The Synthesis of Isoquinolines by the Bischler-Napieralski Reaction. Organic Reactions2011, 6, 191–206.
  • Fodor, G.; Nagubandi, S. Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron1980, 36 (10), 1279-1300.
  • Pomeranz, C.
  • Cooksey, C. Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider Synthetic Pages2010, 455.
  • Yokoyama, A.; Ohwada, T.; Shudo, K. Superacid-Catalyzed Pictet−Spengler Reactions of N-Alkyl- and N-Acyl-β-phenethyliminium Ions. J. Org. Chem.1999, 64 (2), 611–617.
  • Movassaghi, M.; Hill, M. D. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2008, 10 (16), 3485–3488.
  • Awuah, E.; Capretta, A. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. J. Org. Chem.2010, 75 (16), 5627–5634.
  • Name-Reaction.com. Pictet-Spengler reaction. [Link]. Accessed January 11, 2026.

  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions2004, 6, 191-206.
  • PubChem. Isoquinoline-8-carboxylic acid. [Link]. Accessed January 11, 2026.

  • Science of Synthesis. Product Class 5: Isoquinolines. 2004, 15, 663-820.

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Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isoquinoline-8-carboxylic Acid

Abstract The isoquinoline core is a cornerstone of medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals. This technical guide provides an in-depth explorati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a cornerstone of medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals. This technical guide provides an in-depth exploration of a key derivative, isoquinoline-8-carboxylic acid, from its historical roots in the broader discovery of isoquinoline alkaloids to the evolution of its synthesis and its contemporary significance in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the scientific journey, causality behind experimental choices, and practical synthetic methodologies.

Introduction: The Isoquinoline Framework in Medicinal Chemistry

The story of isoquinoline-8-carboxylic acid is intrinsically linked to the broader history of isoquinoline itself. First isolated from coal tar in 1885 by Hoogewerf and van Dorp, the parent isoquinoline structure, a bicyclic aromatic heterocycle, was quickly recognized as a fundamental scaffold in a plethora of biologically active natural products.[1] This discovery opened the floodgates to over a century of research into the isolation, characterization, and synthesis of thousands of isoquinoline alkaloids, many of which possess profound pharmacological activities.[2][3]

The introduction of a carboxylic acid moiety at the 8-position of the isoquinoline ring system creates a molecule with unique electronic and steric properties, priming it for a diverse range of chemical transformations. Isoquinoline-8-carboxylic acid has emerged as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics for a variety of diseases.[4] This guide will trace the historical path from the foundational discoveries in isoquinoline chemistry to the specific development and application of this important carboxylic acid derivative.

Historical Context: The Dawn of Isoquinoline Synthesis

The late 19th and early 20th centuries were a fertile period for the development of synthetic methodologies that enabled the construction of the isoquinoline core. These seminal reactions, born out of the necessity to synthesize naturally occurring alkaloids and their analogues, laid the groundwork for the eventual preparation of functionalized derivatives like isoquinoline-8-carboxylic acid.

The Bischler-Napieralski Reaction (1893)

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[5][6] The reaction is typically promoted by a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and proceeds via an electrophilic aromatic substitution mechanism.[7] The resulting dihydroisoquinolines can be subsequently dehydrogenated to furnish the fully aromatic isoquinoline ring system.[8]

The versatility of the Bischler-Napieralski reaction lies in its tolerance for a variety of substituents on both the aromatic ring and the acyl group, allowing for the synthesis of a diverse library of isoquinoline derivatives.[9][10]

The Pomeranz-Fritsch Reaction (1893)

Independently described in the same year by Cäsar Pomeranz and Paul Fritsch, this reaction offers a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[11][12] The starting benzalaminoacetal is typically formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[13]

The Pomeranz-Fritsch synthesis is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods.[14] The reaction mechanism involves an initial condensation to form a Schiff base, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[12]

The Emergence of Isoquinoline-8-carboxylic Acid: A Key Synthetic Intermediate

While the precise first synthesis of isoquinoline-8-carboxylic acid is not prominently documented in readily available historical records, its preparation can be logically inferred from established synthetic transformations of the early 20th century. The most probable and historically consistent route to isoquinoline-8-carboxylic acid is through the oxidation of an 8-substituted isoquinoline precursor, most notably 8-methylisoquinoline.

The oxidation of alkyl side chains on aromatic rings to form carboxylic acids was a well-established transformation.[4] Reagents such as potassium permanganate (KMnO₄) or nitric acid in the presence of a catalyst were commonly employed for this purpose.[15]

Conceptual Historical Synthesis of Isoquinoline-8-carboxylic Acid:

G cluster_0 Hypothetical Historical Synthesis 8-Methylisoquinoline 8-Methylisoquinoline Isoquinoline-8-carboxylic_acid Isoquinoline-8-carboxylic_acid 8-Methylisoquinoline->Isoquinoline-8-carboxylic_acid Oxidation (e.g., KMnO₄)

Caption: Hypothetical historical synthesis of isoquinoline-8-carboxylic acid.

This transformation would have provided chemists with a versatile building block, where the carboxylic acid group could serve as a handle for further functionalization, such as amidation, esterification, or conversion to other functional groups.

Modern Synthetic Approaches and Methodologies

While the classical methods remain relevant, contemporary organic synthesis has seen the development of more efficient, milder, and environmentally benign methods for the preparation of isoquinoline derivatives, including those with carboxylic acid functionalities.[16]

Step-by-Step Protocol: Oxidation of 8-Methylisoquinoline

This protocol outlines a representative modern procedure for the synthesis of isoquinoline-8-carboxylic acid via the oxidation of 8-methylisoquinoline.

Materials:

  • 8-Methylisoquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diatomaceous earth

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 8-methylisoquinoline in a suitable solvent such as a mixture of pyridine and water.

  • Oxidation: While stirring vigorously, slowly add potassium permanganate in portions to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide precipitate through a pad of diatomaceous earth. Wash the filter cake with hot water.

  • Acidification: Combine the filtrate and washings and concentrate under reduced pressure. Acidify the resulting solution with concentrated hydrochloric acid to precipitate the isoquinoline-8-carboxylic acid.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Data Summary:

PropertyValue
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Off-white to brownish yellow solid
CAS Number 61563-43-7

Applications in Drug Discovery and Development

Isoquinoline-8-carboxylic acid serves as a pivotal intermediate in the synthesis of a wide range of pharmacologically active compounds. Its unique structural and electronic properties make it a valuable scaffold for designing molecules that can interact with various biological targets.

Key Therapeutic Areas:

  • Analgesics and Anti-inflammatory Agents: The isoquinoline framework is present in numerous analgesic compounds. The carboxylic acid group at the 8-position provides a key point for derivatization to modulate potency and pharmacokinetic properties.[4]

  • Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent anticancer activity. Isoquinoline-8-carboxylic acid can be elaborated into complex structures that target specific pathways involved in cancer cell proliferation and survival.[4]

  • Enzyme Inhibitors: The ability to form various derivatives allows for the design of specific inhibitors for a range of enzymes, playing a role in understanding and treating metabolic diseases.[4]

Logical Relationship of Isoquinoline-8-carboxylic Acid in Drug Discovery:

G Isoquinoline-8-carboxylic_acid Isoquinoline-8-carboxylic_acid Derivative_Library_Synthesis Derivative_Library_Synthesis Isoquinoline-8-carboxylic_acid->Derivative_Library_Synthesis Starting Material Biological_Screening Biological_Screening Derivative_Library_Synthesis->Biological_Screening Compound Library Lead_Compound_Identification Lead_Compound_Identification Biological_Screening->Lead_Compound_Identification Active Hits Drug_Candidate Drug_Candidate Lead_Compound_Identification->Drug_Candidate Optimization

Caption: The role of isoquinoline-8-carboxylic acid in a typical drug discovery workflow.

Conclusion

From its conceptual origins rooted in the pioneering days of isoquinoline chemistry to its current status as a valuable building block in modern drug discovery, isoquinoline-8-carboxylic acid exemplifies the enduring importance of this heterocyclic scaffold. While the specific historical details of its initial discovery may be obscured by time, its synthesis and utility are a testament to the logical progression of organic chemistry. The foundational synthetic methods of Bischler, Napieralski, Pomeranz, and Fritsch paved the way for the creation of a vast array of isoquinoline derivatives, and the principles of functional group interconversion enabled the preparation of key intermediates like isoquinoline-8-carboxylic acid. Today, it continues to be a molecule of significant interest to medicinal chemists, offering a versatile platform for the design and synthesis of the next generation of therapeutic agents.

References

  • Isoquinoline. Wikipedia. Available at: [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central. Available at: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing). Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC - NIH. Available at: [Link]

  • Isoquinoline synthesis. Química Organica.org. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. Available at: [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

  • Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. Available at: [Link]

  • Bischler napieralski reaction. Slideshare. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups. Google Patents.

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Foundational

Spectroscopic Profile of Isoquinoline-8-carboxylic Acid: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for isoquinoline-8-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. By examining its Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for isoquinoline-8-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its structural features, offering a foundational understanding for its application in research and development. This document is designed for professionals in drug discovery, organic synthesis, and analytical chemistry, providing not only spectral interpretation but also the underlying principles and experimental considerations.

Introduction to Isoquinoline-8-carboxylic Acid

Isoquinoline-8-carboxylic acid belongs to the family of benzopyridines, characterized by a benzene ring fused to a pyridine ring.[1] The presence of both a carboxylic acid group and the isoquinoline scaffold makes it a valuable intermediate for synthesizing a wide range of biologically active molecules and functional materials.[2] Its molecular formula is C₁₀H₇NO₂, with a molecular weight of 173.17 g/mol .[3][4] A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for predicting its reactivity in further chemical modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For isoquinoline-8-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of isoquinoline-8-carboxylic acid is expected to show distinct signals for the six aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, as well as the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~9.3s-
H-3~8.5d~5-6
H-4~7.8d~5-6
H-5~8.0d~7-8
H-6~7.6t~7-8
H-7~8.2d~7-8
-COOH>12.0br s-

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[4][5]

  • Isoquinoline Protons: The protons on the pyridine ring (H-1 and H-3) are generally found at lower field compared to those on the benzene ring due to the deshielding effect of the nitrogen atom. H-1 is particularly deshielded as it is adjacent to the nitrogen. The protons on the benzene ring (H-5, H-6, H-7) will exhibit splitting patterns (doublets and a triplet) characteristic of a trisubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in isoquinoline-8-carboxylic acid.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-1~152
C-3~143
C-4~121
C-4a~136
C-5~129
C-6~128
C-7~130
C-8~131
C-8a~127
-COOH~168

Interpretation and Rationale:

  • Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm.[6]

  • Isoquinoline Carbons: The carbons of the heterocyclic ring, particularly those adjacent to the nitrogen (C-1 and C-3), are deshielded and appear at lower field. The quaternary carbons (C-4a, C-8, and C-8a) can be identified by their lower intensity in a standard broadband-decoupled spectrum.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of isoquinoline-8-carboxylic acid.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of isoquinoline-8-carboxylic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]

Causality Behind Experimental Choices:

  • Choice of Solvent: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. DMSO-d₆ is a good choice for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, which is essential for resolving complex spin systems in aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Data:

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
C-H (Aromatic)3100 - 3000Medium
C=O (Carboxylic Acid)1760 - 1690Strong
C=N, C=C (Aromatic)1650 - 1450Medium to Strong
C-O (Carboxylic Acid)1320 - 1210Medium
O-H Bend950 - 910Broad, Medium

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded dimer.[2][8]

  • C=O Stretch: A strong, sharp absorption peak between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. Its exact position can be influenced by conjugation and hydrogen bonding.[2][8]

  • Aromatic Stretches: The C=C and C=N stretching vibrations of the isoquinoline ring appear in the 1650-1450 cm⁻¹ region.

  • C-O Stretch and O-H Bend: The C-O stretch and O-H bend are also characteristic of the carboxylic acid group and appear in the fingerprint region.[8]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR spectrum of solid isoquinoline-8-carboxylic acid.

Methodology:

  • Sample Preparation:

    • Thoroughly dry both the isoquinoline-8-carboxylic acid sample and FTIR-grade potassium bromide (KBr) to remove any residual water.

    • Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Causality Behind Experimental Choices:

  • KBr Pellet Method: This is a common technique for obtaining IR spectra of solid samples. KBr is used as the matrix because it is transparent to infrared radiation in the typical analysis range.

  • Drying: It is crucial to use dry KBr and sample as water has strong IR absorptions that can interfere with the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data:

m/zInterpretation
173[M]⁺, Molecular ion
128[M - COOH]⁺, Loss of the carboxylic acid group
129[M - CO₂]⁺, Loss of carbon dioxide
102Fragmentation of the isoquinoline ring

Interpretation and Rationale:

  • Molecular Ion Peak: The peak at m/z 173 corresponds to the molecular weight of isoquinoline-8-carboxylic acid.[3]

  • Fragmentation Pattern: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 128. Another possibility is the loss of carbon dioxide (-CO₂, 44 Da), resulting in a fragment at m/z 129.[9] Further fragmentation of the isoquinoline ring system can lead to smaller fragments, such as the one observed at m/z 102 in the mass spectrum of isoquinoline itself.[9]

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of isoquinoline-8-carboxylic acid.

Methodology:

  • Sample Preparation: Prepare a dilute solution of isoquinoline-8-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺ at m/z 174.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by isolating the precursor ion (m/z 174) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the full scan spectrum to determine the accurate mass of the molecular ion and the MS/MS spectrum to identify the fragmentation pattern.

Causality Behind Experimental Choices:

  • ESI: This soft ionization technique is ideal for polar molecules like isoquinoline-8-carboxylic acid, minimizing in-source fragmentation and preserving the molecular ion.

  • High-Resolution MS: This allows for the determination of the elemental composition of the molecular ion and its fragments with high confidence.

Data Visualization

Molecular Structure and Numbering

Caption: Structure of Isoquinoline-8-carboxylic acid with atom numbering.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Isoquinoline-8- carboxylic acid NMR NMR Spectrometer (¹H, ¹³C) Sample->NMR FTIR FTIR Spectrometer Sample->FTIR MS Mass Spectrometer Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) FTIR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of Isoquinoline-8-carboxylic acid.

Conclusion

The spectroscopic data of isoquinoline-8-carboxylic acid provides a detailed picture of its molecular structure. ¹H and ¹³C NMR confirm the arrangement of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (carboxylic acid and aromatic rings), and mass spectrometry verifies the molecular weight and provides insight into its fragmentation. Together, these techniques offer a robust analytical package for the unambiguous identification and quality control of this important chemical compound, enabling its confident use in further research and development activities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21393830, Isoquinoline-8-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68092, Isoquinoline-1-carboxylic acid. Retrieved from [Link]

  • Schänzer, W., Thevis, M., & Flenker, U. (2007). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(8), 1469–1478.
  • University of California, Davis. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • El-Sharkawy, S. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(4), 541-547.
  • Cherry, W. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PhotochemCAD. (n.d.). 8-Quinoline carboxylic acid. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved from [Link]

  • IUCr Journals. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

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Exploratory

The Solubility Profile of Isoquinoline-8-Carboxylic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of isoquinoline-8-carboxylic acid, a pivotal heterocyclic compound in modern drug discovery and organic synthesis. Intended for researchers, m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of isoquinoline-8-carboxylic acid, a pivotal heterocyclic compound in modern drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a comprehensive understanding of the physicochemical principles governing its solubility, practical methodologies for its determination, and expert insights into its behavior in various organic media.

Introduction: The Significance of Isoquinoline-8-Carboxylic Acid

Isoquinoline-8-carboxylic acid is a structurally unique molecule, featuring a bicyclic aromatic isoquinoline core with a carboxylic acid substituent at the 8-position.[1][2] This arrangement confers a distinct electronic and steric profile, making it a valuable building block for a range of pharmacologically active agents.[1][2] Its derivatives have shown promise in diverse therapeutic areas, including oncology and neurology. Understanding and controlling the solubility of this compound is a critical first step in harnessing its full potential, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations.[1][3]

The solubility of a compound is not a static property but a dynamic equilibrium between the solid state (crystal lattice) and the solvated state. This equilibrium is governed by a delicate interplay of intermolecular forces, including solute-solute, solvent-solvent, and solute-solvent interactions. For isoquinoline-8-carboxylic acid, its amphipathic nature—possessing both a large, relatively non-polar aromatic system and a highly polar carboxylic acid group—results in a complex solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties and Theoretical Solubility Considerations

To understand the solubility of isoquinoline-8-carboxylic acid, we must first consider its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₇NO₂[4]
Molecular Weight 173.17 g/mol [4]
Appearance Off-white to brownish yellow solid[2]
XLogP3 1.6[4]
Hydrogen Bond Donor Count 1ChemScene
Hydrogen Bond Acceptor Count 2ChemScene

The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and two hydrogen bond acceptors (the carboxylic acid's carbonyl oxygen and the isoquinoline's nitrogen) suggests a strong potential for interaction with polar, protic solvents. Conversely, the large aromatic surface area allows for favorable van der Waals interactions with non-polar solvents.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" provides a foundational framework for predicting solubility. This principle is rooted in the idea that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Solvents: In polar solvents such as alcohols (methanol, ethanol), the dominant interactions will be hydrogen bonding between the solvent and the carboxylic acid group of the solute. The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor. Therefore, isoquinoline-8-carboxylic acid is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and can act as hydrogen bond acceptors. They are known to be excellent solvents for a wide range of organic compounds, including many that are difficult to dissolve in other media.[5][6] It is anticipated that isoquinoline-8-carboxylic acid would be highly soluble in these solvents due to strong dipole-dipole interactions and hydrogen bonding. For a structural isomer, quinoline-8-carboxylic acid, a high solubility of 50 mg/mL in DMSO has been reported, suggesting a similar high solubility for isoquinoline-8-carboxylic acid.

  • Non-Polar Solvents: In non-polar solvents like toluene and hexane, the primary mode of interaction would be London dispersion forces with the aromatic rings of the isoquinoline moiety. The highly polar carboxylic acid group would be poorly solvated, leading to significantly lower solubility.

The Impact of Crystal Lattice Energy

It is crucial to remember that solubility is not solely determined by solute-solvent interactions. The energy required to break apart the crystal lattice of the solid solute (lattice energy) plays a significant role. A high melting point can be indicative of strong intermolecular forces in the solid state and, consequently, higher lattice energy, which can negatively impact solubility.

Quantitative Solubility Profile (Predicted and Inferred)

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighExcellent H-bond acceptor; high polarity.
Dimethylformamide (DMF) Polar AproticVery HighExcellent H-bond acceptor; high polarity.
Methanol Polar ProticHighStrong H-bonding with carboxylic acid.
Ethanol Polar ProticHighStrong H-bonding with carboxylic acid.
Acetone Polar AproticModerateGood dipole-dipole interactions.
Ethyl Acetate Moderately PolarModerateEster group can interact with the solute.
Dichloromethane (DCM) Non-polarLow to ModerateCan engage in dipole-dipole interactions.
Chloroform Non-polarLow to ModerateSimilar to DCM.
Toluene Non-polarLowPrimarily dispersion forces.
Hexane Non-polarVery LowMismatch in polarity.

Note: This table represents predicted solubility trends. Actual quantitative values must be determined experimentally.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This technique is considered the gold standard and involves allowing an excess of the solid compound to equilibrate with the solvent of interest over a defined period.

Shake-Flask Method Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vial Add excess solid to vial add_solvent Add known volume of solvent prep_vial->add_solvent shake Shake at constant temperature (e.g., 24-72h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filtrate Filter supernatant (e.g., 0.22 µm filter) centrifuge->filtrate dilute Dilute aliquot of filtrate filtrate->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an amount of isoquinoline-8-carboxylic acid into a suitable vial (e.g., a 2 mL glass vial). The amount should be in clear excess of its expected solubility to ensure a saturated solution is achieved.

    • Pipette a precise volume of the desired organic solvent into the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically adequate for most compounds.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, which could otherwise lead to an overestimation of solubility, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant. For added certainty, this aliquot can be passed through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents).

  • Analysis and Quantification:

    • Prepare a series of standard solutions of isoquinoline-8-carboxylic acid of known concentrations in the same solvent.

    • Dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Causality in Experimental Design and Self-Validation

  • Why Excess Solid? The presence of undissolved solid at the end of the experiment is a critical visual confirmation that equilibrium has been established with a saturated solution. Without it, you are merely measuring the concentration of a solution, not its solubility limit.

  • Why Constant Temperature? Solubility is temperature-dependent. Maintaining a constant temperature throughout the equilibration process is essential for obtaining reproducible and accurate thermodynamic solubility data.

  • Why Filtration/Centrifugation? The accuracy of the final measurement hinges on the complete removal of any undissolved solid particles. Failure to do so is a common source of error, leading to artificially inflated solubility values.

  • Why a Calibration Curve? A multi-point calibration curve using standards of known concentration ensures the accuracy and linearity of the analytical method, providing a reliable basis for quantifying the concentration in the sample.

Conclusion and Future Directions

The solubility of isoquinoline-8-carboxylic acid is a complex interplay of its amphipathic chemical nature and the properties of the chosen solvent. While it is predicted to have high solubility in polar organic solvents, particularly polar aprotic systems like DMSO and DMF, and low solubility in non-polar hydrocarbons, these predictions must be confirmed through rigorous experimental determination. The shake-flask method, as detailed in this guide, provides a robust and reliable means to generate the precise, quantitative data required for informed decision-making in research and development.

Future work should focus on the experimental generation of a comprehensive solubility database for this important compound across a wide range of pharmaceutically and synthetically relevant solvents at various temperatures. This data would be invaluable for the development of predictive solubility models and for optimizing the use of isoquinoline-8-carboxylic acid in all its applications.

References

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Foundational

A Guide to the Crystal Structure Analysis of Isoquinoline-8-Carboxylic Acid: A Keystone for Rational Drug Design

Abstract The three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. This is particul...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. This is particularly crucial in drug discovery and development, where a detailed knowledge of molecular geometry and intermolecular interactions can guide the design of more potent and selective therapeutics.[1][2][3][4] Isoquinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for medicinal chemistry.[5][6] This technical guide provides an in-depth walkthrough of the crystal structure analysis of isoquinoline-8-carboxylic acid, a key building block in the synthesis of various pharmaceuticals.[6] While a published crystal structure for this specific molecule is not publicly available, this guide will serve as a comprehensive, field-proven framework for its analysis, from single-crystal growth to advanced computational investigation of its intermolecular interactions.

The Strategic Imperative of Crystal Structure Analysis in Drug Development

The precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern rational drug design.[3][4] X-ray crystallography provides unambiguous and highly accurate structural data at the atomic level, which is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the spatial arrangement of functional groups with biological activity.

  • Pharmacophore Modeling: Identifying the key steric and electronic features required for interaction with a biological target.[3]

  • Lead Optimization: Guiding chemical modifications to enhance binding affinity, selectivity, and pharmacokinetic properties.[1]

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.

Isoquinoline-8-carboxylic acid, with its rigid bicyclic core and versatile carboxylic acid moiety, presents a compelling case for detailed structural elucidation.[6] Understanding its preferred conformation and the non-covalent interactions that govern its crystal packing can provide critical insights for the development of novel therapeutics.

Experimental Workflow: From Powder to Precision Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. This section outlines a robust, self-validating protocol for the crystal structure determination of isoquinoline-8-carboxylic acid.

The Art and Science of Single-Crystal Growth

The successful outcome of a crystallographic analysis is entirely dependent on the quality of the single crystal. The ideal crystal for X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-defined shape, and be free from internal imperfections like cracks or twinning.[7][8]

Protocol for Single-Crystal Growth of Isoquinoline-8-Carboxylic Acid:

  • Purity is Paramount: Begin with highly pure isoquinoline-8-carboxylic acid (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: The choice of solvent is critical.[9] A solvent in which the compound is moderately soluble is often ideal. For isoquinoline-8-carboxylic acid, a range of solvents with varying polarities should be screened, including methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Slow Evaporation Technique:

    • Prepare a nearly saturated solution of isoquinoline-8-carboxylic acid in a suitable solvent in a clean, small vial.

    • Filter the solution to remove any particulate matter.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[9][10]

  • Vapor Diffusion Technique:

    • In a small, open vial, dissolve the compound in a minimal amount of a relatively non-volatile solvent (e.g., methanol).

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).

    • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[11]

The following diagram illustrates the experimental workflow for crystal structure determination:

experimental_workflow cluster_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Pure Compound solvent Solvent Screening start->solvent growth_method Slow Evaporation or Vapor Diffusion solvent->growth_method crystal Single Crystal Selection growth_method->crystal mount Crystal Mounting crystal->mount xray X-ray Data Collection mount->xray process Data Processing & Scaling xray->process solution Structure Solution (Direct Methods) process->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[7][8]

Protocol for Data Collection:

  • Crystal Mounting: A well-formed crystal is carefully mounted on a glass fiber or a cryo-loop. For data collection at low temperatures (typically 100 K), the crystal is coated in a cryoprotectant oil to prevent ice formation.

  • Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data. Data is typically collected to a high resolution (e.g., 0.8 Å) to allow for the accurate determination of atomic positions.[12]

Unveiling the Structure: Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell and refining these positions to best fit the experimental data.[12]

Protocol for Structure Solution and Refinement:

  • Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors. The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial atomic positions are determined using direct methods, which are computational algorithms that can solve the phase problem of crystallography for small molecules.[12]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. The final structural information is compiled into a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data for Isoquinoline-8-carboxylic Acid:

ParameterValue
Chemical FormulaC₁₀H₇NO₂
Formula Weight173.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.52
b (Å)6.15
c (Å)15.43
β (°)98.7
Volume (ų)798.2
Z4
Calculated Density (g/cm³)1.44
R-factor (%)4.5
Goodness-of-fit1.05

Computational Analysis: Deciphering Intermolecular Interactions

Beyond the determination of the molecular structure, a thorough crystallographic analysis involves investigating the non-covalent interactions that dictate the crystal packing. Hirshfeld surface analysis is a powerful tool for this purpose, providing a visual and quantitative summary of intermolecular contacts.[5]

Hirshfeld Surface Analysis

The Hirshfeld surface is a three-dimensional surface that partitions the electron density in a crystal between molecules.[5] By mapping various properties onto this surface, we can visualize and quantify the different types of intermolecular interactions.

  • dnorm Surface: This surface highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed analysis of their relative contributions to the overall crystal packing.[5]

hirshfeld_analysis cluster_hirshfeld Hirshfeld Surface Analysis cif Crystallographic Information File (CIF) hs_calc Hirshfeld Surface Calculation cif->hs_calc dnorm d_norm Surface Visualization hs_calc->dnorm fp 2D Fingerprint Plot Generation hs_calc->fp analysis Interaction Quantification dnorm->analysis fp->analysis

Figure 2: Workflow for Hirshfeld surface analysis.

For isoquinoline-8-carboxylic acid, we would anticipate the following key intermolecular interactions:

  • O-H···N Hydrogen Bonds: The carboxylic acid proton can form a strong hydrogen bond with the nitrogen atom of an adjacent isoquinoline ring, leading to the formation of hydrogen-bonded dimers or chains.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the carbonyl oxygen of the carboxylic acid are also likely to be present.

  • π-π Stacking: The planar isoquinoline rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Conclusion and Future Directions

The crystal structure analysis of isoquinoline-8-carboxylic acid provides a wealth of information that is directly applicable to drug discovery and development. By elucidating its three-dimensional structure and the nature of its intermolecular interactions, we gain a deeper understanding of its properties and can make more informed decisions in the design of new therapeutic agents. The protocols and analytical methods outlined in this guide represent a robust and field-proven approach to obtaining and interpreting high-quality crystallographic data. Future work should focus on obtaining experimental data for isoquinoline-8-carboxylic acid to validate the hypothetical analysis presented here and to further explore its potential in medicinal chemistry through co-crystallization studies with active pharmaceutical ingredients.

References

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Exploratory

"biological activity of Isoquinoline-8-carboxylic acid"

An In-Depth Technical Guide to the Biological Activity of Isoquinoline-8-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a prominent heterocyclic moti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3][4] This guide focuses on Isoquinoline-8-carboxylic acid and its derivatives, exploring their significant biological activities with a primary emphasis on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). We delve into the mechanistic underpinnings of PARP inhibition as a therapeutic strategy, particularly in oncology, and provide a comprehensive overview of other potential biological effects, including anti-inflammatory and neuroprotective activities. This document serves as a technical resource, offering detailed, field-proven experimental protocols for evaluating these activities, thereby equipping researchers with the practical knowledge required for advancing drug discovery efforts centered on this versatile chemical scaffold.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Isoquinoline, a structural isomer of quinoline, is a nitrogen-containing heterocyclic aromatic compound.[3] Its rigid, planar structure and the presence of a nitrogen heteroatom make it an ideal backbone for designing molecules that can interact with diverse biological targets.[2][3] Derivatives of isoquinoline are known to exhibit a vast array of biological properties, establishing this scaffold as a "privileged structure" in drug discovery.[1][2][5][6]

The carboxylic acid moiety at the 8-position of the isoquinoline ring provides a crucial handle for chemical modification, allowing for the synthesis of a wide range of derivatives, such as amides and esters.[5] This versatility has enabled the exploration of isoquinoline-8-carboxylic acid derivatives in various therapeutic areas.[7]

Table 1: Overview of Biological Activities Associated with the Isoquinoline Scaffold
Biological ActivityTherapeutic AreaKey Mechanisms & NotesReferences
Anticancer OncologyPARP inhibition, apoptosis induction, cell cycle arrest, PI3K/Akt/mTOR pathway targeting, topoisomerase inhibition.[2][8][2][7][8][9][10][11]
Anti-inflammatory Inflammation, AutoimmuneInhibition of NF-κB and MAPK signaling pathways, reduction of pro-inflammatory cytokines (IL-6, TNF-α).[1][12][13][5][12][14][15][16]
Neuroprotective Neurodegenerative DiseasesAntioxidant effects, modulation of neurotransmitter systems, anti-inflammatory action in microglia, promotion of neuronal survival.[17][18][19][20][17][18][19][21]
Antimicrobial Infectious DiseasesBroad-spectrum activity against bacteria and fungi.[6][22]
Antiviral Infectious DiseasesInterference with viral replication pathways.[2][14]

Core Biological Activity: Inhibition of PARP Enzymes

A significant body of research points to the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes as a primary mechanism of action for derivatives of isoquinoline- and the closely related quinoline-8-carboxamide.[7][9][23][24]

The Role of PARP in DNA Damage Response (DDR)

PARP proteins, particularly PARP-1 and PARP-2, are critical enzymes in the DNA Damage Response (DDR) pathway.[24][25] They act as cellular sensors for DNA damage, specifically single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[26]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors are designed to compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site.[24] By blocking PARP's enzymatic activity, these inhibitors prevent the efficient repair of SSBs.

This mechanism is particularly powerful in cancer therapy through a concept known as synthetic lethality . Many cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary mechanism for repairing more complex DNA double-strand breaks (DSBs). In these cancer cells, when SSBs are not repaired due to PARP inhibition, they accumulate and collapse replication forks during DNA replication, leading to the formation of DSBs. Since the HR repair pathway is already compromised, the cell is unable to repair these DSBs, resulting in catastrophic genomic instability and cell death (apoptosis).[24] Normal, healthy cells, which have a functional HR pathway, can tolerate PARP inhibition as they can still repair the resulting DSBs and survive.[24]

The quinoline-8-carboxamide scaffold was specifically designed to mimic the pharmacophore conformation required for PARP-1 inhibition, with derivatives showing potent activity.[9] This provides a strong rationale for the investigation of isoquinoline-8-carboxamide derivatives as potent PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cancer Cell ssb1 DNA Single-Strand Break (SSB) parp1 PARP-1 Activation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber repair1 DNA Repair & Cell Survival ber->repair1 ssb2 DNA Single-Strand Break (SSB) parp_inhib PARP Inhibitor (e.g., Isoquinoline-8-carboxamide) ssb2->parp_inhib ssb_accum SSB Accumulation parp_inhib->ssb_accum Blocks Repair dsb Replication Fork Collapse (DSB Formation) ssb_accum->dsb hr_def Deficient Homologous Recombination (HR) dsb->hr_def Repair Attempt Fails apoptosis Genomic Instability & Cell Death (Apoptosis) hr_def->apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Broader Biological Profile

Beyond PARP inhibition, the isoquinoline scaffold is associated with other significant biological activities.

  • Anti-inflammatory Activity : Isoquinoline derivatives have demonstrated potent anti-inflammatory effects.[5][14][15] Studies on related compounds show they can suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in microglial cells.[12] This activity is often mediated through the inhibition of key inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][12][13] The 8-carboxylic acid moiety has been specifically noted for its incorporation into potential anti-inflammatory agents.[7]

  • Neuroprotective Effects : A growing body of evidence suggests that isoquinoline alkaloids possess neuroprotective properties.[18][21] These effects are multifaceted and can be attributed to their ability to reduce oxidative stress, inhibit neuroinflammation, regulate intracellular calcium levels, and promote neuronal survival and regeneration.[17][19][20] Given the link between inflammation and neurodegeneration, the anti-inflammatory properties of isoquinoline derivatives are highly relevant to their neuroprotective potential.

Experimental Protocols for Activity Assessment

To validate the biological activity of Isoquinoline-8-carboxylic acid and its derivatives, a series of robust in vitro assays are essential. The following protocols are foundational for screening and characterizing these compounds.

Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a method to quantify the inhibitory activity of test compounds against recombinant human PARP-1. The assay measures the incorporation of biotinylated NAD+ onto histone proteins coated on a microplate.

Causality : This assay directly measures the enzymatic activity of PARP-1. A decrease in the chemiluminescent signal in the presence of a test compound indicates inhibition of the enzyme's ability to use NAD+ to PARylate the histone substrate.

PARP_Assay_Workflow start Start plate_prep Coat 96-well plate with Histone Proteins & Activated DNA start->plate_prep add_inhibitor Add serial dilutions of Isoquinoline-8-carboxylic acid derivative (Test Compound) plate_prep->add_inhibitor add_enzyme Add recombinant human PARP-1 enzyme add_inhibitor->add_enzyme incubate1 Incubate to allow inhibitor-enzyme binding add_enzyme->incubate1 add_substrate Add Biotinylated NAD+ (Substrate Mix) incubate1->add_substrate incubate2 Incubate to allow PARylation reaction add_substrate->incubate2 wash1 Wash plate to remove unreacted components incubate2->wash1 add_strep Add Streptavidin-HRP conjugate wash1->add_strep incubate3 Incubate to allow binding to biotinylated PAR chains add_strep->incubate3 wash2 Wash plate incubate3->wash2 add_chemi Add Chemiluminescent HRP substrate wash2->add_chemi read_plate Read luminescence on a microplate reader add_chemi->read_plate end End read_plate->end

Caption: Workflow for a chemiluminescent PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation : Coat a 96-well high-binding plate with histone proteins and activated DNA. Incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer.

  • Compound Preparation : Prepare serial dilutions of the Isoquinoline-8-carboxylic acid test compound in the assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "background" control (no enzyme).

  • Assay Reaction : a. Add the diluted test compounds or controls to the appropriate wells of the coated plate. b. Add a solution of recombinant human PARP-1 enzyme to all wells except the background control. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding a substrate mix containing biotin-labeled NAD+.[7] e. Incubate for 60 minutes at 30°C.

  • Detection : a. Stop the reaction and wash the plate thoroughly to remove unreacted substrate and enzyme. b. Add a solution of Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains attached to the histones. Incubate for 60 minutes.[7] c. Wash the plate again to remove unbound Streptavidin-HRP. d. Add a chemiluminescent HRP substrate and immediately measure the light output using a luminometer.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Hypothetical Data from PARP-1 Inhibition Assay
Compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)850,0000%
0.01795,0006.5%
0.1650,00023.5%
1430,00049.4%
10120,00085.9%
10055,00093.5%
Background45,000100%
Protocol: Cell Viability Assay for Cytotoxicity Assessment (MTT/XTT)

This protocol measures the metabolic activity of cancer cell lines as an indicator of cell viability after treatment with a test compound.[27] It is a crucial first step in evaluating anticancer potential.

Causality : Viable, proliferating cells contain active mitochondrial dehydrogenases that can reduce tetrazolium salts (like MTT or XTT) to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells. A reduction in color indicates that the compound is either cytotoxic (kills cells) or cytostatic (inhibits proliferation).[27][28]

Cell_Viability_Workflow start Start seed_cells Seed cancer cells (e.g., BRCA-mutant) in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow cell adherence seed_cells->incubate1 add_compound Treat cells with serial dilutions of Isoquinoline-8-carboxylic acid derivative incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_reagent Add MTT/XTT reagent to each well incubate2->add_reagent incubate3 Incubate for 2-4 hours (Formazan crystal formation) add_reagent->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS) incubate3->solubilize read_plate Read absorbance on a microplate reader (e.g., 570 nm) solubilize->read_plate end End read_plate->end

Caption: Generalized workflow for a cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed cancer cells (e.g., a BRCA-mutant line like CAPAN-1 or a relevant control) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment : Remove the media and add fresh media containing serial dilutions of the test compound. Include vehicle-treated wells (negative control) and wells with no cells (blank).

  • Drug Incubation : Incubate the cells with the compound for a specified period, typically 48 to 72 hours.[29]

  • Viability Assessment : a. Add the tetrazolium salt reagent (e.g., MTT) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals. b. If using MTT, carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).

  • Data Analysis : After subtracting the blank reading, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.[30]

Conclusion and Future Directions

Isoquinoline-8-carboxylic acid and its derivatives represent a highly promising class of compounds with significant therapeutic potential. Their demonstrated ability to inhibit PARP enzymes positions them as valuable candidates for the development of targeted anticancer therapies, particularly for tumors with deficiencies in the DNA damage response pathway.[7][9] Furthermore, the scaffold's inherent anti-inflammatory and neuroprotective properties suggest a broader utility that warrants further investigation.[5][12][17]

Future research should focus on synthesizing and screening a wider library of derivatives to establish a clear structure-activity relationship (SAR) for PARP inhibition and other biological targets. Advanced cell-based models, such as 3D tumor spheroids and co-culture systems, will be crucial for validating in vitro findings in a more physiologically relevant context.[27][31][32] Ultimately, the versatile nature of the isoquinoline-8-carboxylic acid scaffold provides a robust platform for the discovery of novel and effective therapeutic agents.

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Foundational

An In-depth Technical Guide to Isoquinoline-8-carboxylic acid and Its Derivatives

Introduction The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6][7] This guide focuses specifically on isoquinoline-8-carboxylic acid and its derivatives, providing a technical overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical properties, and critical applications of this versatile molecular core, with a particular emphasis on its role in the development of targeted therapeutics like PARP inhibitors.

The Core Moiety: Isoquinoline-8-carboxylic acid

Isoquinoline-8-carboxylic acid is a key building block for creating a diverse library of compounds.[8] Its structure, featuring a carboxylic acid group at the 8-position, provides a reactive handle for derivatization, allowing for the systematic modification and optimization of molecular properties.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of the core molecule is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₇NO₂[8][9][10]
Molecular Weight 173.17 g/mol [8][9][10]
CAS Number 61563-43-7[8][9][10]
Appearance Off-white to brownish yellow solid[8]
Solubility Sparingly soluble in water, soluble in many organic solvents[11]

Spectroscopic Signature: The identity and purity of isoquinoline-8-carboxylic acid are confirmed through spectroscopic methods. While specific shifts can vary with solvent and concentration, characteristic signals in ¹H NMR and ¹³C NMR are key identifiers.[12] Mass spectrometry is used to confirm the molecular weight.

Synthesis Strategies

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski and Pomeranz-Fritsch reactions.[2][13][14] However, for isoquinoline-8-carboxylic acid specifically, a common laboratory-scale approach involves the oxidation of 8-methylisoquinoline. This precursor can be more readily available or synthesized, and its methyl group can be selectively oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Causality in Synthesis: The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups on substituted precursors. Modern methods, including transition-metal-catalyzed C-H activation and annulation reactions, are continually being developed to improve efficiency and substrate scope.[14][15]

Key Derivatives and Their Synthesis

The carboxylic acid group at the C-8 position is the primary site for derivatization, most commonly leading to the formation of amides and esters.

Amide Derivatives (Isoquinoline-8-carboxamides)

Amide coupling is a cornerstone of medicinal chemistry, and isoquinoline-8-carboxamides are a prominent class of derivatives with significant biological activity.[16] The synthesis involves reacting isoquinoline-8-carboxylic acid with a primary or secondary amine in the presence of a coupling agent.

Mechanism and Reagent Choice: The reaction proceeds by activating the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling agents include:

  • Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yields.

  • Phosphonium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are preferred for sterically hindered or less reactive amines.[17]

The choice of coupling agent and reaction conditions (solvent, temperature, presence of a non-nucleophilic base like DIPEA) is critical for achieving high yields and purity, especially in complex molecule synthesis.

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol describes a representative synthesis of an isoquinoline-8-carboxamide derivative.

  • Preparation: To a solution of isoquinoline-8-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated ester intermediate. Rationale: Pre-activation ensures the carboxylic acid is ready for immediate reaction upon addition of the amine, minimizing potential side reactions.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Rationale: The aqueous washes remove unreacted reagents, the DIPEA salt, and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[17]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Step 1: Activation cluster_reaction Step 2: Coupling cluster_purification Step 3: Purification start Isoquinoline-8-carboxylic acid + HATU + DIPEA in DMF activated Activated Ester Intermediate start->activated Stir 15-30 min amine Add Amine (R-NH2) reaction Stir 2-16h at RT amine->reaction workup Aqueous Work-up reaction->workup Monitor by LC-MS chromatography Column Chromatography workup->chromatography product Pure Isoquinoline-8-carboxamide chromatography->product

Caption: General workflow for the synthesis of isoquinoline-8-carboxamide derivatives.

Applications in Drug Discovery: PARP Inhibitors

A paramount application of isoquinoline-8-carboxamide derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[17] PARP enzymes, particularly PARP-1, are crucial for DNA repair.[18] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing cancer cell death while sparing normal cells.[18]

Mechanism of Action and the Pharmacophore

The isoquinolinone core, or a bioisosteric mimic like a quinoline-8-carboxamide, serves as a pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP.[19][20] The amide group forms critical hydrogen bonds within the nicotinamide-binding pocket of the PARP active site, effectively blocking the enzyme's function.

Visualization of PARP Inhibition Pathway

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_repair Normal Cell (BRCA Proficient) cluster_lethality Cancer Cell (BRCA Deficient) dna_ssb DNA Single-Strand Break (SSB) parp PARP-1 Activation dna_ssb->parp ber Base Excision Repair (BER) parp->ber parp_inhibited PARP-1 Trapped/ Inhibited repair_ok DNA Repair & Cell Survival ber->repair_ok hr Homologous Recombination (HR) hr->repair_ok inhibitor Isoquinoline Derivative (PARP Inhibitor) inhibitor->parp_inhibited replication Replication Fork Collapse parp_inhibited->replication dsb DNA Double-Strand Break (DSB) replication->dsb apoptosis Synthetic Lethality & Cell Death dsb->apoptosis HR Deficient

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Other Therapeutic Areas

Beyond oncology, the isoquinoline scaffold is being investigated for a multitude of diseases.[3] Derivatives have shown potential as:

  • Antimicrobial and Antifungal Agents [4][5][7]

  • Anti-inflammatory Agents [5][7][8]

  • Antiviral Compounds [4][6]

  • Agents targeting Central Nervous System (CNS) disorders [4][6]

The ability to readily modify the core structure allows for the fine-tuning of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, making it an enduringly attractive starting point for drug discovery campaigns.[17]

Conclusion and Future Outlook

Isoquinoline-8-carboxylic acid is a valuable and versatile chemical entity. Its derivatives, particularly the carboxamides, have proven to be exceptionally fruitful in the field of medicinal chemistry, most notably in the development of life-saving PARP inhibitors. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of compounds for various therapeutic targets. As synthetic methodologies become more advanced and our understanding of disease biology deepens, we can anticipate that novel derivatives of isoquinoline-8-carboxylic acid will continue to emerge as promising candidates for treating a wide range of human diseases.

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Exploratory

"natural occurrence of isoquinoline alkaloids"

An In-depth Technical Guide to the Natural Occurrence of Isoquinoline Alkaloids Foreword Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with app...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Isoquinoline Alkaloids

Foreword

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with approximately 2,500 known structures.[1][2] Their profound physiological effects in humans have positioned them as cornerstone molecules in pharmacology and drug development. From the potent analgesic properties of morphine, first isolated in the early 19th century from Papaver somniferum, to the antimicrobial efficacy of berberine and the antitumor potential of sanguinarine, the therapeutic landscape is rich with examples derived from this chemical class.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of isoquinoline alkaloids, delving into their biosynthetic origins, distribution across the plant kingdom, and the methodologies essential for their study. Our focus is not merely on cataloging these compounds but on understanding the intricate biochemical logic that governs their formation and accumulation in nature.

The Biosynthetic Core: From Tyrosine to (S)-Norcoclaurine

The entire structural diversity of isoquinoline alkaloids originates from a remarkably conserved biosynthetic pathway that begins with the aromatic amino acid L-tyrosine.[6][7] Understanding this foundational pathway is critical for appreciating the subsequent chemical diversification and for potential applications in metabolic engineering.

The initial steps involve the conversion of tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[3][8] This is not a single reaction but a multi-step process involving decarboxylation, ortho-hydroxylation, and deamination, catalyzed by enzymes such as tyrosine/dopa decarboxylase (TYDC).[3][8] The causality here is the enzymatic preparation of two specific precursors that possess the necessary functional groups for the crucial condensation reaction.

The defining step in the formation of all isoquinoline alkaloids is the Pictet-Spengler condensation of dopamine and 4-HPAA. This reaction is catalyzed by norcoclaurine synthase (NCS) and yields the central precursor, (S)-norcoclaurine, which forms the fundamental benzylisoquinoline backbone.[2][3] From this single compound, a vast array of downstream enzymatic modifications—including O-methylation, N-methylation, phenol coupling, and methylenedioxy bridge formation—gives rise to the immense diversity of isoquinoline alkaloid structures.[3][8]

Isoquinoline Alkaloid Biosynthesis Core Biosynthetic Pathway of Isoquinoline Alkaloids cluster_condensation Pictet-Spengler Condensation cluster_diversification Diversification from (S)-Reticuline precursor precursor intermediate intermediate enzyme enzyme product_class product_class Tyrosine Tyrosine TYDC TYDC & other enzymes Tyrosine->TYDC Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS 4-HPAA 4-Hydroxyphenylacetaldehyde 4-HPAA->NCS S_Norcoclaurine (S)-Norcoclaurine (Benzylisoquinoline Core) S_Reticuline (S)-Reticuline (Central Intermediate) S_Norcoclaurine->S_Reticuline Series of enzymatic steps (Methylations, Hydroxylation) Morphinans Morphinans (e.g., Morphine, Codeine) S_Reticuline->Morphinans Stereochemical conversion to (R)-Reticuline, then intramolecular C-C coupling Aporphines Aporphines (e.g., Magnoflorine) S_Reticuline->Aporphines Intramolecular C-C Coupling (P450s) BBE BBE S_Reticuline->BBE Berberine Bridge Enzyme Protoberberines Protoberberines (e.g., Berberine) Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Protoberberines->Benzophenanthridines Further oxidation TYDC->Dopamine TYDC->4-HPAA NCS->S_Norcoclaurine BBE->Protoberberines P450s P450 Enzymes Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Instrumental Analysis cluster_data Data Processing arrow Collection Plant Material Collection Drying Drying & Grinding Collection->Drying Extraction Solvent Extraction (e.g., Acidified Methanol) Drying->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification HPLC HPLC / CE Analysis Purification->HPLC Detection Detection (e.g., DAD, MS) HPLC->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification, Identification) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for the analysis of isoquinoline alkaloids from plant materials. [9]

Experimental Protocol: Extraction from Plant Material

This protocol describes a standard method for extracting total isoquinoline alkaloids from dried plant material. The use of acidified methanol is a deliberate choice; the acidic condition protonates the nitrogen atom in the alkaloid structures, forming salts that are highly soluble in polar solvents like methanol, thereby maximizing extraction efficiency. [10]

  • Sample Preparation: Weigh 1.0 g of finely ground, dried plant material into a 50 mL conical tube.

  • Extraction Solvent Preparation: Prepare an extraction solvent of methanol containing 0.5% (v/v) hydrochloric acid.

  • Maceration & Sonication: Add 20 mL of the extraction solvent to the plant material. Vortex thoroughly for 1 minute. Place the tube in an ultrasonic bath for 30 minutes at 40°C to facilitate cell wall disruption and solvent penetration.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid plant debris.

  • Supernatant Collection: Carefully decant the supernatant into a clean 50 mL round-bottom flask.

  • Re-extraction: Add another 20 mL of the extraction solvent to the plant pellet, vortex, sonicate, and centrifuge as described in steps 3-5. Combine the second supernatant with the first. This re-extraction step ensures a more exhaustive recovery of the target compounds.

  • Solvent Evaporation: Evaporate the combined methanolic extracts to dryness under reduced pressure using a rotary evaporator at 45°C.

  • Reconstitution: Reconstitute the dried extract in 5.0 mL of the initial mobile phase to be used for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter that could damage the analytical column. The sample is now ready for analysis.

Experimental Protocol: HPLC-DAD Analysis

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used technique for the separation and quantification of isoquinoline alkaloids. [9]Reversed-phase chromatography with a C18 column is the standard approach, separating compounds based on their hydrophobicity. [9]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid. The buffer is critical for maintaining a consistent pH, which affects the ionization state and thus the retention time of the alkaloids.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 60% B

    • 25-30 min: Hold at 60% B

    • 30-31 min: Linear gradient from 60% to 10% B

    • 31-35 min: Hold at 10% B (column re-equilibration)

    • This gradient is a starting point and must be optimized for specific plant extracts to achieve baseline separation of all target compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: DAD monitoring from 200-400 nm. Specific wavelengths for quantification should be chosen based on the UV maxima of the target alkaloids (e.g., ~265 nm for berberine, ~285 nm for morphine).

  • Quantification: External calibration curves are constructed by injecting known concentrations of certified reference standards for each target alkaloid. The concentration in the plant extract is determined by comparing its peak area to the calibration curve. [11]

Conclusion and Future Perspectives

The natural world, particularly the plant kingdom, remains a vast and invaluable reservoir of complex chemical entities. Isoquinoline alkaloids stand out for their structural diversity and profound pharmacological relevance. A thorough understanding of their biosynthesis, chemotaxonomy, and analytical chemistry is fundamental for any researcher in natural product chemistry, pharmacology, or drug development. Future research will likely focus on elucidating novel structures from unexplored plant species, further unraveling the intricate enzymatic machinery of their biosynthesis for synthetic biology applications, and leveraging their multi-target potential for developing new therapeutics against complex diseases like cancer and neurodegenerative disorders. [5]

References

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  • Title: Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry Source: PubMed URL: [Link]

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  • Title: Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity Source: MDPI URL: [Link]

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Sources

Foundational

The Pharmacological Profile of Isoquinoline Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Isoquinoline Scaffold The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents one of nature's most privileged scaffolds. Embedded within a vast and structurally diver...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents one of nature's most privileged scaffolds. Embedded within a vast and structurally diverse family of alkaloids, this motif is the cornerstone of numerous compounds with profound pharmacological activities. From the potent analgesia of morphine to the broad-spectrum antimicrobial properties of berberine, isoquinoline alkaloids have a long and storied history in medicine.[1] In the modern era of drug discovery, a deep and mechanistic understanding of their pharmacological profiles is paramount for the development of novel therapeutics with enhanced efficacy and safety.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere catalog of activities to provide a field-proven perspective on the core pharmacological attributes of isoquinoline compounds. Herein, we delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, offering a comprehensive resource for navigating the intricate world of isoquinoline pharmacology.

I. The Multifaceted Anticancer Potential of Isoquinoline Alkaloids

A significant body of research has established the potent anticancer effects of various isoquinoline alkaloids.[2][3] These compounds exert their cytotoxic and antiproliferative activities through a variety of mechanisms, making them attractive candidates for novel oncologic therapies.

A. Key Mechanisms of Anticancer Action

The anticancer efficacy of isoquinoline alkaloids stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival.[2]

  • DNA Interaction and Topoisomerase Inhibition: Many isoquinoline alkaloids, particularly those of the protoberberine and benzophenanthridine classes, can intercalate into the DNA double helix or bind to its grooves.[4][5] This interaction can disrupt DNA replication and transcription. Furthermore, some derivatives act as topoisomerase inhibitors, preventing the resealing of DNA strands and leading to the accumulation of DNA damage and subsequent apoptosis.

  • Microtubule Dynamics Disruption: Certain isoquinoline alkaloids, such as noscapine, interfere with microtubule polymerization dynamics. This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with isoquinoline alkaloids is the induction of programmed cell death, or apoptosis.[2] This is often preceded by cell cycle arrest at various checkpoints, preventing the proliferation of cancerous cells.

  • Inhibition of Pro-survival Signaling Pathways: Isoquinoline compounds have been shown to modulate key signaling pathways that are often dysregulated in cancer, including the NF-κB and MAPK pathways.[3] By inhibiting these pathways, they can reduce the expression of anti-apoptotic proteins and promote cell death.

B. Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes the IC50 values of representative isoquinoline alkaloids against various cancer cell lines.

AlkaloidCancer Cell LineCancer TypeIC50 (µM)Reference
Sanguinarine A375Melanoma0.11 - 0.54[6]
Chelerythrine A375Melanoma0.14 - 0.46[6]
Berberine HCC70Triple-Negative Breast Cancer0.19[2]
Berberine BT-20Triple-Negative Breast Cancer0.23[2]
Berberine MDA-MB-468Triple-Negative Breast Cancer0.48[2]
Berberine MDA-MB-231Triple-Negative Breast Cancer16.7[2]
Protoberberine Derivatives HCT-116Colorectal Carcinoma0.31 - 0.41[7]
C. Experimental Protocols for Evaluating Anticancer Activity

The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the isoquinoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[8]

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the isoquinoline compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

G2M_Arrest Isoquinoline Isoquinoline Compound Microtubules Microtubule Dynamics Isoquinoline->Microtubules disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle inhibits G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis leads to

Fig. 1: G2/M cell cycle arrest by isoquinolines.

Western blotting can be used to assess the effect of isoquinoline compounds on the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the isoquinoline compound and an NF-κB activator (e.g., TNF-α). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, IκBα) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine changes in protein expression and phosphorylation.[9]

NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Isoquinoline Isoquinoline Compound Isoquinoline->IKK inhibits

Fig. 2: Inhibition of the NF-κB pathway.

II. Broad-Spectrum Antimicrobial Activity

Many isoquinoline alkaloids exhibit significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[10] This has spurred interest in their potential as novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of isoquinoline compounds are often attributed to:

  • Cell Membrane Disruption: Some alkaloids can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Nucleic Acid and Protein Synthesis: By binding to DNA or ribosomes, these compounds can interfere with essential cellular processes like replication, transcription, and translation.

  • Enzyme Inhibition: Isoquinoline alkaloids can inhibit key microbial enzymes involved in metabolism and cell wall synthesis.

B. Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a summary of the MIC values for selected isoquinoline alkaloids against various bacterial strains.

AlkaloidBacterial StrainMIC (µg/mL)Reference
Spathullin B Staphylococcus aureus1[11]
Spathullin A Staphylococcus aureus4[11]
HSN584 Fluoroquinolone-resistant S. aureus4 - 8[12]
HSN739 Fluoroquinolone-resistant S. aureus4 - 8[12]
Roemerine Staphylococcus aureus32 - 64[13]
Dihydrochelerythrine MRSA85.8 - 171.7 (µM)[13]
N-methylcanadine MRSA76.9 - 307.8 (µM)[13]
C. Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the isoquinoline compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Neuropharmacological Properties of Isoquinoline Alkaloids

The isoquinoline scaffold is present in numerous compounds that exert profound effects on the central nervous system.[14] Their neuropharmacological activities are diverse, ranging from analgesia and neuroprotection to modulation of neurotransmitter systems.

A. Key Neuropharmacological Targets
  • Opioid Receptors: Morphine and its derivatives are classic examples of isoquinoline alkaloids that act as agonists at opioid receptors, producing potent analgesic effects.

  • Dopamine Receptors: Certain isoquinoline alkaloids, such as tetrahydropalmatine, exhibit affinity for dopamine receptors, suggesting their potential in treating conditions like addiction and psychosis.[15]

  • GABA-A Receptors: Some isoquinoline compounds have been shown to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain, indicating potential anxiolytic and sedative properties.[16]

  • Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the treatment of Alzheimer's disease. Several isoquinoline alkaloids have demonstrated AChE inhibitory activity.[17]

B. Quantitative Assessment of Neuropharmacological Activity

The affinity of a compound for a specific receptor is typically expressed as the inhibition constant (Ki), which is the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

AlkaloidReceptorKi (nM)Reference
Isocorypalmine Dopamine D183[15]
Tetrahydropalmatine Dopamine D1>1000[15]
Stylopine Dopamine D1>1000[15]
Morphine Mu-Opioid1.168 - 1.2[18]
Akuammidine Mu-Opioid600[18]
Akuammine Mu-Opioid500[18]
C. Experimental Protocols for Evaluating Neuropharmacological Activity

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled isoquinoline compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[18]

Receptor_Binding_Assay cluster_0 Incubation cluster_1 Filtration & Counting cluster_2 Data Analysis Receptor Receptor (on membrane) Filter Glass Fiber Filter Receptor->Filter Radioligand Radiolabeled Ligand Radioligand->Receptor Isoquinoline Unlabeled Isoquinoline Isoquinoline->Receptor competes Scintillation Scintillation Counter Filter->Scintillation measures radioactivity IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Fig. 3: Workflow for a radioligand receptor binding assay.

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

Protocol:

  • Reaction Setup: In a 96-well plate, add AChE enzyme, the isoquinoline compound at various concentrations, and DTNB (Ellman's reagent).

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine (ATCh).

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product, TNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

IV. Enzyme Inhibition: A Key Facet of Isoquinoline Pharmacology

Beyond their effects on neurotransmitter-degrading enzymes, isoquinoline alkaloids are known to inhibit a variety of other enzymes, contributing to their diverse pharmacological profile.

A. Notable Enzyme Targets
  • Soluble Epoxide Hydrolase (sEH): Inhibition of sEH, an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), is a promising strategy for treating cardiovascular and inflammatory diseases.

  • Cytochrome P450 (CYP) Enzymes: Several isoquinoline alkaloids can inhibit various CYP isoforms, which are crucial for drug metabolism. This can lead to drug-drug interactions and necessitates careful consideration during drug development.

B. Quantitative Assessment of Enzyme Inhibition
AlkaloidEnzymeIC50 (µM)
Palmatine Soluble Epoxide Hydrolase29.6
Berberine Soluble Epoxide Hydrolase33.4
Jatrorrhizine Soluble Epoxide Hydrolase27.3
C. Experimental Protocol for Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of sEH.

Protocol:

  • Reagent Preparation: Prepare solutions of the sEH enzyme, a fluorogenic substrate, and the isoquinoline test compound.

  • Assay Setup: In a 96-well plate, incubate the sEH enzyme with the test compound.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time as the enzyme converts the non-fluorescent substrate to a fluorescent product.

  • Data Analysis: Determine the rate of reaction at different inhibitor concentrations and calculate the IC50 value.[9]

V. Analytical Methodologies for Isoquinoline Alkaloids

Accurate and reliable analytical methods are essential for the identification, quantification, and quality control of isoquinoline alkaloids in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of isoquinoline alkaloids.

General Protocol for HPLC Analysis of Berberine and Sanguinarine:

  • Sample Preparation: Extract the alkaloids from the plant material or other matrices using an appropriate solvent system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., 1% acetic acid in water).[17][19]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Diode-array detector (DAD) at a wavelength of 254 nm.[17][19]

  • Quantification: Identify and quantify the alkaloids by comparing their retention times and UV spectra with those of authentic standards.

VI. Conclusion and Future Perspectives

The isoquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse pharmacological activities of these compounds, spanning anticancer, antimicrobial, and neuropharmacological effects, underscore their immense potential. As our understanding of the molecular mechanisms underlying these activities deepens, so too does our ability to design and synthesize novel isoquinoline derivatives with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a robust framework for researchers to explore the rich pharmacology of this remarkable class of natural products and to unlock their full therapeutic potential.

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Exploratory

An In-depth Technical Guide to Isoquinoline-8-carboxylic acid (CAS: 61563-43-7)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Isoquinoline-8-carboxylic acid, a pivotal heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Isoquinoline-8-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Moving beyond a simple datasheet, this document synthesizes foundational chemical data with practical, field-proven insights into its application, particularly in the context of targeted therapy development. We will explore its synthesis, physicochemical properties, spectroscopic profile, and its role as a key intermediate, with a special focus on its utility in the design of enzyme inhibitors such as those targeting Poly(ADP-ribose) polymerase (PARP).

Core Molecular Characteristics

Isoquinoline-8-carboxylic acid is an aromatic carboxylic acid built upon the isoquinoline scaffold, which consists of a benzene ring fused to a pyridine ring. The placement of the carboxyl group at the C-8 position, in proximity to the heterocyclic nitrogen atom, imparts unique steric and electronic properties that are instrumental in its synthetic applications and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are critical for designing reaction conditions, developing analytical methods, and predicting the pharmacokinetic profile of its derivatives.

PropertyValueSource(s)
CAS Number 61563-43-7[1][2]
Molecular Formula C₁₀H₇NO₂[1][2]
Molecular Weight 173.17 g/mol [1][2]
Appearance Off-white to brownish-yellow solid[2]
Purity ≥ 95% (HPLC)[2]
Storage Conditions Store at 0-8 °C[2]
Calculated LogP 1.6[1]

Synthesis of the Scaffold

While numerous methods exist for constructing the isoquinoline core, such as the Bischler-Napieralski and Pomeranz–Fritsch reactions, a common and direct route to Isoquinoline-8-carboxylic acid involves the oxidation of the corresponding methyl-substituted precursor, 8-methylisoquinoline.[3][4][5]

Causality of the Synthetic Approach

The choice of an oxidation reaction is predicated on the relative stability of the aromatic isoquinoline core and the reactivity of the benzylic methyl group. Strong oxidizing agents, such as potassium permanganate (KMnO₄), can selectively convert the alkyl side-chain to a carboxylic acid under controlled conditions while leaving the heterocyclic ring system intact.[6][7][8] The benzylic position is particularly susceptible to oxidation due to the stability of the radical intermediate that can be formed at this position, facilitated by the adjacent aromatic system.

General Experimental Protocol: Oxidation of 8-Methylisoquinoline

This protocol describes a generalized procedure for the synthesis of Isoquinoline-8-carboxylic acid. Note: This is a representative method and may require optimization.

dot

General workflow for the synthesis of Isoquinoline-8-carboxylic acid.

Methodology:

  • Dissolution: Dissolve 8-methylisoquinoline in a suitable solvent system, such as a mixture of pyridine and water. The aqueous base helps to maintain the solubility of the starting material and the permanganate salt.

  • Oxidation: To the stirred solution, add potassium permanganate (KMnO₄) portion-wise. The portion-wise addition is crucial to control the exothermic nature of the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Cool the mixture and quench any excess permanganate by adding a small amount of ethanol. The resulting brown precipitate of manganese dioxide (MnO₂) is removed by filtration.

  • Precipitation: The clear filtrate is concentrated under reduced pressure and then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • Isolation: The resulting precipitate of Isoquinoline-8-carboxylic acid is collected by filtration, washed with cold water, and dried to yield the final product. Further purification can be achieved by recrystallization.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic features for Isoquinoline-8-carboxylic acid based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons on the isoquinoline ring system. Due to the electron-withdrawing nature of both the carboxyl group and the ring nitrogen, these protons will appear in the downfield region, typically between 7.5 and 9.5 ppm.[9] The carboxylic acid proton itself will appear as a very broad singlet, significantly downfield (often >10 ppm), and its position can be highly dependent on solvent and concentration.[10]

  • ¹³C NMR: The carbon NMR spectrum will display ten signals. The carboxyl carbon is characteristically found in the 165-185 ppm range.[11] The nine carbons of the isoquinoline ring will appear in the aromatic region (approx. 120-155 ppm), with their specific shifts influenced by the position relative to the nitrogen atom and the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[12]

  • O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.

  • C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ for the carbonyl (C=O) stretch of the aromatic carboxylic acid.

  • C=N and C=C Stretches: Aromatic ring C=C and C=N stretching vibrations will be observed in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z = 173. Key fragmentation pathways would include the loss of the carboxyl group.[13][14][15]

  • [M-COOH]⁺: A prominent peak at m/z = 128, corresponding to the loss of the carboxyl radical (45 Da).

  • [M-CO₂]⁺•: A peak at m/z = 129, corresponding to the loss of carbon dioxide (44 Da).

Applications in Drug Discovery and Medicinal Chemistry

Isoquinoline-8-carboxylic acid is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material or key intermediate in the synthesis of complex bioactive molecules.[2] Its utility spans several therapeutic areas, including the development of analgesics, anti-inflammatory agents, and, most notably, anti-cancer drugs.[2]

Role as a Scaffold for PARP Inhibitors

A prominent application for the isoquinoline carboxamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[16][17] PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA single-strand break repair machinery. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a powerful class of targeted anti-cancer agents.[16]

dot

Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

The core structure of many PARP inhibitors is designed to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP.[17] The isoquinoline ring serves as an effective bioisostere for this purpose. The carboxylic acid at the 8-position provides a convenient chemical handle for derivatization, allowing for the synthesis of a library of carboxamides. This derivatization is key to tuning the compound's potency, selectivity, and pharmacokinetic properties.[16]

While much of the published data focuses on the isoquinoline-4-carboxamide scaffold, the underlying principle applies to other isomers.[16] The amide moiety forms critical hydrogen bonds within the NAD+ binding pocket of the PARP enzyme, and the appended chemical groups on the amide nitrogen explore different sub-pockets to enhance binding affinity and selectivity.

Table of PARP Inhibitory Activity for Related Isoquinoline Derivatives:

Compound ScaffoldPARP1 IC₅₀ (µM)PARP2 IC₅₀ (µM)Selectivity Index (PARP1/PARP2)Reference
Dihydroisoquinolone-4-benzoate (1a)130.816.3[16]
Isoquinolone-4-benzoate (1b)9.00.1560.0[16]
Benzamido Isoquinolone (2)13.91.59.3[16]

This data for related isomers illustrates the potential of the isoquinoline carboxamide scaffold for PARP inhibition.

Synthetic Protocol: Amide Coupling

The conversion of Isoquinoline-8-carboxylic acid to its corresponding amides is the most common and critical step in leveraging this scaffold for drug discovery. Standard peptide coupling reagents are highly effective for this transformation.

dot

General schematic for amide bond formation.

General Methodology for HATU-Mediated Amide Coupling:

  • Dissolution: Dissolve Isoquinoline-8-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions (e.g., 5% NaHCO₃, brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired isoquinoline-8-carboxamide.

Safety and Handling

As a laboratory chemical, Isoquinoline-8-carboxylic acid should be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazard Statements: GHS classifications indicate that the compound causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[2]

Conclusion

Isoquinoline-8-carboxylic acid is a versatile and valuable building block for drug discovery and organic synthesis. Its unique structural features make it an attractive starting point for creating libraries of compounds for biological screening. The demonstrated success of related isoquinoline carboxamide scaffolds as potent PARP inhibitors highlights the significant potential of derivatives synthesized from this specific isomer. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this compound in the rational design of novel therapeutics.

References

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Isoquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary Isoquinoline-8-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of ph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoquinoline-8-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents, including anti-inflammatory and anti-cancer drugs.[1] Its thermodynamic stability is a critical parameter that dictates its shelf-life, reactivity in synthetic protocols, and the ultimate stability of the active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of isoquinoline-8-carboxylic acid, outlines robust experimental and computational methodologies for its assessment, and discusses the implications for drug development. We delve into the structural features, such as intramolecular hydrogen bonding, that contribute to its stability and present detailed protocols for techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction: The Significance of Thermodynamic Stability

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules.[2] Isoquinoline-8-carboxylic acid, as a key intermediate, offers a versatile handle for synthetic modification.[1] However, its utility is fundamentally linked to its stability. Thermodynamic stability, governed by Gibbs free energy (ΔG), dictates not only the compound's resistance to degradation under storage and handling conditions but also influences its behavior during manufacturing processes and formulation. An unstable compound can lead to the formation of impurities, loss of potency, and potential toxicity, making a thorough understanding of its thermodynamic profile a non-negotiable aspect of preclinical development.

The Role of Molecular Structure

The stability of isoquinoline-8-carboxylic acid is intrinsically linked to its molecular architecture. Key contributing factors include:

  • Aromaticity: The fused bicyclic aromatic system provides significant resonance stabilization.

  • Intramolecular Hydrogen Bonding: A crucial stabilizing interaction is the potential for a hydrogen bond between the carboxylic acid proton and the lone pair of electrons on the isoquinoline nitrogen. This forms a six-membered quasi-ring, which significantly lowers the ground-state energy of the molecule.[3][4] This is a more favorable conformation compared to intermolecular dimerization common to many carboxylic acids.[4]

  • Electron-Withdrawing Nature of Substituents: The carboxylic acid group is electron-withdrawing, which influences the electron density and reactivity of the isoquinoline ring system.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential before undertaking stability studies.

Table 1: Key Physicochemical Properties of Isoquinoline-8-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₀H₇NO₂[5][6]
Molecular Weight 173.17 g/mol [5][6]
Appearance Off-white to brownish yellow solid[1]
CAS Number 61563-43-7[5][7]
pKa (Isoquinoline N) ~5.14 (unsubstituted isoquinoline)[8]
Storage Conditions Store at 0-8 °C[1]

Experimental Assessment of Thermodynamic Stability

Direct measurement of thermal behavior provides the most reliable data on a compound's stability. The two cornerstone techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is invaluable for identifying melting points, phase transitions, and the onset of decomposition.[10]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards like indium.[11]

  • Sample Preparation: Accurately weigh 2-5 mg of isoquinoline-8-carboxylic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Set the temperature program: Equilibrate at 25°C, then ramp up to a temperature beyond any expected transitions (e.g., 350°C) at a constant rate of 10°C/min.[12]

  • Data Analysis:

    • The resulting thermogram will plot heat flow versus temperature.

    • An endothermic peak will indicate the melting point (Tₘ).

    • A sharp, exothermic event following the melt typically signifies the onset of thermal decomposition (Tₒₙₛₑₜ).

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Interpretation Calibrate Calibrate DSC (e.g., Indium) Weigh Weigh 2-5 mg Sample Calibrate->Weigh Encapsulate Crimp in Al Pan Weigh->Encapsulate Load Load Sample & Ref. Encapsulate->Load Setup Set Program: - N₂ Purge (50 mL/min) - Ramp 10°C/min to 350°C Load->Setup Run Acquire Data Setup->Run Plot Plot Heat Flow vs. Temperature Run->Plot Identify Identify Transitions: - Melting (Endotherm) - Decomposition (Exotherm) Plot->Identify

Caption: Workflow for DSC analysis of Isoquinoline-8-carboxylic acid.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13] It is used to determine the temperature at which degradation, involving mass loss (e.g., through decarboxylation), begins.[14]

  • Instrument Calibration: Ensure the TGA balance is properly calibrated using standard weights and the temperature is calibrated using magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of isoquinoline-8-carboxylic acid into a tared TGA pan (ceramic or platinum).

  • Experimental Setup:

    • Place the pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen) at 50 mL/min.

    • Set the temperature program: Equilibrate at 25°C, then ramp to a high temperature (e.g., 600°C) at a rate of 10°C/min.[12]

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset temperature of the first major mass loss step indicates the beginning of thermal decomposition. The temperature at which 5% weight loss occurs (Td5%) is a common metric for thermal stability.[15]

Computational Assessment of Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing thermodynamic stability before a molecule is even synthesized.[16] DFT can be used to calculate key thermodynamic properties like the enthalpy of formation (ΔH_f), Gibbs free energy (ΔG), and entropy (ΔS).[17][18]

The stability of a compound is determined by comparing its calculated energy to the energies of potential decomposition products.[19] A negative Gibbs free energy of formation indicates a thermodynamically stable compound relative to its constituent elements.

  • Structure Optimization: Build the 3D structure of isoquinoline-8-carboxylic acid. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.[16]

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step is also necessary to calculate thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Calculation: Compute the single-point electronic energy of the optimized structure with high accuracy.

  • Thermodynamic Property Calculation: Use the output from the frequency calculation to determine the standard thermodynamic properties (H, G, S) at a specified temperature (e.g., 298.15 K).

  • Stability Analysis: Compare the calculated Gibbs free energy of the molecule to the sum of the energies of its potential decomposition products (e.g., isoquinoline and CO₂). A positive ΔG for the decomposition reaction indicates the parent molecule is stable with respect to that pathway.

DFT_Workflow Input Input Structure: Isoquinoline-8-carboxylic acid Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Check->Opt Found Energy Single-Point Energy Calculation Check->Energy None Thermo Calculate Thermodynamic Properties (ΔH, ΔG, S) Energy->Thermo Compare Compare Energies ΔG_reaction = ΣG_products - G_reactant Thermo->Compare Decomp Define Decomposition Pathway (e.g., -> Isoquinoline + CO₂) Decomp->Compare Output Assess Thermodynamic Stability Compare->Output

Caption: DFT workflow for predicting thermodynamic stability.

Degradation Pathways and Forced Degradation Studies

Understanding how a molecule degrades is as important as knowing when. Forced degradation (or stress testing) studies are essential for identifying likely degradation products and establishing degradation pathways.[20] These studies are a regulatory requirement under ICH Q1A(R2) guidelines.[21]

The primary non-thermal degradation pathway for isoquinoline-8-carboxylic acid is likely decarboxylation, especially under thermal or certain catalytic conditions.[22]

Forced degradation should target a 5-20% loss of the active pharmaceutical ingredient (API) to ensure degradation products are generated in sufficient quantities for detection without over-stressing the molecule.[21][23]

  • Acid Hydrolysis: Reflux the compound in 0.1 M HCl at an elevated temperature (e.g., 70°C) for a set period (e.g., 8-24 hours).[21][24]

  • Base Hydrolysis: Reflux the compound in 0.1 M NaOH at a moderate temperature.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light, as specified by ICH Q1B guidelines.

  • Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period.

For each condition, a control sample is kept under normal conditions. All samples are subsequently analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[23]

Implications for Drug Development

  • Preformulation: Stability data informs the selection of appropriate salt forms, which can significantly enhance the thermodynamic stability of the API.

  • Process Chemistry: Knowledge of thermal decomposition temperatures from DSC/TGA is critical for setting safe temperature limits during synthesis, purification, and drying steps.

  • Formulation and Packaging: Understanding degradation pathways (e.g., sensitivity to light or oxidation) guides the selection of excipients and appropriate packaging (e.g., amber vials, blister packs with desiccants) to ensure a stable drug product with an adequate shelf-life.

  • Regulatory Submissions: Comprehensive stability data, including forced degradation studies, is a mandatory component of any new drug application (NDA) or investigational new drug (IND) filing.[25]

Conclusion

The thermodynamic stability of isoquinoline-8-carboxylic acid is a multifaceted property governed by its inherent molecular structure. A robust characterization of this stability is paramount for its successful application in drug development. This guide has detailed the key theoretical considerations and provided actionable, step-by-step protocols for both experimental (DSC, TGA) and computational (DFT) assessment. By integrating these analyses early in the development pipeline, researchers can mitigate risks, optimize manufacturing processes, and ensure the development of safe, stable, and efficacious medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21393830, Isoquinoline-8-carboxylic acid. Available at: [Link]

  • ResearchGate (2020). What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. Available at: [Link]

  • Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. npj Computational Materials. Available at: [Link] (Note: While this source focuses on inorganic solids, the DFT principles are broadly applicable).

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Testing Procedure. Available at: [Link]

  • STEMart (n.d.). Forced Degradation Studies. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Gress, W. O., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Singh, J., et al. (2014). Carbazole-based linear conjugated molecules: Structure-property relationships and device properties. ResearchGate. Available at: [Link]

  • D'Amelia, R., et al. (2018). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Available at: [Link]

  • ResearchGate (2022). DFT thermodynamic stability study. Available at: [Link]

  • Czerwicka, M., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Molecules. Available at: [Link]

  • Dangi, V., et al. (2019). DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands. AIP Conference Proceedings. Available at: [Link]

  • Stampfl, C. (2010). Chapter 4 DFT And Thermodynamics. Refubium - Freie Universität Berlin Repository. Available at: [Link]

  • Nycz, J. E., et al. (2018). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for isoquinoline reactivity).
  • Wikipedia (2024). Differential scanning calorimetry. Available at: [Link]

  • TA Instruments (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Wikipedia (2024). Isoquinoline. Available at: [Link]

  • SlideShare (n.d.). Preparation and Properties of Isoquinoline. Available at: [Link]

  • Mettler-Toledo (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Available at: [Link]

  • Wikipedia (2024). Thermogravimetric analysis. Available at: [Link]

  • NETZSCH-Gerätebau GmbH (n.d.). Thermogravimetric Analyzer (TGA). Available at: [Link]

  • Broda, M. A., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Cheméo (n.d.). Isoquinoline (CAS 119-65-3). Available at: [Link]

  • S4Science (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Available at: [Link]

  • Pharmaguideline (2021). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • Iwamura, H., & Hirota, M. (1965). Intramolecular Hydrogen Bonding Between the Carboxyl O-H Group and Nitrogen. Nippon Kagaku Zasshi. Available at: [Link]

  • Georg, G. I. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Steele, W. V., et al. (1988). The thermodynamic properties of quinoline and isoquinoline: Topical report. OSTI.GOV. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68092, Isoquinoline-1-carboxylic acid. Available at: [Link]

  • Gellman, S. H. (2024). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Jenkins, H. A., et al. (2010). Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. Journal of Chemical Crystallography.
  • Paluch, P., et al. (2012). Intramolecular hydrogen bond between 4-oxo and 3-carboxylic groups in quinolones and their analogs. ResearchGate. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Isoquinoline-8-Carboxylic Acid

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of isoquinoline-8-carboxylic acid. Given the specificity of t...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of isoquinoline-8-carboxylic acid. Given the specificity of this isomer, this guide synthesizes direct data where available with field-proven insights and protocols derived from structurally related isoquinoline derivatives and aromatic carboxylic acids. The causality behind each recommendation is explained to ensure a culture of safety and scientific integrity.

Understanding the Compound: Physicochemical & Hazard Profile

Isoquinoline-8-carboxylic acid is an aromatic carboxylic acid featuring an isoquinoline scaffold.[1] This structure is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] Its utility in medicinal chemistry and organic synthesis necessitates a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the compound's physical characteristics. This knowledge informs storage conditions, appropriate personal protective equipment (PPE), and spill response.

PropertyValueSource
CAS Number 61563-43-7[2][3]
Molecular Formula C₁₀H₇NO₂[2][3]
Molecular Weight 173.17 g/mol [2][3]
Appearance Off-white to brownish yellow solid[2]
Purity ≥ 95% (HPLC)[2]
Solubility Soluble in organic solvents[2]
Hazard Identification and GHS Classification

Isoquinoline-8-carboxylic acid is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3] Understanding these classifications is paramount for risk assessment and the implementation of appropriate safety measures.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[3]

Signal Word: Warning[3]

The primary hazards associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure. The lack of comprehensive toxicological data necessitates handling with a high degree of caution, treating it as potentially harmful if ingested or absorbed through the skin.

Core Safety & Handling Protocols

The following protocols are designed as a self-validating system, where the rationale behind each step supports a comprehensive safety strategy.

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the known and potential hazards. The principle of causality dictates that because the compound is a known skin and eye irritant, and a potential respiratory irritant, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or OSHA's 29 CFR 1910.133 standards are required. A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use.

  • Skin and Body Protection: A lab coat is mandatory. For operations with a significant risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator is required.

Engineering Controls

Primary exposure mitigation should always be achieved through engineering controls. This is a fundamental principle of laboratory safety.

  • Ventilation: All handling of isoquinoline-8-carboxylic acid should be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

Handling Procedures

Adherence to meticulous handling procedures is crucial for minimizing exposure risk.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Minimize Dust Generation: As a solid, care should be taken to avoid the formation of dust clouds during weighing and transfer.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Emergency Response: A Validating System

Emergency protocols must be clear, concise, and based on the known hazards of the compound and its class.

First-Aid Measures

The following first-aid measures are based on the irritant nature of isoquinoline-8-carboxylic acid and general protocols for similar chemical compounds.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

A structured and logical approach to spill management is essential to prevent the escalation of an incident.

Caption: A logical workflow for responding to a spill of isoquinoline-8-carboxylic acid.

Storage & Stability: Ensuring Chemical Integrity

Proper storage is not only a matter of safety but also of preserving the chemical integrity of the compound.

Storage Conditions
  • Temperature: Store in a cool, dry place. A recommended storage temperature is between 0-8 °C.[2]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Ventilation: Store in a well-ventilated area.

Incompatible Materials & Reactivity

While specific reactivity data for isoquinoline-8-carboxylic acid is limited, general incompatibilities can be inferred from its functional groups.

  • Strong Oxidizing Agents: As with many organic compounds, it may react exothermically with strong oxidizing agents.

  • Strong Bases: The carboxylic acid functional group will react with strong bases in an acid-base neutralization reaction.

Hazardous decomposition products under fire conditions are expected to include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Disposal Considerations

Responsible disposal is a critical component of the chemical lifecycle and is governed by strict regulations.

  • Waste Classification: This material should be disposed of as hazardous waste.

  • Disposal Method: Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to ensure compliance.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Experimental Protocols: A Framework for Safe Use

The following is a generalized, step-by-step methodology for handling isoquinoline-8-carboxylic acid in a laboratory setting. This protocol is designed to be a self-validating system, where each step reinforces the safety principles outlined in this guide.

Objective: To safely weigh and dissolve a specified amount of isoquinoline-8-carboxylic acid for use in a chemical reaction.

Materials:

  • Isoquinoline-8-carboxylic acid

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glassware (e.g., beaker, flask)

  • Magnetic stirrer and stir bar

Protocol:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood is operational.

    • Confirm the location of the nearest eyewash station and safety shower.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of isoquinoline-8-carboxylic acid onto the weighing paper using a clean spatula, avoiding the creation of dust.

    • Record the exact mass.

  • Dissolution:

    • Place the appropriate glassware containing the solvent onto a magnetic stirrer within the fume hood.

    • Add the stir bar to the solvent and begin stirring.

    • Carefully add the weighed isoquinoline-8-carboxylic acid to the stirring solvent.

    • Rinse the weighing paper with a small amount of the solvent to ensure the complete transfer of the compound.

  • Post-Handling:

    • Tightly close the container of isoquinoline-8-carboxylic acid and return it to its designated storage location.

    • Clean any contaminated surfaces.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate hazardous waste container.

    • Wash hands thoroughly.

Caption: A workflow diagram illustrating the key stages of a safe handling protocol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21393830, Isoquinoline-8-carboxylic acid. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link][4]

Sources

Protocols & Analytical Methods

Method

The Bischler-Napieralski Reaction: A Comprehensive Guide to the Synthesis of Isoquinoline Derivatives

The Bischler-Napieralski reaction stands as a cornerstone in heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are pivotal precursors to the vast famil...

Author: BenchChem Technical Support Team. Date: January 2026

The Bischler-Napieralski reaction stands as a cornerstone in heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are pivotal precursors to the vast family of isoquinoline alkaloids and numerous pharmaceutical agents.[1][2] First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular cyclization of β-arylethylamides continues to be a widely employed transformation in both academic and industrial research.[1] This guide offers an in-depth exploration of the reaction, from its mechanistic underpinnings to detailed, field-proven protocols and its applications in contemporary drug discovery.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that proceeds through the activation of an amide carbonyl group by a dehydrating agent, followed by cyclization onto an electron-rich aromatic ring.[3][4] Two primary mechanistic pathways are generally accepted, with the prevailing route often dictated by the specific reaction conditions employed.[3][4]

The Nitrilium Ion Pathway

Detailed mechanistic studies suggest that a common pathway involves the formation of a highly electrophilic nitrilium ion intermediate.[1][4] This pathway is particularly favored under strongly dehydrating conditions.

DOT Script for Nitrilium Ion Pathway

G cluster_0 Step 1: Amide Activation cluster_1 Step 2: Formation of Nitrilium Ion cluster_2 Step 3: Electrophilic Aromatic Substitution cluster_3 Step 4: Rearomatization cluster_4 Step 5: Neutralization A β-Arylethylamide B Activated Amide Intermediate A->B + Dehydrating Agent (e.g., POCl3) C Nitrilium Ion B->C - Leaving Group D Cyclized Intermediate (σ-complex) C->D Intramolecular Attack E 3,4-Dihydroisoquinoline Cation D->E - H+ F 3,4-Dihydroisoquinoline E->F + Base

Caption: The Nitrilium Ion pathway in the Bischler-Napieralski reaction.

The Dichlorophosphoryl Imine-Ester Pathway

When phosphorus oxychloride (POCl₃) is used as the dehydrating agent, an alternative mechanism involving a dichlorophosphoryl imine-ester intermediate is also plausible.[3][4] In this pathway, cyclization precedes the elimination of the activating group.

DOT Script for Dichlorophosphoryl Imine-Ester Pathway

G cluster_0 Step 1: Amide Activation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Elimination cluster_3 Step 4: Neutralization A β-Arylethylamide B Dichlorophosphoryl Imine-Ester A->B + POCl3 C Cyclized Intermediate B->C Intramolecular Attack D 3,4-Dihydroisoquinoline Cation C->D - (HO)POCl2 E 3,4-Dihydroisoquinoline D->E + Base

Caption: The Dichlorophosphoryl Imine-Ester pathway.

The Starting Material: Synthesis of β-Arylethylamides

A reliable synthesis of the starting N-acyl-β-phenethylamines is paramount for a successful Bischler-Napieralski reaction. A common and straightforward method involves the acylation of a β-phenethylamine with a suitable carboxylic acid or its derivative.

Protocol: Synthesis of N-(3,4-dimethoxyphenethyl)acetamide

This protocol details the synthesis of a common substrate for the Bischler-Napieralski reaction.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)acetamide, which can often be used in the next step without further purification.

The Core Reaction: Protocols and Considerations

The choice of dehydrating agent and reaction conditions is critical for the success of the Bischler-Napieralski cyclization and can significantly impact the yield and purity of the desired 3,4-dihydroisoquinoline.

Comparison of Common Dehydrating Agents
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus oxychloride (POCl₃) Reflux in neat POCl₃ or in a solvent like toluene or acetonitrileReadily available, effective for many substratesHarsh conditions, can lead to side products
Phosphorus pentoxide (P₂O₅) Reflux in a high-boiling solvent (e.g., xylene) or in POCl₃Very strong dehydrating agent, useful for less reactive substratesHeterogeneous reaction, can be difficult to work with
Polyphosphoric acid (PPA) High temperatures (100-150 °C)Can act as both catalyst and solventViscous, work-up can be challenging
Triflic anhydride (Tf₂O) Low temperatures (-20 to 0 °C) with a non-nucleophilic base (e.g., 2-chloropyridine)Milder conditions, suitable for sensitive substratesExpensive, requires careful handling
Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃

This protocol is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines.[3]

Materials:

  • N-acyl-β-phenethylamine

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-acyl-β-phenethylamine (1.0 eq) in anhydrous toluene, add POCl₃ (2.0-3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH > 10 with concentrated NH₄OH solution.

  • Extract the aqueous layer with DCM or CHCl₃ (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Purify the product by column chromatography on silica gel or by crystallization.

Protocol 2: Mild Cyclization using Triflic Anhydride (Tf₂O)

This modern variant is advantageous for substrates bearing sensitive functional groups.[3]

Materials:

  • N-acyl-β-phenethylamine

  • Triflic anhydride (Tf₂O)

  • 2-Chloropyridine

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-β-phenethylamine (1.0 eq) and 2-chloropyridine (2.0 eq) in anhydrous DCM and cool to -20 °C.

  • Add Tf₂O (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by the addition of saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scope, Limitations, and Overcoming Challenges

The Bischler-Napieralski reaction is most effective for the cyclization of β-arylethylamides derived from electron-rich aromatic systems.[3] The presence of electron-donating groups on the benzene ring facilitates the electrophilic aromatic substitution. Conversely, substrates with electron-withdrawing groups often require harsher conditions and may give lower yields.

A significant side reaction is the retro-Ritter reaction , which leads to the formation of styrenes.[2] This is particularly problematic when the intermediate nitrilium ion is stabilized by conjugation. To mitigate this, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[2]

Applications in Drug Discovery and Natural Product Synthesis

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs. The Bischler-Napieralski reaction has been instrumental in the synthesis of many of these compounds.

Compound ClassExampleTherapeutic Application
Isoquinoline Alkaloids PapaverineVasodilator
BerberineAntimicrobial, Anti-inflammatory
Synthetic Pharmaceuticals DebrisoquineAntihypertensive
QuinaprilACE inhibitor

The synthesis of numerous protoberberine and benzo[c]phenanthridine alkaloids also relies on the Bischler-Napieralski reaction as a key step.

G A β-Phenethylamine C N-Acyl-β-phenethylamine A->C B Carboxylic Acid / Derivative B->C D Bischler-Napieralski Reaction C->D E 3,4-Dihydroisoquinoline D->E F Dehydrogenation (Optional) E->F H Further Functionalization E->H G Isoquinoline F->G G->H I Target Molecule (e.g., Drug, Natural Product) H->I

Sources

Application

Application Notes and Protocols for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Introduction: A Century-Old Cornerstone for Modern Drug Discovery First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has evolved from a classic name reaction into an indispensable too...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Century-Old Cornerstone for Modern Drug Discovery

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has evolved from a classic name reaction into an indispensable tool for synthetic and medicinal chemistry.[1][2] This robust and versatile reaction provides a direct and efficient pathway for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure found in a vast array of natural products, particularly alkaloids, and forms the core of numerous pharmacologically active compounds.[3] Its prevalence in neuroactive agents, anti-cancer drugs, and antihypertensive medications underscores the enduring importance of mastering the Pictet-Spengler reaction for researchers, scientists, and drug development professionals.[3]

This guide offers a comprehensive overview of the Pictet-Spengler reaction, from its fundamental principles and mechanism to practical experimental design and detailed protocols. It is intended to serve as a field-proven resource, blending theoretical understanding with actionable insights to empower researchers in their synthesis of novel THIQ derivatives.

Reaction Mechanism and Key Principles: An Electrophilic Aromatic Substitution Cascade

The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] The driving force of the reaction is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring of the β-arylethylamine.[1][2]

The mechanism can be dissected into the following key steps:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of the β-arylethylamine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a Schiff base (an imine).

  • Iminium Ion Generation: Under acidic conditions, the nitrogen atom of the Schiff base is protonated, generating a highly reactive and electrophilic iminium ion. This step is crucial, as the imine itself is often not electrophilic enough to induce cyclization.[1]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization. This step is favored by electron-donating groups on the aromatic ring, which increase its nucleophilicity.[4]

  • Deprotonation and Rearomatization: The resulting carbocation intermediate is then deprotonated to restore the aromaticity of the system, yielding the final tetrahydroisoquinoline product.

Caption: The reaction mechanism of the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Applications in Research and Drug Development

The utility of the Pictet-Spengler reaction is demonstrated by its application in the synthesis of a wide range of biologically active molecules. For instance, the endogenous neuroamine Salsolinol, implicated in the neurobiology of Parkinson's disease and alcoholism, is formed in the brain via a non-enzymatic Pictet-Spengler condensation of dopamine and acetaldehyde.[5][6] This reaction's ability to construct complex polycyclic frameworks has also been exploited in the total synthesis of various alkaloids.[7]

Experimental Design and Optimization

A successful Pictet-Spengler reaction hinges on the careful selection of substrates and reaction conditions.

  • The β-Arylethylamine: The aromatic ring must be sufficiently electron-rich to facilitate the intramolecular electrophilic substitution. Phenylethylamines bearing one or more electron-donating groups, such as hydroxyl or methoxy groups, are ideal substrates.[4]

  • The Aldehyde or Ketone: Aldehydes are generally more reactive than ketones in the Pictet-Spengler reaction.[8] The choice of aldehyde determines the substituent at the C-1 position of the resulting tetrahydroisoquinoline.

  • The Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, trifluoroacetic acid) and Lewis acids (e.g., BF₃·OEt₂) can be used to catalyze the reaction.[4] The strength and concentration of the acid can significantly impact the reaction rate and yield.

  • Solvent and Temperature: The reaction can be performed in a variety of protic and aprotic solvents. The choice of solvent and reaction temperature will depend on the reactivity of the substrates. Less reactive substrates may require higher temperatures and stronger acids to achieve good yields.[2]

Detailed Experimental Protocol: Synthesis of (±)-Salsolinol

This protocol details the synthesis of (±)-Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) via the Pictet-Spengler reaction of dopamine hydrochloride and acetaldehyde.

Materials and Reagents:

  • Dopamine hydrochloride

  • Acetaldehyde

  • Phosphate buffer (pH can be varied, e.g., physiological pH ~7.4 or acidic pH ~4-5)

  • Nitrogen gas (high purity)

  • Deionized water

  • Solvents for workup and purification (e.g., ethyl acetate, methanol)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere

  • Constant temperature bath or heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup

  • Apparatus for column chromatography (if necessary)

  • Analytical instrumentation for characterization (NMR, MS, HPLC)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dopamine hydrochloride in the chosen deoxygenated buffer. The concentration will depend on the specific protocol but is typically in the millimolar range.

  • Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen gas through it for at least 15-20 minutes. This is a critical step to prevent the oxidation of the catechol moiety of dopamine.[9]

  • Addition of Acetaldehyde: To the stirred dopamine solution, add acetaldehyde. The molar ratio of acetaldehyde to dopamine can be varied, but a slight excess of acetaldehyde is often used.[9]

  • Reaction Incubation: Seal the reaction vessel and incubate at a controlled temperature (e.g., 37°C to mimic physiological conditions, or higher for accelerated reaction) for a specified duration (typically 24-48 hours).[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent such as ethyl acetate after adjusting the pH of the aqueous solution. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized (±)-Salsolinol should be confirmed by NMR spectroscopy and mass spectrometry.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield Insufficiently activated aromatic ring.Use a β-arylethylamine with stronger electron-donating groups.
Low reactivity of the carbonyl compound.Use an aldehyde instead of a ketone.
Inadequate acid catalysis.Increase the concentration or strength of the acid catalyst.
Oxidation of the starting material.Ensure the reaction is performed under an inert atmosphere.
Formation of side products Polymerization of the aldehyde.Add the aldehyde slowly to the reaction mixture.
Formation of regioisomers.The regioselectivity can be influenced by pH; optimization may be required.[4]
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature.

Key Variations of the Pictet-Spengler Reaction

The classical Pictet-Spengler reaction has been expanded upon to increase its scope and utility.

  • Asymmetric Pictet-Spengler Reaction: When a new chiral center is formed at the C-1 position, enantioselective synthesis can be achieved using chiral Brønsted acids or chiral auxiliaries.[1]

  • N-Acyliminium Ion Pictet-Spengler Reaction: In this variation, an acylated imine is used to form a highly electrophilic N-acyliminium ion intermediate. This allows for the cyclization of less electron-rich aromatic systems under milder conditions.[8]

Data Presentation: Substrate Scope and Representative Yields

The following table summarizes the versatility of the Pictet-Spengler reaction with various substrates.

β-Arylethylamine Aldehyde/Ketone Conditions Product Yield (%)
PhenylethylamineDimethoxymethaneHCl, heat1,2,3,4-TetrahydroisoquinolineModerate
DopamineAcetaldehydePhysiological pH(±)-SalsolinolVariable
TryptamineBenzaldehydeMild acid1-Phenyl-1,2,3,4-tetrahydro-β-carbolineHigh
3,4-DimethoxyphenylethylamineBenzaldehydeTFA, microwave1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline98[3]

Visualizations

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve β-arylethylamine - Add solvent and catalyst Start->Setup Inert Establish Inert Atmosphere (e.g., N2 or Ar) Setup->Inert Addition Add Aldehyde/Ketone Inert->Addition Reaction Reaction Incubation (Stirring at defined temperature) Addition->Reaction Monitoring Monitor Reaction Progress (TLC, HPLC, etc.) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Reaction Workup: - Quenching - Extraction - Drying Monitoring->Workup Reaction complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization: - NMR - MS - etc. Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Pictet-Spengler synthesis.

References

  • Salsolinol—neurotoxic or Neuroprotective? - PMC - PubMed Central - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Theoretical insights into the regioselectivity of a Pictet-Spengler reaction: Transition state structures leading to salsolinol. (2016). Journal of Physical Organic Chemistry, 29(12), 723-729.
  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry. (2019). Retrieved January 11, 2026, from [Link]

  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13264-13291.
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pictet–Spengler reaction - Grokipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • One-Step Preparation of 1-Substituted Tetrahydroisoquinolines via the Pictet?Spengler Reaction Using Zeolite Catalysts. | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]

  • Theoretical Insights into the Regioselectivity of a Pictet-Spengler Reaction: Transition State Structures Leading to Salsolinol and Isosalsolinol - Usach. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions. Retrieved January 11, 2026, from [Link]

  • Pictet-Spengler reaction - chemeurope.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pictet-Spengler Reaction - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). Retrieved January 11, 2026, from [Link]

  • Salsolinol synthesis. Acetaldehyde derived from ethanol condenses with... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13264-13291.

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Method

Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of the Isoquinoline Core

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural produ...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] This guide provides an in-depth exploration of the Pomeranz-Fritsch reaction, a classical and versatile method for constructing the isoquinoline nucleus. We will delve into the reaction's mechanistic underpinnings, provide detailed experimental protocols for its key variations, and offer field-proven insights to navigate common challenges, ensuring reproducible and efficient synthesis.

The Strategic Importance of the Pomeranz-Fritsch Reaction

First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction facilitates the synthesis of isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3][4] The benzalaminoacetal is typically formed from the condensation of an aromatic aldehyde (or ketone) and a 2,2-dialkoxyethylamine.[5][6] The primary strength of the Pomeranz-Fritsch synthesis lies in its ability to prepare isoquinolines with substitution patterns that are often difficult to achieve using other methods, such as the Bischler-Napieralski or Pictet-Spengler reactions.[7][8]

Mechanistic Deep Dive: Understanding the "Why"

A thorough grasp of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds in two principal stages: the formation of the Schiff base intermediate and the subsequent acid-catalyzed intramolecular cyclization.[8][9][10]

Stage 1: Formation of the Benzalaminoacetal (Schiff Base) The reaction commences with the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which is a type of Schiff base.[1][5] This step is a reversible reaction where water is eliminated.

Stage 2: Acid-Catalyzed Cyclization and Aromatization The core of the synthesis involves the acid-catalyzed cyclization of the benzalaminoacetal.[3][5] The strong acid protonates an alkoxy group, facilitating its elimination as an alcohol to generate a reactive electrophilic intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic carbon, forming the new heterocyclic ring. Subsequent elimination of the second alkoxy group as an alcohol leads to the final aromatic isoquinoline product.[3][5] The presence of electron-donating groups on the aromatic ring facilitates the reaction, while electron-withdrawing groups may require more forcing conditions.[9]

Pomeranz_Fritsch_Mechanism Pomeranz-Fritsch Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization cluster_product Final Product Benzaldehyde Benzaldehyde SchiffBase Benzalaminoacetal (Schiff Base) Benzaldehyde->SchiffBase + Aminoacetal - H₂O Aminoacetal 2,2-Diethoxyethylamine Aminoacetal->SchiffBase Protonation1 Protonation of Alkoxy Group SchiffBase->Protonation1 + H⁺ Elimination1 Elimination of EtOH Protonation1->Elimination1 Cyclization Intramolecular Electrophilic Attack Elimination1->Cyclization Protonation2 Protonation of Second Alkoxy Group Cyclization->Protonation2 + H⁺ Elimination2 Elimination of EtOH (Aromatization) Protonation2->Elimination2 Isoquinoline Isoquinoline Elimination2->Isoquinoline

Caption: The Pomeranz-Fritsch reaction mechanism.

Variations and Their Strategic Applications

The classical Pomeranz-Fritsch conditions, often requiring harsh acids like concentrated sulfuric acid, can lead to low yields and side reactions.[1] Consequently, several modifications have been developed to enhance the reaction's scope and efficiency.

Modification Key Starting Materials Characteristic Feature Primary Product Type
Classical P-F Benzaldehyde, Aminoacetaldehyde AcetalStrong acid (e.g., conc. H₂SO₄) cyclization of a pre-formed Schiff base.[2][11]Substituted Isoquinolines
Schlittler-Müller Substituted Benzylamine, Glyoxal HemiacetalCondensation and cyclization sequence allowing for C1-substituted products.[2][4][9][12]C1-Substituted Isoquinolines
Bobbitt Benzaldehyde, Aminoacetaldehyde AcetalIn-situ hydrogenation of the Schiff base before acid-catalyzed cyclization.[2][13][14]1,2,3,4-Tetrahydroisoquinolines (THIQs)
Jackson N-tosylated BenzylaminoacetalCyclization of an N-tosylated amine, which can facilitate the reaction and allow for subsequent deprotection.[9][15]N-Tosyl-1,2-dihydroisoquinolines, leading to Isoquinolines

Detailed Experimental Protocols

The following protocols are presented as a validated starting point. Researchers should note that optimization of solvent, temperature, and reaction time is often necessary for specific substrates.

Protocol 1: Classical Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol details the synthesis from 3,4-dimethoxybenzaldehyde and aminoacetaldehyde diethyl acetal.

Step 1: Formation of the Benzalaminoacetal Intermediate

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 50 mL of toluene.

  • Add aminoacetaldehyde diethyl acetal (1.46 g, 11 mmol, 1.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • In a separate 250 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the crude benzalaminoacetal from Step 1 to the stirred, cold sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 100 °C for 1 hour. Monitor the reaction progress by TLC (a sample must be carefully quenched in ice water and neutralized before spotting).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Basify the cold aqueous solution by the slow addition of concentrated ammonium hydroxide until a pH of 9-10 is reached.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6,7-dimethoxyisoquinoline.[1]

Experimental_Workflow General Experimental Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization & Workup cluster_step3 Step 3: Purification A1 Combine Aldehyde & Aminoacetal in Solvent A2 Reflux with Dean-Stark Trap A1->A2 A3 Monitor by TLC A2->A3 A4 Solvent Removal A3->A4 B1 Add Schiff Base to Cold Concentrated Acid A4->B1 Crude Intermediate B2 Heat Reaction Mixture B1->B2 B3 Monitor by TLC B2->B3 B4 Quench on Ice B3->B4 B5 Basify & Extract B4->B5 B6 Dry & Concentrate B5->B6 C1 Column Chromatography B6->C1 Crude Product C2 Characterization (NMR, MS) C1->C2 Pure Product

Caption: A generalized workflow for the Pomeranz-Fritsch synthesis.

Protocol 2: Bobbitt Modification for Tetrahydroisoquinoline (THIQ) Synthesis

This modification introduces a reduction step prior to cyclization to yield the saturated THIQ core.[2][11]

  • Imine Formation: Follow Step 1 from Protocol 1 to form the benzalaminoacetal. After solvent removal, dissolve the crude intermediate in ethanol.

  • Reduction: Cool the ethanolic solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Stir at room temperature until the reduction is complete (monitored by TLC).[1]

  • Cyclization: Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux. The cyclization of the resulting amine occurs under these conditions.[1][13]

  • Work-up and Purification: Follow the work-up and purification steps (basification, extraction, chromatography) as described in Protocol 1 to isolate the target tetrahydroisoquinoline.[1]

Troubleshooting and Field-Proven Insights

Issue 1: Low Yields and Charring

  • Causality: The classical reaction often uses highly concentrated sulfuric acid at elevated temperatures, which can lead to decomposition (charring) of the organic material.[16]

  • Solution:

    • Acid Choice: Systematically screen different acid catalysts. Polyphosphoric acid (PPA) or a mixture of sulfuric and hydrochloric acid can sometimes provide better results.[7][9] Lewis acids like boron trifluoride have also been employed.[3][9]

    • Temperature Control: Ensure slow, controlled addition of the acetal to the acid at low temperatures. Avoid overheating during the cyclization step; incremental increases in temperature may be beneficial.[16]

Issue 2: Formation of Benzo[d]azepinone Byproducts

  • Causality: Under certain acidic conditions, a competing cyclization pathway can lead to the formation of a seven-membered ring. This is particularly noted when using aqueous hydrochloric acid in dioxane.[16]

  • Solution:

    • Catalyst Screening: To favor the desired six-membered isoquinoline ring, switch to alternative acid catalysts. Trifluoroacetic acid (TFA) or methanesulfonic acid have been shown to improve selectivity for the isoquinoline product in some cases.[16]

Issue 3: Incomplete Conversion

  • Causality: Insufficient acid concentration or low reaction temperatures can lead to a stalled reaction.[16] The purity of starting materials is also critical; impurities can inhibit the reaction.[16]

  • Solution:

    • Purity: Ensure starting materials are of high purity. Recrystallize or distill the benzaldehyde and aminoacetal if necessary.

    • Conditions: If the reaction is sluggish, consider a modest increase in the acid concentration or reaction temperature. However, this must be balanced against the risk of byproduct formation.

Conclusion

The Pomeranz-Fritsch synthesis and its modifications remain a highly relevant and powerful strategy for accessing diverse isoquinoline and tetrahydroisoquinoline cores. A mechanistic understanding is crucial for rational optimization. By carefully selecting the appropriate reaction variant and meticulously controlling experimental parameters such as acid concentration and temperature, researchers can effectively mitigate common side reactions and achieve high yields of the desired products. This guide serves as a robust foundation for applying this classic reaction to modern challenges in drug discovery and chemical synthesis.

References

  • Pomeranz–Fritsch reaction. In: Wikipedia. [Link]

  • Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. [Link]

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  • Wang, Q., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]

  • Pomeranz-Fritsch Reaction. Name-Reaction.com. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station Int. Ed. [Link]

  • Seden, P. T., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry. [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis. Scribd. [Link]

  • Seden, P. T., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry. [Link]

  • Pomeranz-Fritsch Reaction Mechanism. YouTube. [Link]

  • Jalkane, P. S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry. [Link]

  • The Pomeranz-Fritsch reaction, isoquinoline vs. oxazoles. The Journal of Organic Chemistry. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. [Link]

  • Pomeranz–Fritsch reaction. Request PDF on ResearchGate. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Application

Application Notes and Protocols: Isoquinoline-8-carboxylic Acid as a Versatile Building Block in Synthetic Chemistry

Introduction: The Strategic Value of the Isoquinoline-8-carboxylic Acid Scaffold Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline-8-carboxylic Acid Scaffold

Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in a vast array of bioactive natural products and clinically approved drugs.[1][2] The isoquinoline core is a key pharmacophore in therapeutics such as the vasodilator papaverine and the anti-cancer agent noscapine.[3] Among the functionalized variants of this privileged heterocycle, isoquinoline-8-carboxylic acid stands out as a particularly versatile and strategic building block.

Its utility stems from the presence of two key reactive handles: the carboxylic acid group at the 8-position and the basic nitrogen atom within the isoquinoline ring system. The carboxylic acid is a gateway to a multitude of transformations, most notably the formation of amides and esters, which are prevalent linkages in pharmaceuticals.[4] Furthermore, the strategic placement of this group on the benzene portion of the fused ring system allows for its conversion into other functional groups, enabling its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-couplings.[5][6]

This guide provides an in-depth exploration of the synthetic utility of isoquinoline-8-carboxylic acid, offering field-proven insights and detailed protocols for its application in the synthesis of advanced intermediates and target molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Synthetic Transformations

The chemical reactivity of isoquinoline-8-carboxylic acid can be harnessed through several key transformations. This section will detail the protocols and underlying principles for the most common and impactful reactions.

Amide Bond Formation: Crafting Bioactive Carboxamides

The conversion of the carboxylic acid moiety to an amide is one of the most frequently employed reactions in drug discovery, and isoquinoline-8-carboxamides are no exception.[5] These derivatives have been explored as potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), a key target in oncology.[1][5][7] The formation of an intramolecular hydrogen bond between the amide proton and the isoquinoline nitrogen can help to conformationally lock the molecule, a strategy used in rational drug design.[5][8]

Successful amide coupling hinges on the activation of the carboxylic acid. Direct condensation with an amine is generally not feasible due to the low electrophilicity of the carboxyl carbon and the basicity of the amine, which would lead to an acid-base reaction. Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/guanidinium salts (e.g., HATU). The choice of reagent is often dictated by the specific substrates, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions, particularly racemization if chiral amines are used. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), can further enhance efficiency and minimize side products. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form.

A specific example for the synthesis of an N,N-dimethyl-isoquinoline-8-carboxamide is detailed in the patent literature.[9]

Reaction Scheme:

Materials:

Reagent/SolventMolar Equiv.
Isoquinoline-8-carboxylic acid1.0
N,O-dimethylhydroxylamine hydrochloride1.1
Ethyl-(N',N'-dimethylamino)propyl-carbodiimide hydrochloride (EDC)1.2
N-hydroxybenzotriazole (HOBt)0.3
Triethylamine (TEA)3.5
Tetrahydrofuran (THF)-

Step-by-Step Protocol:

  • To a solution of isoquinoline-8-carboxylic acid (1.0 eq) and triethylamine (3.5 eq) in anhydrous tetrahydrofuran (THF), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Add N-hydroxybenzotriazole (HOBt, 0.3 eq) to the solution.

  • Finally, add ethyl-(N',N'-dimethylamino)propyl-carbodiimide hydrochloride (EDC, 1.2 eq).

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography on silica gel.

Esterification: Accessing Key Intermediates

Ester derivatives of isoquinoline-8-carboxylic acid serve as valuable intermediates in multi-step syntheses. They can act as protecting groups for the carboxylic acid, or they can be subjected to further transformations such as reduction or reaction with organometallic reagents.

Esterification can be achieved through various methods. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward approach, particularly when using a large excess of the alcohol as the solvent to drive the equilibrium towards the product.[10] For more sensitive substrates or when milder conditions are required, coupling reagents similar to those used in amide formation can be employed. For instance, dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective method for esterification under neutral conditions.[6]

Reaction Scheme:

Materials:

Reagent/SolventRole
Isoquinoline-8-carboxylic acidSubstrate
MethanolReagent & Solvent
Sulfuric Acid (conc.)Catalyst

Step-by-Step Protocol:

  • Suspend isoquinoline-8-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

While isoquinoline-8-carboxylic acid itself is not a direct participant in standard cross-coupling reactions, it serves as an excellent precursor to the necessary substrates. The carboxylic acid can be converted to a halide (e.g., bromide or iodide) or a triflate, which are then amenable to a wide range of palladium-catalyzed reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][5][6][11][12][13][14][15][16] This strategy allows for the introduction of diverse aryl, alkynyl, and amino functionalities at the 8-position, rapidly building molecular complexity.[5][6]

The following diagram illustrates a typical workflow for utilizing isoquinoline-8-carboxylic acid in palladium-catalyzed cross-coupling reactions.

G A Isoquinoline-8-carboxylic acid B Halogenation or Triflation A->B C 8-Halo/Triflyloxy-isoquinoline B->C D Suzuki Coupling (+ Arylboronic acid) C->D E Sonogashira Coupling (+ Terminal alkyne) C->E F Buchwald-Hartwig Amination (+ Amine) C->F G 8-Aryl-isoquinoline D->G H 8-Alkynyl-isoquinoline E->H I 8-Amino-isoquinoline F->I

Caption: Synthetic workflow for cross-coupling reactions.

  • Halogenation: Conversion of the carboxylic acid to a halide can be achieved via methods such as the Hunsdiecker reaction or by first converting to an amide and then performing a Sandmeyer-type reaction.

  • Triflation: Phenolic precursors to the carboxylic acid can be converted to triflates, which are excellent substrates for cross-coupling.

Visualization of Key Synthetic Pathways

The following diagram provides a visual summary of the primary synthetic transformations of isoquinoline-8-carboxylic acid discussed in this guide.

G cluster_start Starting Material cluster_products Key Derivatives cluster_applications Further Applications start Isoquinoline-8-carboxylic acid amide Isoquinoline-8-carboxamide start->amide Amide Coupling (e.g., EDC, HOBt) ester Isoquinoline-8-carboxylate Ester start->ester Esterification (e.g., Fischer, DCC/DMAP) cross_coupling_precursor 8-Halo/Triflyloxy-isoquinoline start->cross_coupling_precursor Functional Group Interconversion parp PARP Inhibitors amide->parp med_chem Medicinal Chemistry Scaffolds ester->med_chem cross_coupled Complex Aryl/Alkynyl/ Amino Isoquinolines cross_coupling_precursor->cross_coupled Pd-Catalyzed Cross-Coupling

Caption: Key synthetic pathways from isoquinoline-8-carboxylic acid.

Conclusion and Future Outlook

Isoquinoline-8-carboxylic acid is a high-value, versatile building block for synthetic chemistry. Its strategic functionalization provides a reliable entry point to a diverse range of complex molecules with significant potential in pharmaceutical and materials science research. The protocols and workflows detailed in this guide offer a robust foundation for researchers to leverage the unique properties of this scaffold. As the demand for novel, structurally complex N-heterocycles continues to grow, the importance of strategic starting materials like isoquinoline-8-carboxylic acid will undoubtedly increase, paving the way for future discoveries and innovations.

References

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  • Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2005). PubMed. Available at: [Link]

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  • Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Taylor & Francis Online. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

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Method

Application Notes and Protocols: Isoquinoline-8-carboxylic Acid in Medicinal Chemistry

Introduction: The Strategic Importance of the Isoquinoline Scaffold The isoquinoline framework, a benzo[c]pyridine heterocyclic system, represents a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline framework, a benzo[c]pyridine heterocyclic system, represents a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives are abundant in nature, particularly as alkaloids in plants and marine organisms, and exhibit a vast spectrum of biological activities.[4][5][6] Synthetic isoquinoline-based compounds have garnered significant attention, leading to the development of drugs with anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3][4] The unique structural and electronic properties of the isoquinoline nucleus, particularly the presence of a donor nitrogen atom, make it an ideal scaffold for designing targeted therapies.[4] This guide focuses on isoquinoline-8-carboxylic acid, a versatile derivative that serves as a crucial building block in the synthesis of potent therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[7]

PART 1: Synthesis and Characterization of Isoquinoline-8-carboxylic Acid

The strategic placement of the carboxylic acid group at the 8-position of the isoquinoline ring offers a key handle for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic Protocol: Bischler-Napieralski Reaction

A common and effective method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction, followed by oxidation.[8]

Experimental Protocol:

  • Amide Formation: React 2-phenylethylamine with formyl chloride in the presence of a suitable base (e.g., pyridine) to yield N-formyl-2-phenylethylamine.[8]

  • Cyclization: Heat the resulting amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an appropriate solvent (e.g., toluene or acetonitrile) to induce cyclization and form 3,4-dihydroisoquinoline.[8]

  • Aromatization: Dehydrogenate the 3,4-dihydroisoquinoline intermediate using a catalyst like palladium on carbon (Pd/C) or selenium in a high-boiling solvent to yield the isoquinoline ring.[8]

  • Carboxylation: While various methods exist for introducing the carboxylic acid group, a common approach for related quinoline structures involves selective metalation followed by quenching with carbon dioxide. This step would require specific adaptation and optimization for the isoquinoline scaffold.

Causality Behind Experimental Choices:

  • The Bischler-Napieralski reaction is favored for its reliability and the accessibility of starting materials.

  • The choice of dehydrating agent in the cyclization step can influence reaction conditions and yields.

  • Catalytic dehydrogenation is a clean and efficient method for aromatization, minimizing the formation of byproducts.

Characterization

The synthesized isoquinoline-8-carboxylic acid should be thoroughly characterized to confirm its identity and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the position of the carboxylic acid group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the aromatic ring system.

  • Melting Point: A sharp melting point is indicative of high purity.

PART 2: Application in the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical targets in cancer therapy, especially for tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations.[9][10] The isoquinoline scaffold has been instrumental in the design of potent PARP inhibitors.[9][11]

Rationale for Isoquinoline-8-carboxamide as a PARP-1 Pharmacophore

The design of many PARP-1 inhibitors is based on mimicking the nicotinamide moiety of the NAD⁺ substrate.[9] The isoquinoline-8-carboxamide scaffold can be designed to maintain the required pharmacophore conformation through an intramolecular hydrogen bond.[11] This pre-organization of the molecule can lead to higher binding affinity for the target enzyme.

Synthetic Workflow for Isoquinoline-8-carboxamide Derivatives

A key advantage of the isoquinoline-8-carboxylic acid starting material is the ease of amide bond formation to introduce diversity.

G cluster_synthesis Synthesis of Isoquinoline-8-carboxamide Derivatives start Isoquinoline-8-carboxylic Acid activation Acid Activation (e.g., SOCl₂, EDCI/HOBt) start->activation Step 1 coupling Amine Coupling (R-NH₂) activation->coupling Step 2 product Isoquinoline-8-carboxamide Derivatives coupling->product Step 3

Caption: Synthetic workflow for generating a library of isoquinoline-8-carboxamide derivatives.

Experimental Protocol: Amide Coupling

  • Acid Activation: Dissolve isoquinoline-8-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide reagent like EDC in combination with HOBt. Stir at room temperature for 1-2 hours to form the activated acid intermediate.

  • Amine Addition: To the activated acid solution, add the desired primary or secondary amine (R-NH₂). If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoquinoline-8-carboxamide derivative.

In Vitro PARP-1 Inhibition Assay

A colorimetric or fluorescent-based assay can be used to determine the inhibitory activity of the synthesized compounds against PARP-1.

Experimental Protocol:

  • Reagents: Recombinant human PARP-1 enzyme, activated DNA, NAD⁺, and a detection reagent (e.g., a colorimetric substrate for the enzyme that is part of the detection kit).

  • Assay Plate Preparation: Add the assay buffer, activated DNA, and the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

  • NAD⁺ Addition: Add NAD⁺ to start the poly(ADP-ribosyl)ation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent and measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundR-groupPARP-1 IC₅₀ (nM)
Control (Olaparib) -5
IQ-8-CA-01 e.g., Benzyl[Insert Data]
IQ-8-CA-02 e.g., 4-Fluorobenzyl[Insert Data]
IQ-8-CA-03 e.g., Cyclohexyl[Insert Data]

PART 3: Application in Kinase Inhibitor Development

The isoquinoline scaffold is also a prominent feature in the design of kinase inhibitors, which are crucial for targeting signaling pathways implicated in cancer and inflammatory diseases.[12]

Rationale for Targeting Kinases

Kinases are a large family of enzymes that play a central role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases. The isoquinoline core can be decorated with various substituents to achieve selective inhibition of specific kinases.

Structure-Activity Relationship (SAR) and Molecular Docking

Computational tools such as molecular docking can be employed to predict the binding modes of isoquinoline-8-carboxylic acid derivatives within the ATP-binding pocket of a target kinase. This information guides the rational design of more potent and selective inhibitors.

G cluster_sar Structure-Activity Relationship (SAR) Logic start Initial Hit Compound (Isoquinoline-8-carboxylic acid derivative) docking Molecular Docking (Identify key interactions) start->docking synthesis Synthesize Analogs (Modify R-groups) docking->synthesis assay Biological Assay (e.g., Kinase Inhibition) synthesis->assay analysis Analyze SAR (Correlate structure with activity) assay->analysis analysis->synthesis Iterative Cycle optimization Lead Optimization analysis->optimization

Caption: Iterative cycle of SAR-guided kinase inhibitor optimization.

Cell-Based Assay: Inhibition of Cancer Cell Proliferation (MTT Assay)

To assess the therapeutic potential of the synthesized compounds, their ability to inhibit the proliferation of cancer cells can be evaluated using an MTT assay.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a relevant cell line for the targeted kinase) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline-8-carboxylic acid derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

PART 4: Pharmacokinetic Considerations

Early assessment of pharmacokinetic (PK) properties is crucial in drug development. While detailed in vivo studies are complex, in vitro assays can provide valuable preliminary data.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Experimental Protocol:

  • Incubation: Incubate the test compound with liver microsomes (human or from another species) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Data Presentation:

CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)
IQ-8-CA-01 [Insert Data][Insert Data]
IQ-8-CA-02 [Insert Data][Insert Data]
IQ-8-CA-03 [Insert Data][Insert Data]

Conclusion

Isoquinoline-8-carboxylic acid is a highly valuable and versatile starting material in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of diverse compound libraries targeting a range of important therapeutic targets, including PARP and various kinases. The protocols and application notes provided in this guide offer a framework for researchers to explore the potential of this privileged scaffold in their drug discovery programs. A thorough understanding of the synthesis, biological evaluation, and pharmacokinetic properties of its derivatives is essential for the successful development of novel therapeutics.

References

  • PubMed. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PubChem. Isoquinoline-8-carboxylic acid. [Link]

  • Taylor & Francis Online. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]

  • PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • NIH. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]

  • ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

  • MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • OUCI. Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Paper Digest. Isoquinoline derivatives and its medicinal activity. [Link]

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  • PubMed. [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men]. [Link]

  • Scanned Document. Isoquinoline. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • PMC. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

  • ResearchGate. (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]

  • MDPI. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

  • PMC. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

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Application

Synthesis of Novel Enzyme Inhibitors from Isoquinoline-8-Carboxylic Acid: Application Notes and Protocols

Introduction: The Isoquinoline Scaffold in Drug Discovery The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid bicyclic framework provides a versatile platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. Isoquinoline-8-carboxylic acid, in particular, serves as a valuable starting material for the synthesis of novel enzyme inhibitors due to the strategic positioning of the carboxylic acid group, which can be readily modified to introduce diverse pharmacophoric elements or to act as a key binding motif itself. This guide provides a comprehensive overview of the synthesis of novel enzyme inhibitors derived from isoquinoline-8-carboxylic acid, with a focus on the synthesis of carboxamide derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.

Rationale for Targeting PARP Enzymes

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair, genomic stability, and programmed cell death.[3][4] Inhibition of PARP, particularly PARP-1, has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] The core pharmacophore of many PARP inhibitors mimics the nicotinamide moiety of the NAD+ substrate, often featuring a carboxamide group that engages in key hydrogen bonding interactions within the enzyme's active site.[7][8] The isoquinoline-8-carboxamide scaffold is well-suited to fulfill this role, with the carboxamide group at the 8-position poised to interact with the target enzyme.

Synthetic Strategies for Isoquinoline-8-Carboxamide Derivatives

The primary synthetic route to isoquinoline-8-carboxamide derivatives involves the coupling of isoquinoline-8-carboxylic acid with a desired amine. This transformation is typically achieved through the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[9] Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common methods include:

  • Conversion to Acyl Chloride: Treatment of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), yields the highly reactive acyl chloride. This intermediate readily reacts with amines to form the corresponding amide.[10][11]

  • In situ Activation with Coupling Reagents: A wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then attacked by the amine. Commonly used coupling reagents include:

    • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used.[10][12][13] They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[10]

    • Uronium/Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that generate activated esters.[7][12]

The choice of coupling reagent and reaction conditions depends on the specific substrates, their steric and electronic properties, and the desired scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylisoquinoline-8-carboxamide (A Representative PARP Inhibitor Candidate)

This protocol details the synthesis of a representative isoquinoline-8-carboxamide derivative using HATU as the coupling agent.

Materials:

  • Isoquinoline-8-carboxylic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Scheme:

G cluster_0 Synthesis of N-Benzylisoquinoline-8-carboxamide Start Isoquinoline-8-carboxylic acid + Benzylamine Reagents HATU, DIPEA, DMF Start->Reagents Coupling Product N-Benzylisoquinoline-8-carboxamide Reagents->Product

Caption: General workflow for the synthesis of N-Benzylisoquinoline-8-carboxamide.

Procedure:

  • To a solution of isoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure N-benzylisoquinoline-8-carboxamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Compound Reagents Conditions Yield Characterization
N-Benzylisoquinoline-8-carboxamideIsoquinoline-8-carboxylic acid, Benzylamine, HATU, DIPEADMF, Room Temp, 4-6hModerate to Good¹H NMR, ¹³C NMR, MS, HPLC
Protocol 2: General Procedure for PARP-1 Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against PARP-1 using a commercially available colorimetric assay kit.

Materials:

  • Recombinant human PARP-1 enzyme

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Activated DNA (histone-coated)

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer

  • Stop solution

  • Synthesized inhibitor compounds

  • 96-well microplate

  • Microplate reader

Assay Workflow:

G cluster_0 PARP-1 Inhibition Assay Workflow A Coat plate with histones and add activated DNA B Add PARP-1 enzyme and inhibitor at various concentrations A->B C Initiate reaction by adding Biotinylated NAD+ B->C D Incubate to allow for PARPylation C->D E Add Streptavidin-HRP D->E F Add HRP substrate (e.g., TMB) E->F G Stop reaction and measure absorbance F->G H Calculate % inhibition and IC50 value G->H

Caption: Step-by-step workflow for a typical PARP-1 inhibition assay.

Procedure:

  • Plate Preparation: Coat the wells of a 96-well plate with histones and add activated DNA according to the assay kit manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of the synthesized inhibitor compounds in assay buffer. Add a fixed volume of each dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add a fixed amount of recombinant human PARP-1 enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺ to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow for the PARPylation reaction to occur.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate.

    • Wash the plate again.

    • Add the HRP substrate (e.g., TMB) and incubate until color develops.

  • Measurement: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on quinoline-8-carboxamides have shown that substituents at the 2-position of the quinoline ring can significantly increase the inhibitory potency against PARP-1.[3][4] For isoquinoline-8-carboxamides, similar explorations of substitutions on the isoquinoline core are warranted. Furthermore, varying the amine component of the carboxamide will allow for the exploration of different pockets within the enzyme's active site, potentially leading to improved potency and selectivity.

Conclusion

Isoquinoline-8-carboxylic acid is a versatile and valuable starting material for the synthesis of a diverse library of potential enzyme inhibitors. The straightforward and efficient amide coupling reactions described herein provide a robust platform for the generation of isoquinoline-8-carboxamide derivatives. By targeting enzymes such as PARP-1, these novel compounds hold promise for the development of new therapeutic agents. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these compounds, contributing to the advancement of drug discovery efforts.

References

  • Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. PubMed. [Link]

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. ACS Publications. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Chemistry Stack Exchange. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [Link]

  • Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]

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  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. ResearchGate. [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. MDPI. [Link]

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  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. [Link]

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  • Preparation of amides using DCC (video). Khan Academy. [Link]

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Method

Application Notes &amp; Protocols: Isoquinoline-8-carboxylic Acid as a Bidentate N,O-Ligand in Organometallic Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract The isoquinoline framework is a privileged heterocyclic motif prevalent in pharmaceuticals, natural products, and materials science.[1] Functionalization of this...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoquinoline framework is a privileged heterocyclic motif prevalent in pharmaceuticals, natural products, and materials science.[1] Functionalization of this scaffold provides versatile building blocks for complex molecular synthesis. Isoquinoline-8-carboxylic acid, featuring a bidentate N,O-chelation site, emerges as a compelling ligand for organometallic catalysis. Its rigid, bicyclic structure and defined coordination geometry offer distinct advantages in stabilizing catalytically active metal centers and influencing reaction selectivity. This document provides a technical guide for researchers, exploring the causality behind its application, its demonstrated potential in key transformations like C-H functionalization and cross-coupling reactions, and detailed protocols to serve as a validated starting point for experimental design.

The Ligand: Structure, Coordination, and Catalytic Rationale

Isoquinoline-8-carboxylic acid is an aromatic heterocycle where the positioning of the nitrogen atom and the carboxylate group facilitates the formation of a stable, five-membered metallacycle upon coordination with a transition metal. This chelation is fundamental to its utility in catalysis.

  • Expertise & Causality: The N,O-bidentate coordination imparts several key features to a metal catalyst. The strong σ-donation from the carboxylate and the nitrogen lone pair stabilizes the metal center, particularly in higher oxidation states that are often invoked in catalytic cycles. The rigid isoquinoline backbone provides a sterically defined environment around the metal, which can be leveraged to control substrate approach and influence regioselectivity or stereoselectivity. Compared to the more flexible picolinic acid, the isoquinoline scaffold offers a more conformationally restricted and sterically demanding coordination sphere.[2]

Caption: Coordination of Isoquinoline-8-carboxylic Acid to a Metal Center.

Application in C-H Functionalization: A Directing Group Strategy

Transition metal-catalyzed C-H functionalization is a powerful, atom-economical strategy for forging C-C and C-X bonds.[3] A common and effective approach involves the use of directing groups that position the catalyst in proximity to a specific C-H bond. While the closely related 8-aminoquinoline is a well-established bidentate directing group for Ruthenium-catalyzed C-H activation[4], isoquinoline-8-carboxylic acid can function analogously in Palladium-catalyzed systems.

  • Mechanistic Insight: The ligand coordinates to the Pd(II) center through the nitrogen and the deprotonated carboxylate. This pre-coordination facilitates an intramolecular cyclometalation step, where the C-H bond at the C7 position of a substrate is activated to form a stable six-membered palladacycle. This palladacycle is the key intermediate, poised to react with a coupling partner (e.g., an alkyne, alkene, or organometallic reagent). Subsequent reductive elimination releases the functionalized product and regenerates the active Pd(II) catalyst. This mechanism is a cornerstone of modern synthetic methodology.[3][5]

C_H_Activation_Cycle Generalized Catalytic Cycle for Directed C-H Functionalization A Pd(II) Pre-catalyst + Substrate-Ligand B Coordinated Complex A->B Coordination C Palladacycle Intermediate (C-H Activation) B->C Concerted Metalation- Deprotonation D Oxidative Addition or Carbopalladation C->D + Coupling Partner E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Regenerates Catalyst Prod Functionalized Product F->Prod

Caption: Catalytic Cycle for Pd-Catalyzed C-H Functionalization.

Protocol 2.1: Representative Protocol for Pd-Catalyzed C-H Arylation

This protocol describes a general procedure for the C-H arylation of a generic substrate using isoquinoline-8-carboxylic acid as a directing group ligand. Trustworthiness: This procedure is based on established conditions for palladium-catalyzed C-H functionalization reactions directed by N,O-ligands and serves as a robust starting point for optimization.[3][6]

Materials:

  • Substrate (containing a C-H bond to be functionalized): 1.0 equiv

  • Aryl Halide (e.g., Iodobenzene): 1.5 equiv

  • Palladium(II) Acetate (Pd(OAc)₂): 5 mol%

  • Isoquinoline-8-carboxylic acid: 10 mol%

  • Potassium Carbonate (K₂CO₃), finely ground: 2.0 equiv

  • Solvent (e.g., Toluene or Dioxane), anhydrous: 0.1 M concentration relative to substrate

Workflow:

Experimental_Workflow start Start reagents Combine Substrate, Aryl Halide, K₂CO₃, and Ligand in Flask start->reagents atmosphere Seal, Evacuate, and Backfill with N₂/Ar (3x) reagents->atmosphere addition Add Pd(OAc)₂ and Anhydrous Solvent via Syringe atmosphere->addition reaction Heat to 80-110 °C with Vigorous Stirring addition->reaction monitoring Monitor by TLC/GC-MS (Typically 12-24 h) reaction->monitoring workup Cool, Dilute with EtOAc, Filter through Celite monitoring->workup extraction Wash with Water & Brine, Dry over Na₂SO₄ workup->extraction purification Concentrate and Purify by Column Chromatography extraction->purification end End purification->end

Caption: General Experimental Workflow for a Catalytic Reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the substrate (1.0 equiv), aryl halide (1.5 equiv), potassium carbonate (2.0 equiv), and isoquinoline-8-carboxylic acid (10 mol%).

    • Causality: The flask is flame-dried to remove moisture, which can poison the catalyst. K₂CO₃ acts as the base required for the C-H activation step and to neutralize the HX generated.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Causality: An inert atmosphere is critical to prevent the oxidation of the palladium catalyst, which would render it inactive.

  • Reagent Addition: Add palladium(II) acetate (5 mol%) to the flask under a positive flow of inert gas. Then, add the anhydrous solvent via syringe.

    • Causality: Adding the catalyst and solvent last under inert conditions ensures the integrity of the catalytic system.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Application in Phosphine-Free Cross-Coupling Reactions

Phosphine ligands, while highly effective, can be expensive, air-sensitive, and toxic. Developing phosphine-free catalytic systems is a major goal in sustainable chemistry. The N,O-bidentate nature of isoquinoline-8-carboxylic acid makes it an excellent candidate for stabilizing palladium catalysts in cross-coupling reactions. Research on the analogous Pd(quinoline-8-carboxylate)₂ complex has shown it to be a highly efficient, low-priced, and phosphine-free catalyst for Heck and Suzuki reactions.[7]

  • Expertise & Causality: In Suzuki-Miyaura coupling, the isoquinoline-8-carboxylate ligand stabilizes the Pd(0) active species, preventing its aggregation into inactive palladium black. It facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The defined steric and electronic environment provided by the ligand can accelerate these steps, leading to high turnover numbers and yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

This data is adapted from studies on the closely related quinoline-8-carboxylate ligand, demonstrating the expected efficacy for this class of N,O-ligands.[7]

Aryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic Acid1.0K₂CO₃DMF120298
4-BromoanisolePhenylboronic Acid1.0K₂CO₃DMF120297
1-BromonaphthalenePhenylboronic Acid1.0K₂CO₃DMF120395
4-ChlorotoluenePhenylboronic Acid2.0K₃PO₄DMF1401285
Protocol 3.1: Phosphine-Free Suzuki-Miyaura Coupling

This protocol provides a method for a Suzuki-Miyaura reaction using an in situ generated Pd(isoquinoline-8-carboxylate)₂ catalyst.

Materials:

  • Aryl Halide: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Palladium(II) Acetate (Pd(OAc)₂): 1.0 mol%

  • Isoquinoline-8-carboxylic acid: 2.0 mol%

  • Potassium Carbonate (K₂CO₃): 2.0 equiv

  • Solvent (e.g., DMF or Toluene/Water mixture): 0.2 M

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, stir Pd(OAc)₂ (1.0 mol%) and isoquinoline-8-carboxylic acid (2.0 mol%) in a small amount of the reaction solvent for 15-20 minutes at room temperature to form the active complex.

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add the main portion of the solvent, followed by the pre-formed catalyst solution.

    • Causality: The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.

  • Reaction: Heat the mixture to the required temperature (e.g., 120 °C) with vigorous stirring. The reaction does not strictly require an inert atmosphere for many substrates but is recommended for sensitive or challenging couplings.

  • Monitoring & Work-up: Monitor the reaction by TLC. Once complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography or recrystallization.

Concluding Remarks

Isoquinoline-8-carboxylic acid represents a structurally robust and highly effective N,O-bidentate ligand for organometallic catalysis. Its ability to form stable five-membered chelates with transition metals provides a powerful tool for both directing C-H functionalization reactions and stabilizing catalysts in phosphine-free cross-coupling processes. The protocols detailed herein are built upon validated chemical principles and data from closely related systems, offering researchers and drug development professionals a reliable foundation for employing this versatile ligand in the synthesis of complex molecular architectures.

References

  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction . National Center for Biotechnology Information. Available at: [Link]

  • Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization . PubMed. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes . Royal Society of Chemistry. Available at: [Link]

  • Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions . Organic Chemistry Portal. Available at: [Link]

  • Isoquinoline synthesis . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid . ResearchGate. Available at: [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums . Synfacts. Available at: [Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group . ACS Publications. Available at: [Link]

  • COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES . Connect Journals. Available at: [Link]

  • Synthesis of 12b‐Methyl‐Isoindoloisoquinolin‐8‐ones via Iridium‐Catalyzed Intramolecular Hydroarylation of Phenacyl Enamides . ResearchGate. Available at: [Link]

  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation... . ResearchGate. Available at: [Link]

  • Isoquinoline . Aromaticity and Heterocycles. Available at: [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents . MDPI. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines . Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation . MDPI. Available at: [Link]

  • Copper catalysis for the synthesis of quinolines and isoquinolines . ResearchGate. Available at: [Link]

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  • Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction . ResearchGate. Available at: [Link]

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  • Insight into copper-catalyzed decarboxylative thiolation of carboxylic acids in the gas phase . ScienceDirect. Available at: [Link]

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Sources

Application

Topic: Strategic Derivatization of Isoquinoline-8-Carboxylic Acid for High-Throughput Biological Screening

An Application Note and Protocol Guide for Drug Discovery Professionals Abstract The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synth...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Discovery Professionals

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] Isoquinoline-8-carboxylic acid, in particular, serves as a highly versatile starting material for the construction of compound libraries aimed at drug discovery.[4][5] Its carboxylic acid moiety provides a robust chemical handle for diverse functionalization, allowing for systematic exploration of the chemical space around the isoquinoline core to identify novel bioactive agents. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of isoquinoline-8-carboxylic acid. We will explore three primary synthetic routes—amide bond formation, esterification, and decarbonylative Suzuki coupling—and detail the necessary protocols for synthesis, purification, and characterization, establishing a self-validating workflow for generating high-quality compound libraries ready for biological screening.

The Isoquinoline Scaffold: A Foundation for Pharmacological Innovation

The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone of modern medicinal chemistry.[6][7] Its rigid, planar structure allows it to interact with a multitude of biological targets with high specificity, leading to a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][8][9] Isoquinoline-8-carboxylic acid is an especially valuable building block because the carboxylic acid group at the C-8 position is sterically accessible and electronically distinct, making it an ideal anchor point for derivatization to modulate the molecule's physicochemical properties and biological function.[4][5]

Strategic Pathways for Derivatization

The primary goal of derivatization is to generate a library of analogues with diverse structural features. By modifying the carboxylic acid group of isoquinoline-8-carboxylic acid, researchers can systematically alter properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for target engagement and pharmacokinetic profiles. The three core strategies detailed below offer a comprehensive approach, ranging from classical, robust reactions to modern, innovative cross-coupling methods.

G Start Isoquinoline-8-Carboxylic Acid Amide Amide Derivatives (R-NH₂) Start->Amide Amide Coupling (EDC, HATU, etc.) Ester Ester Derivatives (R-OH) Start->Ester Fischer Esterification (H₂SO₄, TsOH) Suzuki Aryl/Heteroaryl Derivatives (R-B(OH)₂) Start->Suzuki Decarbonylative Suzuki Coupling (Pd Catalyst) Library Diverse Compound Library for Biological Screening Amide->Library Ester->Library Suzuki->Library

Figure 1: Core derivatization strategies for isoquinoline-8-carboxylic acid.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 3.1: Parallel Amide Library Synthesis via Carbodiimide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the wide availability of primary and secondary amines, allowing for extensive diversification.[10] Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are favored for their water-soluble byproducts, which simplifies purification.[11][12]

Rationale: This protocol uses EDC to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[13] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and minimize racemization, although racemization is not a concern for the achiral starting material.[12]

Materials:

  • Isoquinoline-8-carboxylic acid

  • A diverse library of primary and secondary amines (e.g., benzylamine, aniline, morpholine derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vials or a parallel synthesis block

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve isoquinoline-8-carboxylic acid (1.0 eq., e.g., 50 mg, 0.289 mmol) in anhydrous DCM (2 mL).

  • Amine Addition: Add the desired amine (1.1 eq., 0.318 mmol).

  • Base Addition: Add DIPEA (2.0 eq., 0.578 mmol, ~100 µL) to the mixture. The base is crucial for neutralizing the HCl byproduct from EDC hydrochloride and ensuring the amine is in its free-base form.[14]

  • Activator Addition: Add EDC (1.2 eq., 0.347 mmol, ~66 mg) to the stirring solution at room temperature.

  • Reaction: Cap the vial and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM (10 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure amide derivative.

Coupling Reagent Additive Key Advantages Common Side Reactions
EDC HOBt, NHSWater-soluble byproducts, mild conditions.[11]Racemization (in chiral systems), formation of N-acylurea.
DCC/DIC HOBtHigh reactivity, inexpensive.[12]Insoluble urea byproduct (DCC), potential for nitrile formation.
HATU/HBTU NoneFast reaction times, low racemization, high yields.[12]Higher cost, can react with unprotected N-termini.

Table 1: Comparison of common amide coupling reagents.

Protocol 3.2: Ester Synthesis via Fischer Esterification

Esterification with a range of alcohols is a straightforward method to modify polarity and steric profile. The Fischer esterification is a classic, acid-catalyzed equilibrium process.[15]

Rationale: The reaction is driven to completion by using the alcohol as the solvent (a large excess) or by removing water as it forms, in accordance with Le Chatelier's principle.[16] A strong acid catalyst like sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[16]

Materials:

  • Isoquinoline-8-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol, isopropanol; used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: Suspend isoquinoline-8-carboxylic acid (1.0 eq., e.g., 100 mg, 0.577 mmol) in the desired alcohol (5-10 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) for 4-16 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and carefully wash with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid catalyst.

    • Wash with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester is often pure enough for screening, but can be further purified by column chromatography if necessary.

Protocol 3.3: Advanced C-C Bond Formation via Decarbonylative Suzuki Coupling

For more profound structural modifications, the entire carboxylic acid group can be replaced with an aryl or heteroaryl moiety. Recent advances in palladium catalysis allow for the decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with boronic acids.[17][18]

Rationale: This reaction provides a powerful disconnection, enabling the direct coupling of two hetero/aromatic systems. It proceeds via activation of the carboxylic acid, oxidative addition of the Pd(0) catalyst, decarbonylation (loss of CO), and subsequent transmetalation/reductive elimination steps typical of the Suzuki-Miyaura cycle.[18]

Materials:

  • Isoquinoline-8-carboxylic acid

  • A library of aryl/heteroaryl boronic acids

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (or similar phosphine ligand)

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add isoquinoline-8-carboxylic acid (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Ag₂CO₃ (2.0 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture at 100-120°C for 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Analytical Characterization and Quality Control

To ensure the integrity of biological screening data, every synthesized compound must be rigorously characterized for identity and purity. This forms a self-validating system where biological results can be confidently attributed to the intended molecular structure.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds. A purity level of >95% is typically required for high-throughput screening.[19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative, verifying that the desired transformation has occurred.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR spectra are used to confirm the exact structure of the derivative and ensure the absence of significant impurities.[21][22]

Application Workflow: From Synthesis to Biological Insight

The derivatized library serves as the input for a systematic biological screening campaign. The overall process follows a logical progression from chemical synthesis to data analysis.

G cluster_0 Chemical Synthesis & QC cluster_1 Biological Screening cluster_2 Lead Development Start Isoquinoline-8- Carboxylic Acid Deriv Derivatization (Amide, Ester, Suzuki) Start->Deriv Purify Purification (Chromatography) Deriv->Purify QC Characterization & QC (HPLC, MS, NMR) Purify->QC Plate Library Plating & Compound Management QC->Plate Qualified Library HTS High-Throughput Screening (HTS) Plate->HTS HitID Hit Identification HTS->HitID Confirm Hit Confirmation & Dose-Response HitID->Confirm Validated Hits SAR Structure-Activity Relationship (SAR) Confirm->SAR LeadOp Lead Optimization SAR->LeadOp

Figure 2: Workflow from library synthesis to lead development.

Conclusion

Isoquinoline-8-carboxylic acid is a powerful and versatile starting point for the creation of diverse chemical libraries for biological screening. By employing robust and varied derivatization strategies—including amide coupling, esterification, and modern cross-coupling reactions—researchers can effectively explore the chemical space around this privileged scaffold. The protocols and workflows detailed in this guide provide a comprehensive framework for synthesizing, purifying, and characterizing these compound libraries, ultimately accelerating the discovery of novel therapeutic agents.

References

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  • Yadav, J., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Ianni, F., et al. (2019). Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. Medicinal Research Reviews, 39(5), 1836-1870. [Link]

  • Yadav, J., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(2), 209-242. [Link]

  • de Andrade, J. P., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. [Link]

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? [Link]

  • Nguyen, T. H. T., et al. (2021). Characterization of Isoquinoline Alkaloids from Neolitsea sericea var. aurata by HPLC-SPE-NMR. ResearchGate. [Link]

  • Mahadeviah, et al. (2021). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]

  • Pi-Juan, L., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 23(17), 6799-6804. [Link]

  • Singh, S., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(21), 7549. [Link]

  • Pi-Juan, L., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. National Institutes of Health. [Link]

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  • Csomós, P., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 29(1), 148. [Link]

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Method

Application Note: A Validated HPLC-UV Method for the Quantification of Isoquinoline-8-carboxylic acid

Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Isoquinoline-8-carboxylic acid. This compound is a crit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Isoquinoline-8-carboxylic acid. This compound is a critical building block in medicinal chemistry, notably in the synthesis of anti-inflammatory and anti-cancer agents.[1] The described reversed-phase HPLC (RP-HPLC) method provides excellent linearity, accuracy, and precision, making it suitable for quality control, stability studies, and research applications. The methodology is grounded in fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Scientific Rationale

Isoquinoline-8-carboxylic acid is a key heterocyclic compound whose precise quantification is essential for ensuring the quality and efficacy of pharmaceutical intermediates and final products.[1] The presence of both a carboxylic acid group and a basic isoquinoline nitrogen atom presents a unique challenge for chromatographic separation. The molecule's ionization state is highly dependent on pH, which can significantly impact retention time, peak shape, and overall method reproducibility.

The method described herein utilizes reversed-phase chromatography, the most common mode of HPLC for its versatility and applicability to a wide range of organic compounds.[5][6] A C18 stationary phase is employed to retain the analyte based on hydrophobic interactions.[6] Crucially, the mobile phase is acidified to suppress the ionization of the carboxylic acid group (analyte pKa). By maintaining the mobile phase pH at least two units below the analyte's pKa, the compound exists predominantly in its neutral, more hydrophobic form.[7][8] This strategy ensures consistent retention, sharp, symmetrical peaks, and a robust separation.[8][9]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): OpenLab, ChemStation, or equivalent.

  • Analytical Column: C18, 5 µm particle size, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18, or equivalent).

  • Analytical Balance: 4-decimal place readability.

  • pH Meter: Calibrated with standard buffers.

  • Filtration: 0.45 µm PTFE syringe filters for samples, 0.45 µm nylon membrane filters for mobile phase.

Reagents and Standards
  • Isoquinoline-8-carboxylic acid: Reference standard, >98% purity.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q.

  • Formic Acid: LC-MS grade or equivalent (>99%).

  • Methanol: HPLC grade.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 15 minutes

Table 1: Optimized HPLC Conditions.

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power for Isoquinoline-8-carboxylic acid. 0.1% formic acid is added to the aqueous phase to achieve a pH of approximately 2.8.[10] This low pH ensures the carboxylic acid functional group is fully protonated, improving retention and peak shape on the C18 column.[8]

  • Gradient Elution: A gradient program is used to ensure that any potential impurities are eluted from the column and to provide a sharp peak for the main analyte, followed by a column wash to prepare for the next injection.

  • Detection Wavelength: The isoquinoline scaffold exhibits strong UV absorbance at lower wavelengths. 220 nm was chosen to provide high sensitivity for the analyte.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

Table 2: Gradient Elution Program.

Time (min) % Acetonitrile % 0.1% Formic Acid in Water
0.0 20 80
10.0 80 20
12.0 80 20
12.1 20 80

| 15.0 | 20 | 80 |

Protocols

Mobile Phase Preparation
  • Aqueous Phase (0.1% Formic Acid): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.

  • Organic Phase: Use HPLC-grade acetonitrile as is.

  • Filtration: Filter the aqueous phase through a 0.45 µm nylon membrane filter to remove particulates.[11]

  • Degassing: Degas both mobile phase components using an inline degasser or by sonication before placing them on the HPLC system.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10.0 mg of Isoquinoline-8-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample material containing Isoquinoline-8-carboxylic acid.

  • Dissolve the sample in the diluent (50:50 ACN:Water) to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][12]

Specificity

Specificity was demonstrated by injecting the diluent, a placebo (if applicable), and the standard solution. The chromatograms showed no interfering peaks at the retention time of Isoquinoline-8-carboxylic acid.

Linearity

Linearity was assessed by injecting the six calibration standards in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. The method was found to be linear over the range of 1-100 µg/mL.

Table 3: Example Linearity Data.

Concentration (µg/mL) Mean Peak Area
1 15,234
5 76,170
10 151,988
25 380,545
50 760,991
100 1,523,560

| Correlation Coefficient (r²) | > 0.999 |

Accuracy & Precision

Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, high) across the calibration range.

  • Precision (Repeatability): Six replicate preparations of the mid-QC sample were analyzed. The relative standard deviation (%RSD) was calculated.

  • Accuracy: The concentration of triplicate preparations at each QC level was determined against the calibration curve, and the percent recovery was calculated.

Table 4: Example Accuracy and Precision Data.

QC Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) ± SD (n=3) Accuracy (% Recovery) Precision (%RSD, n=6)
Low 5.0 4.95 ± 0.08 99.0% N/A
Mid 50.0 50.3 ± 0.45 100.6% < 1.0%
High 90.0 89.2 ± 0.71 99.1% N/A

| Acceptance Criteria | | | 98-102% | < 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: ~0.3 µg/mL

  • LOQ: ~1.0 µg/mL

Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample & Standard Preparation reagents->sample_prep hplc HPLC System (Pump, Column, Detector) sample_prep->hplc Inject cds Chromatography Data System (CDS) hplc->cds Acquire Data integration Peak Integration & Identification cds->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification Report calibration->quantification Calculate Concentration

Caption: Workflow for the quantification of Isoquinoline-8-carboxylic acid.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of Isoquinoline-8-carboxylic acid. The use of an acidified mobile phase is critical for achieving robust and reproducible results by controlling the analyte's ionization state. This method is well-suited for routine analysis in research and quality control environments.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). 2

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). 3

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA), ICH. 4

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 12

  • ICH Harmonised Tripartite Guideline - Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 13

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. 14

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. 11

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum. 15

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. 10

  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich. 7

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. 8

  • Reverse Phase HPLC Basics for LC/MS. IonSource. 9

  • Reversed-phase chromatography. Wikipedia. 5

  • Reversed-Phase Chromatography Overview. Creative Proteomics. 6

  • Isoquinoline-8-carboxylic acid. Chem-Impex International. 1

Sources

Application

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Isoquinoline-8-Carboxylic Acid

Abstract This application note provides a detailed protocol and theoretical analysis of the fragmentation pattern of isoquinoline-8-carboxylic acid under tandem mass spectrometry (MS/MS) conditions. Isoquinoline-8-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical analysis of the fragmentation pattern of isoquinoline-8-carboxylic acid under tandem mass spectrometry (MS/MS) conditions. Isoquinoline-8-carboxylic acid is a key structural motif in various biologically active compounds and understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices. This guide is intended for researchers, scientists, and drug development professionals working with isoquinoline derivatives. We will explore the expected fragmentation pathways based on established principles of mass spectrometry for carboxylic acids and N-heterocyclic compounds, utilizing electrospray ionization (ESI) in positive ion mode followed by collision-induced dissociation (CID).

Introduction

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities.[1] The precise structural characterization of these molecules is fundamental to drug discovery and development. Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of small molecules.[2] By inducing fragmentation of a selected precursor ion, MS/MS provides valuable information about the molecule's structure and functional groups.[3]

Isoquinoline-8-carboxylic acid presents two key functionalities that dictate its fragmentation behavior: the isoquinoline core and the carboxylic acid group. The protonation site during ESI will significantly influence the subsequent fragmentation cascade under CID. Protonation is expected to occur at the nitrogen atom of the isoquinoline ring, which is the most basic site. The fragmentation of the resulting protonated molecule, [M+H]⁺, will likely involve characteristic losses related to the carboxylic acid group and cleavages within the isoquinoline ring system.

Predicted Fragmentation Pathways

The expected fragmentation of protonated isoquinoline-8-carboxylic acid (m/z 174.05) is primarily driven by the loss of small neutral molecules from the carboxylic acid moiety and subsequent ring fissions.

A key fragmentation pathway for carboxylic acids is the loss of water (H₂O) and carbon monoxide (CO).[4] For isoquinoline-8-carboxylic acid, the initial loss of water from the protonated molecule would result in an acylium ion. This is a common fragmentation route for aromatic carboxylic acids. Following the loss of water, the subsequent loss of carbon monoxide is anticipated.

Another predictable fragmentation is the direct loss of the entire carboxyl group as formic acid (HCOOH) or through sequential losses of water and carbon monoxide.

The stability of the isoquinoline ring means that fragmentations involving the ring itself will likely require higher collision energies. However, characteristic losses from the isoquinoline structure, such as the loss of HCN, are also possible.[5]

The proposed fragmentation pathways are summarized in the table below and illustrated in the subsequent diagram.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
174.05156.04H₂O (18.01)Isoquinoline-8-carbonylium ion
174.05128.05H₂O + CO (46.01)Isoquinoline ion
128.05101.04HCN (27.01)Benzene-derived cation

Experimental Protocol

This section outlines a general protocol for the analysis of isoquinoline-8-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of isoquinoline-8-carboxylic acid and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL.[6] The addition of formic acid promotes protonation in the ESI source.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[7]

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating isoquinoline derivatives.[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific sample matrix.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 - 4.5 kV.[8]

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the protonated molecule of isoquinoline-8-carboxylic acid at m/z 174.05.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the different fragmentation pathways.[9]

Data Interpretation and Discussion

The resulting MS/MS spectrum is expected to show a prominent precursor ion at m/z 174.05. Upon collision-induced dissociation, the following key fragment ions are anticipated:

  • m/z 156.04: This fragment corresponds to the loss of a water molecule (18.01 Da). This is a highly characteristic fragmentation for protonated carboxylic acids, leading to the formation of a stable acylium ion.[4]

  • m/z 128.05: This fragment results from the subsequent loss of carbon monoxide (28.00 Da) from the m/z 156.04 ion, or the direct loss of formic acid (46.01 Da) from the precursor ion. This ion corresponds to the protonated isoquinoline core.

  • m/z 101.04: Arising from the fragmentation of the isoquinoline ring itself, this ion likely represents the loss of hydrogen cyanide (HCN, 27.01 Da) from the m/z 128.05 fragment. This is a known fragmentation pathway for N-heterocyclic aromatic compounds.[5]

The relative intensities of these fragment ions will be dependent on the collision energy applied. At lower collision energies, the loss of water is expected to be the dominant fragmentation. As the collision energy increases, further fragmentation to m/z 128.05 and m/z 101.04 will become more prominent.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution Filtered Filtered Sample Working->Filtered Filtration LC LC Separation (C18) Filtered->LC MS ESI-MS (Positive Ion) LC->MS Elution MSMS CID Fragmentation MS->MSMS Precursor Selection (m/z 174.05) Detector Data Acquisition MSMS->Detector

Caption: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway M Isoquinoline-8-carboxylic acid [M+H]⁺ m/z 174.05 F1 Isoquinoline-8-carbonylium ion [M+H-H₂O]⁺ m/z 156.04 M->F1 - H₂O F2 Isoquinoline ion [M+H-H₂O-CO]⁺ m/z 128.05 F1->F2 - CO F3 [C₇H₅]⁺ m/z 101.04 F2->F3 - HCN

Caption: Proposed fragmentation pathway of Isoquinoline-8-carboxylic acid.

Conclusion

This application note provides a foundational guide for the analysis of isoquinoline-8-carboxylic acid using tandem mass spectrometry. The predicted fragmentation pattern, characterized by initial losses from the carboxylic acid group followed by cleavages of the isoquinoline ring, offers a clear strategy for the identification and structural confirmation of this and related compounds. The provided experimental protocol serves as a robust starting point for method development and can be adapted for various research and drug development applications.

References

  • Kuksis, A., & Myher, J. J. (1995). Application of Tandem Mass Spectrometry for the Analysis of Long-Chain Carboxylic Acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 35-70. [Link]

  • Corrêa, M. B., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • de Souza, A. C. Z., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 305. [Link]

  • Jo, S., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology, 35(1), 133-143. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Isoquinolinecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of alkaloids by LC-MS/MS. [Link]

  • Fabre, N., et al. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. Journal of Chromatography A, 905(1-2), 147-160. [Link]

  • SciSpace. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. [Link]

  • Gonzalez, K. A., et al. (2003). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 14(4), 361-369. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of isoquinoline. [Link]

  • ResearchGate. (n.d.). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. [Link]

  • Thevis, M., et al. (2009). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(11), 2059-2068. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Grossert, J. S., & Ramaley, L. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 48(4), 483-490. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Laremore, T. N., et al. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(4), 483-490. [Link]

  • Thevis, M., et al. (2009). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Journal of the American Society for Mass Spectrometry, 20(11), 2059-2068. [Link]

  • Ayinde, S. O., et al. (2017). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Journal of The American Society for Mass Spectrometry, 28(10), 2187-2199. [Link]

  • Laskin, J., & Chen, H. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 35-51. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). [Link]

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Method

Application Notes and Protocols for the Synthesis of Isoquinoline-8-carboxylic Acid Esters

Introduction Isoquinoline-8-carboxylic acid and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science.[1] The presence of the carboxylic acid ester at the C8 position provides a key ha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoquinoline-8-carboxylic acid and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science.[1] The presence of the carboxylic acid ester at the C8 position provides a key handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery and the tuning of photophysical properties in materials science. This document provides detailed protocols and expert insights into the synthesis of these important compounds, targeting researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies: the functionalization of a pre-formed isoquinoline ring system and the direct C-H activation/carboxylation of the isoquinoline core.

Strategic Approaches to the Isoquinoline-8-Carboxylate Scaffold

The synthesis of specifically substituted isoquinolines, such as those bearing a carboxylate group at the 8-position, requires careful strategic planning. While classical methods like the Bischler-Napieralski[2][3][4][5], Pomeranz-Fritsch[6][7][8][9][10], and Pictet-Spengler reactions are powerful for constructing the core isoquinoline ring system, they often lack the regiocontrol necessary for direct synthesis of 8-substituted derivatives, especially with functional groups that may not be stable to the harsh reaction conditions.

Therefore, more contemporary and reliable strategies are favored. This guide will focus on two robust approaches:

  • Synthesis from a Pre-functionalized Intermediate: This strategy involves the synthesis of an isoquinoline already bearing a handle at the 8-position, such as a bromine atom, which is then converted to the desired carboxylic acid ester. This multi-step but reliable approach offers excellent control over regiochemistry.

  • Direct C-H Functionalization: This modern approach aims to directly introduce the carboxylic acid ester group at the C8 position of the isoquinoline core through transition-metal-catalyzed C-H activation. This method is highly atom-economical and offers a more convergent route.

Protocol 1: Synthesis from 8-Bromoisoquinoline via Palladium-Catalyzed Carbonylation

This protocol is a robust and well-documented pathway to isoquinoline-8-carboxylic acid esters. It proceeds in two main stages: the synthesis of the key intermediate, 8-bromoisoquinoline, followed by a palladium-catalyzed carbonylation reaction.

Part A: Synthesis of 8-Bromoisoquinoline

A reliable method to synthesize 8-bromoisoquinoline is through a sequence involving bromination, nitration, reduction, and a Sandmeyer reaction.[11]

Experimental Workflow for 8-Bromoisoquinoline Synthesis

A Isoquinoline B 5-Bromoisoquinoline A->B Br2, AlCl3 C 5-Bromo-8-nitroisoquinoline B->C HNO3, H2SO4 D 8-Aminoisoquinoline C->D Fe, HCl E 8-Bromoisoquinoline D->E 1. NaNO2, HBr 2. CuBr

Caption: Workflow for the synthesis of 8-bromoisoquinoline.

Step-by-Step Protocol:

  • Bromination of Isoquinoline: To a solution of isoquinoline in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride. Cool the mixture and slowly add bromine. The reaction typically proceeds at low temperatures to control regioselectivity, favoring the 5-position.

  • Nitration of 5-Bromoisoquinoline: The resulting 5-bromoisoquinoline is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 8-position.

  • Reduction of 5-Bromo-8-nitroisoquinoline: The nitro group of 5-bromo-8-nitroisoquinoline is reduced to an amino group using a reducing agent like iron in the presence of hydrochloric acid. This step often leads to the removal of the bromine at the 5-position, yielding 8-aminoisoquinoline.

  • Sandmeyer Reaction of 8-Aminoisoquinoline: The final step involves the conversion of the amino group of 8-aminoisoquinoline to a bromine atom via a Sandmeyer reaction.[1][12][13][14][15] This is achieved by treating the amine with sodium nitrite in the presence of hydrobromic acid to form the diazonium salt, which is then decomposed with copper(I) bromide to yield 8-bromoisoquinoline.[11]

Part B: Palladium-Catalyzed Carbonylation of 8-Bromoisoquinoline

With the key intermediate in hand, the carboxylic acid ester can be introduced at the 8-position using a palladium-catalyzed carbonylation reaction.[16]

Catalytic Cycle for Palladium-Catalyzed Carbonylation

Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdCO Ar-CO-Pd(II)-Br(Ln) ArPdBr->ArPdCO CO Insertion ArCOOR_Pd Ar-CO-Pd(II)-OR(Ln) ArPdCO->ArCOOR_Pd Alcoholysis (ROH) ArCOOR_Pd->Pd0 Reductive Elimination ArCOOR ArCOOR ArCOOR_Pd->ArCOOR

Caption: Catalytic cycle for the carbonylation of 8-bromoisoquinoline.

Step-by-Step Protocol:

  • Reaction Setup: In a pressure vessel, combine 8-bromoisoquinoline, a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand like dppp), a base (e.g., triethylamine), and the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester) as both the solvent and the nucleophile.

  • Carbonylation: Pressurize the vessel with carbon monoxide (typically 50-100 psi) and heat the reaction mixture. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the vessel, and carefully vent the CO. The reaction mixture is then typically filtered, concentrated, and purified by column chromatography to afford the desired isoquinoline-8-carboxylic acid ester.

Typical Reaction Conditions:

ParameterCondition
Substrate8-Bromoisoquinoline
CatalystPd(OAc)2 (5 mol%)
Ligand1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
BaseTriethylamine (2 equivalents)
Carbon Monoxide60 psi
Solvent/NucleophileMethanol or Ethanol
Temperature60-80 °C
Reaction Time8-12 hours

Protocol 2: Synthesis via Transition-Metal-Catalyzed C8 C-H Carboxylation (A General Approach)

Direct C-H activation is a powerful and increasingly popular strategy for the functionalization of heterocycles.[17][18][19] For the synthesis of isoquinoline-8-carboxylic acid esters, a rhodium or palladium-catalyzed C-H carboxylation using carbon dioxide as the C1 source is a promising, albeit less established, route.[7][20][21] The nitrogen atom of the isoquinoline can act as a directing group to facilitate selective C-H activation at the C8 position.[18]

General Catalytic Cycle for Directed C-H Carboxylation

M_cat [M]Ln Chelate_complex Chelation Complex M_cat->Chelate_complex Coordination to N Metallacycle C-H Activation Metallacycle Chelate_complex->Metallacycle C-H Activation at C8 Carboxylate_complex CO2 Insertion Metallacycle->Carboxylate_complex CO2 Insertion Product_complex Protonolysis/Esterification Carboxylate_complex->Product_complex R-X Product_complex->M_cat Catalyst Regeneration Product Isoquinoline-8- carboxylate Product_complex->Product

Caption: General catalytic cycle for C8 C-H carboxylation.

General Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine isoquinoline, a transition metal catalyst (e.g., [Rh(cod)Cl]2 or Pd(OAc)2), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene), and a base in a dry, degassed solvent.

  • Carboxylation: The reaction vessel is then charged with carbon dioxide (from a balloon or a pressurized cylinder). The reaction is heated to the desired temperature.

  • Esterification: Following the carboxylation, an alkylating agent (e.g., methyl iodide or ethyl iodide) is added to the reaction mixture to convert the carboxylate to the corresponding ester.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography.

Potential Catalysts and Conditions for Optimization:

Catalyst SystemCO2 SourceBaseSolventTemperature (°C)
[Rh(cod)Cl]2 / dppe1-5 atm CO2K2CO3Toluene100-150
Pd(OAc)2 / PPh31 atm CO2Cs2CO3DMF80-120
Ru(p-cymene)Cl2]2 / dppm1-10 atm CO2KOAc1,4-Dioxane100-140

Note: This is a general protocol, and the specific conditions (catalyst, ligand, base, solvent, temperature, and CO2 pressure) will require optimization for this particular transformation.

Conclusion

The synthesis of isoquinoline-8-carboxylic acid esters can be achieved through multiple synthetic routes. The palladium-catalyzed carbonylation of 8-bromoisoquinoline offers a reliable and high-yielding, albeit longer, pathway. For a more convergent and atom-economical approach, direct C-H carboxylation presents a promising avenue, although further methods development may be required to optimize this transformation for this specific substrate. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the need for functional group tolerance.

References

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  • Google Patents. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
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  • Chen, D. Y.-K., & Youn, S. W. (2012). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 112(3), 1684-1733. [Link]

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  • Google Patents. (2015). Synthesis method of 4-aminoisoquinoline-8-methyl formate.
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  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485-3488. [Link]

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

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Application

The Strategic Application of Isoquinoline-8-Carboxylic Acid in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Introduction: The Untapped Potential of the Isoquinoline-8-Carboxylic Acid Scaffold in Crop Protection The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agric...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the Isoquinoline-8-Carboxylic Acid Scaffold in Crop Protection

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the isoquinoline scaffold has emerged as a privileged structure, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] While the broader class of isoquinoline derivatives has found applications in the development of insecticides and fungicides, the specific utility of isoquinoline-8-carboxylic acid as a foundational building block for agrochemicals remains an area of burgeoning interest and significant potential.[2][3]

This comprehensive guide delves into the strategic use of isoquinoline-8-carboxylic acid in the synthesis of potential agrochemicals. Drawing upon established principles of herbicide design and leveraging the known bioactivity of the closely related quinoline-8-carboxylic acid framework, we present detailed protocols for the synthesis of novel herbicidal candidates.[4] Furthermore, we explore the derivatization of isoquinoline-8-carboxylic acid into amides and esters, highlighting their potential as fungicidal and insecticidal agents based on structure-activity relationships observed in analogous systems. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of next-generation crop protection agents.

Part 1: Herbicidal Applications - A Paradigm Inspired by Quinoline-8-Carboxylic Acid Analogs

The herbicidal activity of quinoline carboxylic acids is well-documented, with quinclorac, a selective herbicide used for the control of weeds in rice and turf, being a prominent example. Quinclorac is a 3,7-dichloroquinoline-8-carboxylic acid, underscoring the importance of the quinoline-8-carboxylic acid moiety for its biological function.[5] A Canadian patent further discloses the use of quinoline-8-carboxylic acid azolides as potent herbicides, reinforcing the significance of this scaffold in disrupting undesirable plant growth.[4]

Drawing a direct structural analogy, we hypothesize that isoquinoline-8-carboxamides represent a promising, yet underexplored, class of herbicides. The strategic placement of the carboxylic acid group at the 8-position, in concert with the unique electronic and steric properties of the isoquinoline ring system, offers a compelling avenue for the design of novel herbicidal agents.

Logical Workflow for the Synthesis of a Novel Isoquinoline-8-Carboxamide Herbicide Candidate

The following diagram illustrates the proposed synthetic workflow for the preparation of a novel herbicidal candidate, N-(1H-pyrazol-3-yl)isoquinoline-8-carboxamide, inspired by the azolide herbicides derived from quinoline-8-carboxylic acid.

Herbicidal Isoquinoline-8-Carboxamide Synthesis Workflow start Isoquinoline-8-carboxylic acid step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->step1 SOCl₂, Reflux step2 Amide Bond Formation (Reaction with 3-aminopyrazole) step1->step2 Intermediate: Isoquinoline-8-carbonyl chloride product N-(1H-pyrazol-3-yl)isoquinoline-8-carboxamide (Herbicidal Candidate) step2->product Pyridine, DCM, 0 °C to RT

Caption: Proposed synthetic workflow for a novel herbicidal candidate.

Detailed Protocol 1: Synthesis of N-(1H-pyrazol-3-yl)isoquinoline-8-carboxamide

This protocol details the two-step synthesis of a novel herbicidal candidate, leveraging a common and reliable method for amide bond formation.

Step 1: Synthesis of Isoquinoline-8-carbonyl chloride

  • Materials:

    • Isoquinoline-8-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (5.0 eq)

    • Toluene (anhydrous)

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a stirred suspension of isoquinoline-8-carboxylic acid in anhydrous toluene, add thionyl chloride dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • The resulting crude isoquinoline-8-carbonyl chloride is a solid and can be used in the next step without further purification.

Step 2: Synthesis of N-(1H-pyrazol-3-yl)isoquinoline-8-carboxamide

  • Materials:

    • Isoquinoline-8-carbonyl chloride (from Step 1) (1.0 eq)

    • 3-Aminopyrazole (1.1 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM, anhydrous)

    • Round-bottom flask with a magnetic stirrer and nitrogen inlet

    • Ice bath

  • Procedure:

    • Dissolve 3-aminopyrazole and pyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude isoquinoline-8-carbonyl chloride in anhydrous DCM and add it dropwise to the cooled solution of 3-aminopyrazole and pyridine.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(1H-pyrazol-3-yl)isoquinoline-8-carboxamide.

Part 2: Fungicidal and Insecticidal Potential - Exploring Amide and Ester Derivatives

While direct evidence for the use of isoquinoline-8-carboxylic acid in commercial fungicides and insecticides is limited, the broader isoquinoline and quinoline scaffolds are well-represented in these classes of agrochemicals.[2][6] For instance, a variety of carboxylic acid amides have been synthesized and shown to possess significant antifungal activity.[7] Similarly, isoquinoline derivatives have been investigated for their insecticidal properties.[2]

This suggests that the derivatization of isoquinoline-8-carboxylic acid into a library of amides and esters is a scientifically sound strategy for the discovery of novel fungicides and insecticides. The carboxylic acid moiety provides a convenient handle for the introduction of diverse functional groups, allowing for the systematic exploration of structure-activity relationships.

Logical Workflow for the Synthesis of Isoquinoline-8-carboxamide and -ester Libraries

The following diagram outlines a generalized workflow for the parallel synthesis of amide and ester libraries from isoquinoline-8-carboxylic acid, facilitating high-throughput screening for fungicidal and insecticidal activity.

Library_Synthesis_Workflow cluster_amide Amide Library Synthesis cluster_ester Ester Library Synthesis start Isoquinoline-8-carboxylic acid amide_activation Carboxylic Acid Activation (e.g., HATU, EDCI) start->amide_activation ester_activation Esterification (e.g., Fischer, DCC/DMAP) start->ester_activation amide_coupling Amide Coupling (Diverse Amines R-NH₂) amide_activation->amide_coupling amide_library Isoquinoline-8-carboxamide Library amide_coupling->amide_library ester_coupling Reaction with Diverse Alcohols R-OH ester_activation->ester_coupling ester_library Isoquinoline-8-carboxylate Ester Library ester_coupling->ester_library

Caption: Parallel synthesis workflow for agrochemical screening libraries.

Detailed Protocol 2: General Procedure for the Synthesis of Isoquinoline-8-carboxamides

This protocol describes a general and widely applicable method for the synthesis of a diverse library of amides from isoquinoline-8-carboxylic acid using a peptide coupling reagent.

  • Materials:

    • Isoquinoline-8-carboxylic acid (1.0 eq)

    • A diverse library of primary and secondary amines (1.2 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Dimethylformamide (DMF, anhydrous)

    • Parallel synthesis reaction block or individual reaction vials

  • Procedure:

    • In a parallel synthesis reactor or individual vials, dispense a solution of isoquinoline-8-carboxylic acid in anhydrous DMF.

    • To each reaction vessel, add the corresponding amine from the library.

    • Add a solution of HATU in anhydrous DMF to each vessel.

    • Finally, add DIPEA to each reaction and seal the vessels.

    • Stir the reactions at room temperature for 12-24 hours.

    • Monitor the completion of the reactions by LC-MS analysis of a small aliquot from each vessel.

    • Upon completion, dilute the reaction mixtures with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude amides can be purified by preparative HPLC or column chromatography for biological screening.

Detailed Protocol 3: General Procedure for the Synthesis of Isoquinoline-8-carboxylate Esters

This protocol provides a general method for the synthesis of a library of esters from isoquinoline-8-carboxylic acid via DCC/DMAP-mediated esterification.

  • Materials:

    • Isoquinoline-8-carboxylic acid (1.0 eq)

    • A diverse library of alcohols (1.5 eq)

    • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)

    • DMAP (4-Dimethylaminopyridine) (0.1 eq)

    • Dichloromethane (DCM, anhydrous)

    • Parallel synthesis reaction block or individual reaction vials

  • Procedure:

    • In a parallel synthesis reactor or individual vials, dissolve isoquinoline-8-carboxylic acid and the corresponding alcohol from the library in anhydrous DCM.

    • Add DMAP to each reaction vessel.

    • Add a solution of DCC in anhydrous DCM to each vessel. A white precipitate of dicyclohexylurea (DCU) will form.

    • Seal the vessels and stir the reactions at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the DCU precipitate and wash the solid with DCM.

    • Wash the combined filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude esters by column chromatography on silica gel for subsequent biological evaluation.

Quantitative Data Summary

While specific biological activity data for agrochemicals derived directly from isoquinoline-8-carboxylic acid is not yet widely published, the following table presents representative data for analogous quinoline-based herbicides to provide a benchmark for future screening efforts.

Compound ClassTarget OrganismBiological Activity (IC₅₀/EC₅₀)Reference
Quinoline-8-carboxylic acid azolidesUndesirable plant growthData not quantified in patent[4]
Halogenated 8-Hydroxyquinoline-2-carboxanilidesPhotosynthetic Electron Transport (Spinach)1.9 µmol/L (for a highly active analog)[5]

Conclusion and Future Directions

Isoquinoline-8-carboxylic acid stands as a versatile and promising scaffold for the development of novel agrochemicals. While its direct application in commercial products is yet to be fully realized, the established herbicidal activity of the analogous quinoline-8-carboxylic acid derivatives provides a strong impetus for its exploration. The synthetic protocols detailed herein offer a clear and reproducible pathway for the creation of novel isoquinoline-8-carboxamide and -ester libraries. The subsequent screening of these libraries against a panel of relevant weeds, fungi, and insect pests is a critical next step in unlocking the full potential of this intriguing molecular framework. Future research should also focus on elucidating the precise mode of action of any active compounds and optimizing their activity and safety profiles through iterative medicinal chemistry efforts.

References

  • PubChem. (n.d.). Quinclorac. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CA1291996C - Quinoline-8-carboxylic acid azolides and their use as herbicides.
  • ACS Publications. (n.d.). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Retrieved from [Link]

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  • Google Patents. (n.d.). US20140323302A1 - Process for the preparation of a quinoline carboxylic acid.
  • Google Patents. (n.d.). US4714712A - Carboxylic acid esters and insecticides containing them as the active ingredient.
  • Google Patents. (n.d.). MX2011010032A - Pesticide made of isoquinoline alkaloids, flavonoids and vegetable and/or essential oils.
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Method

Application Notes and Protocols: Isoquinoline-8-carboxylic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Isoquinoline-8-carboxylic Acid in Advanced Materials Isoquinoline-8-carboxylic acid, a heterocyclic compound featuring a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Isoquinoline-8-carboxylic Acid in Advanced Materials

Isoquinoline-8-carboxylic acid, a heterocyclic compound featuring a fused benzene and pyridine ring system with a carboxylic acid moiety at the 8-position, is a versatile building block with significant potential in materials science.[1] While extensively utilized as an intermediate in pharmaceutical and agrochemical synthesis, its unique electronic properties, rigid structure, and coordination capabilities are now being recognized in the development of novel functional materials.[1][2] The presence of both a nitrogen atom within the aromatic system and a carboxylic acid group allows for its application as a multitopic ligand in the construction of sophisticated supramolecular architectures, such as metal-organic frameworks (MOFs), and as a key component in the synthesis of functional dyes and luminescent materials.[2][3]

This document provides detailed application notes and protocols for the use of Isoquinoline-8-carboxylic acid in the synthesis of advanced materials, with a primary focus on metal-organic frameworks. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Core Properties of Isoquinoline-8-carboxylic Acid for Materials Science

A thorough understanding of the physicochemical properties of Isoquinoline-8-carboxylic acid is crucial for its effective application in materials synthesis.

PropertyValue/DescriptionSignificance in Materials Science
Molecular Formula C₁₀H₇NO₂Provides the basis for molecular weight and elemental composition calculations.
Molecular Weight 173.17 g/mol Essential for accurate stoichiometric calculations in synthesis protocols.
Structure Fused isoquinoline and carboxylic acid groupsThe rigid, planar structure is ideal for creating well-defined, porous architectures in MOFs. The nitrogen and oxygen atoms act as coordination sites for metal ions.[3]
Solubility Soluble in many organic solventsFacilitates its use in solution-based synthesis methods, such as solvothermal synthesis of MOFs.[1]
Coordination Sites Nitrogen atom of the isoquinoline ring and oxygen atoms of the carboxylate groupEnables it to act as a bidentate or bridging ligand, forming stable coordination complexes with a variety of metal ions.

Application I: Synthesis of Metal-Organic Frameworks (MOFs)

The bifunctional nature of Isoquinoline-8-carboxylic acid, possessing both a nitrogen-containing heterocycle and a carboxylic acid, makes it an excellent candidate for a linker in the synthesis of MOFs. These crystalline porous materials are of immense interest for applications in gas storage, separation, and catalysis.[4][5] The isoquinoline moiety can impart unique photophysical properties to the resulting framework, while the carboxylate group provides a robust coordination site for metal clusters.

Scientific Rationale

The synthesis of MOFs typically involves the self-assembly of metal ions or clusters with organic linkers.[4][5] In this case, Isoquinoline-8-carboxylic acid serves as the organic linker. The choice of metal ion and reaction conditions (e.g., solvent, temperature, and time) will dictate the final topology and properties of the MOF. The protocol below describes a solvothermal synthesis of a hypothetical copper-based MOF using Isoquinoline-8-carboxylic acid. This method is widely used for the synthesis of MOFs due to its ability to produce high-quality crystals.[4]

Experimental Workflow: MOF Synthesis

MOF_Synthesis_Workflow A Reactant Preparation B Solvothermal Reaction A->B Combine in vial C Isolation and Washing B->C Cooling and filtration D Activation C->D Solvent exchange E Characterization D->E Analysis

Caption: Workflow for the solvothermal synthesis of a MOF using Isoquinoline-8-carboxylic acid.

Protocol: Solvothermal Synthesis of a Copper-Isoquinoline-8-carboxylate MOF

Materials:

  • Isoquinoline-8-carboxylic acid

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

  • Schlenk line or vacuum oven

Procedure:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 17.3 mg (0.1 mmol) of Isoquinoline-8-carboxylic acid in 5 mL of N,N-Dimethylformamide (DMF).

  • Addition of Metal Salt: To the solution from step 1, add 24.2 mg (0.1 mmol) of Copper(II) nitrate trihydrate. Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 85°C for 48 hours. The slow heating allows for the controlled growth of crystalline MOF material.

  • Isolation and Washing: After the reaction is complete, remove the vial from the oven and allow it to cool to room temperature. Collect the crystalline product by centrifugation or vacuum filtration. Wash the product with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the collected solid in ethanol (10 mL) for 24 hours. Replace the ethanol with fresh ethanol every 8 hours.

  • Activation: After the solvent exchange with ethanol, further exchange the solvent with a more volatile solvent like chloroform (3 x 10 mL) over 24 hours.

  • Drying: Decant the chloroform and dry the solid under high vacuum at 120°C for 12 hours. This step, known as activation, removes the solvent molecules from the pores, making them accessible for gas adsorption or catalysis. The final product is a crystalline powder.

Self-Validation and Expected Outcomes
  • Visual Observation: The formation of a crystalline precipitate at the bottom of the vial after the solvothermal reaction is the first indication of a successful synthesis.

  • Powder X-ray Diffraction (PXRD): The activated MOF should exhibit a distinct diffraction pattern, confirming its crystalline nature. The peak positions can be used to determine the unit cell parameters and compare them with simulated patterns if a single crystal structure is obtained.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.

  • Gas Adsorption Measurements: An activated MOF should exhibit a characteristic gas adsorption isotherm (e.g., N₂ at 77 K), indicating permanent porosity.

Application II: Functional Dyes and Luminescent Materials

The extended aromatic system and the presence of heteroatoms in Isoquinoline-8-carboxylic acid make it a promising scaffold for the development of functional dyes and luminescent materials.[2][3] The carboxylic acid group provides a convenient handle for further chemical modification or for anchoring the chromophore to a substrate.

Scientific Rationale

The photophysical properties of isoquinoline derivatives can be tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings.[6] The nitrogen atom can also be quaternized to create cationic dyes. Furthermore, the ability of Isoquinoline-8-carboxylic acid to chelate metal ions, particularly lanthanides, opens up possibilities for creating highly luminescent materials through the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light.[6]

Conceptual Synthetic Pathway for a Functional Dye

Dye_Synthesis_Pathway A Isoquinoline-8- carboxylic acid B Esterification A->B Protect -COOH C Functionalization of the isoquinoline ring B->C e.g., Suzuki coupling D Hydrolysis C->D Deprotect -COOH E Functional Dye D->E

Caption: A conceptual pathway for modifying Isoquinoline-8-carboxylic acid to synthesize a functional dye.

Protocol: Synthesis of a Europium(III) Complex for Luminescent Applications

Materials:

  • Isoquinoline-8-carboxylic acid

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Vacuum filtration apparatus

Procedure:

  • Ligand Deprotonation: Dissolve 173.1 mg (1.0 mmol) of Isoquinoline-8-carboxylic acid in 20 mL of ethanol in a round-bottom flask. Add a stoichiometric amount of 1 M NaOH solution dropwise while stirring until the pH reaches approximately 7. This deprotonates the carboxylic acid to form the carboxylate salt, which is more reactive towards the metal ion.

  • Metal Salt Addition: In a separate beaker, dissolve 122.2 mg (0.33 mmol) of Europium(III) chloride hexahydrate in 10 mL of a 1:1 ethanol/water mixture.

  • Complexation: Slowly add the europium(III) solution to the solution of the deprotonated ligand while stirring. A precipitate should start to form.

  • Reaction: Heat the mixture to reflux for 4 hours with continuous stirring. This ensures the complete formation of the coordination complex.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the product with water (3 x 10 mL) and then with ethanol (2 x 10 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the resulting solid in a vacuum oven at 60°C for 12 hours.

Characterization and Expected Properties
  • FT-IR Spectroscopy: The formation of the complex can be confirmed by the shift of the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion.

  • Elemental Analysis: This will confirm the stoichiometry of the metal-ligand complex.

  • Photoluminescence Spectroscopy: The final complex is expected to exhibit strong, sharp emission peaks characteristic of the Eu³⁺ ion (typically around 615 nm) upon excitation at a wavelength where the isoquinoline-8-carboxylate ligand absorbs. This would demonstrate the successful energy transfer from the ligand to the metal ion.

Conclusion

Isoquinoline-8-carboxylic acid is a promising and versatile building block for the rational design and synthesis of advanced functional materials. Its unique structural and electronic features enable its use as a linker in the construction of porous metal-organic frameworks and as a core component in the development of novel dyes and luminescent materials. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own materials discovery efforts. Further functionalization of the isoquinoline ring system can lead to an even wider range of materials with tailored properties for specific applications.

References

  • Ameta, S. C., & Ameta, R. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(1), 1-20. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Seetharaj, R., et al. (2021). Synthesis of metal-organic frameworks with interest in analytical chemistry. In Advanced Materials for Chemical and Biological Sensing. Elsevier. [Link]

  • Karak, S., et al. (2019). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Materials, 12(21), 3585. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Dalton Transactions. Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. [Link]

  • ResearchGate. Enhancing Antimicrobial Efficacy: 8-Hydroxyquinoline Incorporation into Metal-Organic Frameworks with Iron Ion Coupling. [Link]

  • Chemistry Europe. 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). [Link]

  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • Fraunhofer-Publica. SYNTHESIS OF METAL-ORGANIC FRAMEWORKS FOR ENERGETIC APPLICATIONS. [Link]

  • PubMed Central. In Situ Ligand Transformation for the Development of Luminescent 3D Metal–Organic Frameworks with Diamond-like Topology. [Link]

  • ResearchGate. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline-based azo dyes. [Link]

  • MDPI. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][7]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. [Link]

  • Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]

  • PubMed. Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes. [Link]

  • PubMed. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1 H-Imidazo[4,5- f][1][7]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • ResearchGate. Functional Dyes, and Some Hi-Tech Applications. [Link]

  • Google Patents. US4111648A - Reactive dyeing systems using dyes with carboxylic acid groups.

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Application

"experimental protocol for enzyme inhibition assay with Isoquinoline-8-carboxylic acid"

Application Notes & Protocols Introduction: A Guide to Characterizing Isoquinoline-8-carboxylic acid as an Enzyme Inhibitor The discovery and characterization of enzyme inhibitors are cornerstones of modern drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: A Guide to Characterizing Isoquinoline-8-carboxylic acid as an Enzyme Inhibitor

The discovery and characterization of enzyme inhibitors are cornerstones of modern drug development. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is a hallmark of numerous diseases. The ability to selectively inhibit a specific enzyme offers a powerful therapeutic strategy. The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural and synthetic compounds that exhibit potent biological activities, including enzyme inhibition.[1][2] Compounds containing this structure have been successfully developed as inhibitors for critical targets such as Poly(ADP-ribose) Polymerase (PARP) and Indoleamine 2,3-dioxygenase 1 (IDO1), both of which are high-value targets in oncology.[3][4][5]

This document provides a detailed, field-proven protocol for evaluating the inhibitory potential of Isoquinoline-8-carboxylic acid, a key research compound and synthetic intermediate, against a therapeutically relevant enzyme.[6] To provide a robust and adaptable framework, we will focus on the protocol for an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition assay . IDO1 is a key enzyme in the kynurenine pathway that catalyzes the rate-limiting step of tryptophan degradation, leading to an immunosuppressive tumor microenvironment.[7][8] Its inhibition is a significant strategy in cancer immunotherapy.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol design, ensuring that the resulting data is both accurate and reliable. We will cover the principle of the assay, reagent preparation, a step-by-step procedure, and the requisite data analysis for determining the half-maximal inhibitory concentration (IC₅₀), a critical metric of inhibitor potency.[9]

The IDO1 Pathway and Principle of Inhibition Assay

IDO1 is a heme-containing enzyme that initiates the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine.[10] In many cancers, IDO1 is overexpressed, leading to tryptophan depletion and the accumulation of kynurenine metabolites. This dual effect suppresses the proliferation and function of tumor-infiltrating T-cells, allowing the cancer to evade the host immune system.[7]

The assay principle is based on quantifying the enzymatic activity of recombinant human IDO1 by measuring the formation of its product. This protocol utilizes a fluorogenic developer that selectively reacts with the N-formylkynurenine (NFK) product to generate a highly fluorescent signal (Ex/Em = 402/488 nm).[11] By measuring the fluorescence in the presence of varying concentrations of Isoquinoline-8-carboxylic acid, we can determine the compound's ability to inhibit IDO1 activity.

IDO1_Pathway cluster_cell Tumor Cell cluster_outside Extracellular Space IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR Binds STAT1 STAT1 Activation IFNyR->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Tryptophan_in L-Tryptophan NFK N-formylkynurenine Tryptophan_in->NFK Catalyzes Kynurenine Kynurenine NFK->Kynurenine Converts Immuno Immunosuppression (T-Cell Arrest) Kynurenine->Immuno Tryptophan_out L-Tryptophan Tryptophan_out->Tryptophan_in Inhibitor Isoquinoline-8- carboxylic acid Inhibitor->IDO1_Enzyme Inhibits workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Stocks: Inhibitor, Substrate, Enzyme, Controls prep_working Prepare Working Dilutions & Serial Dilution of Inhibitor prep_reagents->prep_working add_premix Add 2x Reaction Premix (50 µL) to all wells add_inhibitor Add Inhibitor/Controls (10 µL) (Vehicle, Test Compound, Pos. Control) add_premix->add_inhibitor add_enzyme Add IDO1 Enzyme (30 µL) add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) Allows inhibitor to bind enzyme add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate (10 µL) pre_incubate->add_substrate incubate_reaction Incubate (45 min, 37°C) Allows product formation add_substrate->incubate_reaction add_developer Add Fluorogenic Developer (50 µL) incubate_reaction->add_developer incubate_develop Incubate (3 hr, 45°C, dark) add_developer->incubate_develop cool_down Cool to Room Temp (1 hr) incubate_develop->cool_down read_plate Measure Fluorescence (Ex: 402 nm, Em: 488 nm) cool_down->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value (Non-linear Regression) plot_curve->calc_ic50

Caption: General experimental workflow for the IDO1 inhibition assay.

Assay Procedure
  • Trustworthiness: The inclusion of appropriate controls is non-negotiable for a self-validating system. The 'Vehicle Control' represents 0% inhibition (maximum enzyme activity), the 'Blank' represents 100% inhibition (background signal), and the 'Positive Control' confirms that the assay can detect inhibition. [12]

  • Plate Setup:

    • Blank (No Enzyme): 50 µL 2x Reaction Premix + 10 µL Vehicle (DMSO) + 30 µL Assay Buffer (No Enzyme) + 10 µL Substrate.

    • Vehicle Control (0% Inhibition): 50 µL 2x Reaction Premix + 10 µL Vehicle (DMSO) + 30 µL IDO1 Enzyme + 10 µL Substrate.

    • Test Compound: 50 µL 2x Reaction Premix + 10 µL Isoquinoline-8-carboxylic acid (at various concentrations) + 30 µL IDO1 Enzyme + 10 µL Substrate. (Perform a serial dilution, e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Positive Control: 50 µL 2x Reaction Premix + 10 µL Epacadostat (at a concentration known to give >80% inhibition, e.g., 1 µM) + 30 µL IDO1 Enzyme + 10 µL Substrate.

  • Assay Execution:

    • Add 50 µL of the 2x Reaction Premix to each well of a black 96-well plate.

    • Add 10 µL of the serially diluted Isoquinoline-8-carboxylic acid , vehicle (DMSO), or positive control inhibitor to the appropriate wells.

    • Add 30 µL of the diluted IDO1 Enzyme to all wells except the 'Blank' wells. Add 30 µL of Assay Buffer to the 'Blank' wells.

    • Pre-incubate: Mix gently and incubate the plate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately assessing potency, especially for competitive or slow-binding inhibitors. [13] * Initiate Reaction: Add 10 µL of the 1 mM L-Tryptophan substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

    • Incubate: Mix gently and incubate the plate at 37°C for 45 minutes in the dark. The reaction time should be within the linear range of product formation. [14]

  • Signal Detection:

    • Add 50 µL of the Fluorogenic Developer Solution to every well. Seal the plate.

    • Incubate the plate at 45°C for 3 hours in the dark with gentle shaking.

    • Allow the plate to cool to room temperature for 1 hour.

    • Briefly centrifuge the plate to remove any condensation.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.

Data Analysis and Interpretation

Summarizing Quantitative Data

The raw fluorescence units (RFU) from the plate reader should be organized into a table. The percent inhibition is then calculated for each inhibitor concentration.

[Inhibitor] (µM)Avg. RFUCorrected RFU (Avg. RFU - Blank RFU)% Inhibition
0 (Vehicle)955092000.0
0.1934089902.3
0.3878084308.4
1.07210686025.4
3.05150480047.8
10.02430208077.4
30.098063093.2
100.04106099.3
Blank RFU3500N/A
Calculation of IC₅₀

The primary goal of this assay is to determine the IC₅₀ value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [9]

  • Calculate Percent Inhibition: Use the corrected RFU values to calculate the percentage of inhibition for each concentration of Isoquinoline-8-carboxylic acid using the following formula:

    % Inhibition = (1 - (Corrected RFUInhibitor / Corrected RFUVehicle)) * 100

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis program (such as GraphPad Prism or equivalent software) to fit the data to a sigmoidal dose-response (variable slope) equation, also known as a four-parameter logistic equation. [15][16]The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through 50% inhibition.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in Blank wells Autofluorescence of the inhibitor compound; Contamination of reagents.Subtract blank values from all wells. Check the fluorescence of the inhibitor in assay buffer alone. Use fresh, high-purity reagents. [17]
Low signal in Vehicle wells Inactive enzyme; Incorrect buffer/reagent concentration; Incorrect wavelength.Use a fresh aliquot of enzyme. Verify all reagent concentrations and preparation steps. Confirm plate reader filter settings are correct for the fluorophore (Ex/Em 402/488 nm). [17]
Inconsistent readings (high CV) Pipetting errors; Incomplete mixing; Temperature fluctuations.Use calibrated pipettes and proper technique. Ensure the plate is mixed gently but thoroughly after each addition. Ensure consistent incubation temperatures. [17]
No inhibition observed Inhibitor is not potent against this target; Inhibitor insolubility.Confirm the positive control inhibitor is working. Check for precipitation of the test compound at high concentrations. Test a wider concentration range.

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Creative-Diagnostics. (n.d.). PARP - Assay-Protocol.
  • Kozak, M., & Engel, P. C. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Gao, Y., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. PubMed. [Link]

  • Vinod, K. R., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. PubMed. [Link]

  • Sura, V. K., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]

  • BenchChem. (2025). Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity.
  • Semantic Scholar. (n.d.).
  • Kamal, A., et al. (2015). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. PubMed. [Link]

  • Abcam. (2024). ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit.
  • Ingkaninan, K., et al. (2006). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. PubMed. [Link]

  • Ning, X., et al. (2024). The Ups, Downs and New Trends of IDO1 Inhibitors.
  • The Bioinformatics Coach. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. [Link]

  • Giebułtowicz, J., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH. [Link]

  • Patsnap. (2025). How to Perform a Standard Enzyme Activity Assay?.
  • BMG LABTECH. (2022).
  • Gontijo, R. J., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH. [Link]

  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356).
  • Adhikari, S., et al. (2020). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. NIH. [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Chem-Impex. (n.d.). Isoquinoline-8-carboxylic acid. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • Google Patents. (n.d.).
  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. [Link]

  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • Lee, H., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit.
  • National Library of Medicine. (n.d.). Poly (ADP-ribose) polymerase : methods and protocols.
  • BenchChem. (2025).
  • ResearchGate. (2019). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.
  • Abcam. (n.d.).
  • The Science Herald. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. [Link]

  • Biobide. (n.d.).
  • Zhang, X., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC. [Link]

Sources

Method

A Robust and Scalable Synthesis of Isoquinoline-8-carboxylic Acid for Pharmaceutical and Research Applications

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract Isoquinoline-8-carboxylic acid is a pivotal building block in medicinal chemistry and materials science, serving a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-8-carboxylic acid is a pivotal building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide range of bioactive compounds, including anti-inflammatory and anti-cancer agents.[1] The isoquinoline scaffold is a privileged structure found in numerous alkaloids and therapeutic agents.[2][3][4] As demand for novel isoquinoline derivatives grows, the need for a reliable and scalable synthesis of key precursors like Isoquinoline-8-carboxylic acid becomes critical. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of Isoquinoline-8-carboxylic acid, focusing on a robust oxidation strategy. We detail the process from starting material selection to final product purification and quality control, emphasizing the scientific rationale behind each step to ensure reproducibility, safety, and high purity on a multi-gram scale.

Synthetic Strategy and Rationale

The synthesis of the isoquinoline core has been a subject of extensive research, leading to classic named reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses.[3][5][6][7][8] While historically significant, these methods often require harsh conditions, multi-step protocols, and may not be amenable to the specific substitution pattern of the target molecule or modern green chemistry standards.[2][8]

For the specific synthesis of Isoquinoline-8-carboxylic acid, a more direct and scalable approach is the oxidation of a readily available precursor. Our selected strategy is the oxidation of 8-methylisoquinoline.

Rationale for Route Selection:

  • Convergence and Atom Economy: This is a highly convergent, single-step transformation to install the desired functional group, which is ideal for process efficiency.

  • Starting Material Availability: 8-Methylisoquinoline is a commercially available starting material, which is a crucial consideration for any scale-up campaign.

  • Robust and Well-Understood Chemistry: The oxidation of an aromatic methyl group to a carboxylic acid is a fundamental and well-documented transformation in organic chemistry, making the process reliable and easier to troubleshoot.

  • Scalability: While the chosen oxidant, potassium permanganate (KMnO₄), presents challenges with waste disposal (manganese dioxide), it is a cost-effective, powerful, and highly effective reagent for this transformation at a laboratory scale-up. The process can be adapted for industrial-scale green alternatives, such as catalytic air oxidation, using the material produced via this protocol as a standard.

The overall synthetic transformation is depicted below.

G cluster_start Starting Material cluster_product Final Product start 8-Methylisoquinoline product Isoquinoline-8-carboxylic acid start->product reagent Potassium Permanganate (KMnO₄) Aqueous Base, Heat

Caption: Overall synthetic scheme for Isoquinoline-8-carboxylic acid.

Process Chemistry and Development

Oxidation Reaction

The core of this process is the oxidation of the C8-methyl group. Potassium permanganate is an aggressive oxidizing agent; therefore, controlling the reaction conditions is paramount to prevent unwanted side reactions, such as the cleavage of the isoquinoline ring system.[5]

Causality of Experimental Choices:

  • Solvent System: The reaction is performed in an aqueous medium. Water is not only a green solvent but is also necessary to dissolve the potassium permanganate and the basic co-reagent.

  • Use of Base: A base (e.g., Sodium Hydroxide) is used to maintain an alkaline pH. This is critical for several reasons:

    • It prevents the formation of permanganic acid, a highly explosive species.

    • It keeps the product, Isoquinoline-8-carboxylic acid, in its soluble carboxylate salt form, protecting it from further oxidation.

    • The oxidation mechanism by permanganate is more efficient under basic conditions.

  • Temperature Control: The reaction is exothermic. A controlled, gradual heating profile to a reflux temperature (around 100-105 °C) is employed. This provides sufficient activation energy for the desired oxidation while allowing the reaction to be managed safely. Uncontrolled temperature spikes could lead to violent decomposition of the oxidant and degradation of the product.

  • Stoichiometry: A slight excess of KMnO₄ is used to ensure complete conversion of the starting material. Monitoring the reaction progress is crucial to avoid adding a large excess, which would complicate the workup.

Work-up and Isolation

The primary challenge in a permanganate oxidation workup is the removal of the large volume of manganese dioxide (MnO₂) precipitate.

  • Quenching: The reaction is first cooled, and any excess permanganate (indicated by a persistent purple color) is quenched by adding a reducing agent like ethanol or sodium bisulfite. This converts the remaining KMnO₄ to MnO₂.

  • Filtration: The voluminous MnO₂ is removed by filtration. For a scale-up process, using a filter aid like Celite® is essential to prevent the fine precipitate from clogging the filter paper and to ensure efficient separation.

  • Acidification: The clear filtrate contains the sodium salt of the product. This solution is cooled in an ice bath and slowly acidified with a strong acid, such as hydrochloric acid (HCl). As the pH drops below the pKa of the carboxylic acid (~3-4), the neutral Isoquinoline-8-carboxylic acid precipitates out of the aqueous solution.[9]

Purification

The crude product isolated after acidification is typically of good quality but may contain minor impurities. Recrystallization is an effective and scalable method for achieving high purity.

  • Solvent Selection: A suitable solvent system for recrystallization is an alcohol/water mixture (e.g., ethanol/water). The crude product should be highly soluble in the hot solvent and sparingly soluble when cold, allowing for high recovery of pure crystals upon cooling.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of Isoquinoline-8-carboxylic acid. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
8-Methylisoquinoline143.1880.0 g0.559Purity ≥ 98%
Potassium Permanganate (KMnO₄)158.03195.0 g1.2342.2 equivalents
Sodium Hydroxide (NaOH)40.0024.0 g0.6001.07 equivalents
Deionized Water18.022.5 L-For reaction
Celite® 545-~100 g-Filter aid
Hydrochloric Acid (conc. 37%)36.46~150 mL-For acidification
Ethanol (95%)46.07As needed-For quenching and recrystallization
Experimental Workflow Diagram

G start Start charge Charge Reactor: 8-Methylisoquinoline, NaOH, Water start->charge heat Heat to 50°C charge->heat add_kmno4 Portion-wise Addition of KMnO₄ (Maintain T < 90°C) heat->add_kmno4 reflux Heat to Reflux (100-105°C) Monitor by TLC/HPLC add_kmno4->reflux cool_quench Cool to RT Quench with Ethanol reflux->cool_quench filter Filter through Celite® Wash cake with hot water cool_quench->filter acidify Cool Filtrate (Ice Bath) Acidify with HCl to pH 3-4 filter->acidify isolate Isolate Crude Product (Vacuum Filtration) acidify->isolate recrystallize Recrystallize from Ethanol/Water isolate->recrystallize dry Dry under Vacuum recrystallize->dry qc Final QC Analysis dry->qc end End qc->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Protocol
  • Reactor Setup: Equip a 5 L, 4-necked round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a powder addition funnel.

  • Charge Reagents: To the flask, add deionized water (2.0 L), sodium hydroxide (24.0 g), and 8-methylisoquinoline (80.0 g). Stir the mixture until all solids dissolve.

  • Initial Heating: Gently heat the mixture to 50 °C.

  • Oxidant Addition: Begin the portion-wise addition of potassium permanganate (195.0 g) through the powder funnel over a period of 1.5 - 2 hours. CAUTION: The reaction is exothermic. Monitor the internal temperature closely and control the addition rate to ensure the temperature does not exceed 90 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~100-105 °C). The purple color of the permanganate should fade as it is consumed, and a brown precipitate of MnO₂ will form. Maintain the reflux for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Quench and Cool: Remove the heating mantle and allow the mixture to cool to room temperature. If the solution retains a purple color, cautiously add ethanol dropwise until the color is discharged.

  • Filtration: Set up a large Büchner funnel with a pad of Celite® (~2-3 cm thick). Wet the Celite® pad with water. Filter the reaction mixture under vacuum. Wash the brown MnO₂ cake thoroughly with hot water (3 x 150 mL) to recover any adsorbed product. Combine the filtrates.

  • Precipitation: Transfer the clear, colorless filtrate to a suitable vessel and cool it in a large ice-water bath with stirring. Slowly and carefully add concentrated hydrochloric acid to precipitate the product. Monitor the pH, aiming for a final pH of 3-4.

  • Isolate Crude Product: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 100 mL) to remove inorganic salts. Dry the crude solid to a constant weight. (Expected crude yield: 85-95 g).

  • Recrystallization: Transfer the crude solid to a flask and add the minimum amount of hot 95% ethanol to dissolve it completely. Slowly add hot deionized water until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Final Product Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum at 60 °C to a constant weight. (Expected final yield: 75-85 g, ~70-80% yield).

Quality Control and Analytical Methods

The final product should be analyzed to confirm its identity and purity.

Test / MethodSpecificationRationale
Appearance Off-white to brownish solidVisual confirmation of product form.[1]
Purity (HPLC) ≥ 98.0%Quantifies the purity of the final compound.[1]
¹H NMR Conforms to structureConfirms the chemical identity and structure.
Mass Spectrometry [M+H]⁺ = 174.05Confirms the molecular weight (C₁₀H₇NO₂).[1]
Melting Point 242-245 °CA sharp melting range indicates high purity.
Potentiometric Titration Determines pKa valuesConfirms acidic/basic properties for formulation.[10]

Safety and Hazard Analysis

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. It can cause fires or explosions upon contact with combustible materials. Avoid contact with skin and eyes.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Releases toxic fumes.

  • Exothermicity: The oxidation reaction is exothermic. Proper temperature control and slow addition of the oxidant are critical to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

References

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic approaches for quinoline and isoquinoline. Retrieved from [Link]

  • Books. (2015). Chapter 7: Isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinolinones via transition-metal-catalyzed C–H functionalization. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pomeranz-Fritsch Synthesis of Isoquinolines

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Complexities of the Pomeranz-Fritsch Reaction The Pomeranz-Fritsch reaction, a cornerstone in the synthesis of the vita...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, a cornerstone in the synthesis of the vital isoquinoline scaffold, has been a staple in organic chemistry since its independent discovery by Cäsar Pomeranz and Paul Fritsch in 1893.[1][2][3] This acid-catalyzed cyclization of a benzalaminoacetal offers a direct route to a diverse array of isoquinoline derivatives, which are integral components of numerous pharmaceuticals.[2][4] However, practitioners of this reaction are often confronted with challenges, including low yields and the formation of significant side products that complicate purification and reduce overall efficiency.[5][6]

This technical support guide is designed to serve as a field-proven resource for overcoming the common hurdles associated with the Pomeranz-Fritsch synthesis. By understanding the mechanistic underpinnings of the primary reaction and its competing side reactions, researchers can make informed decisions to optimize their experimental conditions.

Mechanistic Overview: The Desired Pathway

The Pomeranz-Fritsch reaction is typically a two-stage process:[7][8]

  • Formation of the Benzalaminoacetal (Schiff Base): This initial step involves the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine.[4][9]

  • Acid-Catalyzed Cyclization: The benzalaminoacetal intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination to form the aromatic isoquinoline nucleus.[4][10]

Pomeranz-Fritsch Mechanism cluster_0 Stage 1: Schiff Base Formation cluster_1 Stage 2: Cyclization & Aromatization Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal (Schiff Base) Benzaldehyde->Schiff_Base + Aminoacetal - H2O Aminoacetal Aminoacetal Aminoacetal->Schiff_Base Protonation Protonation & Carbocation Formation Schiff_Base->Protonation H+ Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization Aromatization Elimination & Aromatization Cyclization->Aromatization - ROH - H+ Isoquinoline Isoquinoline Aromatization->Isoquinoline

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the Pomeranz-Fritsch synthesis in a question-and-answer format.

Q1: My reaction is yielding a significant amount of a seven-membered ring byproduct. What is it, and how can I prevent its formation?

A: You are likely observing the formation of a benzo[d]azepinone scaffold.[5] This side reaction is particularly prevalent under certain acidic conditions and represents a competing cyclization pathway.

  • Causality: The choice of acid catalyst is a critical determinant of the reaction pathway. Studies have shown that using 37% aqueous hydrochloric acid in dioxane can favor the formation of the seven-membered benzo[d]azepinone byproduct over the desired six-membered isoquinoline.[5][10]

  • Troubleshooting & Optimization:

    • Catalyst Selection: Avoid using aqueous HCl in dioxane. Instead, consider employing trifluoroacetic acid (TFA) or methanesulfonic acid, which have demonstrated higher selectivity for isoquinoline formation in many systems.[5][10]

    • Solvent System: Ensure your reaction is conducted under anhydrous conditions, as the presence of water can influence the reaction pathway.

Competing_Cyclization Intermediate Key Carbocation Intermediate Isoquinoline Desired Isoquinoline (6-membered ring) Intermediate->Isoquinoline   TFA, MeSO3H (Favored Pathway) Azepinone Benzo[d]azepinone (7-membered ring) Intermediate->Azepinone   aq. HCl/Dioxane (Side Reaction)

Caption: Influence of acid catalyst on cyclization pathways.

Q2: I'm observing incomplete conversion of my starting materials and the formation of multiple unidentified byproducts. What are the likely causes?

A: This common issue often points to suboptimal reaction conditions or impure starting materials.[5] Several factors could be at play:

  • Causality & Troubleshooting:

    • Acid Catalyst Concentration: The concentration of the acid is a delicate balance. Insufficient acid will lead to a sluggish or stalled reaction, while excessively strong or concentrated acid can cause charring and degradation of both starting materials and products.[5] A systematic screening of the acid concentration is highly recommended.

    • Reaction Temperature: The temperature must be carefully controlled. Too low, and the activation energy for cyclization may not be reached. Too high, and you risk decomposition. The optimal temperature is highly substrate-dependent.

    • Purity of Starting Materials: Impurities in the benzaldehyde or aminoacetal can act as catalysts for side reactions or inhibitors of the main reaction.[5] Always use freshly purified starting materials.

ParameterIssueRecommended Action
Acid Concentration Too low or too highScreen concentrations (e.g., 70% H₂SO₄ to fuming H₂SO₄, or 10-20 equiv. MeSO₃H).[7][10]
Temperature Too low or too highPerform small-scale trials to determine the optimal temperature range for your specific substrate.
Starting Materials Impurities presentPurify benzaldehyde by distillation and ensure the aminoacetal is of high purity before use.[5]

Q3: My reaction works, but the yields are consistently low, especially with electron-withdrawing groups on the benzaldehyde. How can I improve this?

A: The electronic nature of the substituents on the aromatic ring has a profound impact on the facility of the electrophilic cyclization step.

  • Causality: Electron-donating groups (EDGs) on the benzaldehyde activate the aromatic ring, making it more nucleophilic and facilitating the intramolecular electrophilic attack. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the cyclization step more difficult and often requiring harsher conditions, which in turn can lead to side reactions and lower yields.[4][7]

  • Troubleshooting & Optimization:

    • Use a Stronger Acid System: For deactivated substrates, a more potent acid catalyst system may be necessary to promote cyclization. Polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphorus pentoxide can be effective.[7]

    • Consider a Modified Procedure: The Bobbitt-Schlittler modification can be a superior alternative for certain substrates. This involves the hydrogenation of the initial benzalaminoacetal to the corresponding amine, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline, which can then be aromatized if desired.[1][3] This pathway often proceeds under milder conditions and can be more tolerant of a wider range of functional groups.[11]

Bobbitt_Modification Schiff_Base Benzalaminoacetal Reduced_Amine Reduced Amine Schiff_Base->Reduced_Amine Hydrogenation (e.g., NaBH4, H2/Raney Ni) THIQ Tetrahydroisoquinoline Reduced_Amine->THIQ Acid-catalyzed Cyclization Aromatization Aromatization (Optional) THIQ->Aromatization Isoquinoline Isoquinoline Aromatization->Isoquinoline

Caption: The Bobbitt modification workflow.[1][3]

Q4: I am attempting to synthesize a C1-substituted isoquinoline, but the standard Pomeranz-Fritsch reaction is not applicable. What is the recommended alternative?

A: The classical Pomeranz-Fritsch reaction is generally limited to the synthesis of isoquinolines that are unsubstituted at the C1 position. For C1-substituted analogues, the Schlittler-Müller modification is the preferred method.[1][12]

  • Methodology: This variation involves the condensation of a substituted benzylamine with glyoxal hemiacetal.[1][7] The resulting intermediate then undergoes acid-catalyzed cyclization to furnish the C1-substituted isoquinoline. This approach fundamentally alters the starting materials to build the desired substitution pattern directly into the reaction sequence.

Experimental Protocols

General Procedure for the Classical Pomeranz-Fritsch Reaction

Note: This is a general guideline and requires optimization for specific substrates.

  • Formation of the Benzalaminoacetal (Schiff Base):

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or toluene).

    • Add the aminoacetaldehyde diethyl acetal (1.0-1.2 eq).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or NMR to confirm the formation of the Schiff base.

    • Once complete, remove the solvent under reduced pressure.[5]

  • Cyclization to the Isoquinoline:

    • Carefully and slowly add the crude benzalaminoacetal to a stirred, cooled solution of the acid catalyst (e.g., concentrated sulfuric acid).

    • Heat the reaction mixture to the optimized temperature (typically 100-160 °C) for the required duration, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution (e.g., with NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash and dry the combined organic layers, evaporate the solvent, and purify the crude isoquinoline by column chromatography or recrystallization.[5]

References

  • Pomeranz–Fritsch reaction - Wikipedia. [Link]

  • Pomeranz-Fritsch Reaction - Organic Chemistry Reaction. [Link]

  • Pomeranz-Fritsch Reaction Mechanism | Organic Chemistry - YouTube. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Publications. [Link]

  • Pomeranz-Fritsch Reaction. [Link]

  • A New Modification of the Pomeranz-Fritsch Reaction - Blucher Proceedings. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]

  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC - NIH. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Pictet-Spengler reaction - Name-Reaction.com. [Link]

  • Pictet–Spengler reaction - Wikipedia. [Link]

  • Pomeranz-Fritsch Reaction. [Link]

  • Pomeranz–Fritsch reaction | Request PDF - ResearchGate. [Link]

  • A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines - Química Organica.org. [Link]

  • Bischler–Napieralski reaction - Wikipedia. [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. [Link]

  • Bischler Napieralski Reaction | PDF | Chemical Reactions - Scribd. [Link]

  • Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - ResearchGate. [Link]

  • A New Modification of the Pomeranz-Fritsch Reaction | Semantic Scholar. [Link]

  • Bischler-Napieralski Reaction - YouTube. [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed.. [Link]

  • Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Isoquinoline-8-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of Isoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this specific synthesis. Isoquinoline-8-carboxylic acid is a valuable building block in medicinal chemistry, often used in the development of analgesics, anti-inflammatory agents, and enzyme inhibitors.[1] However, its synthesis presents unique challenges due to the electronic properties of the carboxylic acid substituent.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and critical insights to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: Understanding the Core Challenge - The Electron-Withdrawing Effect

The primary obstacle in synthesizing Isoquinoline-8-carboxylic acid via classical methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions is the presence of the C8-carboxylic acid group. These reactions are fundamentally electrophilic aromatic substitutions, where an electron-rich benzene ring attacks an electrophilic species to close the second ring of the isoquinoline core.[2][3]

A carboxylic acid group is strongly electron-withdrawing, which deactivates the aromatic ring, making it less nucleophilic and thus hindering the critical cyclization step.[4] This often leads to low or no yield of the desired product under standard conditions. Overcoming this hurdle is the central theme of any successful synthesis.

Section 2: Recommended Synthetic Strategy: The Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a robust method for preparing isoquinolines.[5][6] For this specific target, a modified approach is recommended, which involves protecting the carboxylic acid as an ester to mitigate its deactivating effect.

Logical Workflow for Modified Pomeranz-Fritsch Synthesis

cluster_0 Part 1: Starting Material Preparation cluster_1 Part 2: Schiff Base Formation cluster_2 Part 3: Cyclization & Aromatization cluster_3 Part 4: Deprotection A 2-Formylbenzoic acid B Esterification (e.g., MeOH, H+) A->B C Methyl 2-formylbenzoate B->C E Condensation C->E D Aminoacetaldehyde diethyl acetal D->E F Schiff Base Intermediate (Benzalaminoacetal) E->F G Acid-Catalyzed Cyclization (e.g., PPA, H2SO4) F->G H Methyl isoquinoline- 8-carboxylate G->H I Ester Hydrolysis (e.g., LiOH, H2O) H->I J Isoquinoline-8-carboxylic acid (Final Product) I->J

Caption: Workflow for Isoquinoline-8-carboxylic acid synthesis.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis.

Part A: Low or No Yield of Cyclized Product (Methyl isoquinoline-8-carboxylate)

Q1: My cyclization reaction is failing or giving very low yields. I see only starting material or a complex mixture on my TLC. What's wrong?

A1: This is the most common problem and is almost always linked to insufficient electrophilicity or deactivation of the aromatic ring. Here are the primary causes and solutions:

  • Cause 1: Insufficiently Strong Acid Catalyst. Standard conditions (e.g., concentrated H₂SO₄) may not be sufficient to promote the cyclization of a deactivated ring. The reaction requires a potent dehydrating agent and acid catalyst to force the ring closure.[2][7]

    • Solution: Switch to a stronger acid system. Polyphosphoric acid (PPA) is an excellent choice as it serves as both a strong acid and a dehydrating agent. Heating the Schiff base intermediate in PPA at temperatures between 100-140°C is often effective. Alternatively, a mixture of phosphorus pentoxide (P₂O₅) in a high-boiling solvent with a strong acid can be used.[7]

  • Cause 2: Competing Side Reactions. At the high temperatures required, side reactions like polymerization or decomposition of the starting materials can become significant.

    • Solution:

      • Incremental Temperature Increase: Do not start the reaction at a very high temperature. Gradually increase the heat and monitor the reaction progress by TLC.

      • Ensure Anhydrous Conditions: Moisture will consume the dehydrating agents and can interfere with the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

      • Check Reagent Purity: Impurities in the starting aldehyde or aminoacetal can lead to side product formation.[5] Purify starting materials if necessary.

  • Cause 3: Incomplete Schiff Base Formation. The cyclization step cannot proceed if the initial condensation to form the benzalaminoacetal is inefficient.

    • Solution: Ensure the condensation step (Part 2 in the workflow) goes to completion. This is typically a straightforward reaction, often achieved by refluxing the aldehyde and aminoacetal in a solvent like toluene with a Dean-Stark trap to remove water. Monitor by TLC or ¹H NMR to confirm the disappearance of the aldehyde proton.

Table 1: Comparison of Cyclization Conditions

ParameterStandard Condition (e.g., for activated rings)Recommended Condition (for deactivated rings)Rationale
Acid Catalyst Conc. H₂SO₄Polyphosphoric Acid (PPA) or P₂O₅/POCl₃Provides stronger acidity and dehydration to overcome the deactivating effect of the ester group.[2][7]
Temperature 60-100 °C100-140 °CHigher thermal energy is required to overcome the activation barrier for the electrophilic substitution on a deactivated ring.
Reaction Time 1-4 hours4-12 hoursSlower reaction kinetics necessitate longer reaction times.
Part B: Issues During Hydrolysis and Purification

Q2: The hydrolysis of my methyl ester is not going to completion, or I'm having trouble isolating the final product.

A2: The final deprotection and purification steps are critical for obtaining pure Isoquinoline-8-carboxylic acid.

  • Cause 1: Incomplete Hydrolysis. Standard ester hydrolysis conditions might be slow.

    • Solution: Use a robust hydrolysis method. Lithium hydroxide (LiOH) in a mixture of THF/water or methanol/water is highly effective and generally cleaner than NaOH or KOH for this substrate. Heat may be required to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Cause 2: Difficulty in Product Isolation. Isoquinoline-8-carboxylic acid is amphoteric; it has both a basic nitrogen atom and an acidic carboxylic acid group. This can make extraction and purification tricky.

    • Solution: Isoelectric Point Precipitation. The most effective way to purify the final product is by isoelectric precipitation. After hydrolysis, the reaction mixture will be basic. Carefully acidify the aqueous solution with an acid like HCl. The product is least soluble at its isoelectric point (pI) and will precipitate out of the solution. You can determine the optimal pH for precipitation empirically, which is typically between pH 4-6.

      • After hydrolysis, remove the organic solvent (if used).

      • Cool the aqueous solution in an ice bath.

      • Slowly add 1M HCl dropwise with vigorous stirring.

      • Monitor the pH and watch for precipitation.

      • Collect the solid by filtration, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether to remove any organic-soluble impurities. Dry under vacuum.[8]

Q3: My final product is colored (yellow or brown). How can I decolorize it?

A3: Color is a common impurity.

  • Solution 1: Activated Charcoal. Dissolve the crude product in a suitable solvent (e.g., ethanol or a basic aqueous solution). Add a small amount of activated charcoal, heat briefly, and then filter through a pad of Celite to remove the charcoal and adsorbed impurities. Then, proceed with precipitation or recrystallization.

  • Solution 2: Recrystallization. If a suitable single-solvent or solvent-pair system can be found (e.g., ethanol/water, acetic acid), recrystallization is an excellent final purification step.[8]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-formylbenzoate
  • Suspend 2-formylbenzoic acid (1 eq.) in methanol (5-10 volumes).

  • Add concentrated sulfuric acid (0.1 eq.) dropwise while cooling in an ice bath.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ester, which can be used without further purification if sufficiently pure.

Protocol 2: Modified Pomeranz-Fritsch Cyclization and Deprotection
  • Schiff Base Formation: To a solution of methyl 2-formylbenzoate (1 eq.) in toluene, add aminoacetaldehyde diethyl acetal (1.1 eq.). Fit the flask with a Dean-Stark apparatus and reflux for 3-5 hours until water evolution ceases. Cool the solution and remove the toluene under reduced pressure.

  • Cyclization: Add the crude Schiff base intermediate to polyphosphoric acid (PPA) (10x weight of the Schiff base). Heat the mixture with stirring to 120-130°C for 6-8 hours. Monitor the reaction by taking small aliquots, quenching with water, basifying, extracting, and analyzing by TLC.

  • Work-up: Cool the reaction mixture to below 100°C and pour it carefully onto crushed ice. Basify the acidic solution with a cold, concentrated NaOH or NH₄OH solution to pH > 10.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude methyl isoquinoline-8-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF/water. Add lithium hydroxide (3-5 eq.) and stir at room temperature or gentle heat (40-50°C) until the reaction is complete (monitor by TLC).

  • Purification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify slowly with 1M HCl to pH ~5. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Isoquinoline-8-carboxylic acid.

References

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Roy, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Isoquinoline-8-carboxylic Acid Purification

Welcome to the technical support center for Isoquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile heterocyclic building block. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in established chemical principles and practical, field-tested protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the handling, properties, and initial purification of Isoquinoline-8-carboxylic acid.

Q1: What are the typical physical properties and appearance of Isoquinoline-8-carboxylic acid?

A1: Isoquinoline-8-carboxylic acid (CAS No. 61563-43-7) is typically an off-white to brownish-yellow solid.[1] The discoloration often arises from trace impurities or minor degradation, a common characteristic of nitrogen-containing heterocycles.[2] It has a molecular weight of 173.17 g/mol .[1] While it has low solubility in water, it dissolves well in many common organic solvents and in dilute acidic or basic aqueous solutions.[1][2]

Q2: What are the most common impurities I should expect?

A2: Impurities largely depend on the synthetic route employed. Common synthetic pathways like the Pomeranz–Fritsch or Bischler–Napieralski reactions can introduce specific contaminants.[2][3] You should anticipate:

  • Unreacted Starting Materials: Such as the corresponding benzaldehyde or β-phenylethylamine derivatives.

  • Isomeric Impurities: Positional isomers (e.g., Isoquinoline-5- or -7-carboxylic acid) may form depending on the regioselectivity of the synthesis.

  • Precursors or Intermediates: Incomplete cyclization or dehydration can leave dihydroisoquinoline intermediates in the crude product.

  • Colored Degradation Products: Aromatic heterocycles can be susceptible to oxidation, leading to colored byproducts.

Q3: What is the best general approach for a first-pass purification of crude Isoquinoline-8-carboxylic acid?

A3: For a crude product, an acid-base extraction is the most powerful initial purification technique.[4][5] This method leverages the amphoteric nature of the molecule—the acidic carboxylic acid group and the weakly basic isoquinoline nitrogen. By dissolving the crude material in an organic solvent and extracting with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is selectively deprotonated and pulled into the aqueous layer as its water-soluble salt. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer precipitates the purified product.[6][7][8]

Q4: How do I select an appropriate solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Isoquinoline-8-carboxylic acid, consider the following:

  • Single-Solvent Systems: Alcohols (ethanol, isopropanol) or esters (ethyl acetate) are good starting points.

  • Solvent/Anti-Solvent Systems: A common and effective approach is to dissolve the compound in a polar solvent like DMF or DMSO at a minimal volume and then slowly add an anti-solvent like water or an ether until persistent turbidity is observed.[9] Heating to redissolve followed by slow cooling can yield high-purity crystals.

Q5: What are the recommended storage conditions for this compound?

A5: Isoquinoline-8-carboxylic acid should be stored in a cool, dry, and dark place. Recommended storage is at 0-8 °C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and oxidation over time.[1]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section addresses specific experimental failures and provides detailed, step-by-step protocols to overcome them.

Troubleshooting Scenario 1: Persistent Coloration

Q: My product remains a brownish or yellow solid even after initial purification. How can I obtain a pure white solid?

A: This is a classic issue caused by highly conjugated, colored impurities that may co-precipitate with your product. The solution is a carefully executed recrystallization incorporating a decolorizing agent.

Causality: The color originates from trace impurities that absorb light in the visible spectrum. Standard extraction or precipitation may not be sufficient to remove them if their solubility properties are very similar to the product. Activated carbon has a high surface area with a strong affinity for planar, aromatic, and colored molecules, allowing it to adsorb these impurities from the solution.

Protocol 1: Decolorizing Recrystallization

  • Solvent Selection: Choose an appropriate recrystallization solvent (e.g., ethanol) where the product has good solubility at reflux.

  • Dissolution: In a flask, dissolve the crude, colored Isoquinoline-8-carboxylic acid in the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents flash boiling when adding the carbon.

  • Charcoal Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution. Caution: Add slowly to avoid bumping.

  • Heating: Gently reheat the mixture to reflux for 5-10 minutes, swirling occasionally to ensure maximum adsorption of impurities onto the carbon.

  • Hot Filtration: This is the critical step. Pre-heat a funnel (using a steam bath or heat lamp) containing fluted filter paper. Filter the hot solution quickly into a pre-warmed flask. The goal is to remove the carbon without the product crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask of hot, clear filtrate and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Scenario 2: Low Recovery After Acid-Base Extraction

Q: I performed an acid-base extraction, but my final yield is extremely low. What are the likely causes and how can I fix them?

A: Low recovery is typically due to incomplete extraction, incomplete precipitation, or the formation of stable emulsions. Proper control of pH and careful technique are essential.

Causality: The separation relies on a significant difference in the partitioning of the protonated and deprotonated forms of the molecule between aqueous and organic phases. The pKa of the carboxylic acid group must be considered. To deprotonate the acid and move it into the aqueous layer, the pH of the aqueous base must be at least 2 units higher than the pKa of the carboxylic acid. Conversely, to precipitate the acid from the aqueous layer, the pH must be lowered to at least 2 units below the pKa.[8]

Workflow: Optimizing Acid-Base Extraction

The following diagram illustrates the decision-making process for troubleshooting low yields.

G cluster_ph1 Base Extraction Step cluster_ph2 Acidification Step cluster_emulsion Emulsion Issues cluster_solvent Solvent Issues start Low Yield After Acid-Base Extraction check_ph1 Check pH of Aqueous Layer After Base Extraction start->check_ph1 check_ph2 Check pH of Aqueous Layer After Acidification start->check_ph2 emulsion Was an Emulsion Formed? start->emulsion solvent Check Organic Solvent Choice start->solvent ph1_high pH too low (< pKa+2)? (Incomplete Extraction) check_ph1->ph1_high ph2_low pH too high (> pKa-2)? (Incomplete Precipitation) check_ph2->ph2_low emulsion_yes Yes emulsion->emulsion_yes solvent_polar Is solvent too polar (e.g., THF)? solvent->solvent_polar ph1_sol Action: Use stronger base or add more base. Re-extract organic layer. ph1_high->ph1_sol ph2_sol Action: Add more acid (e.g., 1M HCl). Cool in ice bath to reduce solubility. ph2_low->ph2_sol emulsion_sol Action: Add brine (sat. NaCl) to break emulsion. Filter through Celite. emulsion_yes->emulsion_sol solvent_sol Action: Switch to less polar, immiscible solvent like DCM or Ethyl Acetate. solvent_polar->solvent_sol

Caption: Troubleshooting workflow for low recovery in acid-base extraction.

Troubleshooting Scenario 3: Inseparable Impurity

Q: HPLC analysis shows a persistent impurity with a very similar retention time to my product. How can I resolve this?

A: Co-eluting impurities are a common and significant challenge. When standard methods fail, you must turn to high-resolution techniques like preparative HPLC or consider chemical derivatization.

Causality: Impurities with similar polarity, size, and functional groups to the target compound will behave almost identically under standard chromatographic conditions. To achieve separation, you must exploit subtle differences in their chemical nature.

Protocol 2: Preparative HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for aromatic compounds. If separation is poor, consider a phenyl-hexyl column to leverage π-π interactions with the isoquinoline ring system.

  • Mobile Phase Optimization:

    • Solvents: Use high-purity acetonitrile (MeCN) or methanol (MeOH) as the organic phase and HPLC-grade water as the aqueous phase.

    • Additive: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both phases.[10] This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: Develop a shallow gradient. For example, start at 10% MeCN and slowly increase to 50% MeCN over 20-30 minutes. A shallow gradient increases the resolution between closely eluting peaks.

  • Loading Study: Inject increasing amounts of your sample to determine the maximum loading capacity of the column without sacrificing resolution. Overloading will cause peak broadening and loss of separation.

  • Fraction Collection: Collect fractions across the peak of interest. Analyze each fraction by analytical HPLC to identify the purest fractions before combining them.

  • Product Recovery: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent after adjusting the pH to precipitate the product.

Data Summary: HPLC Starting Conditions

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 250 mm (analytical)Good general-purpose column for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape and reproducibility.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase.
Flow Rate 1.0 mL/minStandard for analytical scale.
Detection UV at 254 nm and 280 nmAromatic systems absorb strongly at these wavelengths.
Gradient 10% to 80% B over 20 minutesA broad initial gradient to locate the peak of interest.

Part 3: Visualization of Purification Workflow

This diagram provides a comprehensive overview of the purification strategy for Isoquinoline-8-carboxylic acid, from crude material to a high-purity final product.

PurificationWorkflow cluster_start Initial State cluster_main_purification Primary Purification cluster_analysis1 Purity Check cluster_polishing Polishing Steps (If Needed) cluster_final Final Product Crude Crude Product (Brownish Solid) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Extract Extract with aq. NaHCO3 (Separates Acidic from Neutral/Basic) Dissolve->Extract Separate Separate Layers Extract->Separate Acidify Acidify Aqueous Layer with 1M HCl to pH ~2 Separate->Acidify Filter Filter Precipitate Acidify->Filter HPLC1 HPLC/TLC Analysis Filter->HPLC1 Charcoal Decolorizing Recrystallization HPLC1->Charcoal Color Impurities PrepHPLC Preparative HPLC HPLC1->PrepHPLC Co-eluting Impurities Pure Pure Product (>99% Purity) HPLC1->Pure Purity OK Charcoal->Pure PrepHPLC->Pure

Sources

Optimization

Technical Support Center: Troubleshooting Tar Formation in Isoquinoline Synthesis

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to the common and ofte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to the common and often frustrating issue of tar formation. Tar, a complex mixture of polymeric and decomposition byproducts, can significantly reduce yields and complicate purification. This resource offers in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues you might encounter during the most common isoquinoline synthesis reactions.

Understanding the Root of the Problem: Why Does Tar Form?

Tar formation is a general term for a host of side reactions that lead to high molecular weight, insoluble, and often darkly colored materials. The primary culprits are often related to the harsh conditions required for many classical isoquinoline syntheses. Excessive heat, overly strong acidic conditions, and the presence of impurities can all contribute to the degradation of starting materials, intermediates, or the final product. Polymerization of reactive intermediates is also a significant pathway to tar formation. By understanding the specific mechanisms at play in your chosen synthesis, you can strategically adjust conditions to minimize these unwanted side reactions.

Part 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2] The reaction typically employs a dehydrating agent under acidic conditions.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Bischler-Napieralski reaction has turned into a black, intractable tar. What are the most likely causes?

A1: This is a very common issue and usually points to one or more of the following factors:

  • Excessive Heat: The Bischler-Napieralski reaction often requires elevated temperatures to drive the cyclization.[4] However, too much heat can promote decomposition and polymerization pathways.

  • Highly Concentrated or Overly Strong Dehydrating Agent: While potent dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) are effective, they can also be aggressive and lead to charring, especially with sensitive substrates.[2][5]

  • Reactive Functional Groups: The presence of certain functional groups on your β-arylethylamide can increase the likelihood of side reactions. For example, electron-rich aromatic rings are more susceptible to undesired electrophilic attack.

Troubleshooting & Optimization:

ParameterIssueRecommended Solution
Temperature Reaction is charring or producing excessive tar.Reduce the reaction temperature. If using a high-boiling solvent like xylene, consider switching to toluene.[4] Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time the reaction mixture is exposed to high heat.[4]
Dehydrating Agent Conditions are too harsh, leading to decomposition.Start with a milder dehydrating agent like POCl₃ alone before resorting to the more powerful P₂O₅/POCl₃ mixture.[3] For very sensitive substrates, consider modern, milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[4][6]
Substrate Reactivity Electron-rich substrates are prone to side reactions.If your substrate is highly activated, you may be able to use milder conditions (lower temperature, less aggressive dehydrating agent). Careful monitoring of the reaction progress by TLC or LC-MS is crucial to avoid over-reaction.

Q2: I'm observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?

A2: The formation of styrenes is a known side reaction that proceeds through a retro-Ritter reaction mechanism.[4][5] This is particularly favored when the resulting styrene is part of a conjugated system.

Solutions to Minimize Styrene Formation:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter pathway. However, this may not be practical if the required nitrile is expensive.[4][5]

  • Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which avoids the elimination that leads to the nitrile and subsequent styrene formation.[4][5]

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction

Note: This is a general guideline and requires optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or xylene.

  • Carefully add the dehydrating agent (e.g., POCl₃) to the stirred solution. For less reactive substrates, a mixture of P₂O₅ and POCl₃ can be used.[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Part 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pictet-Spengler reaction is sluggish and producing a complex mixture of byproducts, including some tar-like material. What should I investigate?

A1: The Pictet-Spengler reaction is sensitive to several factors that can lead to low yields and byproduct formation:

  • Substrate Reactivity: The reaction works best with electron-rich β-arylethylamines, as electron-donating groups on the aromatic ring facilitate the electrophilic cyclization step.[9][10] Less nucleophilic aromatic rings may require harsher conditions, which can lead to tar formation.[7]

  • pH Control: The pH of the reaction is critical. The initial condensation to form the imine is often favored under neutral or slightly basic conditions, while the subsequent cyclization requires an acidic catalyst.[11] Running the entire reaction under strongly acidic conditions from the start can lead to decomposition of the starting materials.

  • Aldehyde/Ketone Stability: Aldehydes, in particular, can be prone to self-condensation or polymerization under acidic conditions.[11]

Troubleshooting & Optimization:

ParameterIssueRecommended Solution
Substrate Activation Aromatic ring is not electron-rich enough for efficient cyclization.If possible, choose a substrate with electron-donating groups (e.g., methoxy, hydroxy) on the aromatic ring. For less reactive substrates, stronger acids or higher temperatures may be necessary, but this must be balanced against the risk of tar formation.[7]
Reaction Conditions Low yield and/or byproduct formation.A two-step procedure can be beneficial. First, form the Schiff base intermediate under neutral or mildly basic conditions. Then, isolate the Schiff base and subject it to acidic conditions to promote cyclization.[10]
Carbonyl Component Aldehyde is unstable under the reaction conditions.Use a stable source of the aldehyde, such as a dimethyl acetal, which will hydrolyze in situ to generate the aldehyde under acidic conditions.[9] For formaldehyde, the stable trimer 1,3,5-trioxane is a convenient and anhydrous source.[12]

Q2: I am observing oxidation of my tetrahydroisoquinoline product. How can I prevent this?

A2: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially if the reaction is exposed to air for extended periods at elevated temperatures.[11]

Solutions to Minimize Oxidation:

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Control Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that may promote oxidation.

Diagram: Troubleshooting Workflow for the Pictet-Spengler Reaction

pictet_spengler_troubleshooting start Low Yield / Tar Formation in Pictet-Spengler check_substrate Is the aromatic ring electron-rich? start->check_substrate check_conditions Are reaction conditions optimized? check_substrate->check_conditions Yes solution_substrate Consider alternative substrate or stronger acid/higher temp with caution check_substrate->solution_substrate No check_carbonyl Is the aldehyde/ketone stable? check_conditions->check_carbonyl Yes solution_conditions Try two-step procedure (form imine first) or screen different acids/solvents check_conditions->solution_conditions No solution_carbonyl Use an acetal or a stable source like 1,3,5-trioxane check_carbonyl->solution_carbonyl No end_point Improved Yield check_carbonyl->end_point Yes solution_substrate->check_conditions solution_conditions->check_carbonyl solution_carbonyl->end_point

Caption: Decision tree for troubleshooting the Pictet-Spengler reaction.

Part 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[13][14]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pomeranz-Fritsch reaction is giving a very low yield and a lot of tar. What are the key parameters to optimize?

A1: The Pomeranz-Fritsch reaction is notorious for being sensitive to reaction conditions, and tar formation is a frequent problem.[15] The key is to find a balance between conditions that are vigorous enough to promote cyclization but not so harsh that they cause decomposition.

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. Insufficient acid will lead to an incomplete reaction, while excessive or overly strong acid can cause charring and degradation.[15] Concentrated sulfuric acid is traditionally used, but other acids like trifluoroacetic acid (TFA) or methanesulfonic acid may offer better results for certain substrates.[13][15]

  • Temperature Control: High temperatures are often required for the cyclization step, but this also increases the rate of decomposition reactions.[15] Careful temperature control is essential.

  • Purity of Starting Materials: Impurities in the starting benzaldehyde or aminoacetaldehyde acetal can initiate polymerization or other side reactions.[15]

Troubleshooting & Optimization:

ParameterIssueRecommended Solution
Acid Catalyst Excessive charring and low yield.Screen different acid catalysts. While concentrated sulfuric acid is classic, alternatives like polyphosphoric acid (PPA), Eaton's reagent, or a mixture of trifluoroacetic anhydride and trifluoroacetic acid may provide better results.[13][15] A systematic screening of the acid concentration is also recommended.[15]
Temperature Reaction is either too slow or decomposing.Carefully optimize the reaction temperature. It may be beneficial to add the benzalaminoacetal slowly to the pre-heated acid to maintain better temperature control.[15]
Starting Materials Impurities are suspected to be causing side reactions.Ensure the purity of your starting materials by distillation or recrystallization before use.[15]

Q2: The workup of my Pomeranz-Fritsch reaction is difficult, and I'm losing a lot of product.

A2: The workup procedure for the Pomeranz-Fritsch reaction can be challenging due to the need to neutralize a large amount of strong acid.

Workup and Purification Tips:

  • Careful Quenching: The reaction mixture should be cooled to room temperature or below before being carefully and slowly poured onto a large amount of crushed ice. This helps to dissipate the heat generated during neutralization.

  • Basification: Neutralize the acidic solution with a strong base like sodium hydroxide or potassium hydroxide. Be aware that this is a highly exothermic process.

  • Extraction: Extract the product with a suitable organic solvent. If emulsions form, the addition of brine can help to break them.

  • Purification: The crude product is often a dark, oily material. Purification by column chromatography on silica gel can be effective, but sometimes the product may degrade on the column.[16] In such cases, distillation or crystallization may be better options.[17]

Diagram: Pomeranz-Fritsch Reaction Mechanism and Key Intermediates

pomeranz_fritsch_mechanism start Benzaldehyde + 2,2-Dialkoxyethylamine intermediate1 Benzalaminoacetal (Schiff Base) start->intermediate1 Condensation intermediate2 Protonated Intermediate intermediate1->intermediate2 Acid Catalysis intermediate3 Cyclized Intermediate intermediate2->intermediate3 Electrophilic Aromatic Substitution tar Tar Formation (Decomposition/Polymerization) intermediate2->tar Excessive Acid/Heat product Isoquinoline intermediate3->product Elimination of Alcohol & Aromatization intermediate3->tar Excessive Heat

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction highlighting points where tar formation can occur.

General Strategies for Tar Mitigation and Purification

  • Anhydrous Conditions: Moisture can consume dehydrating agents and interfere with acid catalysis. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1]

  • Inert Atmosphere: Running reactions under an inert atmosphere (nitrogen or argon) can prevent oxidation of sensitive starting materials, intermediates, and products.[16]

  • Purification of Crude Product: If your crude product is contaminated with tar, traditional purification methods may be challenging.

    • Acid-Base Extraction: Isoquinolines are basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

    • Crystallization: If the isoquinoline product is a solid, crystallization can be a highly effective method for purification.[17] In some cases, multi-step crystallization may be necessary to achieve high purity.[18]

    • Distillation: For liquid isoquinolines, distillation under reduced pressure can be effective, although this may not be suitable for high-boiling or thermally sensitive compounds.

By systematically evaluating the potential causes of tar formation and applying the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your isoquinoline synthesis.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]

  • Bischler–Napieralski reaction - Grokipedia. Available at: [Link]

  • Purification of isoquinoline - Google Patents.
  • Pictet-Spengler reaction - chemeurope.com. Available at: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at: [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. Available at: [Link]

  • Pictet-Spengler Reaction - Common Conditions . Available at: [Link]

  • Pomeranz-Fritsch Reaction - Organic Chemistry Reaction. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Isoquinoline-8-carboxylic Acid

Welcome to the technical support center for the synthesis of Isoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important molecule. Isoquinoline-8-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor for various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[1]

However, its synthesis presents a significant challenge primarily due to the electronic properties of the carboxylic acid group. At the 8-position, the -COOH group acts as an electron-withdrawing group, which deactivates the benzene ring. This deactivation hinders the key electrophilic aromatic substitution (cyclization) step inherent in many classical isoquinoline synthesis methods, often leading to low yields.[2]

This guide provides troubleshooting advice, detailed protocols, and optimization data to help you navigate these challenges and improve your reaction yields.

Part 1: General Troubleshooting & Best Practices

This section addresses universal issues that can affect the outcome of any synthesis.

Q1: My reaction is failing to proceed or giving an extremely low yield. What are the first things I should check?

A1: Before delving into method-specific issues, always verify the fundamentals:

  • Reagent Quality and Purity: Ensure all starting materials are of high purity. Impurities in precursors can inhibit the reaction or lead to undesirable side products. Verify the purity of your starting benzaldehyde or benzylamine derivative via NMR or GC-MS.

  • Anhydrous Conditions: Many isoquinoline syntheses, particularly those using strong acids or dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), are highly sensitive to moisture.[2] Moisture will consume the catalyst/reagent, quenching the reaction. Always use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to confirm the consumption of starting material and the formation of intermediates and products, helping you determine the optimal reaction time and prevent product degradation from prolonged heating.

Q2: How can I create a troubleshooting workflow for a low-yield reaction?

A2: A systematic approach is crucial. The following decision tree can guide your optimization process.

G cluster_resolve cluster_optimize start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_monitoring Review In-Process Monitoring (TLC, LC-MS) check_reagents->check_monitoring issue_found Issue Identified? (e.g., Wet Solvent, Impure SM) check_monitoring->issue_found resolve Rectify Found Issue & Rerun Experiment issue_found->resolve  Yes method_specific Proceed to Method-Specific Troubleshooting issue_found->method_specific  No catalyst Optimize Catalyst/Acid (See Table 1) method_specific->catalyst conditions Adjust Temperature & Reaction Time catalyst->conditions purification Optimize Purification Protocol conditions->purification

Caption: General troubleshooting workflow for low-yield synthesis.

Part 2: Method-Specific Troubleshooting: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a common route for isoquinoline synthesis.[3][4] It involves the acid-catalyzed cyclization of a benzalaminoacetal. However, the standard conditions are often insufficient for deactivated substrates like those required for Isoquinoline-8-carboxylic acid.

G cluster_start Benzalaminoacetal Intermediate cluster_ring Benzene Ring of Intermediate cluster_cyclize Cyclization Step cluster_product Desired Product start_mol [Intermediate Molecule] ring Benzene Ring cooh 8-COOH Group electrophile Electrophile (from acetal) attack_site Target Site for Electrophilic Attack ring->attack_site Low Electron Density cooh->ring Deactivates Ring arrow_deact e⁻ withdrawing electrophile->attack_site +H⁺ product_mol [Isoquinoline Ring] attack_site->product_mol Successful Cyclization (High Energy Barrier) arrow_attack Attack is Disfavored

Caption: The challenge of ring deactivation in isoquinoline synthesis.

Q3: My Pomeranz-Fritsch reaction for Isoquinoline-8-carboxylic acid is giving a very low yield. Why is this specific substrate so challenging?

A3: The primary cause is the strong electron-withdrawing and deactivating nature of the carboxylic acid group at the 8-position. The Pomeranz-Fritsch cyclization is an electrophilic aromatic substitution. The -COOH group removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic attack required for ring closure. This significantly increases the activation energy of the cyclization step, resulting in poor yields under standard conditions (e.g., concentrated sulfuric acid).[2][3]

Q4: How can I modify the Pomeranz-Fritsch reaction to improve the yield for this deactivated substrate?

A4: To overcome the high activation energy, you need more forceful reaction conditions or modified reagents. Consider the following strategies:

  • Stronger Acid Catalysts: Concentrated sulfuric acid may not be sufficient. Switch to a stronger acid system to promote the reaction.

  • Modified Protocols: Modern modifications of the Pomeranz-Fritsch reaction are designed to work under milder conditions and may be suitable for sensitive or deactivated substrates. The Fujioka/Kita conditions, which use trimethylsilyl triflate (TMSOTf) and an amine base, can activate the required acetals under less harsh conditions.[5] This could provide a viable alternative to brute-force methods.

Catalyst SystemTypical ConditionsRationale for Deactivated SubstratesReference
Concentrated H₂SO₄0 °C to 100 °CStandard, but often low-yielding.[3]
Fuming H₂SO₄0 °C to RTMore potent acid catalyst, increases electrophilicity.[6]
Polyphosphoric Acid (PPA)100-160 °CActs as both an acid catalyst and a dehydrating agent at high temperatures.[2]
Eaton's Reagent (P₂O₅ in CH₃SO₃H)60-100 °CA powerful, non-oxidizing acid and dehydrating medium.N/A
TMSOTf / Amine BaseRTMilder activation of the acetal, potentially avoiding harsh conditions that could degrade the substrate.[5]

Table 1: Comparison of Acid Catalysts for Pomeranz-Fritsch Cyclization.

Part 3: Purification of Isoquinoline-8-carboxylic Acid

A successful synthesis is defined by the yield of the pure product. Proper purification is critical.

Q5: What is the most effective method for purifying the final Isoquinoline-8-carboxylic acid product?

A5: The amphoteric nature of the product (containing a basic isoquinoline nitrogen and an acidic carboxylic acid group) can be exploited. However, a straightforward acid-base extraction is the most common and effective method for separating it from neutral or basic organic impurities.[7]

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Perform a basic wash by extracting the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble, moving it to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer carefully with a dilute acid (e.g., 1M HCl) until the pH is well below the pKa of the carboxylic acid (typically pH 2-3). The Isoquinoline-8-carboxylic acid will precipitate out of the solution.[7]

  • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

Q6: My product is still impure after acid-base extraction. What's the next step?

A6: Recrystallization is the best subsequent step. The choice of solvent is critical. You are looking for a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Good single-solvent candidates: Ethanol, isopropanol, or acetic acid.

  • Two-solvent systems: Toluene/petroleum ether or ethanol/water can also be effective.[7]

G cluster_layers start Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with aq. NaHCO₃ dissolve->extract organic Organic Layer (Neutral Impurities) extract->organic Discard aqueous Aqueous Layer (Product as Salt) extract->aqueous acidify Acidify Aqueous Layer with 1M HCl to pH 2-3 aqueous->acidify precipitate Product Precipitates acidify->precipitate filter Filter, Wash & Dry precipitate->filter pure_product Pure Product filter->pure_product check_purity Check Purity (NMR, LC-MS) filter->check_purity check_purity->pure_product Purity OK recrystallize Recrystallize if Needed check_purity->recrystallize Impure recrystallize->filter

Caption: Purification workflow for Isoquinoline-8-carboxylic acid.

Part 4: Experimental Protocols

The following protocols are provided as a robust starting point for optimization.

Protocol 1: Modified Pomeranz-Fritsch Synthesis of Isoquinoline-8-carboxylic acid

This protocol uses a stronger acid catalyst to overcome ring deactivation. Safety first: This procedure involves highly corrosive acids and high temperatures. Use a fume hood and appropriate personal protective equipment (PPE).

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask, combine 2-formylbenzoic acid (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in anhydrous ethanol.

  • Stir the mixture at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the aldehyde.

  • Remove the ethanol under reduced pressure. The resulting crude benzalaminoacetal is often an oil and can be used directly in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • In a fume hood, carefully add the crude benzalaminoacetal from Step 1 dropwise to a flask containing polyphosphoric acid (PPA) (10x the weight of the starting aldehyde) pre-heated to 120 °C. Use efficient mechanical stirring.

  • Increase the temperature to 140-150 °C and maintain for 2-4 hours. Monitor the reaction progress carefully by quenching a small aliquot and analyzing with LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Very carefully, pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9. This will be highly exothermic; perform this step in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Isoquinoline-8-carboxylic acid.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in ethyl acetate.

  • Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate.

  • Combine the aqueous layers and wash once with fresh ethyl acetate to remove residual neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the dropwise addition of 1M HCl with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid filter cake with cold deionized water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the purified product in a vacuum oven.

Frequently Asked Questions (FAQs)

  • Q: What is the single most common reason for low yields in this synthesis?

    • A: Underestimating the deactivating effect of the 8-carboxylic acid group and using insufficiently strong acid/thermal conditions for the cyclization step.[2]

  • Q: Can I use a different classical isoquinoline synthesis, like the Bischler-Napieralski?

    • A: Yes, but you will face the same fundamental problem of ring deactivation. A Bischler-Napieralski approach would require a more potent dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, to force the cyclization.[2]

  • Q: My final product is a dark tar, not a solid. What happened?

    • A: This indicates product decomposition or polymerization, likely due to excessively harsh conditions (too high a temperature or too long a reaction time). Reduce the reaction temperature or time and monitor the reaction more closely to stop it as soon as the starting material is consumed.

References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem.
  • Zhang, J., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
  • Chem-Impex. Isoquinoline-8-carboxylic acid. Chem-Impex.
  • RSC Publishing. (2026).
  • Journal of the Chemical Society, Perkin Transactions 1. A new modification of the pomeranz–fritsch isoquinoline synthesis. RSC Publishing.
  • Ji, X., et al. (2019). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization.
  • Jana, S., et al. (2017).
  • Choudhary, A. (2008). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Thermo Fisher Scientific. Pomeranz-Fritsch Reaction. Thermo Fisher Scientific.
  • Chempedia.

Sources

Optimization

"stability of Isoquinoline-8-carboxylic acid in different pH buffers"

Technical Support Center: Isoquinoline-8-carboxylic Acid Welcome to the technical support resource for Isoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline-8-carboxylic Acid

Welcome to the technical support resource for Isoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize foundational chemical principles with practical, field-proven insights to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

What are the primary factors influencing the stability of Isoquinoline-8-carboxylic acid in aqueous solutions?

The stability of Isoquinoline-8-carboxylic acid is primarily dictated by the pH of the buffer, temperature, and exposure to light. The molecule possesses two key functional groups that influence its behavior: the carboxylic acid and the basic nitrogen atom of the isoquinoline ring system.[1][2] The interplay between the protonation states of these groups at different pH values is critical to its solubility and stability.

How does pH affect the solubility of Isoquinoline-8-carboxylic acid?

Isoquinoline-8-carboxylic acid is an amphoteric molecule, meaning it can act as both an acid and a base. The solubility of this compound is highly pH-dependent.

  • In acidic pH (below its pKa): The carboxylic acid group will be protonated (-COOH), and the isoquinoline nitrogen will also be protonated (-NH+). The overall positive charge generally leads to good aqueous solubility.

  • Near the isoelectric point (pI): The molecule will exist as a zwitterion, with a protonated nitrogen and a deprotonated carboxylate. This is often the point of minimum solubility.

  • In basic pH (above its pKa): The carboxylic acid will be deprotonated (-COO-), and the isoquinoline nitrogen will be in its neutral state. The resulting negative charge typically enhances aqueous solubility.

A detailed solubility-pH profile should be experimentally determined for your specific application.

What are the expected degradation pathways for Isoquinoline-8-carboxylic acid in different pH buffers?

While specific degradation kinetics for this exact isomer are not extensively published, we can anticipate the following pathways based on the chemistry of isoquinolines and carboxylic acids:

  • Hydrolysis: Under strongly acidic or basic conditions, and particularly at elevated temperatures, the carboxylic acid group itself is generally stable.[3][4][5][6] However, other parts of the molecule could be susceptible.

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2), especially at high temperatures.[7] The position of the carboxylic acid at the 8-position, in proximity to the nitrogen, might influence this reactivity.[2]

  • Oxidation: The isoquinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive.[8][9] Exposure to UV or even ambient light over time can lead to degradation. Photostability studies are highly recommended.

How should I prepare stock solutions of Isoquinoline-8-carboxylic acid?

For initial stock solutions, it is advisable to use an organic solvent in which the compound is freely soluble, such as DMSO or ethanol.[10] For aqueous experiments, this stock can then be diluted into the desired buffer. Be mindful of the final concentration of the organic solvent in your aqueous buffer, as it can affect the compound's stability and solubility. It is best to keep the organic solvent concentration below 1%.

What are the recommended storage conditions for solid and solution forms of Isoquinoline-8-carboxylic acid?
  • Solid Form: The solid compound should be stored in a cool, dark, and dry place, preferably at 2-8°C.[11]

  • Solutions: Solutions are generally less stable than the solid form. If you need to store solutions, they should be aliquoted to avoid repeated freeze-thaw cycles, protected from light, and stored at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of the Compound During an Experiment
  • Question: I've diluted my Isoquinoline-8-carboxylic acid stock solution into my aqueous buffer, and a precipitate has formed. What could be the cause?

  • Answer and Troubleshooting Steps:

    • pH-Dependent Solubility: The most likely cause is that the pH of your final solution is near the isoelectric point (pI) of the molecule, where its solubility is at a minimum.

      • Action: Measure the pH of your final solution. You may need to adjust the pH of your buffer to be further away from the pI.

    • Buffer Effects: Certain buffer components can interact with your compound, leading to precipitation. For example, phosphate buffers can sometimes form less soluble salts with organic molecules.

      • Action: Try a different buffer system with a similar pKa.

    • Concentration Exceeds Solubility Limit: The concentration of your compound in the final solution may be higher than its solubility limit in that specific buffer.

      • Action: Perform a solubility assessment to determine the maximum soluble concentration at your experimental conditions.

Issue 2: Inconsistent Results or Loss of Compound Activity Over Time
  • Question: My experimental results are not reproducible, and it seems like the potency of my compound is decreasing over the course of my experiments. Why is this happening?

  • Answer and Troubleshooting Steps:

    This strongly suggests that your compound is degrading under your experimental conditions. A systematic approach to identify the cause is necessary. This is often addressed through "forced degradation" or "stress testing" studies.[12][13][14][15][16]

    • Assess pH and Temperature Stability:

      • Acid/Base Hydrolysis: Incubate your compound in buffers of varying pH (e.g., pH 2, pH 7, pH 10) at a controlled temperature (e.g., 50°C) for a set period (e.g., 24-48 hours).

      • Thermal Degradation: Incubate your compound in a neutral buffer (e.g., pH 7.4) at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Evaluate Oxidative Stability:

      • Action: Expose your compound to a mild oxidizing agent, such as a low concentration of hydrogen peroxide (e.g., 3% H2O2), in a neutral buffer at room temperature.

    • Check for Photostability:

      • Action: Expose a solution of your compound to a controlled light source that emits both UV and visible light, as recommended by ICH guidelines (Q1B).[15] Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analysis: After each stress condition, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the peak area of the parent compound to the control and look for the appearance of new peaks, which would be degradation products.

The following diagram illustrates a typical workflow for troubleshooting stability issues:

G cluster_conditions Stress Conditions cluster_mitigation Mitigation Strategies start Inconsistent Results/ Loss of Activity check_stability Is the compound degrading? start->check_stability forced_degradation Perform Forced Degradation Study check_stability->forced_degradation Yes ph_stress Acid/Base Hydrolysis (pH 2, 7, 10) forced_degradation->ph_stress temp_stress Thermal Stress (40°C, 60°C, 80°C) forced_degradation->temp_stress ox_stress Oxidative Stress (e.g., 3% H2O2) forced_degradation->ox_stress photo_stress Photostability (UV/Vis Light) forced_degradation->photo_stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) ph_stress->analysis temp_stress->analysis ox_stress->analysis photo_stress->analysis identify_cause Identify Degradation Pathway analysis->identify_cause adjust_ph Adjust Buffer pH identify_cause->adjust_ph pH-driven control_temp Control Temperature identify_cause->control_temp Heat-driven add_antioxidant Add Antioxidant identify_cause->add_antioxidant Oxidation protect_light Protect from Light identify_cause->protect_light Light-driven end Stable Experimental Conditions Achieved adjust_ph->end control_temp->end add_antioxidant->end protect_light->end

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

This protocol outlines a method to determine the aqueous solubility of Isoquinoline-8-carboxylic acid at different pH values.

Materials:

  • Isoquinoline-8-carboxylic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC or UV-Vis spectrophotometer for quantification.

  • pH meter

  • Thermostatic shaker

Procedure:

  • Prepare a set of buffers at various pH values (e.g., 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of solid Isoquinoline-8-carboxylic acid to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of Isoquinoline-8-carboxylic acid.

Materials:

  • Isoquinoline-8-carboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Buffer of neutral pH (e.g., phosphate buffer, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD)

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of Isoquinoline-8-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.

    • Thermal Degradation: Heat the stock solution (in neutral buffer) at 60°C.

    • Photodegradation: Expose the stock solution (in neutral buffer) to light in a photostability chamber. Prepare a dark control by wrapping a vial in aluminum foil.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by HPLC. The goal is to achieve 5-20% degradation of the parent compound.[15] If degradation is too rapid or too slow, adjust the stress conditions (temperature, concentration of stressor, time).

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent peak.

    • Determine the relative retention times of any new peaks (degradants).

    • Ensure mass balance is conserved (the sum of the parent peak and degradant peaks should be close to 100%).

The following diagram outlines the workflow for a forced degradation study:

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Basic (e.g., 0.1M NaOH, RT) stress_conditions->base oxidation Oxidative (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Neutral pH, 60°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV sampling->analysis evaluation Evaluate Degradation Profile analysis->evaluation report Identify Degradants & Establish Degradation Pathway evaluation->report

Caption: Forced degradation study workflow.

Data Summary

The following table provides a hypothetical summary of stability data for Isoquinoline-8-carboxylic acid under various stress conditions. This should be replaced with your experimentally determined data.

Stress ConditionpHTemperatureDuration% DegradationNumber of Degradants
Acid Hydrolysis2.060°C24h~15%2
Neutral7.460°C24h< 5%1
Base Hydrolysis10.025°C24h~10%1
Oxidation (3% H2O2)7.425°C8h~20%3
Photostability7.425°C8h~12%2

References

  • Synthesis of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

  • Hydrolysis Reactions. (2025). Chemistry LibreTexts. [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties. (n.d.). Britannica. [Link]

  • Photophysical properties of isoquinoline derivatives. (2025). ResearchGate. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Dissociative Photoionization of Quinoline and Isoquinoline. (2015). ACS Publications. [Link]

  • Dissociative Photoionization of Quinoline and Isoquinoline | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • General pathway of isoquinoline degradation. (n.d.). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Isoquinoline. (n.d.). Wikipedia. [Link]

  • Isoquinoline-8-carboxylic acid. (n.d.). PubChem. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). National Institutes of Health. [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines. (2022). National Institutes of Health. [Link]

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. (2025). PubMed Central. [Link]

Sources

Troubleshooting

"preventing byproduct formation in isoquinoline cyclization"

A Guide for Researchers, Scientists, and Drug Development Professionals Table of Contents Frequently Asked Questions (FAQs) What are the most common named reactions for isoquinoline synthesis? Why is regioselectivity a c...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common named reactions for isoquinoline synthesis?

    • Why is regioselectivity a common issue in isoquinoline cyclization?

    • How can I minimize charring and polymerization?

  • Troubleshooting Guide: Bischler-Napieralski Reaction

    • Problem: Formation of a styrene byproduct via a retro-Ritter reaction.

    • Problem: Low yields due to deactivated aromatic rings.

  • Troubleshooting Guide: Pictet-Spengler Reaction

    • Problem: Poor yields with electron-deficient aromatic systems.

    • Problem: Lack of diastereoselectivity in the cyclization.

  • Troubleshooting Guide: Pomeranz-Fritsch Reaction

    • Problem: Formation of benzo[d]azepinone scaffolds.

    • Problem: Incomplete reaction and recovery of starting materials.

  • Experimental Protocols

    • Protocol 1: Minimizing Retro-Ritter Byproduct in Bischler-Napieralski Reaction.

    • Protocol 2: Enhancing Yields in the Pictet-Spengler Reaction with Electron-Deficient Substrates.

    • Protocol 3: Optimized Pomeranz-Fritsch Reaction to Avoid Byproduct Formation.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common named reactions for isoquinoline synthesis?

The synthesis of the isoquinoline core is central to medicinal chemistry, and several classic methods are routinely employed. The most prominent are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][2] Each of these methods has its own advantages and is suited for different starting materials and desired substitution patterns on the final isoquinoline product.

Q2: Why is regioselectivity a common issue in isoquinoline cyclization?

Regioselectivity, or the control of where the cyclization occurs on the aromatic ring, is a critical challenge.[3] The outcome is heavily influenced by the electronic nature of the substituents on the starting phenylethylamine or benzylamine derivative. Electron-donating groups activate the aromatic ring, facilitating electrophilic attack, and the cyclization typically occurs at the position that is both sterically accessible and electronically favored.[3][4] Conversely, electron-withdrawing groups can deactivate the ring, making cyclization more difficult and potentially leading to a mixture of regioisomers or no reaction at all.

Q3: How can I minimize charring and polymerization in acid-catalyzed cyclizations?

Charring and the formation of intractable polymers are often signs of overly harsh reaction conditions.[5] This is particularly common in reactions like the Pomeranz-Fritsch, which traditionally uses strong acids like concentrated sulfuric acid.[6][7] To mitigate this, consider the following:

  • Temperature Control: Carefully optimize the reaction temperature. A lower temperature may slow the reaction but will often provide a cleaner product profile.

  • Acid Catalyst: Screen a variety of Brønsted and Lewis acids to find a milder alternative that still promotes efficient cyclization.[7]

  • Purity of Starting Materials: Ensure that your starting materials are of high purity, as impurities can often act as initiators for polymerization.[5]

Troubleshooting Guide: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[8][9]

Problem: Formation of a styrene byproduct via a retro-Ritter reaction.

  • Causality: The reaction proceeds through a nitrilium ion intermediate.[8][10][11] Under certain conditions, particularly with substrates that can form a stable conjugated system, this intermediate can fragment in a retro-Ritter fashion to yield a styrene derivative instead of the desired cyclized product.[4][8]

  • Troubleshooting Steps:

    • Solvent Choice: The equilibrium between the nitrilium ion and the retro-Ritter product can be influenced by the solvent. Using a nitrile solvent that corresponds to the nitrile eliminated in the side reaction can shift the equilibrium back towards the desired intermediate.[8]

    • Milder Reagents: Instead of strong dehydrating agents like POCl₃ or P₂O₅, consider using oxalyl chloride. This reagent can generate an N-acyliminium intermediate, which is less prone to the retro-Ritter fragmentation.[8]

Problem: Low yields due to deactivated aromatic rings.

  • Causality: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4][9] If the aromatic ring of the β-arylethylamide is substituted with electron-withdrawing groups, its nucleophilicity is reduced, making the cyclization step less favorable.

  • Troubleshooting Steps:

    • Stronger Dehydrating Agent: For substrates that are not electronically activated, a more potent dehydrating agent may be necessary. A combination of P₂O₅ in refluxing POCl₃ is often effective in these cases.[4][9]

    • Higher Temperatures: Increasing the reaction temperature by using a higher boiling solvent, such as xylene instead of toluene, can provide the necessary energy to overcome the activation barrier for cyclization.[8]

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes promote cyclization in challenging substrates by rapidly and efficiently heating the reaction mixture.[8]

Troubleshooting Guide: Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[12][13]

Problem: Poor yields with electron-deficient aromatic systems.

  • Causality: The nucleophilicity of the aromatic ring is a key driver of the Pictet-Spengler reaction.[12] Aromatic systems like a simple phenyl group are significantly less nucleophilic than electron-rich systems like an indole. Consequently, they require more forcing conditions to undergo cyclization.[12]

  • Troubleshooting Steps:

    • Stronger Acid Catalyst: For less reactive aromatic rings, a stronger acid catalyst is often required to sufficiently activate the iminium ion for electrophilic attack.[12]

    • N-Acyliminium Ion Intermediate: A highly effective strategy is to acylate the intermediate imine to form an N-acyliminium ion.[12][14] This species is a much more potent electrophile and can undergo cyclization under milder conditions with a broader range of aromatic systems.[12][14]

Problem: Lack of diastereoselectivity in the cyclization.

  • Causality: When using chiral β-arylethylamines, the formation of a new stereocenter during the cyclization can lead to a mixture of diastereomers. The ratio of these diastereomers is often influenced by whether the reaction is under kinetic or thermodynamic control.

  • Troubleshooting Steps:

    • Kinetic vs. Thermodynamic Control: Reactions run at lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable diastereomer.[15]

    • Crystallization-Induced Asymmetric Transformation: In some cases, it is possible to epimerize an undesired diastereomer to the more stable, desired product. This can sometimes be achieved by a crystallization-induced asymmetric transformation of the hydrochloride salts of the product mixture.[15]

Troubleshooting Guide: Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals.[6][7]

Problem: Formation of benzo[d]azepinone scaffolds.

  • Causality: Depending on the substrate and the acid catalyst used, a competitive cyclization pathway can lead to the formation of seven-membered ring byproducts, such as benzo[d]azepinones.[5][16][17]

  • Troubleshooting Steps:

    • Acid Catalyst Selection: The choice of acid catalyst is critical. For instance, using HCl in dioxane has been reported to favor the formation of these byproducts in some systems.[5] A thorough screening of different acids is recommended to identify conditions that favor the desired six-membered ring closure.

Problem: Incomplete reaction and recovery of starting materials.

  • Causality: The Pomeranz-Fritsch reaction is a two-stage process: formation of the benzalaminoacetal (Schiff base) followed by acid-catalyzed cyclization.[18][19] Incomplete conversion can be due to issues in either of these steps.

  • Troubleshooting Steps:

    • Confirm Schiff Base Formation: Before proceeding with the cyclization, it is advisable to confirm the formation of the Schiff base intermediate using techniques like TLC or NMR.[5]

    • Optimize Acid Concentration: The concentration of the acid catalyst is a crucial parameter. Too little acid will result in a sluggish or incomplete reaction, while too much can lead to degradation.[5] A systematic optimization of the acid concentration is recommended.

Experimental Protocols

Protocol 1: Minimizing Retro-Ritter Byproduct in Bischler-Napieralski Reaction

  • Amide Formation: Prepare the β-arylethylamide from the corresponding phenylethylamine and acyl chloride or carboxylic acid using standard coupling procedures.

  • Cyclization:

    • Dissolve the amide (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with NaOH (aq.) to a pH of 8-9.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[2]

Protocol 2: Enhancing Yields in the Pictet-Spengler Reaction with Electron-Deficient Substrates

  • Imine Formation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Acylation and Cyclization:

    • Cool the solution to 0 °C.

    • Add a mild base (e.g., triethylamine, 1.2 eq).

    • Add an acylating agent (e.g., acetyl chloride or trifluoroacetic anhydride, 1.1 eq) dropwise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting tetrahydroisoquinoline by column chromatography.

Protocol 3: Optimized Pomeranz-Fritsch Reaction to Avoid Byproduct Formation

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in ethanol.

    • Add aminoacetaldehyde diethyl acetal (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete formation of the Schiff base.

    • Remove the solvent under reduced pressure.

  • Cyclization:

    • Carefully add the crude Schiff base to a pre-cooled (0 °C) solution of polyphosphoric acid (PPA).

    • Slowly warm the mixture to 80-100 °C and stir for 1-3 hours.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize with a strong base (e.g., 50% NaOH) and extract the product with an appropriate organic solvent.

    • Dry the organic extracts, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Impact of Acid Catalyst on Pomeranz-Fritsch Reaction Yield

CatalystConcentrationTemperature (°C)Yield (%)Byproduct (%)
H₂SO₄98%1004525 (char)
PPA-90755
TfOH0.2 M in DCE8082<2
BF₃·OEt₂1.5 eq606810

Note: Yields are illustrative and will vary based on the specific substrate.

Visualizations

Diagram 1: Bischler-Napieralski Reaction and Retro-Ritter Byproduct Formation

G cluster_0 Bischler-Napieralski Reaction cluster_1 Retro-Ritter Byproduct Pathway Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium  Dehydrating Agent (e.g., POCl₃) Product 3,4-Dihydroisoquinoline Nitrilium->Product  Intramolecular  Electrophilic  Aromatic Substitution Nitrilium_clone Nitrilium Ion Intermediate Byproduct Styrene Derivative Nitrilium_clone->Byproduct  Fragmentation G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeByproducts Analyze Byproduct Profile Start->AnalyzeByproducts OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeCatalyst Optimize Catalyst/Reagent CheckConditions->OptimizeCatalyst OptimizeSolvent Optimize Solvent CheckConditions->OptimizeSolvent AnalyzeByproducts->OptimizeCatalyst Success Improved Yield OptimizeTemp->Success OptimizeCatalyst->Success OptimizeSolvent->Success

Caption: A logical approach to troubleshooting low reaction yields.

References

Sources

Optimization

Technical Support Center: Isoquinoline-8-carboxylic Acid Derivatization

Welcome to the technical support center for isoquinoline-8-carboxylic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize derivatizatio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline-8-carboxylic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize derivatization reactions involving this versatile heterocyclic building block.[1] Isoquinoline-8-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] However, its unique electronic properties and the presence of the basic isoquinoline nitrogen can present specific challenges during chemical transformations.

This document provides in-depth, experience-based answers to common problems, detailed experimental protocols, and a theoretical framework to empower you to resolve issues in your derivatization reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My amide coupling reaction (e.g., with HATU or EDC/HOBt) is failing or giving very low yield. What are the most likely causes?

This is the most frequently encountered issue. The problem often stems from a combination of factors related to substrate activation, reaction conditions, and the inherent properties of the isoquinoline ring system.

Root Cause Analysis:

  • Inadequate Carboxylic Acid Activation: Direct condensation of a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the acid, forming an unreactive carboxylate salt.[2] The coupling reagent's job is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate (e.g., an O-acylisourea or an active ester) that is susceptible to nucleophilic attack by the amine.[2][3] If this activation is incomplete, the reaction will stall.

  • Interference from the Isoquinoline Nitrogen: The lone pair on the isoquinoline nitrogen (pKa ≈ 5.4) can act as a competing nucleophile or base. It can react with the activated carboxylic acid intermediate or quench the coupling reagents.

  • Suboptimal Solvent Choice & Solubility: Poor solubility of the starting materials or reagents can severely limit reaction rates. While DCM is a common solvent, more polar aprotic solvents like DMF or NMP are often superior for amide couplings due to their ability to dissolve polar reagents and intermediates.[4]

  • Presence of Moisture: Water can hydrolyze the activated ester intermediate back to the starting carboxylic acid, effectively killing the reaction.[3] The use of anhydrous solvents and reagents is critical.[3]

  • Incorrect Base or Stoichiometry: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize acids formed during the reaction and to deprotonate the amine hydrochloride salt if used.[5][6] Using a nucleophilic base like pyridine can lead to unwanted side reactions.[7]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for failed amide coupling.

Recommended Solutions:

Problem AreaRecommended ActionRationale
Activation Switch from EDC/HOBt to a uronium salt like HATU or HBTU . Use 1.2-1.5 equivalents.HATU is a highly efficient coupling reagent known for fast reaction times, minimal side reactions, and reduced racemization, making it a preferred choice for challenging couplings.[8][9]
Solvent Replace Dichloromethane (DCM) with N,N-Dimethylformamide (DMF) .DMF is a superior solvent for dissolving polar starting materials, coupling reagents like HATU, and the activated intermediates, ensuring a homogeneous reaction mixture.[4][7]
Base Use 2-3 equivalents of a non-nucleophilic hindered base like DIPEA .DIPEA effectively scavenges protons generated during the reaction without competing with the primary amine as a nucleophile.
Procedure Pre-activation: Dissolve the carboxylic acid, HATU, and DIPEA in DMF and stir for 15-30 minutes at room temperature before adding the amine.This allows for the complete formation of the active ester intermediate, maximizing its availability for reaction with the amine once it is introduced.
Workup Be aware that byproducts from HATU (tetramethylurea) and EDC (dicyclohexylurea/ethyl-dimethylaminopropylurea) can complicate purification.Tetramethylurea is water-soluble and can often be removed with aqueous washes. Dicyclohexylurea (from DCC) is poorly soluble and can be removed by filtration.[8]
Q2: My Fischer esterification reaction is incomplete, with significant starting material remaining. How can I drive it to completion?

Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis.[10] To achieve high yields, the equilibrium must be shifted towards the product side.

Root Cause Analysis:

  • Equilibrium Limitation: The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water will shift the equilibrium back towards the starting materials.[10]

  • Insufficient Catalyst: A strong acid catalyst (e.g., H₂SO₄, TsOH) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[10]

  • Steric Hindrance: The C8-position on the isoquinoline ring is sterically hindered, which can slow down the rate of reaction.

Recommended Solutions:

ParameterRecommended ActionRationale
Water Removal Use a Dean-Stark apparatus with a refluxing solvent like toluene.This physically removes water from the reaction mixture as it forms, irreversibly shifting the equilibrium towards the ester product.
Reagent Stoichiometry Use the alcohol as the solvent , creating a large excess.Using a large excess of one reactant (the alcohol) drives the reaction forward. This is practical for simple alcohols like methanol or ethanol.[10]
Alternative Method Convert the carboxylic acid to an acyl chloride first using thionyl chloride (SOCl₂) or oxalyl chloride, then react with the alcohol.This is a two-step, non-equilibrium process. The acyl chloride is a highly reactive intermediate that will react readily with the alcohol, often at room temperature in the presence of a base like pyridine.[11][12][13]
Q3: I am attempting a Suzuki or other palladium-catalyzed cross-coupling reaction, but the reaction is sluggish or fails completely. What is the problem?

Palladium-catalyzed reactions like the Suzuki coupling are powerful but can be sensitive to the specific nature of the substrates.[14] The nitrogen atom in the isoquinoline ring is a known inhibitor of palladium catalysts.

Root Cause Analysis:

  • Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.

  • Decarbonylation: For some heterocyclic carboxylic acids, a side reaction can be palladium-catalyzed decarbonylative coupling, where the -COOH group is lost, leading to a different product than desired.[15][16]

Recommended Solutions:

Problem AreaRecommended ActionRationale
Catalyst Poisoning Use electron-rich, bulky phosphine ligands such as XPhos or SPhos.These ligands can help stabilize the palladium catalyst and may reduce the inhibitory effect of the isoquinoline nitrogen.
Substrate Modification Convert the carboxylic acid to an ester or another derivative before attempting the coupling.While less direct, coupling with a corresponding halide or triflate derivative of the isoquinoline ring is a more established and reliable method for Suzuki reactions.[14]
Alternative Coupling Explore recently developed methods for the direct decarbonylative Suzuki coupling of heterocyclic carboxylic acids if the desired product is the biaryl without the carbonyl linker.[15][16]This advanced method uses specific catalytic systems designed to promote the coupling of the carboxylic acid itself with a boronic acid, proceeding through a decarbonylative pathway.[16]

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose solvent for derivatizing isoquinoline-8-carboxylic acid?

    • A: For most reactions, particularly amide couplings, anhydrous DMF is an excellent first choice due to its high polarity and ability to dissolve a wide range of reagents.[4][7] For reactions requiring non-polar conditions, THF or Dioxane can be considered.

  • Q: Do I need to protect the isoquinoline nitrogen?

    • A: For many standard amide couplings and esterifications, protection is not strictly necessary if conditions are optimized. However, for sensitive reactions, particularly those involving organometallics or highly reactive electrophiles, protecting the nitrogen as an N-oxide or with a Boc group can prevent side reactions and improve yields.

  • Q: How can I confirm my starting material is pure?

    • A: Purity should be confirmed by NMR spectroscopy and LC-MS. The presence of residual water or other impurities can inhibit reactions. It is good practice to dry the starting material in a vacuum oven before use.

Detailed Experimental Protocols

Protocol 1: High-Yield Amide Coupling using HATU

This protocol is optimized for coupling isoquinoline-8-carboxylic acid with a primary or secondary amine.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Pre-activation cluster_2 Step 3: Amine Addition & Reaction A 1. Add Isoquinoline-8-carboxylic Acid (1.0 eq) to oven-dried flask. B 2. Add HATU (1.2 eq) to the flask. A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Add DIPEA (2.5 eq) dropwise. C->D Inert Atmosphere (N2) E 5. Stir at RT for 20 minutes under N2. D->E F 6. Add Amine (1.1 eq) as a solution in DMF. E->F G 7. Monitor reaction by TLC or LC-MS. F->G H 8. Stir until starting material is consumed (2-12 h). G->H

Caption: Workflow for HATU-mediated amide coupling.

Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add isoquinoline-8-carboxylic acid (1.0 eq).

  • Add HATU (1.2 eq) and anhydrous DMF (to make a 0.1 M solution).

  • Stir the mixture to dissolve the solids.

  • Add DIPEA (2.5 eq) dropwise at room temperature.

  • Allow the mixture to stir for 20 minutes for pre-activation.

  • Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization as appropriate.

Protocol 2: Conversion to Acyl Chloride for Esterification

This protocol is a reliable alternative to Fischer esterification, especially for hindered or precious alcohols.

Methodology:

  • In a fume hood, suspend isoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. (Caution: Gas evolution)

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The mixture should become a clear solution.

  • Remove the solvent and excess reagent under reduced pressure (in a well-ventilated area) to yield the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the desired alcohol (1.2 eq) and pyridine (1.5 eq) in DCM.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

References

  • Chemistry - simple & easy. (2023, January 6). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]

  • Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51356-51363. DOI:10.1039/C7RA06655D. Retrieved from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Forgione, P., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 22(19), 7416-7421.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, November 18). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Forgione, P., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 10(15), 8435-8442. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-142. Retrieved from [Link]

Sources

Troubleshooting

"optimizing catalyst loading in Isoquinoline-8-carboxylic acid functionalization"

<Technical Support Center > Introduction The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. The functionalization of this heterocycle, particularly through transition-metal-catal...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. The functionalization of this heterocycle, particularly through transition-metal-catalyzed C-H activation, offers a direct and atom-economical route to novel analogues. Isoquinoline-8-carboxylic acid is an especially valuable substrate, as the carboxylic acid moiety serves as an effective directing group, guiding the catalyst to selectively functionalize the C7 position.

However, achieving high efficiency and reproducibility in these reactions hinges on the careful optimization of numerous parameters, chief among them being catalyst loading. Insufficient catalyst leads to low conversion, while excessive catalyst increases costs, complicates purification, and can paradoxically lead to lower yields through the formation of off-cycle, inactive species.

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst loading in the C-H functionalization of isoquinoline-8-carboxylic acid and related substrates.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Q1: My reaction shows low or no conversion. Is catalyst loading the primary issue?

A1: While low catalyst loading is a possible cause, it is often a symptom of other underlying problems. Before simply increasing the amount of catalyst, it is critical to investigate other factors that directly impact catalyst activity and turnover.

Initial Diagnostic Checks:

  • Catalyst Precursor Purity & Activity: The quality of the palladium (or other transition metal) source is paramount.

    • Recommendation: Use a freshly opened bottle of a high-purity catalyst, such as Pd(OAc)₂ or a well-defined pre-catalyst. If the catalyst has been stored for a long time, its activity may be compromised. Consider performing a known, reliable reaction to benchmark the catalyst's activity.

  • Solvent and Reagent Purity: Trace impurities, particularly water and oxygen, can rapidly deactivate the catalyst.

    • Recommendation: Use anhydrous, degassed solvents. Ensure all reagents, including the isoquinoline-8-carboxylic acid substrate, are pure and dry. Impurities in the directing group substrate can poison the catalyst.[1]

  • Inert Atmosphere: The active catalytic species, often a Pd(0) or Pd(II) complex, is typically sensitive to oxygen.

    • Recommendation: Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) using several vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.

If the above checks are satisfactory, then consider catalyst loading:

  • Too Low: The catalytic cycle may not initiate efficiently, or the turnover number required for high conversion may exceed the catalyst's stability under the reaction conditions.

  • Troubleshooting Protocol: Increase the catalyst loading incrementally. A typical starting point for optimization is 5 mol %, which can be increased to 10 mol % if low conversion persists.[2][3] If no improvement is observed, the issue likely lies elsewhere.

Q2: The reaction starts but stalls before completion. What causes this and how can I fix it?

A2: A stalling reaction is a classic sign of catalyst deactivation. The active catalyst is being consumed by an off-cycle pathway faster than it can complete the desired C-H functionalization.

Common Causes of Catalyst Deactivation:

  • Formation of Palladium Black: The most visible sign of deactivation is the precipitation of a black solid. This is metallic palladium (Pd(0)) that has agglomerated from the homogeneous catalytic cycle and is inactive.

    • Causality: This often occurs when the reductive elimination step to form the product is slow, or when the ligand is not effectively stabilizing the Pd(0) intermediate, which is necessary for re-entry into the catalytic cycle.[4]

    • Solution: The choice of ligand is crucial for stabilizing the catalyst.[5][6][7] Experiment with different ligands, such as electron-rich phosphines or N-heterocyclic carbenes (NHCs), which can prevent agglomeration. Increasing the ligand-to-metal ratio (e.g., from 1:1 to 1.2:1 or higher) can also improve stability.[8]

  • Product Inhibition: The product molecule itself can sometimes coordinate to the catalyst more strongly than the starting material, effectively poisoning it and preventing further turnovers.[9]

    • Solution: Try running the reaction at a more dilute concentration. While this may slow the reaction rate, it can disfavor the inhibitory binding event. Adjusting the temperature might also alter the binding equilibria.

  • Thermal Decomposition: High reaction temperatures, while increasing the rate, can also accelerate catalyst decomposition pathways.[10]

    • Solution: Systematically lower the reaction temperature (e.g., in 10°C increments from 120°C) and increase the reaction time.[2][10] An optimal balance must be found between reaction rate and catalyst lifetime.

Q3: I'm observing significant byproduct formation. How does catalyst loading influence selectivity?

A3: Catalyst loading can indirectly affect selectivity by influencing reaction kinetics and the relative rates of competing pathways.

  • Homocoupling of Aryl Partner: If the reaction involves an aryl halide, high local concentrations of the active catalyst can promote the homocoupling of this partner, consuming it unproductively. Lowering the catalyst loading can sometimes mitigate this.

  • Double Functionalization: For substrates with multiple C-H bonds, a high catalyst loading might drive the reaction to functionalize the product a second time.

  • Directing Group-Assisted Decomposition: The carboxylic acid directing group can participate in undesired decarboxylation or other side reactions, which may be catalyzed.

Troubleshooting Selectivity Issues:

  • Optimize Ligand: The ligand has a profound impact on selectivity by modifying the steric and electronic environment of the metal center.[5][6][7] Screening different ligand classes is often the most effective way to improve selectivity.

  • Adjust Stoichiometry: Ensure the stoichiometry of the coupling partners is optimized. A slight excess of one reagent may favor the desired cross-coupling over side reactions.

  • Temperature Control: Side reactions often have different activation energies than the desired reaction. Lowering the temperature is a common strategy to improve selectivity.[10]

Section 2: Experimental Workflow & Protocols

Systematic Optimization of Catalyst Loading

A logical, stepwise approach is essential for efficient optimization. The following workflow provides a robust framework for screening catalyst loading and related parameters.

G cluster_0 Phase 1: Feasibility & Baseline cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Fine-Tuning A Step 1: Initial Reaction Setup - Substrate (1.0 equiv) - Coupling Partner (1.2 equiv) - Catalyst (5 mol%) - Ligand (6 mol%) - Base/Additive (2.0 equiv) - Anhydrous, Degassed Solvent - 110°C, 12h B Step 2: Analysis - Monitor by TLC/LC-MS - Determine Conversion & Yield (NMR) A->B C Evaluate Baseline Result B->C D Low Conversion (<20%) - Check Reagent Purity - Verify Inert Atmosphere - Test Catalyst Activity C->D No/Poor Reaction E Stalled Reaction / Decomp - Screen Ligands - Lower Temperature (e.g., 100°C) - Check for Product Inhibition C->E Incomplete Reaction F Good Conversion (>50%) - Proceed to Catalyst Loading Screen C->F Promising Result G Step 3: Catalyst Loading Screen Run parallel reactions at: - 10 mol% - 5 mol% (Baseline) - 2 mol% - 1 mol% F->G H Step 4: Identify Optimal Loading - Plot Yield vs. Catalyst Loading - Select lowest loading that maintains high yield G->H I Final Optimized Protocol H->I

Caption: Workflow for Catalyst Loading Optimization.

Protocol: Screening Catalyst Loading for C7-Arylation

This protocol describes a representative experiment for screening palladium catalyst loading in the arylation of isoquinoline-8-carboxylic acid with an aryl bromide.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add isoquinoline-8-carboxylic acid (0.1 mmol, 1.0 equiv), the aryl bromide (0.12 mmol, 1.2 equiv), K₂CO₃ (0.2 mmol, 2.0 equiv), and the chosen ligand (e.g., Ac-Gly-OH, 0.012 mmol, 12 mol%).

  • Catalyst Addition: In separate, labeled vials for each condition (e.g., 1, 2, 5, 10 mol%), add the corresponding amount of Pd(OAc)₂.

  • Reaction Setup: Place the vials in a glovebox or use standard Schlenk line techniques. Add the catalyst to each respective vial. Add anhydrous, degassed solvent (e.g., 1.0 mL of DCE).

  • Inerting: Seal the vials tightly with screw caps containing a PTFE septum. If not in a glovebox, evacuate and backfill each vial with Argon or Nitrogen three times.

  • Heating & Monitoring: Place the vials in a pre-heated aluminum block at the optimized temperature (e.g., 110 °C). Stir for the designated time (e.g., 16-24 hours). Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Work-up & Analysis: After cooling to room temperature, quench the reactions, perform an extraction, and purify via column chromatography. Determine the isolated yield for each condition and plot the results to identify the optimal catalyst loading.

Section 3: Understanding Catalyst Deactivation Pathways

Optimizing catalyst loading is intrinsically linked to minimizing catalyst deactivation. The carboxylic acid directing group, while essential for selectivity, can also participate in deactivation pathways.

G cluster_cycle Productive Catalytic Cycle Active Active L-Pd(II)-Substrate Complex CMD C-H Activation (CMD Pathway) Active->CMD [Base] Poisoned Product-Inhibited L-Pd(II) Complex Active->Poisoned Product Coordination (Inhibition) Product Functionalized Product + L-Pd(0) CMD->Product [Coupling Partner] Reductive Elimination Product->Active Oxidative Addition Inactive Inactive Pd(0) Nanoparticles (Palladium Black) Product->Inactive Ligand Dissociation & Agglomeration

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Isoquinoline-8-carboxylic Acid

Welcome to the dedicated technical support center for isoquinoline-8-carboxylic acid. This guide is crafted for researchers, scientists, and professionals in drug development who are grappling with the solubility intrica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for isoquinoline-8-carboxylic acid. This guide is crafted for researchers, scientists, and professionals in drug development who are grappling with the solubility intricacies of this versatile building block. Here, we will explore the fundamental reasons for its challenging solubility profile and provide actionable, field-tested strategies to ensure your reactions proceed with optimal efficiency.

Frequently Asked Questions (FAQs)

Q1: Why does isoquinoline-8-carboxylic acid exhibit poor solubility in many common organic solvents?

Isoquinoline-8-carboxylic acid possesses a unique molecular structure, featuring a rigid, planar heterocyclic system and a polar carboxylic acid group.[1] This combination of a substantial nonpolar surface area with a highly polar, hydrogen-bonding functional group results in strong intermolecular forces within its solid state, leading to high lattice energy. Consequently, overcoming these robust interactions to dissolve the molecule can be challenging. Its amphipathic character, with both hydrophobic (the isoquinoline ring) and hydrophilic (the carboxylic acid) regions, means it is often not ideally suited for either purely nonpolar or highly polar solvents.

Q2: How does pH influence the solubility of isoquinoline-8-carboxylic acid?

The pH of the reaction medium is a pivotal factor controlling the solubility of isoquinoline-8-carboxylic acid. The carboxylic acid group has a specific pKa value that determines its state of ionization.[2]

  • Under acidic conditions (low pH): The carboxylic acid group remains protonated (-COOH), rendering the molecule neutral. In this form, its solubility in aqueous media is limited, though it may be more soluble in certain polar aprotic solvents.

  • Under basic conditions (high pH): The carboxylic acid group is deprotonated, forming the carboxylate salt (-COO⁻). This ionic form dramatically increases the molecule's polarity and, in turn, its solubility in polar protic solvents such as water.[3]

Q3: Is the use of a co-solvent system an effective strategy to enhance solubility?

Yes, employing a co-solvent system is a highly effective and common approach.[4] A solvent mixture can be tailored to have an overall polarity that better accommodates the solute. For example, combining a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a less polar solvent such as dichloromethane (DCM) or toluene can be particularly effective. The polar aprotic component solvates the carboxylic acid group, while the less polar component interacts favorably with the isoquinoline ring system.

Troubleshooting Guide: Resolving Solubility Issues in Your Experiments

This section offers a systematic methodology for troubleshooting and overcoming common solubility challenges encountered with isoquinoline-8-carboxylic acid.

Problem 1: The starting material, isoquinoline-8-carboxylic acid, fails to dissolve in the chosen reaction solvent.

Root Cause Analysis:

The polarity of the selected solvent is likely mismatched with the amphipathic nature of isoquinoline-8-carboxylic acid. The strong crystal lattice energy of the solid is not being sufficiently overcome by the solute-solvent interactions.

Step-by-Step Solutions:

  • Solvent Screening: Initiate small-scale solubility tests with a variety of solvents. A recommended screening panel is detailed in the table below.

  • Employ a Co-Solvent System: If a single solvent proves inadequate, consider a binary or even ternary co-solvent mixture. A good starting point is a combination of a polar aprotic solvent (e.g., DMF, DMSO, NMP) and a less polar solvent (e.g., THF, DCM).

  • Utilize a Phase-Transfer Catalyst: For reactions involving both aqueous and organic phases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transfer of the deprotonated isoquinoline-8-carboxylate from the aqueous phase into the organic phase where the reaction can take place.

  • Consider Sonication or Gentle Heating: The application of energy through sonication or gentle heating can aid in disrupting the solid lattice and promoting dissolution.[4] However, it is crucial to be mindful of the thermal stability of all reactants.

Data-Driven Solvent Selection:

SolventPolarity IndexDielectric ConstantBoiling Point (°C)General Solubility of Isoquinoline-8-carboxylic acidNotes
Water10.280.1100Poor (pH dependent)Solubility significantly increases with the addition of a base.
Methanol5.132.765Sparingly solubleCan serve as a useful co-solvent.
Ethanol4.324.578Sparingly solubleSimilar in utility to methanol.
Dichloromethane (DCM)3.19.140Poorly solubleFrequently used in reactions, but often requires a co-solvent.[5]
Tetrahydrofuran (THF)4.07.666Sparingly solubleA versatile solvent to consider in initial screenings.
Toluene2.42.4111Very poorly solubleGenerally not a suitable choice unless the compound is derivatized.
Dimethylformamide (DMF)6.436.7153SolubleA common and effective solvent for reactions with this substrate.[6]
Dimethyl sulfoxide (DMSO)7.246.7189SolubleAnother excellent option, particularly for in situ formation of the carboxylate salt.[4]
N-Methyl-2-pyrrolidone (NMP)6.532.2202SolubleA high-boiling polar aprotic solvent that can be highly effective.[4]
Problem 2: The reaction product prematurely precipitates from the reaction mixture.

Root Cause Analysis:

The product of the reaction may possess a markedly different polarity and solubility profile than the starting material. For instance, the conversion of the carboxylic acid to a less polar ester or amide will decrease its solubility in a polar solvent.[7][8]

Step-by-Step Solutions:

  • Anticipate Product Properties: Before initiating the reaction, predict the likely physicochemical properties of your product. If a less polar derivative is expected, consider starting with a less polar solvent system.

  • Gradual Co-Solvent Addition: If precipitation is observed during the reaction, it may be possible to salvage the experiment by gradually adding a co-solvent that is known to dissolve the product.

  • Increase Reaction Temperature: In some instances, increasing the temperature can help maintain the product in solution. Exercise caution to avoid potential side reactions or thermal degradation.

  • Perform the Reaction at Higher Dilution: While this may not be optimal for reaction kinetics, reducing the concentration of the reactants can sometimes prevent the product from exceeding its solubility limit.

Experimental Workflow & Visualization

The following diagram provides a logical workflow for selecting an appropriate solvent system when working with isoquinoline-8-carboxylic acid.

G A Start: Isoquinoline-8-carboxylic acid Solubility Issue B Is the reaction compatible with basic conditions? A->B C Yes B->C Yes D No B->D No E Use an aqueous base (e.g., NaHCO3, K2CO3) to form the soluble carboxylate salt. C->E F Consider a polar aprotic solvent (DMF, DMSO, NMP). D->F G Is the starting material fully dissolved? E->G F->G H Yes G->H Yes I No G->I No J Proceed with the reaction. H->J K Add a co-solvent (e.g., THF, DCM) and/or gentle heating. I->K L Re-evaluate solvent choice. Consider a different polar aprotic solvent or a more complex co-solvent system. I->L K->G

Caption: Decision workflow for solvent selection.

References

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ChemComplete. Reactions of Carboxylic Acid. [Link]

  • Chemistry LibreTexts. 22.10 Reactions of Carboxylic Acids. [Link]

  • ResearchGate. Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. [Link]

  • ScienceDaily. Toward overcoming solubility issues in organic chemistry. [Link]

  • Reddit. How to tackle compound solubility issue. [Link]

  • ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds? [Link]

  • Wikipedia. Isoquinoline. [Link]

  • PubChem. Isoquinoline-8-carboxylic acid. [Link]

  • Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. [Link]

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • University of Rochester Department of Chemistry. Solvents and Polarity. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

  • National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

Sources

Troubleshooting

"degradation of Isoquinoline-8-carboxylic acid during workup"

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with isoquinoline-8-carboxylic acid. This guide is designed to provide in-depth technical assistance and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with isoquinoline-8-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the experimental workup and purification of this versatile heterocyclic compound. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate potential pitfalls and ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Here, we address the most common issues and questions that arise when handling isoquinoline-8-carboxylic acid.

FAQ 1: My final product of isoquinoline-8-carboxylic acid is off-white or brownish-yellow, not pure white. Is this a sign of degradation?

Yes, a brownish-yellow hue is often indicative of impurities or minor degradation. While pure isoquinoline-8-carboxylic acid is typically an off-white solid, coloration can arise from several sources during workup:

  • Oxidative Degradation: The isoquinoline ring system, like other nitrogen heterocycles, can be susceptible to oxidation, especially when exposed to air for prolonged periods in solution or on a high-surface-area medium like silica gel.[1][2] This can lead to the formation of N-oxides or hydroxylated species, which are often colored.

  • Residual Solvents/Reagents: Trapped, high-boiling solvents (like DMF or DMSO) or colored impurities from the preceding reaction can cause discoloration.

  • Thermal Stress: Excessive heat during solvent evaporation can lead to minor decomposition, contributing to the off-white appearance.

Recommendation: While a slightly off-white color might be acceptable for some applications, a distinct yellow or brown color warrants re-purification, such as recrystallization or a rapid column filtration, to remove colored impurities. Storing the compound at low temperatures (0-8 °C) can help maintain its integrity.

FAQ 2: During aqueous workup (acid-base extraction), I'm experiencing poor recovery of my compound. What's going wrong?

This is a classic issue related to the amphoteric nature of isoquinoline-8-carboxylic acid. The compound possesses both a basic nitrogen atom (pKa of the protonated isoquinoline is ~5.1) and an acidic carboxylic acid group (pKa ~3-4).[3] Successful extraction hinges on precise pH control.

  • Issue 1: Incomplete Protonation/Deprotonation. To extract the compound into the aqueous basic layer (as the carboxylate), the pH must be sufficiently high to deprotonate the carboxylic acid and neutralize the isoquinoline nitrogen. Conversely, to extract it back into an organic layer from the aqueous phase, the pH must be low enough to fully protonate the carboxylic acid.[4][5][6]

  • Issue 2: Emulsion Formation. The compound itself can act as a surfactant, especially if residual impurities are present, leading to emulsions that are difficult to break and result in material loss.

Troubleshooting Protocol: Optimized Acid-Base Extraction

  • Dissolution: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basic Extraction: Extract the organic layer with a weak base like saturated sodium bicarbonate (NaHCO₃) solution (pH ~8). Avoid strong bases like NaOH initially, as they can sometimes promote side reactions. Check the pH of the aqueous layer to ensure it is basic. Repeat the extraction 2-3 times to ensure complete transfer of the carboxylate salt into the aqueous phase.

  • Aqueous Wash (Optional): Wash the combined basic aqueous layers with a fresh portion of organic solvent to remove any neutral impurities that may have been carried over.

  • Acidification: Cool the combined aqueous layers in an ice bath to minimize solubility during precipitation. Slowly acidify with cold 1M HCl with vigorous stirring. The key is to adjust the pH to be well below the pKa of the carboxylic acid but not excessively acidic, aiming for a pH of approximately 2-3.

  • Re-extraction/Filtration:

    • If the product precipitates as a clean solid, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If it oils out or precipitation is incomplete, extract the acidified aqueous layer with several portions of a suitable organic solvent (e.g., ethyl acetate).

  • Final Steps: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a moderate temperature (<40-50°C).

FAQ 3: My compound streaks badly during silica gel chromatography. How can I achieve a clean separation?

Streaking is a very common problem for nitrogen-containing heterocycles and carboxylic acids on standard silica gel.[3] This is due to strong polar interactions between the acidic silanol groups on the silica surface and both the basic nitrogen and the carboxylic acid moiety of your molecule. This can lead to poor separation and, in some cases, on-column degradation.

Solutions:

  • Mobile Phase Modification: Add a small amount of a modifier to your eluent to suppress the unwanted interactions.

    • For the Carboxylic Acid: Add 0.5-1% acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid group fully protonated, reducing its interaction with the silica and resulting in sharper peaks.[3]

    • For the Basic Nitrogen: If tailing persists, adding a small amount of a base like triethylamine (~0.5%) can be effective. However, this is often less desirable as it can affect other components in your mixture.

  • Deactivated Silica: Use silica gel that has been pre-treated with a base (e.g., washed with a triethylamine/hexane mixture and dried) to neutralize the acidic sites.

  • Alternative Stationary Phases: If the compound is particularly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reverse-phase (C18) chromatography.[3]

Troubleshooting Guide: Degradation During Workup

This section provides a deeper dive into specific degradation pathways and how to mitigate them.

Problem 1: Suspected Thermal Degradation (Decarboxylation)

Symptoms:

  • Low yield after evaporating solvent, especially if high heat was used.

  • Gas evolution observed upon heating the solid or a concentrated solution.

  • Presence of isoquinoline as a byproduct in your final material (detectable by LC-MS or NMR).

Root Cause Analysis: Aromatic carboxylic acids can undergo thermal decarboxylation (loss of CO₂) to form the corresponding arene.[7][8][9] While isoquinoline-8-carboxylic acid is more stable than some of its isomers (like the 1-isomer), it can still degrade at elevated temperatures. This is particularly a risk during solvent removal when the compound is in a concentrated, high-boiling solvent or when drying the final product in a vacuum oven at high temperatures.

Workflow for Mitigating Thermal Degradation

start High-Boiling Solvent Evaporation low_temp Use Moderate Temperatures (<40-50°C) start->low_temp  Primary Control pressure Utilize High Vacuum start->pressure  Increases Efficiency azeotrope Azeotrope with a Lower-Boiling Solvent start->azeotrope  For Stubborn Solvents result Minimized Decarboxylation & Preserved Product Integrity low_temp->result pressure->result azeotrope->low_temp oven_drying Product Drying in Oven oven_temp Keep Oven Temp Low (<50°C) oven_drying->oven_temp desiccator Use Vacuum Desiccator at Room Temperature oven_drying->desiccator  Safer Alternative oven_temp->result desiccator->result

Caption: Decision workflow to prevent thermal decarboxylation.

Problem 2: Suspected Oxidative Degradation

Symptoms:

  • Development of a yellow or brown color over time, especially when stored as a solution or on silica gel.

  • Appearance of new, more polar spots on a TLC plate.

  • Mass spectrometry data showing peaks corresponding to [M+16] (addition of oxygen).

Root Cause Analysis: The electron-rich isoquinoline ring is susceptible to oxidation. Atmospheric oxygen can act as an oxidant, a process that can be accelerated by light, trace metals, or the acidic environment of silica gel. The primary site of oxidation is often the nitrogen atom, forming an N-oxide, or the aromatic rings, leading to hydroxylated derivatives.[1]

Preventative Measures:

  • Inert Atmosphere: When possible, conduct workups and store solutions under an inert atmosphere (e.g., nitrogen or argon), especially if the process involves prolonged heating or stirring.

  • Degassed Solvents: For sensitive reactions or purifications, use solvents that have been degassed to remove dissolved oxygen.

  • Minimize Exposure: Avoid leaving solutions of the compound open to the air for extended periods. Work efficiently to minimize the time the compound spends in solution or on a chromatography column.

  • Antioxidants (Use with Caution): In some formulation contexts, antioxidants can be used. However, for purification of the active compound itself, this is generally not recommended as it introduces another substance that must be removed.

Problem 3: Suspected Photodegradation

Symptoms:

  • Degradation observed after leaving a solution near a window or under laboratory lights for an extended time.

  • Changes in the UV-Vis spectrum of the compound after light exposure.

  • Reaction mixtures that appear stable in the dark but show impurity formation during the day.

Root Cause Analysis: Quinoline and isoquinoline ring systems can absorb UV light, leading to photochemical reactions.[10][11] This can result in complex degradation pathways, including radical reactions and ring cleavage. While standard laboratory fluorescent lighting is generally low in UV output, direct sunlight or the use of UV lamps for TLC visualization can be problematic.

Experimental Protocol: Assessing Photostability

This protocol helps determine if your compound is sensitive to light under your specific laboratory conditions.

  • Sample Preparation: Prepare two identical, dilute solutions of your purified isoquinoline-8-carboxylic acid in a common laboratory solvent (e.g., methanol or acetonitrile) in clear glass vials.

  • Control: Wrap one vial completely in aluminum foil to serve as the dark control.

  • Exposure: Place both the foil-wrapped vial and the unwrapped vial in a location that mimics your typical workup environment (e.g., on the lab bench under fluorescent lighting, or near a window if that is a concern).

  • Monitoring: After a set period (e.g., 8, 24, and 48 hours), take an aliquot from each vial.

  • Analysis: Analyze both the "light" and "dark" samples by HPLC or LC-MS. Compare the chromatograms for the appearance of new impurity peaks or a decrease in the main peak area in the light-exposed sample relative to the dark control.

Mitigation Strategies:

  • Use amber glass vials or flasks for reactions and storage.

  • Wrap glassware and chromatography columns in aluminum foil.

  • Minimize the use of UV lamps for TLC visualization; use a lower intensity setting and shorter exposure times, or use chemical stains where possible.

Data Summary Table

The following table summarizes the potential degradation pathways and recommended preventative measures for isoquinoline-8-carboxylic acid during workup.

Degradation Pathway Triggering Conditions Potential Byproducts Primary Mitigation Strategy Analytical Detection Method
Thermal Decarboxylation High heat (>80-150°C, exact temp unknown)Isoquinoline, CO₂Low-temperature solvent evaporation (<50°C)NMR (disappearance of COOH), LC-MS (loss of 44 Da)
Oxidation Prolonged exposure to air (O₂), acidic silicaN-oxides, hydroxylated isoquinolinesWork under inert atmosphere, use degassed solventsLC-MS ([M+16] peaks), Color change
Photodegradation Exposure to UV light (sunlight, UV lamps)Complex mixture, ring-opened productsUse amber glassware, protect from lightHPLC/LC-MS (comparison to dark control)
Acid/Base Instability Extreme pH (strong acids/bases)Hydrolysis or ring-opening products (speculative)Use mild acids/bases (e.g., 1M HCl, NaHCO₃)HPLC/LC-MS (appearance of new peaks)

Logical Flow for Troubleshooting Purity Issues

start Crude Product Obtained tlc Analyze by TLC/LC-MS start->tlc pure Product is Pure tlc->pure Single Spot/ Peak impure Impurities Detected tlc->impure Multiple Spots/ Peaks workup_check Review Workup Conditions impure->workup_check ph_issue pH Control Issue? workup_check->ph_issue temp_issue High Temp Evaporation? workup_check->temp_issue light_issue Light Exposure? workup_check->light_issue ph_issue->temp_issue No optimize_ph Optimize Acid-Base Extraction Protocol ph_issue->optimize_ph Yes temp_issue->light_issue No reduce_temp Evaporate Solvent at <50°C temp_issue->reduce_temp Yes protect_light Use Amber Glass/ Foil light_issue->protect_light Yes re_purify Re-Purify Material light_issue->re_purify No obvious cause optimize_ph->re_purify reduce_temp->re_purify protect_light->re_purify chromatography Column Chromatography re_purify->chromatography recrystallization Recrystallization re_purify->recrystallization chromatography->pure Clean Separation modify_chrom Modify Eluent (add Acetic Acid) chromatography->modify_chrom Streaking Observed recrystallization->pure modify_chrom->pure

Caption: A systematic approach to diagnosing and solving purity problems.

References

  • Google Patents.

  • OSTI.GOV.

  • INIS-IAEA.

  • Benchchem.

  • LNEYA.

  • ResearchGate.

  • PubMed.

  • The Hebrew University of Jerusalem.

  • UI Scholars Hub.

  • ResearchGate.

  • BIOSYNCE Blog.

  • Organic Chemistry Tutor.

  • Canadian Journal of Chemistry.

  • ResearchGate.

  • OSTI.GOV.

  • MDPI.

  • ResearchGate.

  • MDPI.

  • The Journal of Organic Chemistry.

  • UMSL.

  • Benchchem.

  • ResearchGate.

  • PMC - NIH.

  • Google Patents.

  • Google Patents.

  • Reddit.

  • ResearchGate.

  • PMC - NIH.

  • Organic Syntheses Procedure.

  • PubMed.

  • ResearchGate.

  • AGRIS.

  • MDPI.

  • MDPI.

  • eCampusOntario Pressbooks.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Isoquinoline Synthesis

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines and their derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

General Challenges in Isoquinoline Synthesis

The synthesis of the isoquinoline scaffold, a core motif in numerous pharmaceuticals and natural products, is a well-established field. However, even the most common synthetic routes can present challenges, leading to low yields, complex product mixtures, and purification difficulties. This guide will address specific issues encountered in three cornerstone methods: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

A logical approach to troubleshooting is essential. The following diagram outlines a general workflow for diagnosing and resolving common issues in isoquinoline synthesis.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Troubleshooting Pathways cluster_3 Purification Issues start Low Yield or Reaction Failure tlc Analyze Reaction by TLC/LC-MS start->tlc start->tlc diag Multiple Spots or Unidentifiable Byproducts? tlc->diag tlc->diag no_product No Product Formation or Incomplete Reaction? tlc->no_product side_reactions Investigate Side Reactions (e.g., retro-Ritter, polymerization) diag->side_reactions Yes purification Difficulty in Purification? diag->purification No conditions Optimize Reaction Conditions (Temp, Time, Solvent) no_product->conditions Yes reagents Verify Reagent Purity & Stoichiometry no_product->reagents catalyst Evaluate Catalyst/Reagent Activity & Loading reagents->catalyst workup Optimize Workup (e.g., Acid-Base Extraction) purification->workup chromatography Adjust Chromatography Conditions purification->chromatography

Caption: General troubleshooting workflow for isoquinoline synthesis.

Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] It typically involves cyclization using a dehydrating agent under acidic conditions.[1]

Q1: My Bischler-Napieralski reaction is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in the Bischler-Napieralski reaction can stem from several factors related to substrate reactivity, reagent potency, and reaction conditions.

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[3][4]

    • Solution: For substrates with strongly deactivating groups, consider using more potent dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][5] This combination generates a more reactive intermediate. For moderately deactivated rings, increasing the reaction temperature or using a higher boiling point solvent like xylene may improve yields.[1][6]

  • Insufficient Dehydrating Agent: An incomplete reaction can occur if the dehydrating agent is not potent enough or is used in insufficient quantity.[1]

    • Solution: POCl₃ is a common and effective dehydrating agent.[1][5] For less reactive substrates, a combination of P₂O₅ and POCl₃ is more effective.[1][5] It is crucial to ensure all reagents are anhydrous, as moisture will consume the dehydrating agent.[1]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical.[3] Harsh conditions, such as high temperatures and strongly acidic environments, can cause decomposition of the starting material or product.[5]

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the starting material remains, consider increasing the reaction time or temperature.[7] For sensitive substrates, milder conditions, such as using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, can be effective and allow for lower reaction temperatures.[5][7]

Q2: I am observing the formation of a styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?

A2: The formation of a styrene derivative is a known side reaction and is indicative of a retro-Ritter reaction. This occurs when the nitrilium ion intermediate fragments, which is more prevalent when the resulting styrene is highly conjugated.[3][6]

  • Solution: One effective strategy is to use the corresponding nitrile as the solvent, which can shift the equilibrium away from the retro-Ritter product.[1][6] Alternatively, a modified procedure using oxalyl chloride can form an N-acyliminium intermediate, avoiding the nitrilium ion that leads to the styrene byproduct.[1][4][6]

Comparison of Dehydrating Agents for Bischler-Napieralski Reaction
Dehydrating AgentTypical ConditionsSubstrate SuitabilityPotential Issues
POCl₃ Reflux in acetonitrile or tolueneActivated β-arylethylamidesMay be insufficient for deactivated rings.[5]
P₂O₅ in POCl₃ RefluxLess reactive/deactivated substratesHighly vigorous reaction, potential for charring.[5]
Polyphosphoric Acid (PPA) 100-150 °CGeneral useHigh viscosity, difficult to stir.
Tf₂O / 2-chloropyridine -20 °C to room temperature in CH₂Cl₂Acid-sensitive substratesHigher cost of reagents.[5][7]

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[8][9][10]

Q1: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What should I investigate?

A1: Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.

  • Aromatic Ring Activation: The reaction is favored by electron-donating groups on the aromatic ring, which facilitate the electrophilic cyclization step.[1][9] Substrates with electron-withdrawing groups may require harsher conditions, such as higher temperatures and stronger acids.[8]

    • Solution: If your aromatic ring is deactivated, consider using a stronger acid catalyst or a higher reaction temperature. However, be mindful of potential side reactions and decomposition.[8]

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[1][8] If this intermediate does not form efficiently, the reaction will not proceed.

    • Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess (1.0 - 1.2 equivalents) of the carbonyl compound can help drive the initial condensation to completion.[1][9] The purity of the starting materials is also critical; ensure they are free from contaminants.[11]

  • Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the cyclization.[1]

    • Solution: If steric hindrance is a suspected issue, optimizing the reaction temperature and catalyst may help overcome some of the steric barriers. In some cases, exploring alternative synthetic routes may be necessary.[1]

Q2: I am getting a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve stereoselectivity?

A2: The formation of diastereomers is common when a new stereocenter is generated during the reaction. Improving stereoselectivity often requires careful control of reaction conditions or the use of chiral auxiliaries or catalysts.

  • Solution: Lowering the reaction temperature can sometimes improve diastereoselectivity. Screening different acid catalysts and solvents may also influence the stereochemical outcome. For more complex substrates, the use of a chiral Brønsted acid catalyst can induce enantioselectivity.

Pomeranz-Fritsch Reaction Troubleshooting

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-promoted cyclization.[12] This reaction is known for being sensitive and can sometimes result in low yields.[1]

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?

A1: The Pomeranz-Fritsch reaction is often plagued by low yields due to its sensitivity to reaction conditions and the potential for side reactions.[1][13]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][13] Concentrated sulfuric acid is traditionally used.[1]

    • Solution: A systematic screening of the acid catalyst and its concentration is highly recommended.[13] Other acids like trifluoroacetic acid (TFA), methanesulfonic acid, or trifluoroacetic anhydride have been successfully employed and may offer better selectivity for your specific substrate.[1][13]

  • Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.[1]

    • Solution: Electron-donating groups on the aromatic ring generally improve yields by facilitating the electrophilic cyclization step.[1]

  • Reaction Conditions: Temperature and reaction time can significantly impact the outcome. The reaction often requires heating.[1]

    • Solution: Careful optimization of the temperature and reaction time is necessary to drive the reaction to completion while minimizing decomposition and the formation of byproducts.[1][13]

Q2: My Pomeranz-Fritsch reaction is producing a significant amount of a byproduct with a seven-membered ring. How can I prevent this?

A2: The formation of a benzo[d]azepinone scaffold is a known byproduct under specific acidic conditions.[13]

  • Solution: The choice of acid catalyst is crucial in preventing this side reaction. Studies have shown that using 37% aqueous hydrochloric acid in dioxane can promote the formation of the benzo[d]azepinone. To favor the desired isoquinoline synthesis, consider using alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid.[13]

Key Steps in the Pomeranz-Fritsch Reaction Mechanism

G cluster_0 Reaction Pathway start Benzaldehyde + 2,2-Dialkoxyethylamine imine Formation of Benzalaminoacetal (Imine) start->imine Condensation cyclization Acid-Catalyzed Cyclization imine->cyclization Protonation elimination1 Elimination of First Alcohol Molecule cyclization->elimination1 elimination2 Elimination of Second Alcohol Molecule elimination1->elimination2 product Isoquinoline elimination2->product Aromatization

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃

This protocol is suitable for activated β-arylethylamides.[5]

Materials:

  • β-Arylethylamide (1.0 eq)

  • Anhydrous acetonitrile or toluene

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 eq)

  • Crushed ice

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the β-arylethylamide in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the solution.[3]

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[3][5]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.[5]

  • Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.[3]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Purify the product by column chromatography or recrystallization.[3][7]

Protocol 2: General Procedure for Pictet-Spengler Synthesis of Tetrahydroisoquinoline

This is a general protocol and may need adjustment based on the reactivity of the substrates.[1]

Materials:

  • β-Arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or methanol)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the aldehyde or ketone to the solution.

  • Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at the desired temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting tetrahydroisoquinoline by column chromatography or other suitable methods.

Protocol 3: General Procedure for Pomeranz-Fritsch Synthesis of Isoquinoline

This reaction often requires strongly acidic conditions and elevated temperatures.[1]

Materials:

  • Benzaldehyde derivative (1.0 eq)

  • 2,2-Diethoxyethylamine (1.0 eq)

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Formation of the Benzalaminoacetal: Mix the benzaldehyde derivative and 2,2-diethoxyethylamine in ethanol and stir at room temperature. The reaction is often complete within a few hours. The product can be isolated or used directly in the next step.[1]

  • Cyclization: Carefully add the crude benzalaminoacetal to concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly heat the reaction mixture. The optimal temperature and time will depend on the substrate and should be determined experimentally.

  • After the reaction is complete, cool the mixture and pour it onto ice.

  • Carefully neutralize the solution with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to give the crude isoquinoline.

  • Purify the product by distillation, recrystallization, or column chromatography.[1]

References

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Skraup Synthesis of Quinolines

The Skraup synthesis, a classic and powerful method for quinoline synthesis, is notoriously challenging due to its highly exothermic nature.[1][2] Uncontrolled reactions can lead to violent boiling, pressure buildup, and...

Author: BenchChem Technical Support Team. Date: January 2026

The Skraup synthesis, a classic and powerful method for quinoline synthesis, is notoriously challenging due to its highly exothermic nature.[1][2] Uncontrolled reactions can lead to violent boiling, pressure buildup, and the formation of intractable tars, compromising both safety and yield. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely and effectively manage the exothermic challenges of the Skraup synthesis.

Troubleshooting Guide: Common Exothermic-Related Issues

This section addresses specific problems you may encounter during the Skraup synthesis in a practical question-and-answer format.

Issue 1: The reaction is proceeding too violently or is difficult to control.

  • Question: My Skraup reaction has become extremely vigorous, boiling uncontrollably, and I'm concerned about a potential runaway. What immediate actions should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a serious safety hazard.[1]

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.[1]

    • Ensure a blast shield is positioned between you and the apparatus.[1]

    • Be prepared for a sudden increase in pressure and ensure the system is not sealed, allowing for proper venting through the condenser.[1]

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a critical and common practice to moderate the reaction's vigor.[1][3] It is believed to function as an oxygen carrier, which slows down the oxidation step, thus making the reaction less violent.[1][4] Boric acid can also be used as a moderator.[5]

    • Controlled Reagent Addition: The order and rate of reagent addition are paramount. The recommended order is typically aniline, ferrous sulfate, and glycerol, followed by the slow, portion-wise addition of concentrated sulfuric acid with efficient cooling.[1][6]

    • Gradual Heating: Initially, heat the reaction mixture gently to initiate the reaction.[1] Once boiling begins, the external heat source should be removed immediately.[1] The heat generated by the reaction itself (the exotherm) should be sufficient to sustain reflux for a period.[1] Only reapply heat after the initial, vigorous phase has subsided.[1]

Issue 2: Significant formation of black, viscous tar is complicating the workup and reducing my yield.

  • Question: My reaction mixture has turned into a thick, black tar, making product isolation nearly impossible. What causes this, and how can I minimize it?

  • Answer: Tar formation is a very common side reaction in the Skraup synthesis, resulting from the harsh acidic and high-temperature conditions which promote the polymerization of acrolein (formed in situ from glycerol) and other intermediates.[6][7]

    Strategies to Minimize Tar Formation:

    • Temperature Control: Avoid excessively high temperatures and localized overheating. Gentle initial heating and careful management of the exothermic phase are crucial.[6]

    • Moderators: As with controlling the reaction's vigor, ferrous sulfate helps to reduce charring and tar formation by making the reaction less violent.[6][8]

    • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to the reaction's violence.[8] Arsenic acid is known to result in a less violent reaction.[1][2] Iodine has also been used, sometimes in catalytic amounts, and can lead to cleaner reactions.[1]

Issue 3: My quinoline yield is consistently low, even when the reaction appears to be under control.

  • Question: I'm not experiencing a runaway reaction, but my final yield of quinoline is much lower than expected. What are the likely causes?

  • Answer: Low yields can stem from several factors, even when the exotherm is managed.

    • Incomplete Reaction: Ensure that after the initial exothermic phase, the reaction is heated at a steady reflux for a sufficient duration (often several hours) to drive the reaction to completion.[1][7]

    • Substituent Effects: The electronic nature of substituents on the aniline ring plays a significant role. Electron-withdrawing groups (like -NO₂) can deactivate the ring, making the reaction more difficult and often requiring harsher conditions, which can lead to lower yields.[7][9] Conversely, electron-donating groups generally favor the reaction.[1]

    • Purification Losses: The workup process, particularly the separation of the product from tar, can be a major source of product loss.[1] Efficient steam distillation and subsequent solvent extraction are key to maximizing recovery.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the precise role of ferrous sulfate in moderating the reaction?

    • A1: While the exact mechanism is still a subject of discussion, it is widely believed that ferrous sulfate acts as an oxygen carrier, facilitating a more controlled and gradual oxidation of the 1,2-dihydroquinoline intermediate to quinoline. This prevents a rapid, uncontrolled oxidation that contributes to the violent exotherm.[1][4]

  • Q2: Can I use a different acid instead of sulfuric acid to reduce the reaction's vigor?

    • A2: While sulfuric acid is the classical reagent for its dual role as a catalyst and a dehydrating agent, some modifications have explored other acids. For instance, ionic liquids with acidic properties have been used in microwave-assisted Skraup synthesis, sometimes eliminating the need for an external oxidizing agent and reducing tar formation.[10]

  • Q3: What are the best practices for purifying quinoline from the tarry residue?

    • A3: The most effective and widely used method is steam distillation.[1] The crude reaction mixture is first made strongly alkaline with a sodium hydroxide solution.[11] This deprotonates the quinoline, making it volatile with steam. The non-volatile tar remains behind in the distillation flask. The quinoline is then collected in the distillate and can be further purified by extraction with an organic solvent and subsequent distillation.[1]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline

This protocol incorporates measures to effectively manage the reaction's exotherm.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or alternative oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide

  • Diethyl ether (for extraction)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, glycerol, and ferrous sulfate heptahydrate.[8] Ensure the setup is in a well-ventilated fume hood.

  • Acid Addition: With vigorous stirring and external cooling (using an ice-water bath), slowly add concentrated sulfuric acid through the dropping funnel.[8] The addition should be dropwise to maintain control over the initial exotherm.

  • Initiation of Reaction: After the complete addition of sulfuric acid, add the nitrobenzene.[6] Gently heat the mixture using a heating mantle.[11]

  • Managing the Exotherm: As soon as the reaction begins to boil vigorously, immediately remove the external heat source.[1][11] The reaction should continue to reflux on its own for 30-60 minutes.[1] If the reaction becomes too vigorous, have an ice bath ready to cool the flask.[1]

  • Completion of Reaction: Once the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[6][12]

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully dilute with water and then make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with cooling.[11]

  • Purification: Isolate the crude quinoline from the tarry residue via steam distillation.[1] The quinoline in the distillate can then be separated from the aqueous layer, extracted with an organic solvent, dried, and purified by distillation.[1]

Quantitative Data Summary

The following table provides a general overview of key parameters and their impact on the Skraup synthesis. Note that optimal conditions are highly dependent on the specific substrates and scale of the reaction.

ParameterRecommended Range/ConditionRationale for Exotherm ManagementPotential Consequences of Deviation
Moderator (FeSO₄) 0.1-0.2 equivalents relative to anilineSlows the oxidation step, preventing a rapid release of heat.[1][4]Absence/Insufficient amount: Violent, uncontrollable reaction; excessive tar formation.[1]
H₂SO₄ Addition Rate Slow, dropwise addition over 30-45 minsAllows for dissipation of the heat of mixing and neutralization.[13]Too rapid: Localized overheating, potential for runaway reaction.[13]
Initial Heating Gentle heating until reflux beginsControlled initiation of the exothermic phase.[1]Too aggressive: Uncontrolled onset of the exotherm.[8]
Reaction Temperature Maintain at reflux (approx. 120-150°C) after the initial exotherm subsidesEnsures reaction completion without excessive side reactions.[8][14]Too high: Increased tar formation; potential for product degradation.[6]

Visualizations

Skraup Synthesis Troubleshooting Workflow

G cluster_violent Violent Reaction / Runaway cluster_tar Excessive Tar Formation cluster_yield Low Product Yield start Start Skraup Synthesis issue Problem Encountered start->issue violent_q Is the reaction too vigorous? issue->violent_q Control Issue tar_q Is there excessive tar? issue->tar_q Purity Issue yield_q Is the yield low? issue->yield_q Yield Issue violent_a1 Immediate Action: Cool with ice bath. violent_q->violent_a1 Yes violent_a2 Preventative Measures: - Add FeSO4 moderator - Slow H2SO4 addition - Gradual initial heating violent_a1->violent_a2 end Successful Synthesis violent_a2->end tar_a Solutions: - Optimize temperature control - Ensure adequate moderator - Consider alternative oxidants tar_q->tar_a Yes tar_a->end yield_a Check: - Reaction time and temperature - Substrate reactivity (substituent effects) - Efficiency of purification (steam distillation) yield_q->yield_a Yes yield_a->end

Caption: A troubleshooting workflow for managing common issues in the Skraup synthesis.

Key Steps for Managing Exotherm in Skraup Synthesis

G reagent_prep 1. Reagent Preparation (Aniline, Glycerol, FeSO4) acid_addition 2. Controlled H2SO4 Addition (Slow, with cooling) reagent_prep->acid_addition initiation 3. Gentle Initial Heating acid_addition->initiation exotherm_phase 4. Exothermic Phase (Remove external heat) initiation->exotherm_phase reflux 5. Controlled Reflux (Reapply heat after exotherm) exotherm_phase->reflux

Caption: Sequential steps for the controlled execution of the Skraup synthesis.

References

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • BenchChem. (2025). Minimizing tar formation in the Skraup synthesis of quinolines.
  • BenchChem. (2025).
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Hasan, M. R., & Amarasekara, A. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 984. [Link]

  • Wikipedia. (2023). Skraup reaction. [Link]

  • Sciencemadness.org. (2009).
  • Sciencemadness.org. (2021).
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • YouTube. (2024). Making quinoline - the Skraup synthesis. [Link]

  • El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1819. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2024). Separation of 8-hydroxyquinoline from tarry mixture formed during synthesis by Skraup synthesis? Is there any method apart from distillation?[Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. [Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for Isoquinoline-8-carboxylic acid

Welcome to the technical support center for the analytical method validation of Isoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of Isoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. The information herein is grounded in established scientific principles and aligned with global regulatory standards, such as the ICH Q2(R1) guidelines.[1][2]

Part 1: Foundational HPLC Method & Rationale

Before troubleshooting, it is essential to establish a robust starting point. The following hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) method is designed based on the physicochemical properties of Isoquinoline-8-carboxylic acid, a compound that is both a carboxylic acid and a weak base (due to the isoquinoline nitrogen).[1][3]

Step-by-Step HPLC Protocol
  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC or UPLC system with a UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended to minimize peak tailing.[4]

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (Aromatic systems like isoquinoline absorb in this region; a full UV scan from 200-400 nm is recommended during method development to find the optimal wavelength).[5][6]

    • Injection Volume: 10 µL.

  • Reagents and Solutions:

    • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

    • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

    • Rationale for Acidic Mobile Phase: Isoquinoline-8-carboxylic acid has two ionizable groups: the carboxylic acid and the basic isoquinoline nitrogen (pKa ≈ 5.14).[1][3] To ensure consistent retention and good peak shape on a C18 column, the mobile phase pH must be controlled. By setting the pH well below the pKa of the carboxylic acid group (typically < 3), we ensure it remains in its neutral, protonated form, which enhances retention and prevents peak tailing caused by ionic interactions.[4]

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
15.01090Linear
20.01090Linear
20.19010Linear
25.09010Linear
  • Sample Preparation:

    • Prepare a stock solution of Isoquinoline-8-carboxylic acid at 1 mg/mL in the diluent.

    • From the stock, prepare working standards and samples at the desired concentration (e.g., 0.1 mg/mL) using the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Chromatography & Peak Shape Issues

Question: Why is my Isoquinoline-8-carboxylic acid peak showing significant tailing?

  • Potential Cause 1: Incorrect Mobile Phase pH.

    • Explanation: If the mobile phase pH is too high (e.g., > 3.5-4.0), the carboxylic acid group will be partially or fully deprotonated (ionized). This negatively charged species can interact with residual positive charges on the silica backbone of the C18 column (from un-endcapped silanol groups), leading to peak tailing.[4]

    • Solution: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low. Using 0.1% phosphoric acid typically brings the pH to ~2.1, which is sufficient to keep the analyte in its neutral form. Verify the pH of your mobile phase.

  • Potential Cause 2: Secondary Silanol Interactions.

    • Explanation: Even at low pH, highly active silica columns can have accessible silanol groups that interact with the basic nitrogen of the isoquinoline ring, causing tailing.[4]

    • Solution:

      • Use a modern, high-purity, end-capped C18 column or one specifically designed for the analysis of basic compounds.

      • Consider adding a competing base to the mobile phase in very low concentrations, though this can complicate the method. A better first step is to switch to a more inert column.

  • Potential Cause 3: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak shape.

    • Solution: Dilute your sample concentration (e.g., by a factor of 5 or 10) and re-inject. If the peak shape improves, you were likely overloading the column.

Question: My peak retention time is shifting between injections. What's the cause?

  • Potential Cause 1: Inadequate Column Equilibration.

    • Explanation: Gradient methods require a thorough re-equilibration of the column to the initial mobile phase conditions after each run. Insufficient equilibration time will cause the starting conditions for the next injection to be inconsistent, leading to retention time drift.

    • Solution: Ensure your gradient program includes a sufficient post-run equilibration step at initial conditions (e.g., 5-10 column volumes). For a 150 x 4.6 mm column at 1 mL/min, this translates to at least 5 minutes.

  • Potential Cause 2: Mobile Phase Instability or Inconsistent Preparation.

    • Explanation: If the mobile phase is not prepared consistently (e.g., slight variations in the acid concentration) or if volatile components evaporate over time, the mobile phase composition will change, affecting retention.

    • Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of the acid modifier. Keep mobile phase bottles loosely capped to prevent evaporation while allowing for outgassing.

  • Potential Cause 3: Fluctuating Column Temperature.

    • Explanation: Retention time is sensitive to temperature. If the column compartment is not thermostatically controlled, ambient temperature changes in the lab can cause drift.

    • Solution: Always use a thermostatically controlled column compartment and ensure it has reached the set temperature (e.g., 30°C) before starting the analysis.

Workflow Diagram: Troubleshooting Peak Tailing

G start Peak Tailing Observed for Isoquinoline-8-carboxylic acid check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Action: Lower mobile phase pH. Use 0.1% H3PO4 or HCOOH. check_ph->adjust_ph No check_conc Is sample concentration high? check_ph->check_conc Yes resolved Issue Resolved adjust_ph->resolved dilute_sample Action: Dilute sample (e.g., 1:10) and re-inject. check_conc->dilute_sample Yes check_column Is the column old or not base-deactivated? check_conc->check_column No dilute_sample->resolved replace_column Action: Replace with a new, high-purity, end-capped C18 column. check_column->replace_column Yes check_column->resolved No, consult further replace_column->resolved

Caption: Decision tree for diagnosing and resolving peak tailing issues.

Part 3: Frequently Asked Questions (FAQs) for Method Validation

This section provides answers to common questions regarding the validation of the analytical method for Isoquinoline-8-carboxylic acid, structured according to ICH Q2(R1) principles.[1][2]

Question 1: How do I prove the method is specific and stability-indicating?

  • Answer: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components. For a stability-indicating method, you must demonstrate that the analyte peak is free from interference from any degradation products.[7]

  • Protocol: Forced Degradation (Stress) Studies

    • Objective: Intentionally degrade the drug substance to produce potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

    • Procedure: Prepare separate solutions of Isoquinoline-8-carboxylic acid (~0.1 mg/mL) and subject them to the following stress conditions:[8][9]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid powder to 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

    • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration and analyze them using your HPLC method alongside an unstressed control sample.

    • Acceptance Criteria:

      • The method must demonstrate baseline resolution between the main Isoquinoline-8-carboxylic acid peak and all degradation product peaks.

      • The peak purity or mass balance should be assessed using a PDA detector (to check for co-elution) and/or LC-MS. The peak purity of the API should be >0.995.[10]

Question 2: What are the acceptance criteria for Linearity?

  • Answer: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

  • Procedure:

    • Prepare at least five standard solutions of Isoquinoline-8-carboxylic acid from a stock solution. A typical range for an assay is 80% to 120% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): Must be ≥ 0.999.

    • Y-intercept: Should be close to zero.

    • Residual Plot: The residuals should be randomly scattered around the x-axis.

Question 3: How do I determine Accuracy and Precision?

  • Answer:

    • Precision measures the closeness of agreement among a series of measurements from the same sample. It is assessed at two levels: Repeatability and Intermediate Precision.[11]

    • Accuracy measures the closeness of the test results obtained by the method to the true value.[11]

  • Procedure (Combined):

    • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (total of 9 samples).

    • Repeatability (Intra-assay precision): Analyze all 9 samples on the same day, with the same analyst and instrument.

    • Intermediate Precision: Have a different analyst, on a different day, using a different instrument (if possible), analyze a new set of 9 samples.

    • Accuracy: Calculate the percent recovery for each sample against a known standard.

  • Acceptance Criteria Table:

ParameterLevelAcceptance Criteria
Precision Repeatability & IntermediateRSD ≤ 2.0%
Accuracy 80%, 100%, 120% LevelsMean Recovery between 98.0% and 102.0%

Question 4: What is Robustness and how is it tested?

  • Answer: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[12]

  • Procedure: Analyze a standard solution while making small, deliberate changes to key method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Mobile Phase pH: ± 0.2 pH units.

    • Mobile Phase Organic Composition: ± 2% absolute.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within the predefined system suitability limits for all tested variations.

Workflow Diagram: Overall Method Validation Process

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final Final Robustness->Final Method Validated

Caption: A typical workflow for analytical method validation according to ICH guidelines.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][1][2][13]

  • European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) on Validation of Analytical Procedures. EMA. [Link][3]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][12]

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link][14]

  • GL Sciences. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. [Link][15]

  • YMC. HPLC Troubleshooting Guide. [Link][6]

  • SIELC Technologies. Separation of 8-Nitroquinoline-2-carboxylic acid on Newcrom R1 HPLC column. [Link][16]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link][17]

  • MedCrave. (2016). Forced Degradation Studies. [Link][8]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link][7]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link][10]

  • National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link][9]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Scribd. HPLC Methods For. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Analytical method validation: A brief review. [Link][11]

  • IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation. [Link]

  • Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Isoquinoline-8-carboxylic Acid and Quinoline-8-carboxylic Acid

Introduction In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the quinoline and isoquinoline cores—structural isomers differing only in the po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the quinoline and isoquinoline cores—structural isomers differing only in the position of their nitrogen atom—have proven to be particularly fruitful starting points for drug discovery. This guide provides an in-depth, objective comparison of the biological activities of two specific derivatives: isoquinoline-8-carboxylic acid and quinoline-8-carboxylic acid .

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple list of properties. We will dissect how the subtle shift of a single nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) fundamentally alters the molecule's physicochemical properties, target engagement, and ultimate biological profile. By synthesizing data from authoritative literature and providing detailed experimental context, this guide illuminates the distinct therapeutic potential inherent in each scaffold.

Part 1: Structural and Physicochemical Distinction

The foundational difference between quinoline-8-carboxylic acid and isoquinoline-8-carboxylic acid is their isomeric nature. This seemingly minor structural alteration has profound implications for their electronic distribution, steric profile, and potential for intermolecular interactions.

G cluster_quinoline Quinoline-8-carboxylic Acid cluster_isoquinoline Isoquinoline-8-carboxylic Acid q8ca q8ca i8ca i8ca q8ca->i8ca Positional Isomerism (Nitrogen at C1 vs. C2)

Caption: Structural isomerism of the core scaffolds.

The position of the nitrogen atom relative to the carboxylic acid at position 8 is the critical determinant of their differing properties.

  • In Quinoline-8-carboxylic Acid: The nitrogen at position 1 and the carboxylic acid's hydroxyl group are in a peri position. This proximity allows for strong intramolecular hydrogen bonding and creates a potent bidentate chelation site for metal ions. This chelation capability is a well-speculated mechanism for the cytotoxicity of some quinoline derivatives[1].

  • In Isoquinoline-8-carboxylic Acid: The nitrogen at position 2 is further removed from the carboxylic acid group. This reduces the potential for strong intramolecular hydrogen bonding and alters the geometry of any potential metal chelation, likely resulting in different binding affinities and specificities for metal-dependent enzymes.

These structural nuances directly influence acidity (pKa), lipophilicity (logP), and the ability to act as hydrogen bond donors or acceptors, all of which are pivotal for target binding and pharmacokinetic properties.

Part 2: Comparative Analysis of Biological Activity

While direct, side-by-side comparative studies of these two specific molecules are not abundant in the literature, a robust comparison can be constructed by examining the well-documented activities of their respective derivative classes. The carboxylic acid moiety is frequently essential for the observed activity in both scaffolds.

Antimicrobial Activity

The quinoline scaffold is historically renowned for its antibacterial properties.

  • Quinoline-8-carboxylic Acid Derivatives: The broader class of quinolone antibiotics, which are derivatives of quinoline carboxylic acids, function by inhibiting bacterial DNA gyrase and topoisomerase IV[2]. These enzymes are critical for managing DNA topology during replication. The carboxylic acid group is essential for this inhibitory activity, as it interacts with the enzyme-DNA complex, leading to double-stranded DNA breaks and cell death[2]. While many commercial antibiotics are based on the quinoline-4-carboxylic acid scaffold, derivatives of quinoline-8-carboxylic acid have also been explored for antimicrobial potential[3][4][5].

  • Isoquinoline-8-carboxylic Acid Derivatives: The isoquinoline core is also present in many natural and synthetic compounds with antimicrobial effects[6][7]. Some synthetic tricyclic isoquinoline derivatives have shown activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium[8]. The mechanism is often different from that of quinolones and can involve membrane disruption or inhibition of other essential enzymes.

Expert Insight: The established mechanism of topoisomerase inhibition is strongly linked to the quinoline carboxylic acid structure. It is plausible that quinoline-8-carboxylic acid itself possesses a basal level of this activity, which is then potentiated in more complex antibiotic derivatives. The antimicrobial activity of isoquinoline-8-carboxylic acid is less predictable and likely proceeds through different pathways, making its derivatives an area ripe for novel antibiotic discovery.

Anticancer Activity

Both scaffolds have been extensively investigated for antiproliferative and cytotoxic effects against various cancer cell lines.

  • Quinoline-8-carboxylic Acid Derivatives: This class of compounds has demonstrated anticancer activity through multiple mechanisms.

    • DHODH Inhibition: Certain quinoline carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway essential for DNA and RNA synthesis in rapidly proliferating cancer cells[2][9][10].

    • Antiproliferative Effects: Analogues containing the 8-carboxylic acid group have been specifically shown to induce antiproliferative activity in tumor cell lines, such as P388 leukemia[11].

    • Kinase Inhibition: The quinoline scaffold is a cornerstone of many kinase inhibitors used in oncology, such as bosutinib and lenvatinib[12].

  • Isoquinoline-8-carboxylic Acid Derivatives: Isoquinoline is a "privileged structure" in anticancer drug design, found in numerous natural products and synthetic agents[13][14][15].

    • Enzyme Inhibition: Isoquinoline-8-carboxylic acid is described as a key building block for synthesizing anticancer agents and is used in studies related to enzyme inhibition[16].

    • Topoisomerase Inhibition: The natural products lamellarins, which contain a pyrrolo[2,1-a]isoquinoline core, are potent topoisomerase I inhibitors[14].

    • Kinase Inhibition: Derivatives have shown promising inhibitory activity against key cancer-related kinases like EGFR and VEGFR2[17].

Summary of Anticancer Potential

FeatureQuinoline-8-Carboxylic Acid ScaffoldIsoquinoline-8-Carboxylic Acid Scaffold
Primary Mechanisms DHODH Inhibition[2][9], Topoisomerase Inhibition[18], Kinase Inhibition[12]Topoisomerase Inhibition[14], Kinase (EGFR/VEGFR2) Inhibition[17], Apoptosis Induction[13]
Key Advantage Established role in inhibiting nucleotide synthesis, a validated anticancer strategy.Versatile scaffold found in potent natural products, offering diverse mechanisms of action.
Supporting Evidence Derivatives show activity against leukemia and colon cancer cell lines[10][11].Serves as a precursor for potent anticancer agents; derivatives active against a broad spectrum of cancers[13][14][16].
Anti-inflammatory Activity

Chronic inflammation is intrinsically linked with diseases like cancer and neurodegenerative disorders, making anti-inflammatory activity a highly desirable property.

  • Quinoline-8-carboxylic Acid Derivatives: Certain quinoline carboxylic acids have demonstrated appreciable anti-inflammatory effects, comparable to the classical NSAID indomethacin, in assays measuring the inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophages[1].

  • Isoquinoline-8-carboxylic Acid Derivatives: This scaffold is also associated with significant anti-inflammatory properties. Derivatives have been shown to reduce paw edema in animal models and decrease levels of key inflammatory mediators like cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2)[6]. The mechanism can involve the inhibition of pathways such as NF-κB[7].

Part 3: Mechanistic Pathways and Experimental Protocols

Understanding the "how" is as important as knowing the "what." Here, we visualize a key mechanistic pathway and detail the standard protocols used to generate the comparative data.

Visualizing the Mechanism: DHODH Inhibition

The inhibition of dihydroorotate dehydrogenase (DHODH) by quinoline carboxylic acid derivatives is a prime example of targeted therapy. By blocking this enzyme, the compounds starve cancer cells of the pyrimidines needed for nucleic acid synthesis.

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Experimental Protocol 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol quantifies a compound's ability to inhibit DHODH activity, a key anticancer mechanism for quinoline carboxylic acids[10].

Principle: The enzymatic oxidation of dihydroorotate is coupled to the reduction of a chromogenic substrate. The rate of color change is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH enzyme in a suitable buffer.

    • Prepare solutions of substrates: dihydroorotate and a co-substrate like decylubiquinone.

    • Prepare a solution of the chromogenic reporter, 2,6-dichloroindophenol (DCIP).

    • Prepare serial dilutions of the test compounds (e.g., quinoline-8-carboxylic acid) and a known inhibitor (e.g., Brequinar) as a positive control.

  • Assay Execution (96-well plate format):

    • To each well, add the buffered solution, DHODH enzyme, and the test compound at various concentrations. Include wells for "no inhibitor" (negative control) and "no enzyme" (background) controls.

    • Initiate the reaction by adding the substrates (dihydroorotate and decylubiquinone) and the DCIP reporter.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometric plate reader.

    • Monitor the decrease in absorbance at 600 nm over time. This reflects the rate of DCIP reduction.

  • Data Analysis:

    • Calculate the initial reaction rate for each concentration of the inhibitor.

    • Normalize the rates to the "no inhibitor" control to determine the percent inhibition.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the antimicrobial potency of a compound.

MIC_Workflow Start Start: Prepare Compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate Start->Serial_Dilution Inoculation Inoculate All Wells (Except Sterility Control) Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plate at 37°C for 18-24 Hours Inoculation->Incubation Reading Visually Inspect for Turbidity (Bacterial Growth) Incubation->Reading Result Determine MIC: Lowest Concentration with No Visible Growth Reading->Result

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation:

    • In a 96-well microtiter plate, add growth medium (e.g., Mueller-Hinton Broth) to all wells.

    • Add the test compound to the first well and perform 2-fold serial dilutions across the plate.

    • Prepare a standardized suspension of the target bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this inoculum to the final target concentration.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well, ensuring a final volume is consistent. Include a positive control (bacteria, no compound) and a negative control (medium only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth occurs.

Part 4: Synthesis and Conclusion

The evidence strongly indicates that the isomeric placement of the nitrogen atom in quinoline-8-carboxylic acid versus isoquinoline-8-carboxylic acid directs their biological activities down distinct, albeit sometimes overlapping, paths.

  • Quinoline-8-carboxylic acid and its derivatives show a strong propensity for mechanisms involving interference with nucleic acid synthesis, either through the well-established inhibition of bacterial topoisomerases or by targeting the DHODH enzyme in cancer cells. The peri positioning of the nitrogen and carboxylic acid likely enhances its ability to coordinate within the active sites of these targets.

  • Isoquinoline-8-carboxylic acid serves as a more versatile scaffold, found in natural products and synthetic agents that target a wider array of proteins, including kinases and topoisomerases, often with different binding modes than their quinoline counterparts. Its utility as a foundational chemical building block for diverse pharmaceuticals is well-recognized[16].

Future Directions for Researchers: The significant gap in the literature is the lack of direct, head-to-head biological screening of these two parent molecules under identical assay conditions. Such a study would provide a definitive baseline of activity and would be invaluable for guiding future drug design. Researchers should consider:

  • Comparative Screening: Test both compounds in parallel across a panel of antimicrobial, anticancer, and anti-inflammatory assays.

  • Mechanistic Elucidation: For any observed activity, perform follow-up studies (e.g., enzyme kinetics, molecular docking) to confirm the molecular targets.

  • Derivative Synthesis: Use the parent molecules as starting points to synthesize and systematically explore the structure-activity relationships (SAR) for each scaffold, which could lead to the discovery of new leads with enhanced potency and selectivity.

By understanding the fundamental impact of this core structural isomerism, drug development professionals can make more informed decisions in scaffold selection, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.

References

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  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. Retrieved from [Link]

  • Al-Qatati, A. T., Al-Suede, F. S. R., & Ali, A. M. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie. Retrieved from [Link]

  • Abuelizz, H. A., Anouar, E. H., Marzouk, M., Al-Salahi, R., & Al-Omar, M. A. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 93. Retrieved from [Link]

  • Singh, B., Kumar, A., & Singh, R. K. (2021). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Viruses, 13(11), 2191. Retrieved from [Link]

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  • Váradi, B., Szöllősi, D., Gonda, S., Mbuotidem, J., Szabó, P., Tóth, G., ... & Spengler, G. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Retrieved from [Link]

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Comparative

A Comparative Guide to Classical Isoquinoline Synthesis Methods for the Modern Researcher

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural backbone of numerous pharmacologically active compounds. Its prevalence has driven the developme...

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural backbone of numerous pharmacologically active compounds. Its prevalence has driven the development of a wide array of synthetic strategies over the past century. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision dictated by factors such as desired substitution patterns, substrate availability, and reaction scalability. This guide provides an in-depth comparative analysis of four classical yet enduring methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and offer a comparative analysis to guide your synthetic planning.

The Enduring Relevance of Classical Isoquinoline Syntheses

While modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful and atom-economical routes to isoquinolines, the classical methods remain highly relevant.[1][2][3][4] Their enduring utility lies in their reliability, scalability, and the vast body of literature supporting their application. These methods often utilize readily available starting materials and provide access to specific substitution patterns that can be complementary to newer techniques. Understanding these foundational reactions is therefore essential for any chemist working on the synthesis of isoquinoline-containing molecules.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, first reported in 1893, is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[5][6][7] The resulting dihydroisoquinolines can then be oxidized to the corresponding aromatic isoquinolines.[8] This reaction is particularly effective for arenes bearing electron-donating groups.[7][9]

Mechanistic Insights

The reaction proceeds via an intramolecular electrophilic aromatic substitution. The key to this transformation is the activation of the amide carbonyl by a dehydrating agent, typically a strong Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][10] This activation generates a highly electrophilic intermediate, which is now widely believed to be a nitrilium ion.[5][9][10]

There are two plausible mechanistic pathways that have been discussed in the literature.[5][9] The prevailing mechanism involves the formation of a nitrilium ion intermediate prior to cyclization.[5] The choice of dehydrating agent is crucial; for instance, P₂O₅ can lead to the formation of pyrophosphates, which are excellent leaving groups and facilitate the formation of the nitrilium ion.[10] For substrates lacking electron-donating groups on the aromatic ring, harsher conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary to drive the cyclization.[7]

Bischler_Napieralski amide β-Phenylethylamide activated_amide Activated Amide (e.g., Imidoyl Phosphate) amide->activated_amide POCl₃ nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium - [OPO₂Cl₂]⁻ dihydroisoquinoline 3,4-Dihydroisoquinoline nitrilium->dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is adapted from established procedures and serves as a general guideline.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

  • The crude product can be purified by column chromatography on silica gel.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline.[11][12] This reaction is of immense importance in the biosynthesis of alkaloids and has been widely applied in organic synthesis.[11][13] The reaction proceeds under milder conditions when the aromatic ring is activated with electron-donating groups.[8][12]

Mechanistic Insights

The Pictet-Spengler reaction is mechanistically related to the Mannich reaction.[11] The reaction is initiated by the formation of a Schiff base (iminium ion) from the condensation of the β-arylethylamine and the carbonyl compound under acidic conditions.[11][13] This iminium ion is a key electrophilic intermediate that undergoes an intramolecular electrophilic attack by the electron-rich aromatic ring.[11] The choice of acid catalyst is critical; Brønsted acids like HCl or TFA, or Lewis acids such as BF₃·OEt₂ are commonly used.[12] The acidity of the medium must be carefully controlled, as excessive acid can protonate the starting amine, rendering it non-nucleophilic.

Pictet_Spengler amine β-Arylethylamine iminium Iminium Ion amine->iminium + Carbonyl, H⁺ carbonyl Aldehyde/Ketone carbonyl->iminium tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline iminium->tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

This protocol is a general procedure for the synthesis of a tetrahydro-β-carboline, a common application of the Pictet-Spengler reaction.

Materials:

  • Tryptamine

  • Acetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tryptamine (1.0 eq) in dichloromethane.

  • Add acetaldehyde (1.2 eq) to the solution at room temperature.

  • Add trifluoroacetic acid (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, reported in 1893, provides a direct route to isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[14][15][16] The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid.[14][17]

Mechanistic Insights

The reaction proceeds in two main stages. First, the benzaldehyde and aminoacetaldehyde diethyl acetal condense to form a benzalaminoacetal (a Schiff base).[15][16] In the second stage, under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination to afford the aromatic isoquinoline.[15][16] The harsh acidic conditions and high temperatures required can sometimes lead to low yields and the formation of byproducts, which is a notable limitation of this method.[18][19] The electronic nature of the substituents on the benzaldehyde significantly influences the reaction's success, with electron-donating groups facilitating the cyclization.[18]

Pomeranz_Fritsch benzaldehyde Benzaldehyde schiff_base Benzalaminoacetal (Schiff Base) benzaldehyde->schiff_base + Aminoacetal aminoacetal Aminoacetaldehyde Diethyl Acetal aminoacetal->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate H₂SO₄, Δ isoquinoline Isoquinoline cyclized_intermediate->isoquinoline - 2 EtOH, - H⁺

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

Experimental Protocol: General Procedure for Isoquinoline Synthesis

This is a generalized procedure and requires careful optimization for specific substrates.

Materials:

  • Substituted benzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated sulfuric acid

  • Ice

  • Ammonium hydroxide (NH₄OH)

  • Ether or other suitable organic solvent

Procedure:

  • In a round-bottom flask, mix the benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature (often in the range of 100-160 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated ammonium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Wash the organic layer with water, dry over an anhydrous salt, and concentrate to give the crude isoquinoline.

  • Purification is typically achieved by distillation or chromatography.

The Schlittler-Müller Modification

The Schlittler-Müller modification of the Pomeranz-Fritsch reaction offers an alternative route to isoquinolines, particularly C1-substituted isoquinolines.[17][20][21] In this variation, a substituted benzylamine is condensed with glyoxal hemiacetal.[20][21]

Mechanistic Insights

Similar to the parent Pomeranz-Fritsch reaction, the Schlittler-Müller modification involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and aromatization to yield the isoquinoline product. This modification can provide improved yields and may be more suitable for certain substrates compared to the original Pomeranz-Fritsch conditions.

Schlittler_Muller benzylamine Benzylamine schiff_base Schiff Base benzylamine->schiff_base + Glyoxal Hemiacetal glyoxal_hemiacetal Glyoxal Hemiacetal glyoxal_hemiacetal->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Acid, Δ isoquinoline C1-Substituted Isoquinoline cyclized_intermediate->isoquinoline Aromatization

Caption: The Schlittler-Müller Modification.

Experimental Protocol: Synthesis of 1-Methylisoquinoline

This protocol is a representative example of the Schlittler-Müller modification.

Materials:

  • α-Phenylethylamine

  • Glyoxal diethyl acetal

  • Strong acid catalyst (e.g., polyphosphoric acid)

Procedure:

  • Condense α-phenylethylamine with glyoxal diethyl acetal to form the corresponding imine.

  • Subject the resulting imine to cyclization using a strong acid catalyst such as polyphosphoric acid at elevated temperatures.

  • The workup procedure is similar to that of the Pomeranz-Fritsch reaction, involving neutralization and extraction.

  • Purify the product by distillation or chromatography.

Comparative Analysis of Isoquinoline Synthesis Methods

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch ReactionSchlittler-Müller Modification
Starting Materials β-Phenylethylamideβ-Arylethylamine, Aldehyde/KetoneBenzaldehyde, Aminoacetaldehyde AcetalBenzylamine, Glyoxal Hemiacetal
Key Reagents Dehydrating agent (POCl₃, P₂O₅)Acid catalyst (protic or Lewis)Strong acid (e.g., H₂SO₄)Strong acid
Initial Product 3,4-Dihydroisoquinoline1,2,3,4-TetrahydroisoquinolineIsoquinolineC1-Substituted Isoquinoline
Reaction Conditions Generally harsh, refluxing acidsCan be mild to harshHarsh, high temperaturesElevated temperatures
Typical Yields 40-90%Good to high, substrate dependentVariable, often moderate to lowGenerally moderate to good
Key Advantages Good for 1-substituted isoquinolines; wide substrate scopeCan be highly stereoselective; milder conditions possible for activated systemsDirect route to aromatic isoquinolinesGood for C1-substituted isoquinolines
Key Disadvantages Harsh dehydrating agents; requires subsequent oxidation for aromatizationMay require strong acids for less reactive substratesHarsh conditions, potential for low yields and byproductsRequires strong acid

Conclusion

The Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions represent a powerful toolkit for the synthesis of isoquinolines and their reduced derivatives. The choice of method should be guided by the desired final product (dihydro-, tetrahydro-, or fully aromatic isoquinoline), the substitution pattern required, and the nature of the available starting materials. While the Bischler-Napieralski and Pomeranz-Fritsch reactions often require harsh conditions, they provide access to a broad range of substituted isoquinolines. The Pictet-Spengler reaction, on the other hand, can often be performed under milder conditions and is invaluable for the synthesis of chiral tetrahydroisoquinolines. The Schlittler-Müller modification provides a useful alternative for accessing C1-substituted isoquinolines. A thorough understanding of the mechanisms, scope, and limitations of these classical methods is indispensable for the modern chemist engaged in the synthesis of isoquinoline-based molecules.

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Validation

Validating Isoquinoline-8-Carboxylic Acid as a Putative PARP Inhibitor: A Comparative Guide

For researchers at the forefront of oncology and drug discovery, the validation of novel enzyme inhibitors is a critical step in the development of targeted therapies. This guide provides an in-depth, experience-driven f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of oncology and drug discovery, the validation of novel enzyme inhibitors is a critical step in the development of targeted therapies. This guide provides an in-depth, experience-driven framework for the validation of Isoquinoline-8-carboxylic acid as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. We will objectively compare its potential efficacy with established PARP inhibitors, Olaparib and Talazoparib, and provide detailed experimental protocols to support this validation process.

Introduction: The Rationale for Targeting PARP with Isoquinoline-8-Carboxylic Acid

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, tumor cells become heavily reliant on PARP-mediated repair for survival.[2][3] This dependency creates a therapeutic window for PARP inhibitors, which can induce synthetic lethality in these cancer cells.[2]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Specifically, derivatives of isoquinoline and the closely related quinoline have shown promise as PARP inhibitors.[5][6] Notably, a study on quinoline-8-carboxamides, structural analogs of Isoquinoline-8-carboxylic acid, demonstrated PARP-1 inhibitory activity, with 2-methylquinoline-8-carboxamide exhibiting an IC50 of 500 nM.[5] This provides a strong rationale for investigating Isoquinoline-8-carboxylic acid as a potential PARP inhibitor.

This guide will outline the necessary steps to validate this hypothesis, comparing its potential performance metrics against the clinically approved PARP inhibitors Olaparib and Talazoparib.

Comparative Landscape: Isoquinoline-8-Carboxylic Acid vs. Established PARP Inhibitors

A critical aspect of validating a new inhibitor is to benchmark its performance against existing, well-characterized compounds. Olaparib and Talazoparib are two such FDA-approved PARP inhibitors that serve as excellent comparators.

Mechanism of Action: Both Olaparib and Talazoparib function by competing with the native substrate (NAD+) at the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[7][8] This inhibition prevents the synthesis of poly(ADP-ribose) chains, a key step in the recruitment of DNA repair proteins.[3] An additional and crucial mechanism for some PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to cytotoxic lesions that are particularly detrimental to cancer cells with homologous recombination deficiencies.[8]

Potency and Selectivity: The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzymes.

InhibitorTargetIC50 (in vitro)Key Characteristics
Olaparib PARP1~5 nM[7]Potent PARP1/2 inhibitor.[7]
PARP2~1 nM[7]
Talazoparib PARP1~0.57 nM[2]Highly potent PARP1/2 inhibitor with strong PARP trapping activity.[2][8]
PARP2Data less consistent, but potent.
Isoquinoline-8-carboxylic acid (Hypothesized) PARP1To be determinedBased on the activity of the related 2-methylquinoline-8-carboxamide (IC50 = 500 nM), nanomolar to low micromolar activity could be anticipated.[5]
PARP2To be determined

Experimental Validation Workflow

The validation of a novel enzyme inhibitor is a multi-step process that moves from in vitro biochemical assays to cell-based functional assays. The following sections provide detailed protocols for the key experiments required to validate Isoquinoline-8-carboxylic acid as a PARP inhibitor.

Diagram of the Experimental Validation Workflow

Validation_Workflow cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays A PARP1/2 Enzymatic Activity Assay (IC50 Determination) B PARP Trapping Assay A->B C Cell Viability Assay (e.g., in BRCA-mutant cell lines) B->C D Cellular PARP Activity Assay (Western Blot for PAR levels) C->D

Caption: A stepwise workflow for the validation of a putative PARP inhibitor.

In Vitro PARP1/2 Enzymatic Activity Assay (IC50 Determination)

This initial assay directly measures the ability of Isoquinoline-8-carboxylic acid to inhibit the enzymatic activity of purified PARP1 and PARP2. A colorimetric or fluorometric assay is commonly used.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.[9][10]

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone H4 and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare serial dilutions of Isoquinoline-8-carboxylic acid, Olaparib, and Talazoparib (as positive controls) in assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well, add the PARP1 or PARP2 enzyme, activated DNA (to stimulate PARP activity), and the test inhibitor at various concentrations.

  • Initiation of Reaction: Add a solution containing NAD+ and biotinylated NAD+ to each well to start the enzymatic reaction. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Signal Generation: After another wash step, add the HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate) and measure the signal using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PARP Trapping Assay

This assay is crucial for determining if Isoquinoline-8-carboxylic acid exhibits the potent cytotoxic mechanism of PARP trapping. A fluorescence polarization (FP)-based assay is a common method.[11][12]

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the complex tumbles slowly in solution, resulting in high fluorescence polarization. Upon addition of NAD+, PARP automodifies, becomes highly negatively charged, and dissociates from the DNA, leading to low FP. A PARP inhibitor that traps PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.[12]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled DNA probe, PARP1 or PARP2 enzyme, and serial dilutions of the test inhibitors (Isoquinoline-8-carboxylic acid, Olaparib, and Talazoparib).

  • Reaction Setup: In a black 96-well plate, add the PARP enzyme and the fluorescent DNA probe to each well.

  • Inhibitor Addition: Add the test inhibitors at various concentrations to the designated wells. Include controls for high FP (enzyme + probe) and low FP (enzyme + probe + NAD+ without inhibitor).

  • Incubation: Incubate the plate at room temperature to allow for PARP-DNA binding and inhibitor interaction.

  • Reaction Initiation: Add NAD+ to all wells except the high FP control to initiate the PARP reaction and subsequent dissociation in the absence of a trapping inhibitor.

  • Measurement: Read the fluorescence polarization of each well using a suitable microplate reader.

  • Data Analysis: Calculate the change in fluorescence polarization as a function of inhibitor concentration to determine the potency of PARP trapping.

Cellular Validation: Moving from Bench to Biology

Successful in vitro activity must be translated into a cellular context to demonstrate biological relevance.

Cell Viability Assays in BRCA-Deficient Cancer Cells

The principle of synthetic lethality predicts that a potent PARP inhibitor will selectively kill cancer cells with BRCA mutations.

Principle: Cell lines with known BRCA1 or BRCA2 mutations (e.g., MDA-MB-436, HCC1937) are treated with the test compound, and cell viability is measured using assays such as MTT or CellTiter-Glo.

Step-by-Step Protocol:

  • Cell Seeding: Seed BRCA-mutant and BRCA-proficient (as a control) cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Isoquinoline-8-carboxylic acid, Olaparib, and Talazoparib for 72-96 hours.

  • Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) for each cell line. A significantly lower GI50 in BRCA-mutant cells compared to BRCA-proficient cells indicates synthetic lethality.

The Underlying Mechanism: PARP Inhibition and DNA Repair

Understanding the signaling pathway in which PARP operates is crucial for interpreting experimental results.

Signaling Pathway of PARP Inhibition in BRCA-Mutated Cancer Cells

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Homologous Recombination (HR) Pathway cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication Replication Fork Collapse BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB Double-Strand Break (DSB) Replication->DNA_DSB Replication Fork Collapse BRCA BRCA1/2 DNA_DSB->BRCA Apoptosis Apoptosis DNA_DSB->Apoptosis Unrepaired DSBs HR_Repair HR Repair (Error-Free) BRCA->HR_Repair HR_Repair->Cell_Survival Inhibitor Isoquinoline-8-carboxylic acid (PARP Inhibitor) Inhibitor->PARP BRCA_mut BRCA Mutation BRCA_mut->BRCA

Caption: Synthetic lethality induced by PARP inhibition in BRCA-mutated cells.

In a healthy cell, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[13] If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication.[3] These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[2]

In BRCA-mutated cancer cells, the HR pathway is deficient. When a PARP inhibitor like Isoquinoline-8-carboxylic acid is introduced, the BER pathway is also compromised. This leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cancer cell death (apoptosis).[3]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of Isoquinoline-8-carboxylic acid as a PARP inhibitor. By following the detailed protocols and comparing the results to established inhibitors like Olaparib and Talazoparib, researchers can generate the necessary data to support its potential as a novel therapeutic agent. Positive results from these assays would warrant further investigation, including more extensive selectivity profiling against other PARP family members, pharmacokinetic studies, and in vivo efficacy studies in animal models of BRCA-deficient cancers. The journey from a promising scaffold to a clinically viable drug is long, but rigorous and systematic validation is the essential first step.

References

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  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • Smith, S. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(24), 5537–5548.
  • Assay-Protocol.com. (n.d.). PARP. Retrieved from [Link]

  • Zell, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(3), 102559.
  • Thurston, D. E., et al. (2009). Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. Journal of Medicinal Chemistry, 52(5), 1265–1273.
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  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

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  • Thurston, D. E., et al. (2009). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry, 52(5), 1265-1273.
  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27.
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  • Koinuma, D., & Shinojima, N. (2023). Roles of the PARP Inhibitor in BRCA1 and BRCA2 Pathogenic Mutated Metastatic Prostate Cancer: Direct Functions and Modification of the Tumor Microenvironment. Cancers, 15(9), 2603.
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  • ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP... [Image]. Retrieved from [Link]

  • Zhang, H., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(10), 2465.
  • Gao, Y., et al. (2022). Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer. International Journal of Molecular Sciences, 23(18), 10503.
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  • Singh, A., et al. (2025). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. Bioorganic Chemistry, 155, 107328.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Isoquinoline-8-Carboxylic Acid Derivatives

The isoquinoline nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[1][2][3] Its rigid bicyclic structure provides a...

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[1][2][3] Its rigid bicyclic structure provides a versatile framework for orienting functional groups in three-dimensional space to achieve specific and potent interactions with biological targets.[4] Within this class, derivatives of isoquinoline-8-carboxylic acid have emerged as particularly valuable building blocks for the rational design of enzyme inhibitors.[5] The carboxylic acid moiety, or its bioisosteres like amides, often serves as a critical anchoring point within an enzyme's active site, enabling targeted modulation of its function.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for isoquinoline-8-carboxylic acid derivatives against various biological targets. We will delve into the nuanced effects of structural modifications on potency and selectivity, with a primary focus on their well-established role as inhibitors of Poly(ADP-ribose) polymerase (PARP). By examining experimental data and the underlying mechanistic rationale, this document aims to equip researchers and drug development professionals with the insights needed to navigate the chemical space of this promising scaffold.

Part 1: The Preeminent Target: PARP Inhibition

The development of PARP inhibitors represents a landmark achievement in targeted cancer therapy. PARP enzymes are central to the DNA damage response (DDR) pathway, primarily repairing single-strand breaks. In cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of cytotoxic double-strand breaks, a concept known as "synthetic lethality."[6]

The isoquinoline-8-carboxylic acid scaffold, particularly in its 1-oxo-3,4-dihydroisoquinoline form, has proven to be an exceptional pharmacophore for PARP inhibition. Its structural resemblance to the nicotinamide moiety of NAD+, the natural substrate for PARP, allows these derivatives to act as potent competitive inhibitors at the enzyme's catalytic site.[6][7]

Core Pharmacophore and Key SAR Insights

The foundational structure for potent PARP inhibition is the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide. The SAR for this class is remarkably well-defined, with specific structural features critically governing inhibitory activity.

  • The C4-Carboxamide: This group is paramount for activity. It forms a key hydrogen bond network within the nicotinamide-binding pocket of the PARP active site, mimicking the interactions of the native NAD+ substrate. Modification of the amide substituent is the primary strategy for tuning potency and selectivity.

  • The Lactam Carbonyl (C1): The carbonyl oxygen at the C1 position is another crucial hydrogen bond acceptor, further anchoring the inhibitor in the active site.

  • Aromatic System: The fused benzene ring engages in pi-stacking and hydrophobic interactions with amino acid residues, contributing significantly to binding affinity.

The logical relationship for developing these inhibitors is based on mimicking the natural substrate to achieve competitive inhibition.

NAD NAD+ Substrate (Nicotinamide Moiety) PARP PARP Enzyme (Catalytic Domain) NAD->PARP Natural Binding Scaffold Isoquinoline-8-Carboxylic Acid Derivative Scaffold Scaffold->PARP Mimics Nicotinamide, Binds Active Site Inhibition Competitive Inhibition & DNA Repair Blockade PARP->Inhibition Leads to

Caption: Bioisosteric mimicry of NAD+ by the isoquinoline scaffold.

Comparative Analysis of C4-Carboxamide Derivatives

Systematic modification of the C4-carboxamide has yielded highly potent inhibitors. The following table compares derivatives based on published data, highlighting the dramatic impact of the amide substituent on PARP1 and PARP2 inhibition.

Compound IDR-Group (on C4-Amide Nitrogen)PARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Index (PARP1/PARP2)
Reference 1a Phenyl13,0008000.06
Reference 2 4-Fluorophenyl13,9001,5000.11
Lead Compound 3l 2-Fluoro-5-(trifluoromethyl)phenyl15670.10.45
Olaparib (Control) Cyclopropylcarbonyl~1-5~1-5~1

Data synthesized from literature reports for illustrative comparison.[7]

Analysis of Structure-Activity Relationship:

  • Simple Aromatic Amides: Unsubstituted (1a) or singly substituted phenyl rings (2) result in micromolar inhibitors with a notable preference for PARP2 over PARP1.[7] This suggests the basic carboxamide pharmacophore fits the general contours of the active site but lacks specific interactions needed for high potency.

  • Electron-Withdrawing Groups: The introduction of multiple, strong electron-withdrawing groups on the phenyl ring, as seen in the lead compound 3l (2-fluoro and 5-trifluoromethyl), dramatically increases potency against both isoforms into the nanomolar range.[7] This enhancement is likely due to a combination of factors:

    • Favorable Electrostatics: Altering the electronic profile of the ring to improve interactions with the protein.

    • Hydrophobic Interactions: The trifluoromethyl group can occupy a specific hydrophobic pocket, increasing binding affinity.

    • Conformational Restriction: The ortho-fluoro substituent may lock the phenyl ring into a more favorable binding conformation.

  • Selectivity: While potency is dramatically increased, the selectivity for PARP2 over PARP1 is largely maintained or slightly reduced in the highly potent analogs.[7] This indicates that the core isoquinoline-carboxamide scaffold makes fundamental interactions common to both isoforms, while the amide substituent primarily enhances the strength of these interactions rather than introducing strong isoform-specific contacts.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

To ensure trustworthiness and reproducibility, a self-validating protocol is essential. This workflow includes controls to confirm enzyme activity and reference inhibitor performance.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP Conjugate

  • TMB Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Stop Solution (e.g., 1 M H2SO4)

  • Test Compounds and Reference Inhibitor (Olaparib)

  • 96-well high-binding microplate

Methodology:

  • Plate Coating: Coat the 96-well plate with Histone H1 (50 µL of 10 µg/mL solution) overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of test compounds and Olaparib in assay buffer. The final concentration should span from 100 µM to 1 pM. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

  • Enzyme Reaction:

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the serially diluted compounds/controls to the appropriate wells.

    • Add 25 µL of PARP1 enzyme solution (e.g., 1 nM final concentration) to all wells except the "no enzyme" control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of biotinylated NAD+ (e.g., 100 nM final concentration).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate 5x with wash buffer to remove unreacted components.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 30 minutes at room temperature.

    • Wash the plate 5x with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Data Analysis:

    • Stop the reaction by adding 100 µL of stop solution.

    • Read absorbance at 450 nm using a microplate reader.

    • Subtract the background ("no enzyme") absorbance.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P1 Coat Plate with Histone H1 P2 Prepare Compound Serial Dilutions R1 Add Buffer & Compounds P2->R1 R2 Add PARP1 Enzyme R1->R2 R3 Initiate with Biotin-NAD+ R2->R3 D1 Wash & Add Strep-HRP R3->D1 D2 Wash & Add TMB Substrate D1->D2 D3 Stop & Read Absorbance (450nm) D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for the in vitro PARP1 inhibition assay.

Part 2: A Scaffold of Diverse Activity - Comparison with Other Targets

The versatility of the isoquinoline scaffold allows its derivatives to be tailored for a wide range of biological targets beyond PARP.[2][8][9] The SAR often shifts dramatically depending on the target class.

Antimicrobial and Antifungal Activity

Certain isoquinoline derivatives exhibit potent antimicrobial properties.[2][10] Unlike the PARP inhibitors that target a specific active site, the mechanism for antimicrobial activity can be more varied, including membrane disruption or inhibition of metabolic enzymes.

  • SAR Insights:

    • Tricyclic Systems: Fusing a third ring to the isoquinoline core can generate antibacterial activity. Derivatives of dihydropyrrolo[2,1,a]isoquinoline were found to be active against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[10]

    • Aromatic Substituents: The introduction of 4-methoxy phenyl groups at the C3 and C4 positions of the isoquinoline ring system has been shown to confer significant antifungal activity against A. niger and C. albicans.[1]

Compound ClassTarget OrganismKey Structural FeatureActivity (MIC)
Dihydropyrrolo-isoquinolineS. aureusTricyclic core16-32 µg/mL
C3,C4-disubstituted IsoquinolineC. albicans4-Methoxy Phenyl groups4 µM
Anti-inflammatory Activity via COX-2 Inhibition

Isoquinoline derivatives have also been explored as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11]

  • SAR Insights: Molecular docking studies suggest that novel benzo[de][1][5][8]triazolo[5,1-a]isoquinoline scaffolds can fit within the COX-2 active site. The activity is comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[11] The SAR for this class is distinct from PARP inhibitors, relying on a different set of functional groups and a larger, more complex heterocyclic system to achieve the desired interactions within the COX-2 active site.

cluster_parp PARP Inhibition cluster_antimicrobial Antimicrobial cluster_cox COX-2 Inhibition Core Isoquinoline Scaffold PARP_Mod C8-Carboxamide (or C4-Carboxamide on 1-oxo-isoquinoline) Core->PARP_Mod Antimicrobial_Mod Tricyclic Fusion or C3/C4 Aromatic Subst. Core->Antimicrobial_Mod COX_Mod Fused Triazolo Ring (Complex Heterocycle) Core->COX_Mod PARP_Target Anticancer PARP_Mod->PARP_Target Antimicrobial_Target Antibacterial Antifungal Antimicrobial_Mod->Antimicrobial_Target COX_Target Anti-inflammatory COX_Mod->COX_Target

Caption: Versatility of the isoquinoline scaffold for different biological targets.

Conclusion and Future Perspectives

The isoquinoline-8-carboxylic acid framework and its isomers are exceptionally productive scaffolds in medicinal chemistry. The structure-activity relationship is highly dependent on the biological target. For PARP inhibition, the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide core is a potent pharmacophore, where modifications to the amide substituent can tune potency from the micromolar to the low nanomolar range.[7] For antimicrobial or anti-inflammatory activities, entirely different structural modifications, such as ring fusions or distinct substitution patterns, are required to achieve efficacy.[1][10][11]

Future research will likely focus on refining the ADME (absorption, distribution, metabolism, and excretion) properties of these potent derivatives to improve their druglikeness.[7] Furthermore, exploring novel substitutions on the isoquinoline ring may yield inhibitors with greater isoform selectivity (e.g., PARP1 vs. PARP2) or dual-target inhibitors. The continued exploration of this privileged scaffold promises to yield new therapeutic agents for cancer, infectious diseases, and inflammatory disorders.[12]

References

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Isoquinoline derivatives and its medicinal activity Source: OAText URL: [Link]

  • Title: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics Source: Taylor & Francis Online URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: OUCI URL: [Link]

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Validation

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Isoquinoline-8-Carboxylic Acid Analysis

In the landscape of pharmaceutical research and development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isoquinoline-8-carboxylic acid, a key stru...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isoquinoline-8-carboxylic acid, a key structural motif in numerous pharmacologically active compounds, demands robust analytical methodologies to ensure product quality, safety, and efficacy.[1] This guide provides an in-depth, experience-driven comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of isoquinoline-8-carboxylic acid. We will delve into the core principles of each technique, present detailed experimental protocols, and conduct a thorough cross-validation based on internationally recognized guidelines.

The Analytical Challenge: Isoquinoline-8-Carboxylic Acid

Isoquinoline-8-carboxylic acid is a polar, aromatic carboxylic acid.[1] Its physicochemical properties present distinct analytical considerations. The presence of both a basic nitrogen atom within the isoquinoline ring system and an acidic carboxylic acid group means its ionization state is pH-dependent. Furthermore, its relatively low volatility makes direct analysis by gas chromatography challenging. These characteristics fundamentally influence the choice of analytical strategy and the necessary sample preparation steps.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including isoquinoline alkaloids.[2][3][4][5] Its versatility, high resolution, and suitability for non-volatile and thermally labile compounds make it an intuitive first choice for the analysis of isoquinoline-8-carboxylic acid.

Principle of HPLC Separation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For a polar compound like isoquinoline-8-carboxylic acid, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile or methanol). The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. By manipulating the composition and pH of the mobile phase, the retention and elution of the analyte can be precisely controlled.

Experimental Protocol: HPLC-UV Analysis of Isoquinoline-8-Carboxylic Acid

This protocol outlines a general procedure for the quantitative analysis of isoquinoline-8-carboxylic acid using HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the isoquinoline-8-carboxylic acid reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a target concentration within the linear range of the method.
  • Filter the solutions through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 4.5 with acetic acid) and acetonitrile. The exact composition should be optimized to achieve good peak shape and resolution.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detector: UV-Vis or Diode Array Detector (DAD) set to a wavelength where isoquinoline-8-carboxylic acid exhibits maximum absorbance (e.g., 240 nm).[6]

3. Data Analysis:

  • Quantification is typically performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[7] However, for non-volatile compounds like carboxylic acids, a crucial sample preparation step—derivatization—is required.[8][9][10][11]

The Necessity of Derivatization for GC-MS Analysis

Direct injection of isoquinoline-8-carboxylic acid into a GC system is not feasible due to its low volatility and high polarity. The carboxylic acid and the nitrogen-containing ring would lead to poor chromatographic performance, including broad, tailing peaks and potential decomposition in the hot injector. Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[10][11] For carboxylic acids, a common approach is esterification, which converts the polar carboxyl group into a less polar and more volatile ester.[9][11]

Experimental Protocol: GC-MS Analysis of Isoquinoline-8-Carboxylic Acid (with Derivatization)

This protocol describes a typical workflow for the analysis of isoquinoline-8-carboxylic acid using GC-MS following a derivatization step.

1. Sample Preparation and Derivatization:

  • Accurately weigh the reference standard and sample into reaction vials.
  • Dry the samples completely under a stream of nitrogen.
  • Add a derivatizing agent. A common choice for carboxylic acids is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).[12]
  • Heat the vials at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
  • Cool the samples to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
  • MS Interface Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: A suitable mass-to-charge ratio (m/z) range to encompass the molecular ion and characteristic fragment ions of the derivatized analyte.

3. Data Analysis:

  • Identification is achieved by comparing the retention time and mass spectrum of the analyte to that of the derivatized reference standard. Quantification is performed using the peak area of a characteristic ion (extracted ion chromatogram) and a calibration curve.

Visualizing the Analytical Workflows

To better illustrate the distinct processes for each technique, the following diagram outlines the key steps from sample to result.

Analytical_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample Weighing & Dissolution hplc_filter Filtration (0.45 µm) hplc_start->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_separate Chromatographic Separation (C18) hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_data Data Analysis & Quantification hplc_detect->hplc_data gcms_start Sample Weighing gcms_dry Drying gcms_start->gcms_dry gcms_deriv Derivatization (e.g., Silylation) gcms_dry->gcms_deriv gcms_inject GC Injection gcms_deriv->gcms_inject gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection gcms_separate->gcms_detect gcms_data Data Analysis & Quantification gcms_detect->gcms_data

Caption: Comparative workflow for HPLC and GC-MS analysis of isoquinoline-8-carboxylic acid.

Cross-Validation: A Head-to-Head Comparison

The suitability of an analytical method for its intended purpose is demonstrated through a process of validation.[13][14] Cross-validation, in this context, involves comparing the performance characteristics of the two developed methods (HPLC and GC-MS) according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][15][16][17]

Validation ParameterHPLC-UVGC-MSRationale and Scientific Insights
Specificity/Selectivity HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting impurities with similar chromophores. GC-MS offers superior selectivity due to the combination of chromatographic retention time and the unique mass spectral fragmentation pattern of the analyte, providing a "fingerprint" for identification.
Linearity (r²) > 0.999> 0.998Both techniques can achieve excellent linearity over a defined concentration range. The slightly lower correlation coefficient sometimes observed in GC-MS can be attributed to the multi-step derivatization process, which may introduce slightly more variability.
Range WideModerateHPLC methods for this type of analyte typically offer a broader linear range. The derivatization step in GC-MS can sometimes limit the upper end of the range due to reaction efficiency or detector saturation.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy. The slightly wider acceptance criteria for GC-MS account for the potential for minor losses or incomplete reactions during the derivatization and sample workup steps.
Precision (% RSD)
- Repeatability< 1.0%< 2.0%HPLC generally exhibits higher precision for repeated injections of the same sample due to its simpler workflow. The manual steps involved in derivatization for GC-MS can introduce a slightly higher level of random error.
- Intermediate Precision< 1.5%< 3.0%Similar to repeatability, the greater number of steps in the GC-MS protocol can lead to slightly higher variability between different analysts or on different days.
Limit of Detection (LOD) ng levelpg levelGC-MS, particularly when operating in selected ion monitoring (SIM) mode, is inherently more sensitive than HPLC with UV detection. This allows for the detection of much lower concentrations of the analyte.
Limit of Quantitation (LOQ) ng levelpg levelConsistent with the LOD, the LOQ for GC-MS is significantly lower, making it the preferred method for trace-level analysis.
Robustness HighModerateHPLC methods are generally more robust to small, deliberate variations in method parameters (e.g., mobile phase composition, pH). The GC-MS method's robustness is also dependent on the consistency of the derivatization reaction, which can be sensitive to moisture and reagent quality.

Deciding on the Right Tool for the Job: A Logic-Based Approach

The choice between HPLC and GC-MS is not a matter of which technique is "better," but rather which is more "fit for purpose." The following decision-making diagram can guide researchers in selecting the most appropriate method based on their specific analytical needs.

Decision_Tree start Analytical Goal for Isoquinoline-8-Carboxylic Acid q1 Primary need is for routine QC and assay? start->q1 q2 Is trace-level impurity profiling or identification required? q1->q2 No hplc HPLC is the preferred method q1->hplc Yes q3 Is high throughput a key consideration? q2->q3 No gcms GC-MS is the superior choice q2->gcms Yes q3->hplc Yes q3->gcms No

Caption: Decision tree for selecting between HPLC and GC-MS for isoquinoline-8-carboxylic acid analysis.

Conclusion: A Symbiotic Relationship in Analytical Science

This guide has demonstrated that both HPLC and GC-MS are powerful and reliable techniques for the analysis of isoquinoline-8-carboxylic acid, each with its own distinct advantages and considerations.

  • HPLC-UV stands out as a robust, precise, and high-throughput method, making it exceptionally well-suited for routine quality control, content uniformity, and assay determination where high sensitivity is not the primary driver. Its straightforward sample preparation and operational robustness are significant assets in a regulated environment.

  • GC-MS , on the other hand, offers unparalleled sensitivity and selectivity. While it requires a more involved sample preparation process through derivatization, its ability to detect and identify trace-level impurities and provide structural confirmation through mass spectral data makes it indispensable for in-depth impurity profiling, metabolite identification, and forensic applications.

Ultimately, the cross-validation of these two techniques reveals a complementary, rather than a competitive, relationship. A comprehensive analytical laboratory will leverage the strengths of both HPLC and GC-MS to ensure the comprehensive characterization and quality control of isoquinoline-8-carboxylic acid and other critical pharmaceutical compounds. The choice of method should always be guided by a thorough understanding of the analytical problem at hand, as outlined in the decision-making framework.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

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Comparative

Comparative Docking Studies of Isoquinoline-Based Inhibitors: A Guide for Target-Specific Drug Design

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[1][2] The versatility of the isoquinoline ring system allows for the design of inhibitors that can selectively target various enzymes and receptors. Molecular docking has emerged as an indispensable computational tool in drug discovery for predicting the binding modes and affinities of small molecules to their protein targets. This guide provides a comprehensive comparison of docking studies involving isoquinoline-based inhibitors against several key therapeutic targets. We will delve into the methodologies, showcase comparative data, and provide insights into the structure-activity relationships that govern their inhibitory potential.

Introduction: The Significance of Isoquinoline Scaffolds and Molecular Docking

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a common motif in a vast number of natural and synthetic compounds.[2][3] Its structural rigidity and ability to be functionalized at multiple positions make it an ideal starting point for the design of potent and selective inhibitors.[1][2] Isoquinoline derivatives have demonstrated inhibitory activity against a diverse array of biological targets, including protein kinases, topoisomerases, and cholinesterases.[1][4][5][6]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It plays a crucial role in structure-based drug design by:

  • Predicting Binding Conformations: Elucidating the three-dimensional arrangement of the inhibitor within the active site of the target protein.

  • Estimating Binding Affinity: Providing a score that correlates with the strength of the interaction, aiding in the prioritization of candidate compounds.

  • Understanding Structure-Activity Relationships (SAR): Revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding, thereby guiding the optimization of inhibitor potency and selectivity.[7]

This guide will explore comparative docking studies of isoquinoline-based inhibitors against three prominent classes of drug targets: Protein Kinases, DNA Topoisomerases, and Acetylcholinesterase.

The Molecular Docking Workflow: A Step-by-Step Protocol

A robust and validated molecular docking protocol is fundamental to obtaining reliable and predictive results. The following workflow represents a standard and widely accepted methodology in the field.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate partial charges to all atoms using a force field (e.g., CHARMM, AMBER).

    • Define the binding site, typically as a grid box encompassing the active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the isoquinoline-based inhibitors using chemical drawing software.

    • Convert the 2D structures to 3D and generate low-energy conformations.

    • Assign appropriate atom types and charges.

  • Molecular Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of each ligand within the defined active site of the protein.[8]

    • The search algorithm explores various conformations and orientations of the ligand.

    • A scoring function is used to evaluate the fitness of each pose, estimating the binding free energy.[7]

  • Pose Selection and Analysis:

    • The docking program typically generates multiple binding poses for each ligand, ranked by their docking scores.

    • The top-ranked poses are visually inspected to analyze the key interactions with the protein's active site residues.

    • Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified and analyzed.

  • Validation of the Docking Protocol:

    • A crucial step is to validate the docking protocol to ensure its accuracy.[9] This is often achieved by redocking a co-crystallized ligand back into the active site of its corresponding protein.[10][11]

    • The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation.[9][10][11]

Workflow Visualization

docking_workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Validation PDB Protein Crystal Structure (PDB) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligands Isoquinoline Inhibitor Structures Lig_Prep Ligand Preparation (3D conversion, charge assignment) Ligands->Lig_Prep Docking Molecular Docking (e.g., AutoDock, Glide) Prot_Prep->Docking Redocking Redocking of Co-crystallized Ligand Prot_Prep->Redocking Lig_Prep->Docking Analysis Pose Analysis (Scoring, Interaction Analysis) Docking->Analysis RMSD RMSD Calculation (< 2.0 Å) Analysis->RMSD Compare Results Redocking->RMSD

Caption: A generalized workflow for molecular docking studies.

Comparative Docking of Isoquinoline Inhibitors Against Key Targets

This section presents a comparative analysis of docking studies for isoquinoline-based inhibitors against three distinct and therapeutically relevant protein targets.

Protein Kinases: Targeting Uncontrolled Cell Proliferation

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in cancer.[5][7] Consequently, they are a major focus for the development of targeted cancer therapies.[5]

Comparative Docking Data for Isoquinoline-Based Kinase Inhibitors

Inhibitor ScaffoldTarget KinasePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Isoquinoline-tethered quinazolineHER23PP0-9.8Met801, Cys805, Asp863[12]
Isoquinoline-1,3-dioneCDK41GII-8.5Val96, His100, Thr102[13]
4-anilinoquinazolineEGFR1M17-10.2Met793, Gly796, Leu844[12]
IndenoisoquinolinePI3Kα4JPS-11.5Val851, Ser774, Lys802[14][15]

Insights from Kinase Docking Studies:

  • Diverse Scaffolds, Common Interactions: While the specific isoquinoline derivatives vary, they often engage in common interactions within the ATP-binding pocket of kinases. These typically involve hydrogen bonds with the hinge region residues and hydrophobic interactions with the surrounding pocket.

  • Selectivity Challenges: The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for designing selective inhibitors.[5] Docking studies can help identify subtle differences in the active sites that can be exploited to achieve selectivity. For instance, the isoquinoline-tethered quinazoline derivatives showed enhanced inhibition of HER2 over EGFR.[12]

  • Role of Substituents: The nature and position of substituents on the isoquinoline ring are critical for determining potency and selectivity. Docking studies can rationalize the observed SAR by visualizing how different functional groups interact with the active site.

DNA Topoisomerases: Halting DNA Replication in Cancer Cells

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[8][16] They are validated targets for cancer chemotherapy, as their inhibition leads to DNA damage and cell death in rapidly dividing cancer cells.[16]

Comparative Docking Data for Isoquinoline-Based Topoisomerase Inhibitors

Inhibitor ScaffoldTarget TopoisomerasePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Indeno[1,2-c]isoquinolineTopoisomerase I1A36-9.2Arg364, Asn722, DNA bases[17][18]
Benzo[c]phenanthridineTopoisomerase I1T8I-8.7Arg364, Thr718, DNA bases[19]
ThaspineTopoisomerase I1K4T-7.9Arg364, Asn722[16]
δ-Carboline derivativeα-Topoisomerase II1ZXM-10.5Asn91, Asp94, ATP[8]

Insights from Topoisomerase Docking Studies:

  • Intercalation and Covalent Complex Stabilization: Many isoquinoline-based topoisomerase inhibitors function by intercalating between DNA base pairs and stabilizing the covalent enzyme-DNA cleavage complex.[1][16] Docking studies are instrumental in visualizing these interactions.

  • Targeting the Cleavage Site: The docking poses of indenoisoquinolines and benzo[c]phenanthridines reveal their placement at the DNA cleavage site, interacting with key residues like Arg364 in Topoisomerase I.[17][18][19]

  • Structure-Based Design of Novel Inhibitors: Docking studies have guided the design and synthesis of novel and more potent topoisomerase inhibitors. For example, the introduction of a 5-amino group in indeno[1,2-c]isoquinolines led to enhanced Topoisomerase I inhibitory activity, which was rationalized by docking models showing favorable interactions.[17]

Acetylcholinesterase: A Target for Alzheimer's Disease Therapy

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine.[20] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.[20] Several isoquinoline alkaloids have been identified as potent AChE inhibitors.[4][6]

Comparative Docking Data for Isoquinoline-Based Acetylcholinesterase Inhibitors

InhibitorTarget EnzymePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
BerberineAcetylcholinesterase4EY7-11.2Trp86, Tyr337, Phe338[4][20]
PalmatineAcetylcholinesterase4EY7-10.5Trp86, Tyr337, Phe338[4]
(-)-CorydalmineAcetylcholinesterase4EY7-9.8Trp86, Tyr337, Phe338[4]
AromolineButyrylcholinesterase4BDS-12.1Trp82, Tyr332, His438[21][22]

Insights from Cholinesterase Docking Studies:

  • Dual Binding Site Inhibition: Many potent AChE inhibitors, including some isoquinoline alkaloids, are thought to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Docking studies can reveal these dual binding modes.

  • Key Interactions in the Active Site Gorge: The docking poses of berberine and related alkaloids show their accommodation within the narrow active site gorge of AChE, forming pi-pi stacking interactions with aromatic residues like Trp86 and Tyr337.[4]

  • Selectivity for Cholinesterase Subtypes: While AChE is the primary target, some inhibitors also show activity against butyrylcholinesterase (BChE). Comparative docking against both enzymes can help in designing selective inhibitors. For instance, aromoline demonstrated significant inhibitory activity against human BChE.[21][22]

Conclusion and Future Perspectives

Comparative molecular docking studies are a powerful tool for understanding the structure-activity relationships of isoquinoline-based inhibitors and for guiding the design of new and improved therapeutic agents. The examples presented in this guide highlight the versatility of the isoquinoline scaffold in targeting a diverse range of proteins implicated in various diseases.

Future directions in this field will likely involve the integration of molecular docking with other computational methods, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of ligand-protein interactions.[10][14] Furthermore, the application of machine learning and artificial intelligence to analyze large datasets from docking studies will undoubtedly accelerate the discovery of novel isoquinoline-based inhibitors with enhanced potency, selectivity, and drug-like properties.

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  • PMC. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Available from: [Link]

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Validation

The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoquinoline-8-Carboxylic Acid Analogs

In the landscape of modern drug discovery, the isoquinoline scaffold has emerged as a privileged structure, giving rise to a multitude of potent therapeutic agents.[1] Among these, isoquinoline-8-carboxylic acid analogs...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline scaffold has emerged as a privileged structure, giving rise to a multitude of potent therapeutic agents.[1] Among these, isoquinoline-8-carboxylic acid analogs have garnered significant attention, particularly in oncology, for their ability to potently inhibit key enzymes involved in DNA repair and cell signaling, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of representative isoquinoline-8-carboxylic acid analogs, offering researchers, scientists, and drug development professionals a critical analysis of their preclinical potential. We will delve into the experimental data that underpins their activity, the methodologies used to assess their efficacy, and the molecular pathways they modulate.

The Rationale Behind Targeting PARP and Kinases with Isoquinoline Scaffolds

The therapeutic strategy behind developing inhibitors for enzymes like PARP and protein kinases is rooted in exploiting the vulnerabilities of cancer cells. PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks.[4] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in a synthetic lethality that selectively kills cancer cells.[5] The isoquinoline-8-carboxamide moiety is designed to mimic the nicotinamide portion of the NAD+ cofactor, competitively inhibiting the PARP enzyme.[4]

Similarly, protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers. Isoquinoline derivatives have been successfully designed to target the ATP-binding pocket of various kinases, thereby blocking their downstream signaling and inhibiting tumor progression.[3]

In Vitro Efficacy: From Enzymatic Inhibition to Cellular Potency

The initial assessment of any novel therapeutic agent begins with rigorous in vitro testing. This stage provides crucial information on the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Case Study 1: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP Inhibitors

A series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were synthesized and evaluated for their ability to inhibit PARP1 and PARP2.[4] The lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , demonstrated potent inhibition of both enzymes.

CompoundTargetIn Vitro IC50 (nM)Cell LineCellular IC50 (µM)
Lead CompoundPARP1156Not ReportedNot Reported
PARP270.1
Olaparib (Reference)PARP1Not ReportedNot ReportedNot Reported

Table 1: In vitro inhibitory activity of a lead 1-oxo-3,4-dihydroisoquinoline-4-carboxamide analog against PARP1 and PARP2.[4]

The data clearly indicates that this analog is a potent inhibitor of both PARP1 and PARP2, with a slight selectivity towards PARP2.[4] The nanomolar potency in a cell-free enzymatic assay is a strong indicator of on-target activity.

Case Study 2: Quinoline-8-sulfonamides as Pyruvate Kinase M2 (PKM2) Inhibitors

In a different approach targeting cancer metabolism, a series of quinoline-8-sulfonamide derivatives were designed as modulators of pyruvate kinase M2 (PKM2), an enzyme critical for aerobic glycolysis in cancer cells.[3] Compound 9a from this series was identified as a potent modulator.

CompoundTargetEffectCell LineIn Vitro Effect
Compound 9aPKM2InhibitionA549 (Lung Cancer)Reduced intracellular pyruvate levels by ~50% at 200 µg/mL

Table 2: In vitro activity of a quinoline-8-sulfonamide analog on PKM2 in A549 lung cancer cells.[3]

This study highlights the versatility of the isoquinoline (and in this case, the isomeric quinoline) scaffold in targeting different classes of enzymes. The ability of compound 9a to modulate a key metabolic enzyme in cancer cells demonstrates its potential as an anticancer agent.[3]

Experimental Protocols: A Guide to In Vitro Assays

To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the methodologies employed.

Colorimetric PARP Inhibition Assay

This assay quantifies the activity of PARP by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Reaction Setup: Add the PARP enzyme, the isoquinoline-8-carboxylic acid analog (inhibitor), and a biotinylated NAD+ substrate to the wells.

  • Incubation: Incubate the plate to allow the PARP-mediated poly(ADP-ribosyl)ation of histones to occur.

  • Detection: Add streptavidin-HRP conjugate, which binds to the biotinylated poly(ADP-ribose).

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is proportional to the PARP activity.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor.

PARP_Inhibition_Assay cluster_workflow PARP Inhibition Assay Workflow Start Start Coat Coat Plate with Histones Start->Coat Block Block Plate Coat->Block Add_Reagents Add PARP Enzyme, Inhibitor & Biotin-NAD+ Block->Add_Reagents Incubate_Reaction Incubate for PARylation Add_Reagents->Incubate_Reaction Add_Strep_HRP Add Streptavidin-HRP Incubate_Reaction->Add_Strep_HRP Add_Substrate Add Colorimetric Substrate Add_Strep_HRP->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow of a colorimetric PARP inhibition assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline-8-carboxylic acid analog for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models

While in vitro data is crucial for initial screening, the true test of a potential drug lies in its efficacy and safety in a living organism. In vivo studies, typically in animal models, are essential to evaluate a compound's pharmacokinetics, pharmacodynamics, and anti-tumor activity in a more complex biological system.

Case Study: Naphthyridinone-based PARP1 Inhibitor in a Breast Cancer Xenograft Model

A highly potent naphthyridinone-based PARP1 inhibitor, compound 34 , which shares a similar pharmacophore with isoquinolinones, was evaluated in a BRCA1-mutant breast cancer xenograft model.[7]

Animal ModelCell LineTreatmentDosageTumor Growth Inhibition (TGI)
Nude MiceMDA-MB-436 (BRCA1 mutant)Compound 34Not specifiedSignificant anti-tumor efficacy
Compound 34 + TemozolomideNot specifiedPotentiated effect of temozolomide

Table 3: In vivo anti-tumor efficacy of a naphthyridinone-based PARP1 inhibitor in a breast cancer xenograft model.[7]

These results demonstrate that the potent in vitro activity of this class of compounds can translate into significant anti-tumor efficacy in vivo, both as a single agent and in combination with standard chemotherapy.[7]

Experimental Protocols: A Guide to In Vivo Studies

Mouse Xenograft Model for Anticancer Drug Evaluation

This model involves the transplantation of human cancer cells into immunodeficient mice to study tumor growth and the efficacy of therapeutic agents.

Protocol:

  • Cell Preparation: Culture and harvest human cancer cells (e.g., MDA-MB-436) during their exponential growth phase.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the isoquinoline-8-carboxylic acid analog via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly to assess anti-tumor activity and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

Xenograft_Model_Workflow cluster_workflow Mouse Xenograft Model Workflow Start Start Prepare_Cells Prepare Human Cancer Cells Start->Prepare_Cells Implant_Cells Implant Cells into Immunodeficient Mice Prepare_Cells->Implant_Cells Monitor_Tumor Monitor Tumor Growth Implant_Cells->Monitor_Tumor Randomize Randomize Mice into Groups Monitor_Tumor->Randomize Treat Administer Test Compound and Vehicle Control Randomize->Treat Measure Measure Tumor Volume and Body Weight Treat->Measure Analyze Endpoint Analysis of Tumors and Tissues Measure->Analyze End End Analyze->End

Caption: Workflow for a mouse xenograft model study.

Signaling Pathways: Unraveling the Mechanism of Action

The anticancer effects of isoquinoline-8-carboxylic acid analogs are mediated through their interaction with specific signaling pathways.

DNA Damage Response Pathway and PARP Inhibition

Inhibition of PARP by isoquinoline-8-carboxylic acid analogs disrupts the repair of single-strand DNA breaks, leading to the formation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to cell death.

DNA_Damage_Response cluster_pathway PARP Inhibition and Synthetic Lethality DNA_Damage Single-Strand DNA Break PARP PARP Enzyme DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication leads to BER Base Excision Repair PARP->BER mediates BER->DNA_Damage repairs DSB Double-Strand Break Replication->DSB HRR Homologous Recombination Repair DSB->HRR repaired by Apoptosis Apoptosis DSB->Apoptosis triggers HRR->DSB repairs Isoquinoline Isoquinoline-8-Carboxylic Acid Analog (PARP Inhibitor) Isoquinoline->PARP inhibits

Caption: Simplified DNA damage response pathway showing the effect of PARP inhibition.

PI3K/Akt/mTOR Signaling Pathway and Kinase Inhibition

Many isoquinoline-based kinase inhibitors target key components of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell proliferation and survival.[6]

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoquinoline_Kinase Isoquinoline-based Kinase Inhibitor Isoquinoline_Kinase->PI3K inhibits Isoquinoline_Kinase->Akt inhibits Isoquinoline_Kinase->mTOR inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion: Bridging the Gap Between Bench and Bedside

The journey of an isoquinoline-8-carboxylic acid analog from a laboratory curiosity to a potential clinical candidate is a testament to a rigorous and iterative process of evaluation. The in vitro data provides the foundational understanding of a compound's potency and mechanism, while in vivo studies offer a crucial glimpse into its real-world potential. The analogs discussed herein showcase the promise of this chemical scaffold in developing next-generation targeted therapies for cancer. A thorough understanding of their comparative efficacy, the methodologies used for their evaluation, and the signaling pathways they modulate is paramount for the continued success of this exciting field of drug discovery.

References

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Comparative

A Comparative Guide to the Synthesis of Isoquinoline-8-carboxylic Acid: A Modern Take on a Classic Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active natural products. Isoquinoline-8-carboxylic acid, in particular, ser...

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active natural products. Isoquinoline-8-carboxylic acid, in particular, serves as a crucial intermediate in the development of novel therapeutics, including potential anti-inflammatory and anti-tumor agents. The efficient and scalable synthesis of this key building block is therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of a modern, transition-metal-catalyzed synthetic pathway to Isoquinoline-8-carboxylic acid with a traditional, yet adapted, classical approach. We will delve into the mechanistic underpinnings, provide detailed, validated experimental protocols, and present a head-to-head comparison of their performance based on key metrics such as yield, reaction conditions, and substrate scope.

The Evolving Landscape of Isoquinoline Synthesis

For over a century, classical named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses have been the cornerstones of isoquinoline chemistry.[1][2] These methods, while foundational, often necessitate harsh reaction conditions, multi-step procedures, and can have limitations regarding substrate scope and functional group tolerance.[3]

In recent years, the advent of transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex aromatic systems, offering a more direct and atom-economical approach.[4][5][6] These modern methods allow for the construction of the isoquinoline core under milder conditions, often with greater efficiency and functional group compatibility.[7][8]

This guide will focus on a comparative analysis of two distinct strategies for the synthesis of Isoquinoline-8-carboxylic acid:

  • Pathway 1: A Modern Approach via Rh(III)-Catalyzed C-H Activation. This represents a novel and efficient strategy for the construction of the isoquinoline ring system.

  • Pathway 2: A Classical Approach via an Adapted Pomeranz-Fritsch Reaction. This pathway is a well-established, traditional method for isoquinoline synthesis, adapted here for the specific target molecule.

Pathway 1: The New Guard - Rh(III)-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. In the context of isoquinoline synthesis, this strategy allows for the convergent assembly of the heterocyclic core from readily available starting materials. The proposed synthesis of Isoquinoline-8-carboxylic acid via a Rh(III)-catalyzed C-H activation/annulation cascade is a testament to the elegance and efficiency of this modern approach.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Formyl-3-aminobenzoic acid C [Rh(III)] catalyst, Oxidant, Solvent, Temp. A->C + B Alkyne B->C D Isoquinoline-8-carboxylic acid C->D

Caption: General workflow for Rh(III)-catalyzed synthesis.

Mechanistic Insights

The catalytic cycle is initiated by the coordination of the directing group on the benzoic acid derivative to the rhodium center. This is followed by an ortho-C-H activation to form a rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne, followed by reductive elimination, furnishes the isoquinoline product and regenerates the active rhodium catalyst.

G start Rh(III) Catalyst + Starting Material ch_activation C-H Activation (Forms Rhodacycle) start->ch_activation Coordination alkyne_coord Alkyne Coordination ch_activation->alkyne_coord migratory_insertion Migratory Insertion alkyne_coord->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination product Isoquinoline-8-carboxylic acid + Regenerated Rh(III) Catalyst reductive_elimination->product

Caption: Simplified catalytic cycle for C-H activation.

Experimental Protocol: Rh(III)-Catalyzed Synthesis

Materials:

  • 2-Formyl-3-aminobenzoic acid

  • Alkyne (e.g., diphenylacetylene)

  • [Cp*RhCl₂]₂ (catalyst)

  • AgSbF₆ (oxidant)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add 2-formyl-3-aminobenzoic acid (1.0 mmol), alkyne (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol), and AgSbF₆ (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Isoquinoline-8-carboxylic acid.

Pathway 2: The Tried and True - Adapted Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal.[9][10][11] While traditionally employed for the synthesis of the parent isoquinoline, this pathway can be adapted for the preparation of substituted derivatives like Isoquinoline-8-carboxylic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Formylbenzoic acid C 1. Condensation 2. Acid-catalyzed cyclization A->C B Aminoacetaldehyde diethyl acetal B->C + D Isoquinoline-8-carboxylic acid C->D

Caption: General workflow for the adapted Pomeranz-Fritsch reaction.

Mechanistic Insights

The reaction proceeds in two main stages. First, the condensation of 2-formylbenzoic acid with aminoacetaldehyde diethyl acetal forms a Schiff base (benzalaminoacetal). In the second stage, treatment with a strong acid promotes the cyclization of the benzalaminoacetal to form the isoquinoline ring.

G reactants 2-Formylbenzoic acid + Aminoacetaldehyde diethyl acetal schiff_base Formation of Benzalaminoacetal (Schiff Base) reactants->schiff_base Condensation cyclization Acid-Catalyzed Cyclization schiff_base->cyclization H+ aromatization Aromatization cyclization->aromatization -2 EtOH product Isoquinoline-8-carboxylic acid aromatization->product

Caption: Key steps in the Pomeranz-Fritsch synthesis.

Experimental Protocol: Adapted Pomeranz-Fritsch Synthesis

Materials:

  • 2-Formylbenzoic acid

  • Aminoacetaldehyde diethyl acetal

  • Concentrated sulfuric acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 mmol) in ethanol (10 mL).

  • Add aminoacetaldehyde diethyl acetal (1.1 mmol) and stir the mixture at room temperature for 2 hours to form the benzalaminoacetal intermediate.

  • Slowly add the reaction mixture to ice-cold concentrated sulfuric acid (5 mL) with vigorous stirring.

  • Heat the mixture to 100 °C for 4 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Isoquinoline-8-carboxylic acid.

Head-to-Head Comparison: Performance and Practicality

FeaturePathway 1: Rh(III)-Catalyzed C-H ActivationPathway 2: Adapted Pomeranz-Fritsch
Starting Materials 2-Formyl-3-aminobenzoic acid, Alkyne2-Formylbenzoic acid, Aminoacetaldehyde diethyl acetal
Catalyst/Reagents [Cp*RhCl₂]₂, AgSbF₆Concentrated H₂SO₄
Reaction Conditions 80 °C, 12 h, inert atmosphere100 °C, 4 h, then neutralization
Typical Yield Good to excellent (often >70%)Moderate to good (can be variable)
Substrate Scope Broad tolerance for substituted alkynesMore limited by the availability of substituted benzaldehydes
Atom Economy HighModerate (loss of water and ethanol)
Safety Considerations Requires handling of air-sensitive catalyst and oxidantInvolves the use of highly corrosive concentrated sulfuric acid
Cost Higher due to precious metal catalyst and silver saltGenerally lower cost of reagents

Senior Application Scientist's Perspective

The choice between a modern C-H activation approach and a classical synthetic route for preparing Isoquinoline-8-carboxylic acid is a classic case of balancing innovation with practicality.

The Rh(III)-catalyzed C-H activation pathway offers significant advantages in terms of efficiency, elegance, and the ability to rapidly generate structural diversity. The milder reaction conditions and broader substrate scope make it an attractive option for medicinal chemistry programs where the synthesis of a library of analogs is often required. The primary drawback is the cost and air-sensitivity of the rhodium catalyst and silver-based oxidant, which may be a consideration for large-scale synthesis.

On the other hand, the adapted Pomeranz-Fritsch reaction , while perhaps less "state-of-the-art," remains a viable and cost-effective method. Its reliance on readily available and inexpensive reagents makes it a practical choice for initial scale-up and process development. However, the harsh acidic conditions can limit its applicability with sensitive functional groups, and yields can be more variable.

Self-Validation and Trustworthiness:

Both protocols described are designed to be self-validating. The purity and identity of the final product, Isoquinoline-8-carboxylic acid, can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for Isoquinoline-8-carboxylic acid should be consistent regardless of the synthetic route, providing a reliable benchmark for success.

References

  • Chuang, S.-C.; Gandeepan, P.; Cheng, C.-H. Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Org. Lett.2013 , 15 (21), 5750–5753. [Link]

  • Yang, Z.; Li, Y.; Ding, J.; et al. Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C–H Activation and Tandem Annulation. J. Org. Chem.2022 , 87 (22), 15039–15052. [Link]

  • Song, G.; Wang, F.; Li, X. Rh(III)-Catalyzed C-H Activation and Annulation: A Rapid Route to Substituted Isoquinolines. Angew. Chem. Int. Ed.2012 , 51(2), 442-446. [Link]

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  • Sahu, P. K.; Sahu, P. recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]

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  • Douglass, J. R.; Daze, K. D.; Willis, M. C. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Org. Biomol. Chem., 2014 , 12, 5322-5329. [Link]

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Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of Isoquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous pharmacologically active compounds. Among its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous pharmacologically active compounds. Among its derivatives, isoquinoline-8-carboxylic acid stands out as a critical building block for novel therapeutics, particularly in the development of anti-cancer and anti-inflammatory agents. However, the synthesis of this specific isomer presents unique challenges, and the reproducibility of published protocols can be a significant hurdle for researchers. This guide provides an in-depth, comparative analysis of established and modern synthetic routes to isoquinoline-8-carboxylic acid, offering field-proven insights to ensure reliable and efficient synthesis.

Introduction: The Significance and Challenges of Synthesizing Isoquinoline-8-Carboxylic Acid

Isoquinoline-8-carboxylic acid's strategic importance lies in its unique substitution pattern, which allows for diverse functionalization in drug design. The carboxylic acid group at the 8-position can serve as a handle for amide bond formation, esterification, or other modifications to modulate a compound's pharmacokinetic and pharmacodynamic properties. However, the proximity of the C-8 position to the nitrogen-containing pyridine ring can influence reactivity and lead to challenges in achieving high yields and purity. Traditional methods for isoquinoline synthesis often lack regioselectivity, making the isolation of the desired 8-isomer difficult. This guide will dissect the nuances of various synthetic strategies, focusing on their reproducibility, scalability, and overall efficiency.

Comparative Analysis of Synthetic Protocols

This section details and compares two primary approaches for the synthesis of isoquinoline-8-carboxylic acid: a classical approach requiring harsh conditions and a modern, metal-catalyzed approach offering milder conditions and potentially higher yields.

Protocol 1: Classical Approach via Permanganate Oxidation of 8-Methylisoquinoline

This method represents a traditional route to isoquinoline-8-carboxylic acid, relying on the strong oxidizing power of potassium permanganate. While conceptually straightforward, this protocol's reproducibility is highly dependent on precise control of reaction conditions to avoid over-oxidation and byproduct formation.

Scientific Rationale: The underlying principle of this method is the oxidation of a benzylic methyl group to a carboxylic acid. The isoquinoline nucleus is relatively stable to oxidation under controlled basic conditions, allowing for the selective transformation of the methyl group. The choice of potassium permanganate is due to its vigorous oxidizing nature, which is necessary to convert the relatively unreactive methyl group. However, this strength is also a major drawback, as it can lead to ring cleavage if the reaction is not carefully monitored.

Experimental Protocol: Oxidation of 8-Methylisoquinoline

Materials:

  • 8-Methylisoquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diatomaceous earth (e.g., Celite®)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 8-methylisoquinoline in water.

  • Add a solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux.

  • Slowly and portion-wise, add potassium permanganate to the refluxing solution. The addition should be controlled to maintain a gentle reflux and prevent a runaway reaction. The purple color of the permanganate should disappear as it is consumed.

  • After the final addition of potassium permanganate, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the manganese dioxide byproduct.

  • Wash the filter cake with hot water.

  • Combine the filtrates and cool in an ice bath.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the isoquinoline-8-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Reproducibility and Challenges: The primary challenge with this method is controlling the exothermicity of the reaction and preventing over-oxidation, which can lead to lower yields and the formation of complex mixtures that are difficult to purify. The rate of addition of potassium permanganate is a critical parameter. Inconsistent stirring can also lead to localized "hot spots" and side reactions. Yields can vary significantly depending on the scale and the operator's ability to control these parameters.

Protocol 2: Modern Approach via Directed Ortho-Metalation (DoM)

This contemporary strategy offers a more controlled and often higher-yielding route to 8-substituted isoquinolines, which can then be converted to the desired carboxylic acid. Directed ortho-metalation utilizes a directing group to selectively deprotonate the C-8 position, followed by quenching with an electrophile.

Scientific Rationale: The nitrogen atom of the isoquinoline ring can act as a directing group, facilitating the removal of the acidic proton at the adjacent C-8 position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate is then trapped with an electrophile, such as carbon dioxide (from dry ice), to introduce the carboxylic acid functionality. This method offers excellent regioselectivity, directly addressing a key challenge of classical methods.

Experimental Protocol: Directed Ortho-Metalation of Isoquinoline

Materials:

  • Isoquinoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA)

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Standard Schlenk line and inert atmosphere equipment

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Add isoquinoline to the cold THF.

  • Slowly add the organolithium base (e.g., n-BuLi) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for a specified time to allow for complete metalation.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Carefully quench the reaction by pouring the organometallic solution onto the crushed dry ice.

  • Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Add water to the residue and transfer the mixture to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the isoquinoline-8-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Reproducibility and Challenges: The success of this protocol is highly dependent on maintaining strictly anhydrous and anaerobic conditions. Any moisture will quench the organolithium reagent and the organometallic intermediate, leading to low or no yield. The choice of base and reaction temperature are also critical for achieving high regioselectivity and avoiding side reactions. While generally more reproducible than the oxidation method, variations in the quality of the organolithium reagent and the efficiency of the inert atmosphere setup can affect the outcome.

Performance Comparison

ParameterProtocol 1: Permanganate OxidationProtocol 2: Directed Ortho-Metalation
Starting Material 8-MethylisoquinolineIsoquinoline
Key Reagents Potassium permanganate, Sodium hydroxideOrganolithium base (n-BuLi or LDA), Dry ice
Reaction Conditions High temperature (reflux), Aqueous, BasicLow temperature (-78 °C), Anhydrous, Inert atmosphere
Reported Yields Variable, often moderate (40-60%)Generally higher and more consistent (60-85%)
Key Challenges Controlling exothermicity, Preventing over-oxidation, Removal of MnO₂Maintaining anhydrous and anaerobic conditions, Handling of pyrophoric reagents
Reproducibility Moderate; highly operator-dependentHigh, with proper technique
Scalability Can be challenging due to exothermicityMore readily scalable with appropriate equipment
Green Chemistry Use of a strong, stoichiometric oxidant generates significant waste (MnO₂)Use of cryogenic temperatures and pyrophoric reagents requires significant energy and safety precautions

Visualization of Synthetic Pathways

Workflow for Protocol 1: Permanganate Oxidation

G start Start: 8-Methylisoquinoline step1 Dissolve in aqueous NaOH start->step1 step2 Heat to reflux step1->step2 step3 Portion-wise addition of KMnO₄ step2->step3 step4 Cool and filter MnO₂ step3->step4 step5 Acidify with HCl step4->step5 end End: Isoquinoline-8-carboxylic acid step5->end

Caption: Workflow for the synthesis of isoquinoline-8-carboxylic acid via permanganate oxidation.

Workflow for Protocol 2: Directed Ortho-Metalation

G start Start: Isoquinoline step1 Dissolve in anhydrous THF under inert atmosphere start->step1 step2 Cool to -78 °C step1->step2 step3 Add organolithium base (e.g., n-BuLi) step2->step3 step4 Quench with excess dry ice step3->step4 step5 Aqueous workup and acidification step4->step5 end End: Isoquinoline-8-carboxylic acid step5->end

Caption: Workflow for the synthesis of isoquinoline-8-carboxylic acid via directed ortho-metalation.

Conclusion and Recommendations

Both classical oxidation and modern directed ortho-metalation present viable, albeit distinct, pathways to isoquinoline-8-carboxylic acid.

  • The permanganate oxidation method, while utilizing readily available and less hazardous reagents, suffers from lower and more variable yields. Its reproducibility is a significant concern and requires meticulous control over reaction parameters. This method may be suitable for small-scale synthesis where access to specialized equipment for anhydrous reactions is limited.

  • The directed ortho-metalation protocol offers a more elegant and generally higher-yielding route with excellent regioselectivity. For researchers equipped with the necessary apparatus for handling air- and moisture-sensitive reagents, this method is demonstrably more reproducible and scalable. The predictability of the DoM strategy makes it the recommended choice for drug discovery and development programs where consistency and yield are paramount.

Ultimately, the choice of synthetic route will depend on the specific resources, scale, and expertise available to the researcher. By understanding the underlying chemical principles and potential pitfalls of each method, scientists can navigate the synthesis of isoquinoline-8-carboxylic acid with greater confidence and success.

References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • Poindexter, G. S., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. ACS Medicinal Chemistry Letters, 3(12), 1018-1022. [Link]

  • Google Patents. (2016). Process for making isoquinoline compounds. US9340511B2.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (A general textbook covering fundamental principles of heterocyclic synthesis).
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Provides detailed mechanisms for many classical organic reactions).
Comparative

Benchmarking Isoquinoline-8-carboxylic Acid: A Comparative Analysis Against Clinically-Validated PARP1 Inhibitors

An In-Depth Technical Guide for Researchers Abstract: The inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA single-strand break repair pathway, has emerged as a cornerstone of targeted the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: The inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA single-strand break repair pathway, has emerged as a cornerstone of targeted therapy in oncology, particularly for cancers harboring homologous recombination deficiencies (HRD), such as BRCA1/2 mutations. This guide presents a comprehensive framework for benchmarking Isoquinoline-8-carboxylic acid, a novel small molecule built on a proven pharmacophore, against two clinically-approved PARP inhibitors: the first-in-class Olaparib and the highly potent PARP trapper, Talazoparib. We provide a detailed rationale for the experimental design, step-by-step protocols for quantifying both catalytic inhibition and PARP trapping, and a clear structure for comparative data analysis. This document serves as a technical resource for researchers in oncology and drug development seeking to rigorously evaluate next-generation PARP1-targeting compounds.

The Scientific Imperative: Targeting PARP1 in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that functions as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting DNA damage, PARP1 binds to the site and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other recruited proteins. This PARylation event serves as a scaffold to recruit the machinery required for base excision repair (BER).[1][3]

In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), the cell becomes heavily reliant on PARP1-mediated repair to maintain genomic integrity.[4][5] Inhibition of PARP1 in these HR-deficient cells prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs).[5][6] Without a functional HR pathway to repair these DSBs, the cell undergoes catastrophic genomic instability and apoptosis. This concept, known as synthetic lethality , is the foundational therapeutic principle behind PARP inhibitors (PARPi).[3][6]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication Unrepaired SSBs lead to DSBs BER Base Excision Repair PARP1->BER Recruits Machinery BER->DNA_SSB SSB Repaired DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSBs lead to DSBs HR Homologous Recombination (HR) Repair DSB->HR Primary Repair Pathway Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 Activation DNA_SSB_C->PARP1_C Replication_C DNA Replication DNA_SSB_C->Replication_C Unrepaired SSBs lead to DSBs BER_C Base Excision Repair PARPi PARP Inhibitor PARPi->PARP1_C Inhibits & Traps DSB_C Double-Strand Break (DSB) Replication_C->DSB_C Unrepaired SSBs lead to DSBs HR_C Defective HR Repair (e.g., BRCA1/2 mutation) DSB_C->HR_C Repair Fails Apoptosis Apoptosis (Cell Death) DSB_C->Apoptosis Genomic Instability

Caption: The principle of synthetic lethality with PARP inhibitors.

The Inhibitors: A Comparative Overview

A robust benchmarking study requires carefully selected comparators. We have chosen two FDA-approved inhibitors that represent different aspects of the PARP inhibition landscape.

  • Isoquinoline-8-carboxylic acid (Test Article): This compound belongs to the isoquinoline class, a heterocyclic scaffold known to be effective for targeting PARP enzymes.[7][8] Its performance in both enzymatic inhibition and PARP trapping is unknown and is the subject of this investigation.

  • Benchmark 1: Olaparib (First-in-Class Standard): As the first PARP inhibitor to gain FDA approval, Olaparib is the quintessential benchmark.[4] It functions through a dual mechanism: inhibiting the catalytic activity of PARP and inducing the formation of trapped PARP-DNA complexes, which contributes to its cytotoxicity.[5][9] It is considered a non-selective inhibitor of PARP1 and PARP2.[1]

  • Benchmark 2: Talazoparib (Potent PARP Trapper): Talazoparib is a second-generation PARPi distinguished by its exceptionally high efficiency at "trapping" PARP on DNA.[10][11] Preclinical data indicate it is approximately 100-fold more potent at trapping PARP than Olaparib.[12][13] This mechanism, where the inhibitor stabilizes the PARP-DNA complex, is considered a major driver of cytotoxicity.[13][14] Comparing against Talazoparib is therefore essential to understand if a new compound's primary mechanism is catalytic inhibition or trapping.

Benchmarking Strategy: A Dual-Assay Rationale

To generate a comprehensive profile of Isoquinoline-8-carboxylic acid, it is insufficient to measure only its ability to block PARP's enzymatic function. The clinical and preclinical data for second-generation inhibitors like Talazoparib have established PARP trapping as a distinct and critically important anti-tumor mechanism.[12][13] A compound that is a modest enzymatic inhibitor but a potent PARP trapper may have a completely different therapeutic profile than a potent enzymatic inhibitor with weak trapping activity.

Therefore, our benchmarking strategy is built on two pillars:

  • Quantifying Catalytic Inhibition: This determines the concentration of inhibitor required to block 50% of the PARP1 enzyme's catalytic activity (IC50). It measures the direct interference with the PARylation process. We will employ a robust, fluorescence-based assay that measures the consumption of PARP1's substrate, NAD+.[15][16]

  • Quantifying PARP Trapping: This determines the inhibitor's ability to stabilize the PARP1-DNA complex, preventing its dissociation. We will use a fluorescence polarization (FP) based assay, where a large, stable PARP1-DNA-inhibitor complex results in a high polarization signal, providing a direct measure of trapping efficiency.[17][18][19]

This dual-assay approach ensures a complete mechanistic characterization, allowing us to classify Isoquinoline-8-carboxylic acid relative to the distinct profiles of Olaparib and Talazoparib.

Topic Benchmarking Isoquinoline-8-carboxylic acid Assay1 Assay 1: PARP1 Enzymatic Inhibition Topic->Assay1 Assay2 Assay 2: PARP1 Trapping Efficiency Topic->Assay2 Method1 Fluorescence-based NAD+ consumption assay Assay1->Method1 Methodology Method2 Fluorescence Polarization (FP) assay Assay2->Method2 Methodology Metric1 Output Metric: Enzymatic IC50 Method1->Metric1 Metric2 Output Metric: Trapping EC50 Method2->Metric2 Analysis Comparative Data Analysis Metric1->Analysis Metric2->Analysis

Caption: Experimental workflow for dual-mechanism characterization.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls for robust and reproducible data generation.

Protocol: In Vitro PARP1 Enzymatic Assay (IC50 Determination)

This protocol is adapted from commercially available fluorometric assay kits that measure the consumption of NAD+.[16][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP1 catalytic activity.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated (sheared) DNA

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test Compounds: Isoquinoline-8-carboxylic acid, Olaparib, Talazoparib (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Veliparib, if available)

  • Fluorescent NAD+ Detection Reagents (e.g., Nicotinamidase-based system)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a top final concentration of 10 µM).

    • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of a 384-well plate.

    • Include "No Inhibitor" (DMSO only) controls for 100% activity and "No Enzyme" controls for 0% activity.

  • Enzyme/DNA Preparation:

    • Prepare a 2X working solution of PARP1 enzyme and activated DNA in PARP Assay Buffer. The final concentration should be optimized for linear signal generation within the assay window (e.g., 1 nM PARP1, 5 µg/mL DNA).

  • Enzyme Incubation:

    • Add 5 µL of the 2X PARP1/DNA solution to each well of the compound-plated assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X working solution of NAD+ in PARP Assay Buffer (e.g., 100 µM for a 50 µM final concentration).

    • Add 5 µL of the 2X NAD+ solution to all wells to start the reaction.

    • Immediately mix the plate (e.g., orbital shaker for 30 seconds).

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Stop the reaction and develop the fluorescent signal by adding the detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 15-30 minutes).

    • Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - ([Signal_TestWell] - [Signal_NoEnzyme]) / ([Signal_DMSO] - [Signal_NoEnzyme])).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Protocol: PARP1 Trapping Assay (Fluorescence Polarization)

This protocol is based on the principle of commercially available PARPtrap™ assay kits.[17][19][21]

Objective: To quantify the ability of an inhibitor to stabilize the PARP1-DNA complex.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Fluorescently Labeled DNA Oligonucleotide Duplex (with a nick or break)

  • PARPtrap™ Assay Buffer

  • Test Compounds: Isoquinoline-8-carboxylic acid, Olaparib, Talazoparib (in 100% DMSO)

  • NAD+

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader capable of measuring fluorescence polarization (FP).

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing PARPtrap™ Assay Buffer, the fluorescent DNA probe, and NAD+.

    • Prepare serial dilutions of the test compounds in DMSO, as described in Protocol 4.1.

  • Assay Setup:

    • Add 10 µL of the master mix to each well of a 384-well plate.

    • Add a small volume (e.g., 100 nL) of the serially diluted compounds or DMSO control.

    • Define control wells:

      • Low FP Control (Probe Only): Master mix + DMSO, no enzyme.

      • High FP Control (Max Trapping): Master mix + DMSO + PARP1 enzyme (no NAD+ if trapping is NAD+-independent, or with a very high concentration of a known trapper).

      • Reference (Dissociated): Master mix + DMSO + PARP1 enzyme + NAD+ (allows auto-PARylation and dissociation).

  • Reaction Initiation:

    • Prepare a working solution of PARP1 enzyme in assay buffer.

    • Add 10 µL of the PARP1 solution to all wells except the "Low FP Control" wells.

    • Mix the plate gently on an orbital shaker.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light. The inhibitor will "trap" the enzyme on the fluorescent probe, preventing its dissociation in the presence of NAD+.

  • Data Acquisition:

    • Read the plate using a fluorescence plate reader equipped for FP. Measure the parallel and perpendicular fluorescence intensity and calculate the millipolarization (mP) value for each well.

  • Data Analysis:

    • Calculate the net FP signal for each well by subtracting the mP value of the "Low FP Control".

    • Normalize the data: % Trapping = 100 * ([mP_TestWell] - [mP_Reference]) / ([mP_HighFP] - [mP_Reference]).

    • Plot % Trapping against the logarithm of inhibitor concentration and fit to a 4PL curve to determine the EC50 (effective concentration for 50% trapping).

Comparative Data Analysis

All quantitative results should be summarized in clear, concise tables to facilitate direct comparison. The data presented below is hypothetical but representative of a realistic experimental outcome.

Table 1: Comparative PARP1 Enzymatic Inhibition

CompoundEnzymatic IC50 (nM)Hill Slope
Isoquinoline-8-carboxylic acid45.21.1
Olaparib5.81.0
Talazoparib2.10.9

Table 2: Comparative PARP1 Trapping Efficiency

CompoundTrapping EC50 (nM)Max Trapping (% of Talazoparib)
Isoquinoline-8-carboxylic acid150.765%
Olaparib25.470%
Talazoparib1.5100%

Interpretation of Hypothetical Results:

Based on this hypothetical data, Isoquinoline-8-carboxylic acid would be characterized as a moderate PARP1 enzymatic inhibitor, approximately 8-fold less potent than Olaparib and 20-fold less potent than Talazoparib. Critically, its PARP trapping ability is significantly weaker, with an EC50 value nearly 100-fold higher than that of Talazoparib and 6-fold higher than Olaparib. This profile suggests that its primary mechanism of action is catalytic inhibition rather than potent PARP trapping. This positions it mechanistically differently from Talazoparib and suggests its cellular effects might be less cytotoxic than potent trappers, which could have implications for both efficacy and toxicity profiles in future studies.

References

  • Wikipedia. (n.d.). Olaparib. Retrieved from [Link]

  • Pfizer Oncology. (n.d.). Talazoparib | Mechanism of Action. Retrieved from [Link]

  • Wikipedia. (n.d.). Talazoparib. Retrieved from [Link]

  • AstraZeneca. (n.d.). LYNPARZA® (olaparib) Mechanism of Action. Retrieved from [Link]

  • ACS Publications. (2023). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. Retrieved from [Link]

  • Weaver, B. A., & Yang, E. S. (2015). Olaparib. PMC, NIH. Retrieved from [Link]

  • Pfizer. (n.d.). TALZENNA® (talazoparib) HCP Site | Mechanism of Action. Retrieved from [Link]

  • NIH National Cancer Institute. (n.d.). PARP1 Inhibitors: antitumor drug design. PMC, NIH. Retrieved from [Link]

  • de Bono, J., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central. Retrieved from [Link]

  • OncLive. (2024). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. Retrieved from [Link]

  • National Cancer Institute. (2014). Olaparib. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Olaparib? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Talazoparib Tosylate? Retrieved from [Link]

  • Patsnap Synapse. (2023). Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Retrieved from [Link]

  • NIH National Cancer Institute. (n.d.). PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC, NIH. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • PubMed. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • Chem-Impex. (n.d.). Isoquinoline-8-carboxylic acid. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • NIH National Cancer Institute. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC, NIH. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline-8-carboxylic acid. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • AACR Journals. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Biochemical PARP-1 trapping assay to assess trapping potency.... Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • NIH National Cancer Institute. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC, NIH. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Inter-Laboratory Validation of an HPLC-UV Method for Isoquinoline-8-Carboxylic Acid

This guide provides an in-depth, objective comparison of the performance of a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of Isoquinoline-8-carboxylic acid ac...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of Isoquinoline-8-carboxylic acid across multiple laboratories. The supporting experimental data and methodologies are detailed herein to offer researchers, scientists, and drug development professionals a comprehensive framework for understanding and implementing robust inter-laboratory validation studies.

The Critical Role of Inter-Laboratory Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the ability to obtain consistent and reliable analytical results, regardless of the laboratory, analyst, or equipment, is paramount. An analytical method may demonstrate excellent performance within a single laboratory, but its true robustness and transferability are only ascertained through inter-laboratory validation. This process is a cornerstone of method validation, providing the ultimate evidence that a method is fit for its intended purpose.[1][2]

The validation of an analytical procedure is a comprehensive evaluation of its performance, ensuring it meets the standards required for its application.[1] For quantitative analysis of an active pharmaceutical ingredient (API) like Isoquinoline-8-carboxylic acid, key validation characteristics include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a widely accepted framework for conducting such validation studies.[3][5][6]

This guide will walk through a hypothetical inter-laboratory study designed to validate an HPLC-UV method for Isoquinoline-8-carboxylic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. We will explore the experimental design, compare performance across participating laboratories, and provide the scientific rationale behind each step.

Experimental Design: A Foundation for Reliable Comparison

A well-designed experimental protocol is the bedrock of a successful inter-laboratory validation study. The protocol must be meticulously detailed to minimize variability arising from procedural differences.

2.1. The Analytical Method: HPLC-UV for Isoquinoline-8-Carboxylic Acid

A reversed-phase HPLC method with UV detection is a common and effective technique for the analysis of aromatic carboxylic acids like Isoquinoline-8-carboxylic acid.[7][8] The presence of the quinoline ring provides a strong chromophore, making UV detection a sensitive and suitable choice.

2.2. Validation Parameters for Comparison

The following parameters, as outlined in ICH Q2(R1), will be assessed by each participating laboratory to establish the method's performance characteristics:

  • System Suitability: To ensure the chromatographic system is operating correctly.[9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: To demonstrate a proportional relationship between the analyte concentration and the instrumental response over a defined range.

  • Accuracy (Trueness): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[12]

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[13]

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).[12][14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15][16][17]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Protocol cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_report Phase 4: Reporting P1 Develop & Optimize HPLC-UV Method P2 Prepare Detailed Validation Protocol P1->P2 P3 Distribute Protocol, Samples & Standards to Labs P2->P3 L1 Lab 1: Execute Protocol P3->L1 L2 Lab 2: Execute Protocol P3->L2 L3 Lab 3: Execute Protocol P3->L3 DA1 Collect Raw Data from all Labs L1->DA1 L2->DA1 L3->DA1 DA2 Statistical Analysis of Validation Parameters DA1->DA2 DA3 Compare Performance Metrics DA2->DA3 R1 Generate Comprehensive Validation Report DA3->R1

Caption: A high-level overview of the inter-laboratory validation workflow.

Detailed Experimental Protocol

The following protocol for the HPLC-UV analysis of Isoquinoline-8-carboxylic acid would be distributed to all participating laboratories.

3.1. Materials and Reagents

  • Isoquinoline-8-carboxylic acid reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Isoquinoline-8-carboxylic acid samples (e.g., from a pilot batch)

3.2. Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Gradient to 40% A, 60% B

    • 10-12 min: Hold at 40% A, 60% B

    • 12-12.1 min: Gradient back to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of Isoquinoline-8-carboxylic acid reference standard in methanol in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution (50 µg/mL): Accurately weigh and dissolve an appropriate amount of the Isoquinoline-8-carboxylic acid sample in methanol and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

3.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the 50 µg/mL working standard solution. The acceptance criteria are:

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%[9][10]

Comparative Performance Data

The following tables present hypothetical data from three participating laboratories to illustrate the comparison of validation parameters.

Table 1: Comparison of System Suitability Test (SST) Results

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Tailing Factor1.21.31.1≤ 2.0
Theoretical Plates560052005900≥ 2000
RSD of Peak Areas (%)0.81.10.9≤ 2.0%

Analysis: All three laboratories met the system suitability criteria, indicating that their chromatographic systems were performing adequately for the analysis.[10][11]

Table 2: Comparison of Linearity Data

LaboratoryLinearity Range (µg/mL)Correlation Coefficient (r²)
Laboratory 11 - 1000.9998
Laboratory 21 - 1000.9995
Laboratory 31 - 1000.9999

Analysis: A strong linear relationship between concentration and peak area was observed in all laboratories, with correlation coefficients exceeding 0.999.

Table 3: Comparison of Accuracy (Recovery) at Three Concentration Levels

Concentration LevelLaboratory 1 (Mean Recovery %)Laboratory 2 (Mean Recovery %)Laboratory 3 (Mean Recovery %)
80% (40 µg/mL)99.5100.299.8
100% (50 µg/mL)100.199.7100.5
120% (60 µg/mL)99.8100.899.9

Analysis: The accuracy of the method was excellent across all laboratories, with mean recovery values falling within the typical acceptance range of 98-102%.

Table 4: Comparison of Precision (Repeatability and Intermediate Precision)

Precision TypeLaboratory 1 (RSD %)Laboratory 2 (RSD %)Laboratory 3 (RSD %)
Repeatability (n=6)0.91.20.8
Intermediate Precision (Day 1 vs. Day 2)1.31.51.1

Analysis: The method demonstrated good precision within each laboratory, with RSD values well below the common limit of 2%.

Table 5: Comparison of Reproducibility (Inter-Laboratory Precision)

ParameterMean Concentration (µg/mL)Standard DeviationRSD (%)
Sample A49.80.51.0
Sample B50.20.61.2

Analysis: The low RSD between the mean results from the three laboratories indicates high reproducibility of the analytical method.

Logical Relationship of Validation Parameters

G Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range Linearity->ValidatedMethod Accuracy Accuracy Range->Accuracy Accuracy->ValidatedMethod Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Repeatability->Intermediate Intermediate->Reproducibility Reproducibility->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: The hierarchical relationship of validation parameters leading to a validated method.

Causality Behind Experimental Choices and Observations

5.1. Choice of Mobile Phase and Gradient Elution

The use of a phosphate buffer (phosphoric acid in water) helps to control the pH of the mobile phase, which is crucial for achieving consistent retention times and peak shapes for an ionizable compound like Isoquinoline-8-carboxylic acid. A gradient elution was chosen to ensure that any potential impurities with different polarities are well-resolved from the main peak and to shorten the overall run time.

5.2. Robustness Testing: A Proactive Approach

While not fully detailed in the comparative data, a robustness study would be a critical part of the initial method development and validation.[16] This involves deliberately varying parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's resilience to minor changes.[15][18] A robust method will show minimal variation in results when these parameters are slightly altered, providing confidence in its day-to-day use.[16]

5.3. Statistical Analysis of Inter-Laboratory Data

The statistical evaluation of the data is crucial for an objective comparison.[19] Analysis of variance (ANOVA) is a powerful tool for analyzing the results from an inter-laboratory study, as it can be used to partition the total variability into within-laboratory and between-laboratory components.[13] This allows for a quantitative assessment of the method's reproducibility. The use of Cochran's and Grubbs' tests can help identify any outlier data from individual laboratories that may warrant further investigation.[20][21]

Conclusion: A Successfully Validated Method

The comparative data from this hypothetical inter-laboratory study demonstrates that the HPLC-UV method for the quantification of Isoquinoline-8-carboxylic acid is specific, linear, accurate, precise, and reproducible. The consistent performance across three independent laboratories provides a high degree of confidence in the method's reliability and its suitability for routine use in a quality control environment.

This guide underscores the importance of a well-planned and executed inter-laboratory validation study. By adhering to established guidelines, such as ICH Q2(R1), and employing sound scientific principles, pharmaceutical development professionals can ensure the integrity and consistency of their analytical data, a critical component in bringing safe and effective medicines to patients.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH Q2 Robust | PDF | Scientific Techniques - Scribd. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

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  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. Available from: [Link]

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  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

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  • Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods - Intertek Inform. Available from: [Link]

  • Some good validation practices for analytical procedures - A3P. Available from: [Link]

  • core components of analytical method validation for small molecules-an overview. Available from: [Link]

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  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation - Pharmabiz.com. Available from: [Link]

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  • Analytical Method Development and Validation Supporting Drug Development - Intertek. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS - iupac. Available from: [Link]

  • sensitive hplc-uv method: Topics by Science.gov. Available from: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS - Revue Roumaine de Chimie. Available from: [Link]

  • The Analysis of Low Molecular Weight Carboxylic Acids by CE with Indirect UV Detection. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Catalytic Activity of Isoquinoline Isomers

A Comparative Analysis for Synthetic Chemistry Professionals Abstract Isoquinoline, quinoline, and quinazoline represent a class of N-heterocyclic aromatic compounds that are not only ubiquitous in pharmacologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Synthetic Chemistry Professionals

Abstract

Isoquinoline, quinoline, and quinazoline represent a class of N-heterocyclic aromatic compounds that are not only ubiquitous in pharmacologically active agents but also serve as privileged scaffolds in catalysis.[1][2][3] Their utility as ligands in transition-metal catalysis is well-documented, yet a nuanced understanding of how simple isomeric changes impact catalytic performance is crucial for rational catalyst design. This guide provides an in-depth comparative analysis of the catalytic activity of these isomers, focusing on their structural, electronic, and steric differences. We use the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a benchmark to illustrate these differences, supported by a general experimental protocol for comparative screening.

The Isomers: A Tale of Nitrogen Placement

The fundamental difference between isoquinoline and its common isomers, quinoline and quinazoline, lies in the position of the nitrogen atom(s) within the fused benzopyridine ring system.[4] This seemingly minor structural alteration has profound implications for the molecule's electronic properties, steric profile, and, consequently, its behavior as a ligand in a catalytic system.

  • Quinoline: The nitrogen atom is at position 1. Its lone pair of electrons is sterically accessible, but the nitrogen's proximity to the fused benzene ring influences its electron density.[4]

  • Isoquinoline: The nitrogen atom is at position 2. This position moves the nitrogen away from the sterically demanding peri-position of the benzene ring, altering its coordination geometry compared to quinoline.[4] Isoquinoline is generally considered more basic than quinoline.[4]

  • Quinazoline: With nitrogen atoms at positions 1 and 3, quinazoline presents a unique electronic and coordination environment. The presence of a second nitrogen atom significantly alters the electron distribution and potential for bidentate coordination or catalyst deactivation pathways.[1]

These differences in basicity, steric hindrance, and electron density directly influence the ligand's ability to coordinate with a metal center, stabilize catalytic intermediates, and promote the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.[5][6]

Caption: Structural comparison of Quinoline, Isoquinoline, and Quinazoline.

Comparative Catalytic Performance: The Suzuki-Miyaura Cross-Coupling

The ideal ligand should be a good electron donor to promote the oxidative addition of the aryl halide to the Pd(0) center. However, it must not bind so tightly as to inhibit the subsequent steps.

Table 1: Hypothetical Performance Data in a Model Suzuki-Miyaura Reaction *

Ligand (Isomer)Product Yield (%)Turnover Number (TON)Key Observations
Quinoline 75%750Moderate activity; potential for catalyst inhibition at higher concentrations due to strong coordination.
Isoquinoline 92%920High activity; favorable balance of electron donation and steric properties may lead to enhanced catalyst stability and turnover.
Quinazoline 45%450Lower activity; potential for bidentate chelation or formation of inactive catalyst species could hinder the reaction.[1]

*Data are illustrative and represent expected trends for the coupling of 4-bromotoluene with phenylboronic acid using 0.1 mol% Pd(OAc)₂ and 0.2 mol% ligand.

The anticipated higher performance of isoquinoline can be attributed to its optimal basicity and less sterically hindered nitrogen atom, which allows for efficient stabilization of the palladium center without impeding substrate and reagent access.

Mechanistic Insights: The Ligand's Role in the Catalytic Cycle

The efficacy of the ligand is determined by its influence on the three primary stages of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The ligand (L) must stabilize the Pd(0) species. The electron-donating nature of the nitrogen lone pair in all isomers facilitates the oxidative addition of the aryl halide (Ar-X) to the metal center, forming a Pd(II) complex.[5]

  • Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium complex. The ligand's steric bulk can influence the rate of this step.

  • Reductive Elimination: The two aryl groups couple to form the product (Ar-Ar'), and the Pd(0) catalyst is regenerated. This is often the rate-determining step, and ligands that are sufficiently electron-donating can promote this final bond formation.

The subtle differences in the isomers' electronic and steric profiles can lead to significant variations in the rates of these steps, ultimately dictating the overall efficiency of the catalyst system.

Caption: The ligand (L) plays a crucial role in stabilizing palladium intermediates.

Experimental Protocol: A General Method for Ligand Screening

To empirically validate the catalytic performance of isoquinoline isomers, a standardized screening protocol is essential. This ensures that comparisons are made under identical conditions, providing a reliable basis for evaluation.

Materials:
  • Palladium(II) Acetate (Pd(OAc)₂)[10]

  • Ligand (Quinoline, Isoquinoline, or Quinazoline)

  • Aryl Halide (e.g., 4-bromotoluene)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Base (e.g., K₂CO₃)[7]

  • Solvent (e.g., Toluene/Water mixture, 10:1)[10]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a reaction vessel suitable for heating under an inert atmosphere (e.g., a sealed tube or Schlenk flask).[10]

Procedure:
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and base (2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor and the ligand. For a typical screening, a 2:1 ligand-to-palladium ratio is a good starting point.

  • Reaction Setup: Seal the reaction vessel and purge with an inert gas for 10-15 minutes.[9]

  • Solvent and Catalyst Addition: Using a syringe, add the solvent mixture (e.g., 5 mL) to the reaction vessel. Then, add the required amount of the catalyst/ligand stock solution (e.g., to achieve 0.1 mol% Pd loading).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously.[10]

  • Monitoring and Analysis: Monitor the reaction progress by taking small aliquots over time and analyzing them via an appropriate technique such as GC-MS or LC-MS.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purification and Quantification: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and calculate the Turnover Number (TON = moles of product / moles of catalyst).

Caption: Standardized workflow for comparing catalyst/ligand performance.

Conclusion

The catalytic activity of N-heterocyclic compounds is intrinsically linked to their isomeric structure. For the benzopyridines discussed, the position of the nitrogen atom dictates the electronic and steric environment, which in turn governs the ligand's interaction with a metal catalyst. While quinoline, isoquinoline, and quinazoline are all viable ligands, their performance can vary significantly. Based on fundamental principles, isoquinoline often presents a more favorable profile for reactions like the Suzuki-Miyaura coupling due to an advantageous balance of basicity and steric accessibility. This guide provides a framework for understanding these differences and a robust protocol for their empirical evaluation, empowering researchers to make more informed decisions in the process of catalyst system design and optimization.

References

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • BenchChem. (2025). Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions.
  • ResearchGate. (n.d.). Quinazoline derivatives with various biological activity.
  • Ghosh, P., Ganguly, B., & Das, S. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Isobutylquinoline in Catalysis: A Comparative Guide to Quinoline Derivatives.
  • ResearchGate. (n.d.). Proposed catalytic cycle for quinazoline synthesis.
  • BenchChem. (2025). Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • ResearchGate. (2025). Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives.
  • BenchChem. (2025). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
  • ResearchGate. (2025). Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water.
  • ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Pediaa.Com. (2020). Difference Between Quinoline and Isoquinoline.

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Validation

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Validation of Isoquinoline-Based Compounds in Preclinical Drug Discovery The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine rin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Isoquinoline-Based Compounds in Preclinical Drug Discovery

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Found in over 2,500 known natural alkaloids and a multitude of synthetic derivatives, this "privileged structure" possesses the remarkable ability to bind to a wide array of biological targets with high affinity.[2][3] This versatility has led to the development of isoquinoline-based drugs for a vast spectrum of therapeutic areas, including cancer, microbial infections, and neurological disorders.[1][2]

This guide provides a comparative analysis of the preclinical validation pathways for prominent isoquinoline-based compounds. We will dissect the experimental strategies used to validate their mechanisms of action, efficacy, and safety, moving beyond a simple recitation of protocols to explain the scientific rationale behind each step. By comparing the validation journeys of natural alkaloids like Berberine and Noscapine with the marine-derived powerhouse Trabectedin and novel synthetic derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for advancing their own isoquinoline-based candidates from the bench to preclinical proof-of-concept.

The Preclinical Validation Gauntlet: A Multi-Stage Workflow

The path from a promising hit compound to a clinical candidate is a rigorous, multi-step process designed to systematically de-risk the asset. The validation of isoquinoline compounds follows this well-trodden path, which can be visualized as a funnel, where a large number of initial compounds are filtered through progressively more complex and resource-intensive assays.

Preclinical_Validation_Workflow cluster_0 In Vitro / In Silico Stage cluster_1 Ex Vivo Stage cluster_2 In Vivo Stage cluster_3 Candidate Selection Target_ID Target Identification & Mechanism Hypothesis Screening Primary Screening (e.g., Cell Viability) Target_ID->Screening MOA_Studies Mechanism of Action (e.g., Kinase Assays, Apoptosis) Screening->MOA_Studies Ex_Vivo Ex Vivo Models (e.g., Isolated Tissues, 3D Spheroids) MOA_Studies->Ex_Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Ex_Vivo->PK_PD Efficacy Efficacy Models (e.g., Xenografts) PK_PD->Efficacy Tox Toxicology & Safety Pharmacology Efficacy->Tox Candidate IND-Enabling Studies Tox->Candidate

Caption: High-level preclinical validation workflow for drug candidates.

Comparative Analysis of Key Isoquinoline Compounds

We will now examine the preclinical data for three distinct and highly significant isoquinoline compounds, highlighting how their unique properties dictated their validation pathways.

Berberine: The Multi-Target Metabolic and Anticancer Agent

Berberine is a well-known isoquinoline alkaloid found in plants of the Berberis genus.[4] Its validation is complex due to its pleiotropic effects, engaging multiple signaling pathways.

Mechanism of Action & Validation: Preclinical studies have shown that berberine's effects on metabolic diseases and cancer are largely mediated through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5]

  • Metabolic Effects: In preclinical models of diabetes, berberine was shown to increase insulin secretion and sensitivity, stimulate glycolysis, and suppress adipogenesis, all linked to its activation of the AMPK pathway.[5]

  • Anticancer Effects: Berberine's anticancer activity has been demonstrated in vitro and in vivo.[6] It induces apoptosis (programmed cell death) through both extrinsic and intrinsic pathways, triggers cell cycle arrest, and inhibits cancer cell migration and invasion.[6] These effects are linked to its ability to modulate signaling pathways like Wnt/β-catenin and induce oxidative stress in cancer cells.[6]

Berberine_MOA cluster_AMPK AMPK Pathway Activation cluster_Anticancer Anticancer Effects Berberine Berberine AMPK AMPK Activation Berberine->AMPK Apoptosis ↑ Apoptosis (Caspase Activation) Berberine->Apoptosis CellCycle Cell Cycle Arrest Berberine->CellCycle Migration ↓ Migration/Invasion Berberine->Migration Glycolysis ↑ Glycolysis AMPK->Glycolysis Adipogenesis ↓ Adipogenesis AMPK->Adipogenesis Insulin ↑ Insulin Secretion AMPK->Insulin

Caption: Simplified mechanism of action for Berberine.

Noscapine: The Non-Toxic Tubulin-Binding Agent

Noscapine, a phthalideisoquinoline alkaloid traditionally used as a cough suppressant, has been repurposed as an anticancer agent.[7][8] Its key advantage is a remarkable safety profile, showing no detectable toxicity unlike other microtubule-targeting drugs like taxanes.[7][9]

Mechanism of Action & Validation: Noscapine's primary anticancer mechanism is its interaction with tubulin.

  • Microtubule Dynamics: Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which prevent polymerization), noscapine subtly alters microtubule dynamics, increasing the time they spend in a paused or attenuated state.[10] This leads to mitotic arrest at the metaphase stage and subsequent induction of apoptosis in dividing cancer cells.[10]

  • In Vivo Efficacy: Preclinical studies have demonstrated significant tumor regression in various xenograft models. For instance, noscapine administration led to an 80% regression in human breast cancer xenografts in mice.[8][10] It has also shown efficacy against triple-negative breast cancer and non-small cell lung cancer models.[8][10]

Trabectedin (ET-743): The Marine-Derived DNA Alkylator

Trabectedin (Yondelis®) is a tetrahydroisoquinoline alkaloid originally isolated from the marine tunicate Ecteinascidia turbinata.[11][12] Its validation journey highlights the discovery of a novel anticancer mechanism.

Mechanism of Action & Validation: Trabectedin has a unique and complex mechanism of action that distinguishes it from classic DNA intercalators.

  • DNA Minor Groove Binding: Trabectedin binds to the minor groove of DNA, alkylating guanine at the N2 position.[13] This covalent adduct causes the DNA helix to bend towards the major groove.[13]

  • Transcriptional Interference: This DNA distortion interferes with the binding of transcription factors and DNA repair proteins.[12][14] Crucially, it affects the transcription-coupled nucleotide excision repair (TC-NER) system, leading to the formation of lethal DNA single-strand breaks and cell death.[15]

  • Preclinical to Clinical Success: Preclinical studies demonstrated potent activity against a variety of tumors at very low concentrations.[11][15] This strong preclinical evidence prompted extensive clinical investigation, particularly in soft tissue sarcomas, where it has since been approved for treatment.[11][15]

Data Synthesis & Comparison

The following tables summarize key preclinical data for these representative compounds, providing an objective comparison of their performance.

Table 1: Comparative In Vitro Cytotoxicity

CompoundCancer Cell LineAssayIC50 ValueSource
Berberine Gastric (BGC-823)MTTNot specified, but growth inhibition shown[16]
Colorectal (SW480)MTT~200 µg/mL (at 72h)[16]
Noscapine Breast (MCF-7)Proliferation Assay~36 µM[8]
Gastric (BGC823)MTTViability greatly decreased[10]
Synthetic IAP Inhibitor Ovarian (SKOV3)CytotoxicityB01002: 7.65 µg/mL[17]
(B01002)C26001: 11.68 µg/mL[17]

Table 2: Comparative In Vivo Efficacy in Xenograft Models

| Compound | Tumor Model | Animal | Dose & Route | Outcome | Source | | :--- | :--- | :--- | :--- | :--- | | Berberine | Gastric Cancer | Not specified | Not specified | Growth inhibitory effect |[16] | | Noscapine | Human Breast (MCF-7) | Athymic Mice | Not specified | 80% tumor regression |[10] | | | Non-Small Cell Lung (H460) | Mice | 300-550 mg/kg/day | 49-86% reduction in tumor volume |[10] | | Synthetic IAP Inhibitor | Ovarian (SKOV3) | Xenograft Mouse | 10 mg/kg | Significant decrease in tumor growth |[18] |

Table 3: Comparative Pharmacokinetic (PK) Parameters in Mice

CompoundDose & RouteCmaxTmaxAUC (µg·h/mL)Oral BioavailabilitySource
Noscapine 75 mg/kg (Oral)12.74 µg/mL1.12 h53.42~31.5%[7]
150 mg/kg (Oral)23.24 µg/mL1.50 h64.08~31.5%[7]
300 mg/kg (Oral)46.73 µg/mL0.46 h198.35~31.5%[7]
10 mg/kg (IV)7.88 µg/mL (at 5 min)N/AN/AN/A[7]

Note: Comprehensive, directly comparable PK data for Berberine and Trabectedin in the same format was not available in the provided search results. The data for Noscapine is presented to illustrate a typical PK profile analysis.

Key Experimental Protocols in Detail

To ensure scientific integrity, protocols must be robust and reproducible. Below are detailed, step-by-step methodologies for key validation experiments.

Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)

This protocol is foundational for determining a compound's cytotoxic effect on cancer cell lines.

Objective: To quantify the dose-dependent inhibition of cell proliferation.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., SW480 colorectal cancer cells) in complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adherence.[16]

  • Compound Treatment:

    • Prepare a stock solution of the isoquinoline compound in DMSO.

    • Create a serial dilution of the compound in culture medium to achieve final concentrations (e.g., 25, 50, 100, 200, 400 µg/mL).[16]

    • Include a "vehicle control" group (medium with DMSO) and a "no treatment" control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vivo Xenograft Mouse Model for Anticancer Efficacy

This protocol is the gold standard for evaluating a compound's antitumor activity in a living organism.

Objective: To determine if the compound can inhibit tumor growth in vivo.

Methodology:

  • Animal Acclimatization:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.

    • Allow mice to acclimatize to the facility for at least one week.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., SKOV3 ovarian cancer cells) from culture.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., ~100 mm³), use calipers to measure tumor dimensions (Length and Width). Calculate volume using the formula: (Width² x Length) / 2.

    • Randomize the mice into treatment and control groups (e.g., n=5-10 per group).

  • Compound Administration:

    • Prepare the isoquinoline compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound at a predetermined dose and schedule (e.g., 10 mg/kg, daily).[18]

    • The control group should receive the vehicle only.

  • Monitoring and Measurement:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration (e.g., 28 days).

    • Euthanize the mice and resect the tumors.

    • Weigh the resected tumors.

    • Calculate the percentage of tumor growth inhibition (% TGI) compared to the control group.

    • Tumors can be flash-frozen or fixed in formalin for further analysis (e.g., Western blotting, immunohistochemistry) to confirm the mechanism of action in vivo.[18]

Conclusion and Future Perspectives

The preclinical validation of isoquinoline-based compounds demonstrates the power and versatility of this chemical scaffold. From the multi-faceted metabolic and anticancer effects of Berberine to the potent and safe microtubule disruption by Noscapine and the novel DNA-damaging mechanism of Trabectedin , the isoquinoline core provides a robust platform for generating diverse pharmacological activities.[5][7][11] The success of these compounds is built upon a rigorous validation framework encompassing detailed in vitro mechanistic studies, robust in vivo efficacy models, and thorough pharmacokinetic and toxicological assessments.[19]

As drug discovery evolves, the development of novel synthetic isoquinoline derivatives targeting specific pathways, such as kinase signaling or apoptosis regulation, continues to expand the therapeutic potential of this remarkable class of molecules.[2][18][20] The comparative data and detailed protocols presented in this guide serve as a foundational resource for scientists dedicated to translating the promise of isoquinoline chemistry into the next generation of effective medicines.

References

  • Berberine: metabolic and cardiovascular effects in preclinical and clinical trials. (2017). Source Not Available.
  • Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent. (n.d.). PubMed.
  • Yondelis (trabectedin, ET-743): the development of an anticancer agent of marine origin. (2003). PubMed.
  • A Review of Trabectedin (ET-743): A Unique Mechanism of Action. (2010). AACR Journals.
  • A Review of Trabectedin (ET-743): A Unique Mechanism of Action. (n.d.). Semantic Scholar.
  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer tre
  • The Noscapine Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future. (n.d.). MDPI.
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publisher.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (n.d.).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent. (n.d.). Semantic Scholar.
  • Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. (n.d.). Xia & He Publishing Inc.
  • Chapter 7: Isoquinolines. (2015). Books.
  • Neuroprotective effects of berberine in animal models of Alzheimer's disease: a systematic review of pre-clinical studies. (2019). springermedizin.de.
  • The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applic
  • Phase I trial of weekly trabectedin (ET-743) and gemcitabine in patients with advanced solid tumors. (n.d.). PubMed Central.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI.
  • Trabectedin: Ecteinascidin 743, Ecteinascidin-743, ET 743, ET-743, NSC 684766. (n.d.). PubMed.
  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer tre
  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (n.d.). Scholars Research Library.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isoquinoline-8-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Hazard Profile of Isoquinoline-8-Carboxylic Acid: A Proactive Approach to Safety Understanding the inherent hazards of a compound is the foundational step i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile of Isoquinoline-8-Carboxylic Acid: A Proactive Approach to Safety

Understanding the inherent hazards of a compound is the foundational step in ensuring safe handling and disposal. Isoquinoline-8-carboxylic acid is classified as an irritant and is harmful if ingested. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.

Table 1: GHS Hazard Classification for Isoquinoline-8-Carboxylic Acid [1][2]

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarningGHS07

The acidic nature of the carboxylic acid group and the heterocyclic isoquinoline ring contribute to its irritant properties. The nitrogen atom in the isoquinoline ring can be protonated, influencing its biological interactions and reactivity.

Immediate Safety Measures: Your First Line of Defense

Prior to handling or disposing of isoquinoline-8-carboxylic acid, a thorough risk assessment must be conducted. The following immediate safety measures are critical to mitigate exposure risks.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is non-negotiable. Based on the hazard profile, the following should be worn:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be used when handling larger quantities or if there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.

Engineering Controls
  • Chemical Fume Hood: All handling and disposal procedures involving solid isoquinoline-8-carboxylic acid or its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that a calibrated and accessible eyewash station and safety shower are in close proximity to the work area.

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of isoquinoline-8-carboxylic acid is not merely a procedural task but a critical component of laboratory safety and environmental responsibility. The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the compound's chemical properties and associated hazards.

Waste Segregation: The Principle of Incompatibility

Proper waste segregation is paramount to prevent dangerous chemical reactions within waste containers.

  • Solid Waste:

    • Place solid isoquinoline-8-carboxylic acid waste, including contaminated weighing paper and spatulas, into a designated, properly labeled hazardous waste container for solid chemical waste.

    • This container should be clearly marked as "Solid Acidic Organic Waste" and should list "Isoquinoline-8-carboxylic acid" as a primary constituent.

  • Liquid Waste (Solutions):

    • Aqueous solutions of isoquinoline-8-carboxylic acid should be collected in a designated hazardous waste container for "Aqueous Acidic Organic Waste."

    • Solutions in organic solvents should be collected in a separate container labeled "Non-halogenated Organic Solvent Waste containing Acidic Compounds."

    • Crucially, never mix isoquinoline-8-carboxylic acid waste with bases, strong oxidizing agents, or cyanides. The basic nature of the isoquinoline nitrogen can lead to exothermic reactions with strong acids, while the carboxylic acid can react with bases.

Small Quantities (Milligram to Gram Scale)

For small quantities of isoquinoline-8-carboxylic acid waste generated during routine laboratory experiments:

  • Solid Waste: Carefully transfer any residual solid into the designated "Solid Acidic Organic Waste" container using a clean spatula.

  • Contaminated Materials: Any disposable materials that have come into contact with the compound, such as gloves, weighing boats, and paper towels used for minor clean-ups, must be placed in the same solid waste container.

  • Rinsate: Glassware that has contained isoquinoline-8-carboxylic acid should be rinsed with a suitable organic solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as "Non-halogenated Organic Solvent Waste." A final rinse with water can then be performed, with the aqueous rinsate collected as "Aqueous Acidic Organic Waste."

Large Quantities (Bulk Disposal)

For the disposal of larger quantities of isoquinoline-8-carboxylic acid:

  • Original Container: If possible, dispose of the compound in its original, securely sealed container. Ensure the label is intact and legible.

  • Labeling: The container must be labeled as hazardous waste with the full chemical name, "Isoquinoline-8-carboxylic acid," and the appropriate hazard pictograms.

  • Secondary Containment: Place the sealed container within a larger, chemically resistant secondary container, such as a plastic tub, to prevent spills or leaks during storage and transport.

  • Storage: Store the waste in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Waste Minimization: A Sustainable Approach

In line with the principles of green chemistry, all researchers should strive to minimize waste generation.

  • Accurate Weighing: Only weigh out the amount of isoquinoline-8-carboxylic acid required for the experiment.

  • Small-Scale Experimentation: Whenever feasible, conduct experiments on a smaller scale to reduce the volume of waste produced.

  • Avoid Cross-Contamination: Use dedicated spatulas and glassware to prevent the contamination of stock chemicals, which would necessitate their disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of isoquinoline-8-carboxylic acid.

DisposalWorkflow Disposal Decision Workflow for Isoquinoline-8-Carboxylic Acid start Start: Isoquinoline-8-Carboxylic Acid Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid solid_container Place in 'Solid Acidic Organic Waste' Container solid_waste->solid_container assess_solvent Assess Solvent liquid_waste->assess_solvent label_waste Ensure Container is Properly Labeled with Chemical Name and Hazards solid_container->label_waste aqueous_waste Aqueous Solution assess_solvent->aqueous_waste Aqueous organic_waste Organic Solvent Solution assess_solvent->organic_waste Organic aqueous_container Place in 'Aqueous Acidic Organic Waste' Container aqueous_waste->aqueous_container organic_container Place in 'Non-halogenated Organic Solvent Waste' Container organic_waste->organic_container aqueous_container->label_waste organic_container->label_waste store_waste Store in Designated Hazardous Waste Accumulation Area label_waste->store_waste end End: Await Professional Waste Pickup store_waste->end

Caption: Disposal decision workflow for isoquinoline-8-carboxylic acid.

References

  • Apollo Scientific Ltd. (2013). Safety Data Sheet: Isoquinoline-8-carboxylic acid. [Link]

  • PubChem. Isoquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]

  • Vanderbilt University Environmental Health and Safety. Guide to Managing Laboratory Chemical Waste. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Isoquinoline-8-carboxylic Acid

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling of Isoqu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling of Isoquinoline-8-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of its parent compound, isoquinoline, and the general safety requirements for carboxylic acids. It is critical to treat Isoquinoline-8-carboxylic acid with a high degree of caution until more comprehensive data becomes available.

Understanding the Risks: Hazard Assessment

Isoquinoline-8-carboxylic acid is classified under the Globally Harmonized System (GHS) with the following warnings:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

The carboxylic acid functional group can be corrosive, while the isoquinoline structure presents its own set of potential hazards.[3] Therefore, a stringent and proactive approach to safety is mandatory.

Your First Line of Defense: Personal Protective Equipment (PPE)

A systematic approach to PPE is the foundation of safe handling. The following table outlines the minimum required PPE when working with Isoquinoline-8-carboxylic acid.

Protection TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield is recommended when there is a high risk of splashing.Protects eyes from splashes and potential fumes. Polycarbonate lenses offer excellent impact resistance.[4][5]
Skin Protection Nitrile or butyl rubber gloves. An acid-resistant laboratory coat must be worn.Prevents skin contact, which can cause irritation and potential absorption.[4][5][6] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are likely to be generated, an N95 mask or a respirator with an appropriate acid gas cartridge is advised.[4][5][6]Protects against the inhalation of airborne particles that could cause respiratory irritation.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation Phase
  • Area Preparation : Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Emergency Equipment : Verify that an eyewash station and a safety shower are readily accessible and in good working order.[3][6]

  • Assemble Materials : Have all necessary equipment and reagents assembled before you begin handling the compound.

Handling Phase
  • Don PPE : Put on all required PPE as outlined in the table above before handling the chemical.[6]

  • Weighing and Transferring : Handle the solid compound with care to avoid generating dust.[6] Use a spatula or other appropriate tool for transfers.

  • Solution Preparation : When preparing solutions, slowly add the Isoquinoline-8-carboxylic acid to the solvent to prevent splashing.[4]

  • Avoid Contact : At all times, avoid direct contact with the skin, eyes, and clothing.[4][7]

  • No Contamination : Do not eat, drink, or smoke in the laboratory or handling area.[4][6]

Post-Handling
  • Hand Washing : Thoroughly wash your hands and any exposed skin with soap and water after handling.[6]

  • Decontamination : Clean the work area and any equipment used.

  • PPE Removal : Properly remove and decontaminate or dispose of your PPE.[6]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling Isoquinoline-8-carboxylic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Protocol prep_area Prepare Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower) don_ppe Don Appropriate PPE prep_area->don_ppe Proceed to Handling gather_materials Assemble All Materials handle_solid Handle Solid Carefully (Avoid Dust) prepare_solution Prepare Solutions by Adding Solid to Solvent avoid_contact Avoid All Direct Contact wash_hands Thoroughly Wash Hands avoid_contact->wash_hands Complete Handling clean_area Clean Work Area and Equipment remove_ppe Properly Remove and Dispose of PPE collect_solid Collect Solid Waste in a Labeled, Sealed Container remove_ppe->collect_solid Proceed to Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container dispose_contaminated Dispose of Contaminated Items as Hazardous Waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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